molecular formula C28H47NO4 B597427 5-Nitro-gamma-tocopherol CAS No. 167711-25-3

5-Nitro-gamma-tocopherol

Cat. No.: B597427
CAS No.: 167711-25-3
M. Wt: 461.687
InChI Key: CVEXLLWUKIIJNZ-UHFFFAOYSA-N
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Description

5-Nitro-gamma-tocopherol (NGT) is a nitrated form of gamma-tocopherol that has been identified as a specific and sensitive biomarker for reactive nitrogen species (RNS) . This compound is formed through an electrophilic substitution reaction when gamma-tocopherol, a major dietary form of vitamin E, traps and detoxifies RNS such as peroxynitrite and nitrogen dioxide . The unique value of 5-nitro-gamma-tocopherol in research stems from the structural difference of its precursor; unlike the predominant alpha-tocopherol, gamma-tocopherol has an unsubstituted C-5 position on its chromanol ring, making it particularly susceptible to nitration and allowing NGT to serve as a specific footprint of nitrosative stress events . Research applications for 5-nitro-gamma-tocopherol primarily involve its use as a biomarker to quantify nitrosative stress in both in vitro and in vivo models. Studies have demonstrated that NGT formation increases in human plasma exposed to cigarette smoke in vitro and is found at significantly elevated levels—approximately double—in the plasma of smokers compared to non-smokers . Its accumulation has also been documented in association with other pathophysiological conditions, including coronary artery disease and Alzheimer's disease, highlighting its utility in investigating the role of RNS in chronic disease progression . Furthermore, measuring 5-nitro-gamma-tocopherol can be used to study the dynamic interplay between different forms of vitamin E. For instance, supplementation with alpha-tocopherol has been shown to decrease plasma gamma-tocopherol concentrations, which in turn limits the formation of NGT and potentially impairs the body's natural defense against nitrosative stress . By providing a direct measure of gamma-tocopherol's interaction with RNS, 5-nitro-gamma-tocopherol serves as an essential tool for researchers in free radical biology, nutritional science, and toxicology to assess nitrative damage and the effectiveness of interventions aimed at mitigating it.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEXLLWUKIIJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 5-Nitro-γ-Tocopherol from γ-Tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the formation of 5-nitro-γ-tocopherol (5-NO₂-γT) from γ-tocopherol (γT). We will delve into the underlying chemical mechanisms, provide a detailed experimental protocol for its synthesis, and discuss the analytical techniques crucial for its characterization and quantification. This document is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of this important biochemical transformation.

Introduction: The Significance of γ-Tocopherol and its Nitration

Vitamin E is a family of eight fat-soluble compounds, with α-tocopherol being the most abundant form in tissues. However, γ-tocopherol is the major form of vitamin E found in the typical US diet.[1] While both are potent antioxidants, γ-tocopherol possesses a unique structural feature that sets it apart: an unsubstituted 5-position on its chromanol ring.[1] This seemingly minor difference has profound biological implications, particularly in the context of nitrosative stress.

Reactive Nitrogen Species (RNS), such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂), are highly reactive molecules implicated in a range of pathological conditions.[2][3][4] The unsubstituted 5-position of γ-tocopherol allows it to effectively trap these electrophilic RNS, forming the stable adduct 5-nitro-γ-tocopherol.[1][5] This detoxification pathway is not available to α-tocopherol, which has a fully substituted chromanol ring.[1] The formation of 5-NO₂-γT is therefore considered a key mechanism by which γ-tocopherol mitigates nitrosative damage, a process with significant implications for inflammation-associated diseases.[1][6]

This guide will focus on the chemical synthesis of 5-NO₂-γT, a critical step for researchers aiming to study its biological activities, develop analytical standards, or investigate its role as a biomarker of nitrosative stress.[7][8][9]

Reaction Mechanism: The Electrophilic Nitration of γ-Tocopherol

The formation of 5-nitro-γ-tocopherol from γ-tocopherol is an electrophilic aromatic substitution reaction. The key to this reaction is the generation of a nitrating agent that attacks the electron-rich chromanol ring of γ-tocopherol, specifically at the nucleophilic C-5 position.

In Vivo Nitration

In biological systems, the nitration of γ-tocopherol is primarily mediated by reactive nitrogen species.[2][10] Peroxynitrite, formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂⁻•), is a key nitrating agent.[4][11] The proposed mechanism involves the formation of a nitrogen dioxide radical (•NO₂) which then reacts with the γ-tocopheroxyl radical.[12][13]

In Vitro Synthesis

For laboratory synthesis, a common and effective method involves the use of an acidified nitrite solution.[2][14] In this reaction, sodium nitrite (NaNO₂) in the presence of an acid, such as acetic acid, generates nitrous acid (HNO₂). Nitrous acid can then form various nitrating species, including the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which act as the electrophile.

The overall reaction can be summarized as follows:

Reaction_Mechanism gamma_T γ-Tocopherol Intermediate Wheland Intermediate (Resonance Stabilized Carbocation) gamma_T->Intermediate Electrophilic Attack by NO2+ NaNO2_H NaNO2 / H+ nitro_gamma_T 5-Nitro-γ-tocopherol Intermediate->nitro_gamma_T -H+

Figure 1: Simplified reaction mechanism for the formation of 5-nitro-γ-tocopherol.

Experimental Protocol: Synthesis of 5-Nitro-γ-Tocopherol

The following protocol is a detailed, step-by-step methodology for the synthesis of 5-nitro-γ-tocopherol, adapted from established procedures.[2][14]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
γ-Tocopherol≥96%Sigma-Aldrich
EthanolAnhydrous, ≥99.5%Fisher Scientific
Glacial Acetic Acid≥99.7%VWR
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
HexaneHPLC Grade, ≥95%Fisher Scientific
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Sigma-Aldrich
Deionized Water
Sodium Bicarbonate (NaHCO₃)AnhydrousFisher Scientific
Nitrogen GasHigh Purity
Step-by-Step Synthesis Procedure
  • Preparation of γ-Tocopherol Solution:

    • Accurately weigh 10 mg of γ-tocopherol.

    • Dissolve the γ-tocopherol in 10 mL of ethanol in a glass reaction vessel. This creates a homogenous solution for the reaction to proceed efficiently.

  • Acidification:

    • To the ethanolic solution of γ-tocopherol, add 4 mL of glacial acetic acid.

    • Gently swirl the mixture to ensure it is well-mixed. The acidic environment is crucial for the generation of the nitrating species from sodium nitrite.

  • Initiation of Nitration:

    • Prepare a 300 mM solution of sodium nitrite by dissolving the appropriate amount in deionized water.

    • Add 6 mL of the 300 mM sodium nitrite solution to the acidified γ-tocopherol solution.

    • The reaction mixture should be stirred or swirled continuously. The reaction is typically rapid and proceeds at room temperature. The addition of sodium nitrite initiates the nitration reaction.

  • Reaction Quenching and Extraction:

    • After approximately 4-5 minutes, terminate the reaction by adding a solution of potassium hydroxide (KOH) until the solution is neutralized or slightly basic. This step quenches the reaction by neutralizing the acid and stopping the formation of the nitrating agent.

    • Transfer the reaction mixture to a separatory funnel.

    • Add 20 mL of hexane and shake vigorously to extract the nitrated product into the organic phase. 5-nitro-γ-tocopherol is lipophilic and will partition into the hexane layer.

    • Allow the layers to separate and discard the lower aqueous layer.

  • Washing and Drying:

    • Wash the hexane layer several times with deionized water to remove any remaining water-soluble impurities.

    • Dry the hexane layer over anhydrous sodium bicarbonate to remove any residual water. Drying the organic phase is important to prevent interference in the subsequent evaporation step.

  • Solvent Evaporation:

    • Carefully decant the dried hexane solution into a clean, pre-weighed round-bottom flask.

    • Evaporate the hexane under a gentle stream of nitrogen gas or using a rotary evaporator. This step isolates the crude 5-nitro-γ-tocopherol.

  • Purification (Optional but Recommended):

    • The crude product can be purified using High-Performance Liquid Chromatography (HPLC) on a semi-preparative C18 column.[14] This step is essential to obtain a high-purity product for use as an analytical standard or for biological assays.

Experimental Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve γ-Tocopherol in Ethanol start->dissolve acidify Acidify with Glacial Acetic Acid dissolve->acidify nitrate Add Sodium Nitrite Solution acidify->nitrate quench Quench Reaction with KOH nitrate->quench extract Extract with Hexane quench->extract wash Wash Hexane Layer with Deionized Water extract->wash dry Dry Hexane Layer over NaHCO3 wash->dry evaporate Evaporate Hexane dry->evaporate purify Purify by HPLC (Optional) evaporate->purify end End purify->end

Figure 2: Step-by-step workflow for the synthesis of 5-nitro-γ-tocopherol.

Characterization and Analytical Techniques

Accurate characterization and quantification of the synthesized 5-nitro-γ-tocopherol are paramount. Several analytical techniques are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of tocopherols and their derivatives.[15] Both normal-phase and reversed-phase HPLC can be employed.[15]

  • Reversed-Phase HPLC (RP-HPLC): This is a common method for separating 5-nitro-γ-tocopherol from unreacted γ-tocopherol and other byproducts. A C18 column is typically used with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and water.

  • Detection:

    • UV-Vis Detection: 5-nitro-γ-tocopherol exhibits a characteristic UV absorbance that can be used for its detection and quantification.[2]

    • Electrochemical Detection (ECD): ECD is a highly sensitive method for the detection of electroactive compounds like 5-nitro-γ-tocopherol.[10][16]

    • Fluorescence Detection: While tocopherols are fluorescent, the nitro group may alter the fluorescence properties of 5-nitro-γ-tocopherol.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and sensitive quantification of 5-nitro-γ-tocopherol.[7][8][17]

  • LC-MS/MS: Tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. For 5-nitro-γ-tocopherol, the precursor ion [M-H]⁻ at m/z 460 can be fragmented to produce a characteristic product ion at m/z 194.[5] This technique is particularly valuable for analyzing complex biological samples.[7][8][17]

Spectrophotometry

The concentration of a purified solution of 5-nitro-γ-tocopherol can be determined spectrophotometrically using its molar extinction coefficient. For example, in ethanol, the molar extinction coefficient at 410 nm (ε₄₁₀) is 1976 M⁻¹cm⁻¹.[2]

Analytical Workflow Diagram

Analytical_Workflow sample Synthesized Product or Biological Sample extraction Lipid Extraction sample->extraction separation HPLC Separation (e.g., C18 column) extraction->separation detection Detection separation->detection uv_vis UV-Vis detection->uv_vis ecd Electrochemical Detection detection->ecd ms Mass Spectrometry (LC-MS/MS) detection->ms quantification Quantification uv_vis->quantification ecd->quantification ms->quantification

Figure 3: General workflow for the analysis of 5-nitro-γ-tocopherol.

Conclusion

The formation of 5-nitro-γ-tocopherol is a scientifically significant reaction, representing a key detoxification pathway for reactive nitrogen species. Understanding the mechanism and mastering the synthesis of this compound are crucial for advancing research in areas of oxidative stress, inflammation, and drug development. The protocols and analytical methods detailed in this guide provide a solid foundation for the successful synthesis, purification, and characterization of 5-nitro-γ-tocopherol, enabling further exploration of its biological roles.

References

  • Jiang, Q., et al. (2020). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 158, 85-97. [Link]

  • Bruno, R. S., et al. (2015). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radical Research, 49(7), 849-858. [Link]

  • Hensley, K., et al. (1998). Nitration of gamma-tocopherol and oxidation of alpha-tocopherol by copper-zinc superoxide dismutase/H2O2/NO2-: role of nitrogen dioxide free radical. Archives of Biochemistry and Biophysics, 358(2), 234-240. [Link]

  • Leonard, S. W., et al. (2003). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 35(12), 1560-1567. [Link]

  • Hensley, K., et al. (1998). Nitration of γ-tocopherol and oxidation of α-tocopherol by copper-zinc superoxide dismutase/H2O2/NO2−: Role of nitrogen dioxide free radical. Archives of Biochemistry and Biophysics, 358(2), 234-240. [Link]

  • Sánchez-Marzo, N., et al. (2022). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Molecules, 27(9), 2879. [Link]

  • Leonard, S. W., et al. (2003). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 35(12), 1560-1567. [Link]

  • Christen, S., et al. (2002). Evidence for the nitration of γ-tocopherol in vivo: 5-nitro-γ-tocopherol is elevated in the plasma of subjects with coronary heart disease. FEBS Letters, 514(2-3), 299-303. [Link]

  • Galván-Salas, N. A., et al. (2022). Nitration of Flavonoids and Tocopherols as Potential Modulators of Nitrosative Stress—A Study Based on Their Conformational Structures and Energy Content. Molecules, 27(9), 2963. [Link]

  • Espinoza, A., et al. (2017). Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. Antioxidants, 6(4), 99. [Link]

  • Hogg, N., et al. (1999). The effect of alpha-tocopherol on the nitration of gamma-tocopherol by peroxynitrite. Archives of Biochemistry and Biophysics, 363(2), 319-326. [Link]

  • Christen, S., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. FEBS letters, 514(2-3), 299-303. [Link]

  • Netscher, T. (2007). Vitamin E Chemistry. Nitration of Non-α-tocopherols: Products and Mechanistic Considerations. Vitamins & Hormones, 76, 155-202. [Link]

  • Saini, R. K., et al. (2023). Antioxidant Green Factories: Toward Sustainable Production of Vitamin E in Plant In Vitro Cultures. ACS Omega, 8(3), 2825-2837. [Link]

  • Sundl, I., et al. (2007). Formation of 5-nitro-gamma-tocopherol in smokers and non-smokers after mixed tocopherol supplementation. Free Radical Research, 41(6), 707-714. [Link]

  • Hensley, K., et al. (2000). Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. Free Radical Biology and Medicine, 28(4), 520-528. [Link]

  • Cooney, R. V., et al. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol. Proceedings of the National Academy of Sciences, 90(5), 1771-1775. [Link]

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(12), 2139-2146. [Link]

  • Williamson, K. S., et al. (1998). Reactions of peroxynitrite with gamma-tocopherol. Chemical Research in Toxicology, 11(3), 231-238. [Link]

  • Ryynänen, K., et al. (2013). Analysis of Tocopherols and Tocotrienols by HPLC. In Lipid Library. AOCS. [Link]

  • El-Abassy, R. M., et al. (2023). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Molecules, 28(20), 7138. [Link]

  • National Center for Biotechnology Information (n.d.). gamma-tocopherol. PubChem Compound Database. Retrieved January 25, 2026, from [Link].

  • Pacher, P., et al. (2007). Nitric Oxide and Peroxynitrite in Health and Disease. Physiological Reviews, 87(1), 315-424. [Link]

  • Dickinson, B. C., et al. (2011). Electrochemical and Spectroscopic Characterization of Oxidized Intermediate Forms of Vitamin E. Antioxidants & Redox Signaling, 15(10), 2735-2751. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2024). Peroxynitrite: a multifaceted oxidizing and nitrating metabolite. Current Opinion in Chemical Biology, 81, 102459. [Link]

  • Wiser, J., et al. (2008). In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects. Free Radical Biology and Medicine, 45(1), 40-49. [Link]

Sources

The Biological Significance of 5-Nitro-γ-Tocopherol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Nitro-γ-tocopherol (5-NO2-γT) has emerged as a pivotal molecule in the study of nitrosative stress and its implications in human health and disease. Unlike its parent compound, γ-tocopherol, which possesses potent antioxidant and anti-inflammatory properties, the primary significance of 5-NO2-γT lies in its role as a stable biomarker of the interaction between vitamin E and reactive nitrogen species (RNS). This guide provides an in-depth exploration of the formation, biological context, and analytical methodologies related to 5-NO2-γT. It is designed to equip researchers, clinicians, and drug development professionals with a comprehensive understanding of this molecule's importance in assessing nitrosative stress and its relationship with the broader biological activities of γ-tocopherol and its metabolites.

Introduction: The Intersection of Vitamin E and Nitrosative Stress

Vitamin E is a family of eight fat-soluble compounds, with α-tocopherol and γ-tocopherol being the most common forms in the human diet. While α-tocopherol has been the subject of extensive research, recent studies have highlighted the unique and significant biological roles of γ-tocopherol.[1] A key distinction between these two forms of vitamin E lies in their interaction with reactive nitrogen species (RNS), such as nitrogen dioxide and peroxynitrite.[1] These highly reactive molecules are implicated in the pathophysiology of numerous chronic diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer.[2]

γ-Tocopherol, due to an unsubstituted 5-position on its chromanol ring, can effectively trap RNS, a capability not shared by the fully substituted α-tocopherol.[1] This reaction leads to the formation of 5-nitro-γ-tocopherol (5-NO2-γT), a stable end-product that serves as a cumulative marker of RNS exposure and γ-tocopherol's RNS-scavenging activity.[1][3]

The Genesis of a Biomarker: Formation of 5-Nitro-γ-Tocopherol

The formation of 5-NO2-γT is a direct consequence of the detoxification of RNS by γ-tocopherol.[1] This process is particularly relevant in conditions of elevated nitrosative stress, such as in cigarette smokers or individuals with chronic inflammatory diseases.[4][5] The chemical reaction involves the nitration of the γ-tocopherol molecule at the C-5 position of the chromanol head.[3] In vitro studies have demonstrated that this can occur directly or through the oxidation of a 5-nitroso-γ-tocopherol intermediate.[3]

The significance of this reaction extends beyond the mere detoxification of RNS. The formation of 5-NO2-γT prevents the oxidative metabolism of γ-tocopherol, suggesting a potential alteration in the metabolic fate of this vitamin E isomer under conditions of high nitrosative stress.[3]

cluster_0 Formation of 5-Nitro-γ-tocopherol γ-Tocopherol γ-Tocopherol 5-Nitro-γ-tocopherol 5-Nitro-γ-tocopherol γ-Tocopherol->5-Nitro-γ-tocopherol Nitration at C-5 position Reactive Nitrogen Species (RNS) Reactive Nitrogen Species (RNS) Reactive Nitrogen Species (RNS)->5-Nitro-γ-tocopherol

Caption: Formation of 5-Nitro-γ-tocopherol from γ-tocopherol and RNS.

5-Nitro-γ-Tocopherol as a Biomarker of Nitrosative Stress

The utility of 5-NO2-γT as a biomarker stems from its stability and the specificity of its formation. Unlike other markers of nitrative stress, such as 3-nitrotyrosine, which can be challenging to measure accurately due to analytical issues and potential artifactual formation, 5-NO2-γT provides a more reliable assessment of in vivo RNS activity.[3]

Elevated plasma concentrations of 5-NO2-γT have been observed in populations with known exposure to high levels of RNS. For instance, smokers have been found to have significantly higher plasma levels of 5-NO2-γT compared to non-smokers.[4][5] This finding underscores the direct link between the inhalation of RNS from cigarette smoke and the in vivo formation of this nitrated vitamin E derivative.

Population Group Relative Plasma 5-Nitro-γ-tocopherol Levels Reference
Non-smokersBaseline[4][5]
SmokersApproximately 2-fold higher than non-smokers[4][5]

The Biological Activities of the Precursor: γ-Tocopherol's Anti-Inflammatory Properties

While 5-NO2-γT itself does not appear to possess significant direct biological activity, its precursor, γ-tocopherol, and its other metabolites exhibit potent anti-inflammatory effects.[1][2] Understanding these properties is crucial for contextualizing the overall biological significance of the γ-tocopherol pathway.

γ-Tocopherol has been shown to modulate key inflammatory pathways, including those involving cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][6] By inhibiting these enzymes, γ-tocopherol can reduce the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[6][7] This activity is in contrast to α-tocopherol, which shows weaker or no inhibition of these enzymes.[6]

Furthermore, γ-tocopherol and its primary metabolite, γ-carboxyethyl-hydroxychroman (γ-CEHC), have been demonstrated to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[2]

cluster_1 Anti-inflammatory Actions of γ-Tocopherol γ-Tocopherol γ-Tocopherol COX-2 COX-2 γ-Tocopherol->COX-2 inhibits 5-LOX 5-LOX γ-Tocopherol->5-LOX inhibits Prostaglandins Prostaglandins COX-2->Prostaglandins produces Leukotrienes Leukotrienes 5-LOX->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: γ-Tocopherol's inhibition of COX-2 and 5-LOX pathways.

Experimental Protocols

Synthesis of 5-Nitro-γ-tocopherol

This protocol is based on the method described by Cooney et al. and cited in subsequent studies.[3]

Materials:

  • γ-tocopherol

  • Ethanol

  • Glacial acetic acid

  • Sodium nitrite (NaNO2)

  • Potassium hydroxide (KOH)

  • Hexane

  • Nitrogen gas

Procedure:

  • Dissolve γ-tocopherol in ethanol.

  • Acidify the solution with glacial acetic acid.

  • Induce nitration by adding sodium nitrite. The reaction should be monitored for completion.

  • Terminate the reaction by adding KOH.

  • Wash the mixture with water to remove water-soluble components.

  • Extract the crude 5-NO2-γT product using hexane.

  • Dry the hexane extract under a stream of nitrogen gas.

  • Reconstitute the purified product in ethanol.

  • Confirm purity (>99%) using LC-MS and determine the concentration spectrophotometrically.

Quantification of 5-Nitro-γ-tocopherol in Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the literature for the analysis of tocopherols and their metabolites.[4][5][8]

Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of 5-NO2-γT if available, or a structurally similar nitrated compound).

  • Precipitate proteins by adding 200 µL of acetonitrile. Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

LC-MS/MS Parameters (Illustrative):

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for detecting nitrated compounds.

  • Mass Transitions:

    • 5-Nitro-γ-tocopherol: Monitor the transition from the precursor ion (m/z 460) to a specific product ion (e.g., m/z 194).[8]

    • Internal Standard: Monitor the appropriate mass transition for the chosen internal standard.

Quantification:

  • Generate a standard curve using synthesized 5-NO2-γT of known concentrations.

  • Calculate the concentration of 5-NO2-γT in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

5-Nitro-γ-tocopherol stands as a critical biomarker for assessing nitrosative stress, providing a more stable and reliable measure than other available markers. Its formation represents a key detoxification pathway for reactive nitrogen species by its parent compound, γ-tocopherol. While 5-NO2-γT itself does not appear to be a potent bioactive molecule, its presence and concentration in biological fluids offer valuable insights into the in vivo interplay between antioxidants and reactive species.

Future research should focus on further validating the use of 5-NO2-γT as a clinical biomarker in a broader range of diseases associated with nitrosative stress. Additionally, exploring the downstream metabolic fate of 5-NO2-γT could reveal further details about the complex biological roles of the entire γ-tocopherol family. The continued development of sensitive and robust analytical methods will be paramount to advancing our understanding in these areas.

References

  • Bruno, R. S., & Traber, M. G. (2006). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Journal of nutritional biochemistry, 17(11), 747-55. [Link]

  • Jiang, Q. (2017). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free radical biology & medicine, 113, 7-20. [Link]

  • Reiter, E., Jiang, Q., & Christen, S. (2007). Anti-inflammatory properties of alpha- and gamma-tocopherol. Molecular aspects of medicine, 28(5-6), 668-91. [Link]

  • Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (1997). gamma-tocopherol traps mutagenic electrophiles such as NO(x) and complements alpha-tocopherol: physiological implications. Proceedings of the National Academy of Sciences of the United States of America, 94(7), 3217-22. [Link]

  • Williamson, K. S., Gabbita, S. P., Mou, S., West, M., Pye, Q. N., & Floyd, R. A. (2002). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Nitric oxide : biology and chemistry, 7(1), 31-9. [Link]

  • Jiang, Q., Elson-Schwab, I., Courtemanche, C., & Ames, B. N. (2000). gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences of the United States of America, 97(21), 11494-9. [Link]

  • Jiang, Q., & Ames, B. N. (2003). Gamma-tocopherol, but not alpha-tocopherol, decreases proinflammatory eicosanoids and inflammation damage in rats. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 17(8), 816-22. [Link]

  • Gao, L., Yuan, Y., & Li, H. (2014). Development and validation of a sensitive LC/MS/MS method for the determination of γ-tocotrienol in rat plasma. Journal of pharmaceutical and biomedical analysis, 98, 28-33. [Link]

Sources

5-Nitro-γ-tocopherol: A Definitive Biomarker of Nitrosative Stress

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Threat of Nitrosative Stress

In the landscape of cellular biochemistry, the balance between reactive oxygen species (ROS) and antioxidants is crucial for maintaining homeostasis. However, an often-overlooked aspect of this delicate equilibrium is the role of reactive nitrogen species (RNS). When the production of RNS overwhelms the body's ability to neutralize them, a condition known as nitrosative stress ensues. This phenomenon is increasingly recognized as a key player in the pathogenesis of a wide array of chronic and degenerative diseases. Unlike the more commonly measured markers of oxidative stress, nitrosative stress requires specific and reliable biomarkers for its detection and quantification. This guide focuses on 5-nitro-γ-tocopherol (NGT), a stable and specific product of the interaction between γ-tocopherol, a major form of vitamin E, and RNS, establishing it as a definitive marker of nitrosative stress.

The Biochemical Rationale: Why 5-Nitro-γ-tocopherol is a Superior Marker

The utility of a biomarker lies in its specificity and stability. 5-Nitro-γ-tocopherol excels in both these aspects, making it a more reliable indicator of nitrosative stress compared to other markers like nitrotyrosine.[1]

The Unique Reactivity of γ-Tocopherol

Vitamin E is not a single molecule but a family of eight related compounds. While α-tocopherol is the most abundant form in tissues, γ-tocopherol possesses a unique structural feature that sets it apart: an unsubstituted C-5 position on its chromanol ring. This site is highly susceptible to electrophilic attack by RNS, particularly peroxynitrite (ONOO⁻), a potent nitrating and oxidizing agent formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[2] This reaction leads to the formation of the stable nitrated product, 5-nitro-γ-tocopherol.

In contrast, α-tocopherol has a methyl group at the C-5 position, which hinders its reactivity with RNS. This structural difference underscores the specific role of γ-tocopherol in trapping and detoxifying RNS.

The Formation of 5-Nitro-γ-tocopherol: A Mechanistic Overview

The formation of 5-nitro-γ-tocopherol is a direct consequence of nitrosative stress. The primary pathway involves the reaction of γ-tocopherol with peroxynitrite. This reaction is a free radical process that can be promoted by peroxynitrite-derived radicals.[3]

dot

cluster_RNS Reactive Nitrogen Species (RNS) Production cluster_Tocopherol γ-Tocopherol Interaction NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO Reaction O2 Superoxide (O₂•⁻) O2->ONOO Reaction NGT 5-Nitro-γ-tocopherol (NGT) ONOO->NGT gammaT γ-Tocopherol gammaT->NGT Nitration at C-5 position

Caption: Formation of 5-Nitro-γ-tocopherol from γ-Tocopherol and RNS.

Analytical Methodologies for the Quantification of 5-Nitro-γ-tocopherol

Accurate and sensitive quantification of 5-nitro-γ-tocopherol is paramount for its use as a biomarker. The two primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of 5-Nitro-γ-tocopherol Standard

As 5-nitro-γ-tocopherol is not commercially available, its synthesis is a prerequisite for establishing a standard curve for quantification.[1]

Protocol for the Synthesis of 5-Nitro-γ-tocopherol:

  • Dissolution: Prepare an ethanolic solution of γ-tocopherol.

  • Acidification: Acidify the solution with glacial acetic acid.

  • Nitration: Induce nitration by the addition of sodium nitrite.

  • Reaction Termination: Stop the reaction by adding potassium hydroxide (KOH).

  • Extraction: Wash the mixture with water and extract the crude product using hexane.

  • Purification and Characterization: Dry the hexane extract under a stream of nitrogen gas and reconstitute the residue in ethanol. The purity of the synthesized NGT should be confirmed by LC-MS, and its concentration determined spectrophotometrically.[1]

Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the detection of 5-nitro-γ-tocopherol in biological matrices.

Step-by-Step Protocol for LC-MS/MS Analysis of 5-Nitro-γ-tocopherol in Human Plasma:

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., 7-nitro-β-tocopherol).

    • Perform a lipid extraction using a suitable organic solvent like hexane.

    • Evaporate the organic layer to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape.

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Multiple Reaction Monitoring (MRM): Monitor the specific mass transition for 5-nitro-γ-tocopherol, which is the fragmentation of the precursor ion at m/z 460 to a major product ion at m/z 194.[4]

dot

cluster_Workflow LC-MS/MS Workflow for 5-Nitro-γ-tocopherol Analysis Sample Plasma Sample Extraction Lipid Extraction Sample->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection (m/z 460 -> 194) HPLC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the analysis of 5-Nitro-γ-tocopherol by LC-MS/MS.

Clinical and Research Applications of 5-Nitro-γ-tocopherol as a Biomarker

Elevated levels of 5-nitro-γ-tocopherol have been consistently observed in various pathological conditions associated with increased nitrosative stress.

Cardiovascular Disease

Studies have shown that individuals with coronary heart disease have significantly elevated plasma concentrations of 5-nitro-γ-tocopherol.[5] Furthermore, this nitrated form of vitamin E has been detected in atherosclerotic plaques, suggesting a direct role of nitrosative stress in the development of atherosclerosis.[5]

Neurodegenerative Diseases

Nitrosative stress is increasingly implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease. Research has documented a two- to threefold increase in 5-nitro-γ-tocopherol in affected regions of the Alzheimer's brain.[6][7] This finding points to lipid-phase nitration as a significant contributor to the neuronal damage observed in this devastating disease.

Smoking and Environmental Exposures

Cigarette smoke is a major source of reactive nitrogen species. Consequently, smokers exhibit significantly higher plasma levels of 5-nitro-γ-tocopherol compared to non-smokers, reflecting the increased nitrosative burden from smoking.[8]

ConditionMatrixFold Increase/ObservationReference
Coronary Heart Disease PlasmaElevated concentrations in patients.[5][5]
Atherosclerotic PlaqueDetected at levels similar to plasma in patients.[5][5]
Alzheimer's Disease Brain Tissue2- to 3-fold increase in affected regions.[6][7][6][7]
Smoking PlasmaSignificantly higher levels in smokers vs. non-smokers.[8][8]

Conclusion and Future Perspectives

5-Nitro-γ-tocopherol has emerged as a robust and reliable biomarker of nitrosative stress, offering significant advantages over other markers due to its stability and the specific reactivity of its precursor, γ-tocopherol. Its quantification in various biological matrices provides a valuable tool for researchers and clinicians to assess the role of nitrosative stress in a wide range of diseases. The detailed methodologies provided in this guide offer a starting point for the implementation of 5-nitro-γ-tocopherol analysis in both research and clinical settings.

Future research should focus on further validating the clinical utility of 5-nitro-γ-tocopherol as a diagnostic and prognostic marker. Moreover, its application in drug development could be instrumental in evaluating the efficacy of novel therapeutic interventions aimed at mitigating nitrosative stress. The continued exploration of this specific biomarker holds the promise of unraveling the intricate role of nitrosative stress in human health and disease, ultimately paving the way for more targeted and effective therapeutic strategies.

References

  • Borges, C. R., & Kvitko, B. H. (2007). Use of mass spectrometry to assess protein modifications by reactive nitrogen species. Mass spectrometry reviews, 26(4), 599–613.
  • Morton, L. W., Ward, N. C., Croft, K. D., & Puddey, I. B. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. FEBS letters, 523(1-3), 113–116.
  • Morton, L. W., Abu-Amsha Caccetta, R., Puddey, I. B., & Croft, K. D. (2002). Analysis of 5-nitro-γ-tocopherol in human plasma and atherosclerotic plaque by liquid chromatography-tandem mass spectrometry. Free Radical Biology and Medicine, 33(5), 684-689.
  • Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (1997). γ-tocopherol traps mutagenic electrophiles such as NO(X) and complements α-tocopherol: physiological implications.
  • Williamson, K. S., Gabbita, S. P., Mou, S., West, M., Pye, Q. N., Markesbery, W. R., Cooney, R. V., Grammas, P., Reimann-Philipp, U., Floyd, R. A., & Hensley, K. (2002). The nitration product 5-nitro-gamma-tocopherol is increased in the Alzheimer brain. Nitric oxide : biology and chemistry, 6(2), 221–227.
  • Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol.
  • Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American journal of clinical nutrition, 74(6), 714–722.
  • Hensley, K., Williamson, K. S., & Floyd, R. A. (2000). Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. Free radical biology & medicine, 28(4), 520–528.
  • Christen, S., Hagen, T. M., Shigenaga, M. K., & Ames, B. N. (1999). Chronic inflammation, mutation, and cancer. In Oxidative Stress and the Molecular Biology of Antioxidant Defenses (pp. 695-732).
  • Radi, R. (2018). Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine. Proceedings of the National Academy of Sciences, 115(23), 5839-5848.
  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315–424.
  • Squadrito, G. L., & Pryor, W. A. (1998). Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide. Free Radical Biology and Medicine, 25(4-5), 392-403.
  • Dwyer, J. H., Navab, M., Dwyer, K. M., Hassan, K., Sun, P., Shircore, A., Hama-Levy, S., Hough, G., Wang, X., Drake, T., Merz, C. N. B., & Fogelman, A. M. (2004). Oxygenated carotenoid lutein and progression of early atherosclerosis: the Los Angeles atherosclerosis study.
  • Radi, R., Peluffo, G., Alvarez, M. N., Naviliat, M., & Cayota, A. (2001). Unraveling peroxynitrite formation in biological systems. Free Radical Biology and Medicine, 30(5), 463-488.
  • Morris, M. C., Evans, D. A., Tangney, C. C., Bienias, J. L., Wilson, R. S., Aggarwal, N. T., & Scherr, P. A. (2005). Relation of the tocopherol forms to incident Alzheimer disease and to cognitive change. The American journal of clinical nutrition, 81(2), 508–514.
  • Whiteman, M., Ketsawatsakul, U., & Halliwell, B. (2002). A reassessment of the peroxynitrite scavenging activity of uric acid. Annals of the New York Academy of Sciences, 962(1), 242-259.
  • van der Loo, B., Labugger, R., Skepper, J. N., Bachschmid, M., Kilo, J., Powell, J. M., Palacios-Callender, M., Erusalimsky, J. D., Quaschning, T., Malinski, T., Gygi, D., Ullrich, V., & Lüscher, T. F. (2000). Enhanced peroxynitrite formation in human atherosclerotic plaques. Journal of vascular research, 37(5), 439–448.
  • Beckman, J. S., & Koppenol, W. H. (1996). Nitric oxide, superoxide, and peroxynitrite: the good, the bad, and ugly. The American journal of physiology, 271(5 Pt 1), C1424–C1437.
  • Szabó, C., Ischiropoulos, H., & Radi, R. (2007). Peroxynitrite: biochemistry, pathophysiology and development of therapeutics. Nature reviews. Drug discovery, 6(8), 662–680.
  • Jiang, Q., Elson-Schwab, I., Courtemanche, C., & Ames, B. N. (2002). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 99(16), 10474-10479.
  • Reiter, E., Jiang, Q., & Christen, S. (2007). Anti-inflammatory properties of α-and γ-tocopherol. Molecular aspects of medicine, 28(5-6), 668-691.
  • Rubbo, H., Radi, R., Trujillo, M., Telleri, R., Kalyanaraman, B., Barnes, S., Kirk, M., & Freeman, B. A. (1994). Nitric oxide regulation of superoxide and peroxynitrite-dependent lipid peroxidation. Formation of novel nitrogen-containing oxidized lipid derivatives. The Journal of biological chemistry, 269(42), 26066–26075.

Sources

An In-depth Technical Guide to the Cellular Mechanism of Action of 5-Nitro-γ-Tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-γ-tocopherol (NGT or 5-NO2-γ-T) is a nitrated derivative of γ-tocopherol (γ-T), the predominant form of vitamin E in the typical US diet. Formed in vivo under conditions of nitrative stress, NGT is not merely a biomarker but an active molecule with distinct bioactivities. This technical guide provides a comprehensive overview of the cellular mechanism of action of 5-Nitro-γ-tocopherol. We will explore its formation, its primary role in quenching reactive nitrogen species (RNS), and its subsequent modulatory effects on critical inflammatory pathways, particularly the cyclooxygenase-2 (COX-2) enzyme system. This document synthesizes current research to offer a detailed perspective for professionals engaged in pharmacology, cell biology, and drug discovery.

Introduction: The Genesis of a Bioactive Molecule

While α-tocopherol is the most abundant form of vitamin E in tissues and supplements, γ-tocopherol has unique properties that distinguish it from its well-known counterpart. A key structural feature of γ-tocopherol is the unsubstituted C-5 position on its chromanol ring. This site is susceptible to electrophilic attack by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂), which are often overproduced during inflammatory responses.[1][2] This reaction leads to the formation of 5-Nitro-γ-tocopherol, a stable end-product.[3][4]

Initially viewed as a marker of RNS activity and nitrative stress, NGT is now understood to possess intrinsic biological activity.[4][5] Its formation is, in itself, a detoxification mechanism, as it consumes potent and damaging RNS, thereby preventing them from nitrating other critical biomolecules like tyrosine residues in proteins.[2][3] This guide delves deeper into the subsequent cellular actions of NGT, moving beyond its role as a simple scavenger.

The Primary Mechanism: Formation and RNS Scavenging

The core of NGT's mechanism begins with its synthesis. In environments rich in RNS, such as those found in inflamed tissues or in the plasma of smokers, γ-tocopherol acts as a sacrificial nucleophile.[5][6] The nitration occurs at the free C-5 position, a reaction that cannot happen with α-tocopherol due to its fully methylated chromanol ring.[1]

This direct trapping of RNS is a significant protective action. Peroxynitrite, for instance, is a powerful oxidant and nitrating agent that can damage DNA, lipids, and proteins, contributing to cellular dysfunction and death. By converting RNS into the stable NGT molecule, γ-tocopherol effectively neutralizes their immediate threat.[1][4] This process is a fundamental aspect of γ-tocopherol's anti-inflammatory and cytoprotective effects.

RNS Reactive Nitrogen Species (e.g., Peroxynitrite ONOO⁻) gT γ-Tocopherol (unsubstituted C-5 position) RNS->gT Nitration at C-5 Position Biomolecules Cellular Biomolecules (Proteins, Lipids, DNA) RNS->Biomolecules Attacks NGT 5-Nitro-γ-Tocopherol (Stable Adduct) gT->NGT Forms gT->Biomolecules Protects Damage Nitrative Damage & Cellular Dysfunction Biomolecules->Damage Leads to

Caption: Formation of 5-Nitro-γ-tocopherol as a primary RNS detoxification pathway.

Modulation of Inflammatory Signaling Pathways

Beyond RNS scavenging, emerging evidence indicates that γ-tocopherol and its metabolites, including potentially NGT, actively modulate enzymatic pathways central to the inflammatory cascade.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

A pivotal anti-inflammatory action of γ-tocopherol and its primary metabolite, 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC), is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][8] COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2), from arachidonic acid (AA).[9][10]

Studies have shown that γ-tocopherol and γ-CEHC reduce PGE2 synthesis in macrophages and epithelial cells stimulated with inflammatory agents like lipopolysaccharide (LPS) or IL-1β.[2][8] The mechanism appears to involve direct inhibition of COX-2 enzymatic activity rather than suppression of its expression.[2] It has been proposed that these molecules may act as competitive inhibitors, vying with arachidonic acid for the enzyme's active site.[2] This action is significant because PGE2 is a key mediator of inflammation, contributing to vasodilation, edema, pain, and fever.[10]

InflammatoryStimuli Inflammatory Stimuli (LPS, IL-1β) COX2 COX-2 Enzyme InflammatoryStimuli->COX2 Induces Expression AA Arachidonic Acid (AA) AA->COX2 Substrate PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Synthesis Inflammation Inflammatory Response (Pain, Fever, Edema) PGE2->Inflammation Mediates gT_metabolites γ-Tocopherol & Metabolites (γ-CEHC) gT_metabolites->COX2 Inhibits Activity (Competes with AA)

Caption: Inhibition of the COX-2 pathway by γ-Tocopherol and its metabolites.

Impact on 5-Lipoxygenase (5-LOX) Pathway

In addition to the COX pathway, γ-tocopherol, but not α-tocopherol, has been shown to inhibit the formation of leukotriene B4 (LTB4).[7] LTB4 is a potent chemotactic agent synthesized by the 5-lipoxygenase (5-LOX) enzyme in neutrophils, playing a critical role in recruiting immune cells to the site of inflammation.[1][11] By blocking both the COX-2 and 5-LOX pathways, γ-tocopherol and its derivatives can comprehensively dampen the production of key lipid mediators of inflammation.

Modulation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

Research has also indicated that γ-tocopherol can upregulate the expression of PPARγ in human colon cancer cell lines, with a more pronounced effect than α-tocopherol.[12] PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, insulin sensitivity, and inflammation. Its activation is generally associated with anti-inflammatory effects. The ability of γ-tocopherol to increase PPARγ expression suggests another potential, indirect anti-inflammatory mechanism that warrants further investigation for NGT itself.[12]

Quantitative Data Summary

The formation of NGT is directly correlated with the level of nitrative stress. This is evident in studies comparing smokers and non-smokers, as well as in models of induced inflammation.

Group/ConditionPlasma NGT ConcentrationKey FindingReference
Human Smokers vs. Non-smokers Smokers had plasma NGT concentrations double those of non-smokers.Demonstrates NGT as a biomarker of in vivo nitrative stress from cigarette smoke.[5]
In Vitro Plasma Exposure 6-hour exposure to gas-phase cigarette smoke increased NGT from 3 to 134 nmol/L .Confirms direct conversion of γ-T to NGT upon exposure to high RNS levels.[5][13]
Rat Model of Inflammation 24 hours post-zymosan injection, plasma NGT levels were 2-fold higher than controls.Shows that endogenous inflammatory processes increase NGT formation.[4]
COX-2 Inhibition by γ-Tocopherol Apparent IC₅₀ of 7.5 µM in LPS-stimulated macrophages and 4 µM in IL-1β-treated A549 cells.γ-Tocopherol is a potent inhibitor of PGE2 synthesis at physiological concentrations.[8]

Key Experimental Protocols

The study of 5-Nitro-γ-tocopherol relies on sensitive analytical techniques to detect and quantify this molecule in complex biological matrices.

Protocol 1: Quantification of NGT in Plasma by LC-MS

This protocol is adapted from methodologies described for the analysis of NGT in human plasma.[5][13]

Objective: To accurately measure the concentration of 5-Nitro-γ-tocopherol in plasma samples.

Methodology:

  • Sample Preparation & Extraction:

    • To 200 µL of plasma, add an internal standard (e.g., d6-γ-tocopherol) to account for extraction variability.

    • Precipitate proteins by adding 1 mL of ice-cold ethanol, followed by vigorous vortexing.

    • Perform a lipid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new tube. Repeat the hexane extraction on the aqueous layer and pool the hexane fractions.

    • Evaporate the pooled hexane to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., methanol/water mixture) for analysis.

  • LC-MS Analysis:

    • Chromatography System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size) is typically used to separate tocopherols.

    • Mobile Phase: A gradient of methanol and water, often with a small amount of ammonium acetate or formic acid to improve ionization.

    • Mass Spectrometry System: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor the specific precursor-to-product ion transitions for both NGT and the internal standard.

  • Quantification:

    • Generate a standard curve using synthesized NGT of known concentrations.

    • Calculate the ratio of the NGT peak area to the internal standard peak area for both standards and unknown samples.

    • Determine the concentration of NGT in the samples by interpolating their peak area ratios against the standard curve.

Self-Validating System & Causality: The use of an internal standard is critical for trustworthy quantification, as it corrects for sample loss during the multi-step extraction process. The specificity of LC-MS, particularly with MRM, ensures that the signal being measured is definitively from NGT, avoiding interference from other structurally similar molecules. This provides a high degree of confidence in the final concentration values.

Conclusion and Future Directions

The mechanism of action of 5-Nitro-γ-tocopherol is multifaceted. It begins with its formation, which serves as a critical defense mechanism by scavenging and detoxifying highly reactive nitrogen species. This action alone positions γ-tocopherol as a key lipophilic antioxidant in environments of high nitrative stress.

Beyond this primary role, the downstream effects of γ-tocopherol and its metabolites on inflammatory enzyme systems like COX-2 and 5-LOX reveal a more active, modulatory function. By inhibiting the production of potent pro-inflammatory mediators such as PGE2 and LTB4, these compounds can significantly attenuate the inflammatory response.

For researchers and drug development professionals, several areas warrant further exploration:

  • Direct Activity of NGT: While the anti-inflammatory effects of the parent compound γ-T are established, further studies are needed to isolate and determine the specific COX-2 inhibitory activity of the NGT molecule itself.

  • Pharmacokinetics: Understanding the distribution, metabolism, and clearance of NGT is crucial to evaluating its potential as a therapeutic agent or a long-term biomarker.

  • Signaling Pathway Interactions: Elucidating whether NGT directly interacts with nuclear receptors like PPARγ or modulates transcription factors such as NF-κB could uncover novel mechanisms of action.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo Source: PubMed URL
  • Title: 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo Source: ResearchGate URL
  • Title: Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties Source: MDPI URL: [Link]

  • Title: gamma-tocopherol, 7616-22-0 Source: ChemSrc URL: [Link]

  • Title: Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection Source: PubMed URL
  • Title: Gamma-tocopherol, but not alpha-tocopherol, decreases proinflammatory eicosanoids and inflammation damage in rats Source: PubMed URL
  • Title: Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management Source: PubMed URL
  • Title: In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects Source: PubMed Central URL: [Link]

  • Title: Gamma (γ) tocopherol upregulates peroxisome proliferator activated receptor (PPAR) gamma (γ) expression in SW 480 human colon cancer cell lines Source: PubMed Central URL: [Link]

  • Source: National Institutes of Health (NIH)
  • Title: Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection Source: PubMed URL
  • Title: γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells Source: PNAS URL: [Link]

  • Title: Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth Source: MDPI URL: [Link]

  • Title: Prostaglandin E2 Source: Wikipedia URL: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Analysis of 5-Nitro-γ-tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

5-Nitro-γ-tocopherol (NGT) is a nitrated derivative of γ-tocopherol, a major vitamer of vitamin E. Formed in vivo through the reaction of γ-tocopherol with reactive nitrogen species (RNS), NGT has emerged as a significant biomarker for nitrosative stress, implicated in a range of inflammatory diseases and pathological conditions. Unlike its precursor, γ-tocopherol, which exhibits potent antioxidant and anti-inflammatory properties, the distinct chemical characteristics and biological activities of NGT are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the chemical properties of 5-Nitro-γ-tocopherol, including its synthesis, stability, and spectroscopic profile. Furthermore, detailed protocols for its analysis in biological matrices are presented, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Significance of 5-Nitro-γ-tocopherol

Vitamin E is a family of eight naturally occurring, lipid-soluble compounds that includes four tocopherols (α, β, γ, and δ) and four tocotrienols. While α-tocopherol is the most abundant form of vitamin E in tissues, γ-tocopherol is the major vitamer in the diet of many Western countries and possesses unique biological functions. A key distinction of γ-tocopherol is its unsubstituted C-5 position on the chromanol ring, which makes it a potent scavenger of reactive nitrogen species (RNS), such as peroxynitrite and nitrogen dioxide.[1][2] This reactivity leads to the formation of the stable nitrated adduct, 5-Nitro-γ-tocopherol (NGT).[1][3][4]

The presence of elevated levels of NGT has been documented in various conditions associated with increased nitrosative stress, including cardiovascular disease, neurodegenerative disorders, and in smokers.[1][5] This has established NGT as a reliable biomarker for assessing in vivo nitrosative damage. While the precursor, γ-tocopherol, is known to modulate inflammatory pathways, including those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), the direct biological activity of NGT is an area of ongoing investigation.[2][6] Understanding the chemical properties of NGT is paramount for its accurate detection, quantification, and for elucidating its potential physiological roles beyond that of a stable end-product.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Nitro-γ-tocopherol is essential for its handling, analysis, and for interpreting its biological behavior.

Chemical Structure and Reactivity

The introduction of a nitro group at the C-5 position of the chromanol ring of γ-tocopherol significantly alters the electron density and reactivity of the molecule. This substitution occurs via an electrophilic substitution reaction with nitrating agents like peroxynitrite.[4] The formation of NGT is a direct consequence of the unique ability of γ-tocopherol to trap RNS, a property not shared by α-tocopherol due to its fully methylated chromanol ring.[2]

Synthesis of 5-Nitro-γ-tocopherol

For research purposes, 5-Nitro-γ-tocopherol is not commercially available and must be synthesized. A common laboratory-scale synthesis is described below.

  • Dissolution: Dissolve γ-tocopherol in an ethanolic solution.

  • Acidification: Acidify the solution with glacial acetic acid. This protonates the phenoxy group, making the aromatic ring more susceptible to electrophilic attack.

  • Nitration: Induce nitration by the dropwise addition of an aqueous solution of sodium nitrite. The nitrous acid formed in situ is the nitrating agent.

  • Reaction Termination: After a suitable reaction time (monitored by TLC), terminate the reaction by adding a base, such as potassium hydroxide (KOH), to neutralize the acid.

  • Extraction: Extract the crude product from the aqueous-ethanolic mixture using a non-polar organic solvent like hexane.

  • Washing and Drying: Wash the organic extract with water to remove any remaining salts and base. Dry the hexane extract over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under a stream of nitrogen. The resulting crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-Nitro-γ-tocopherol. The purity should be confirmed by LC-MS.[1]

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Purification cluster_product Final Product gamma_T γ-Tocopherol in Ethanol reaction_vessel Acidified Reaction Mixture gamma_T->reaction_vessel Dissolve acetic_acid Glacial Acetic Acid acetic_acid->reaction_vessel Acidify na_nitrite Sodium Nitrite (aq) na_nitrite->reaction_vessel Induce Nitration koh KOH (aq) reaction_vessel->koh Quench Reaction extraction Hexane Extraction koh->extraction drying Drying (Na2SO4) extraction->drying purification Column Chromatography drying->purification ngt 5-Nitro-γ-tocopherol purification->ngt

Caption: Workflow for the synthesis of 5-Nitro-γ-tocopherol.

Spectroscopic and Physical Data

Accurate characterization of 5-Nitro-γ-tocopherol relies on a combination of spectroscopic techniques.

PropertyValueReference
Molecular Formula C₂₈H₄₇NO₄Calculated
Molecular Weight 461.68 g/mol Calculated
UV-Vis λmax (in ethanol) 410 nm[1]
Mass Spectrometry (m/z) 460.4 [M-H]⁻[7]
Solubility and Stability

The solubility and stability of 5-Nitro-γ-tocopherol are critical considerations for its use in experimental settings.

  • Solubility: Similar to its precursor, 5-Nitro-γ-tocopherol is a lipophilic molecule. It is expected to be readily soluble in organic solvents such as ethanol, methanol, acetone, and hexane, and insoluble in water.[2]

  • Stability: Tocopherols are generally sensitive to light, heat, and alkaline conditions.[9] The stability of 5-Nitro-γ-tocopherol under various pH, temperature, and light conditions has not been extensively studied, but it is considered a stable product of RNS scavenging.[3] It is recommended to store solutions of NGT at low temperatures and protected from light.

Analytical Methodologies for 5-Nitro-γ-tocopherol

The accurate quantification of 5-Nitro-γ-tocopherol in biological samples is crucial for its validation as a biomarker of nitrosative stress. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.

Sample Preparation

The lipophilic nature of NGT necessitates an extraction from the aqueous biological matrix (e.g., plasma, tissue homogenate).

  • Internal Standard: Add an appropriate internal standard to the sample to account for extraction efficiency and instrumental variability.

  • Saponification (for plasma): Saponify the plasma sample with alcoholic KOH to hydrolyze esters and release tocopherols.

  • Extraction: Extract the saponified sample with a non-polar organic solvent such as hexane.

  • Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase used for the chromatographic analysis.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC with electrochemical or UV detection can be used for the quantification of NGT.

  • Column: A deactivated reversed-phase C18 column is suitable for separating NGT from other tocopherols.

  • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of methanol, acetonitrile, and an aqueous buffer is typically used.

  • Detection: Coulometric detection offers high sensitivity, with a detection limit in the femtomole range.[3]

  • Quantification: Quantification is achieved by comparing the peak area of NGT in the sample to a standard curve of known concentrations.

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Biological Sample extraction Liquid-Liquid Extraction sample->extraction injector Autosampler extraction->injector Reconstituted Extract column Reversed-Phase C18 Column injector->column Inject detector Coulometric/UV Detector column->detector Elute chromatogram Chromatogram detector->chromatogram Signal quantification Quantification chromatogram->quantification Peak Area

Caption: General workflow for the HPLC analysis of 5-Nitro-γ-tocopherol.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and sensitivity for the quantification of NGT, particularly in complex biological matrices.

  • Chromatography: Similar reversed-phase HPLC conditions as described above are used to separate NGT from isomers and other matrix components.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for selective detection. The precursor ion for NGT ([M-H]⁻) is m/z 460.4, which is then fragmented to produce a characteristic product ion for quantification.[7]

  • Quantification: Multiple reaction monitoring (MRM) is used to monitor the specific precursor-to-product ion transition, providing high selectivity and sensitivity.

Biological Implications and Future Directions

The formation of 5-Nitro-γ-tocopherol is a clear indicator of in vivo RNS production and subsequent damage to lipid-soluble molecules. While its role as a biomarker is well-established, the direct biological activities of NGT remain an active area of research.

Modulation of Inflammatory Pathways

The precursor, γ-tocopherol, and its primary metabolite, γ-carboxyethyl-hydroxychroman (γ-CEHC), have been shown to possess anti-inflammatory properties, including the inhibition of COX-2 activity.[6] It is plausible that NGT, as a stable metabolite, may not retain these activities. Further studies are required to investigate the direct effects of NGT on key inflammatory signaling pathways, such as NF-κB and the expression of pro-inflammatory cytokines.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_tocopherols Tocopherol Interaction cluster_pathways Inflammatory Signaling RNS Reactive Nitrogen Species (RNS) gamma_T γ-Tocopherol RNS->gamma_T Reacts with NGT 5-Nitro-γ-tocopherol gamma_T->NGT Forms NFkB NF-κB Pathway gamma_T->NFkB Inhibits COX2 COX-2 Pathway gamma_T->COX2 Inhibits NGT->NFkB Direct Effect? NGT->COX2 Direct Effect? Cytokines Pro-inflammatory Cytokines NFkB->Cytokines COX2->Cytokines

Caption: Interaction of γ-tocopherol and NGT with inflammatory pathways.

Future Research Perspectives

Future research should focus on several key areas to fully elucidate the role of 5-Nitro-γ-tocopherol:

  • Comprehensive Biological Profiling: In vitro and in vivo studies are needed to determine if NGT has any direct biological effects, or if it is solely a biomarker of nitrosative stress.

  • Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion of NGT will provide insights into its physiological fate.

  • Clinical Utility: Further clinical studies are warranted to validate the use of NGT as a prognostic or diagnostic biomarker in a wider range of diseases.

Conclusion

5-Nitro-γ-tocopherol is a chemically distinct and biologically significant nitrated derivative of γ-tocopherol. Its formation in vivo serves as a valuable indicator of nitrosative stress. This technical guide has provided a detailed overview of its chemical properties, synthesis, and analytical methodologies, offering a foundational resource for researchers. Continued investigation into the direct biological activities and clinical utility of NGT will undoubtedly contribute to a deeper understanding of the role of nitrosative stress in human health and disease.

References

  • Bruno, R. S., & Valacchi, G. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. Redox Biology, 5, 137-145.
  • Christen, S., Shigenaga, M. K., & Ames, B. N. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985.
  • Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-Tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. The American Journal of Clinical Nutrition, 74(6), 714–722.
  • Morton, L. W., Ward, N. C., Croft, K. D., & Puddey, I. B. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 3), 625–628.
  • Morton, L. W., Ward, N. C., Croft, K. D., & Puddey, I. B. (2002). LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... ResearchGate. Retrieved from [Link]

  • Traber, M. G. (2007). Vitamin E regulatory mechanisms. Annual Review of Nutrition, 27, 347-362.
  • Valacchi, G., Pagnin, E., Corbacho, A. M., Olano, E., Davis, P. A., & Cross, C. E. (2003). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 34(12), 1628-1636.
  • Jiang, Q., Elson-Schwab, I., Courtemanche, C., & Ames, B. N. (2000). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 97(21), 11494–11499.
  • Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol. Proceedings of the National Academy of Sciences, 90(5), 1771–1775.
  • Hensley, K., Williamson, K. S., & Floyd, R. A. (2000). Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle. Free Radical Biology and Medicine, 28(4), 520-528.
  • Rupérez, F. J., Martín-Aragón, S., Barbas, C., & de la Maza, A. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices.
  • RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]

  • Baker, J. K., & Myers, C. W. (1991). One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards. Pharmaceutical Research, 8(6), 763–770.
  • Valacchi, G., Sticozzi, C., & Pecorelli, A. (2015). Vitamin E γ-Tocotrienol Inhibits Cytokine-Stimulated NF-κB Activation by Induction of Anti-Inflammatory A20 via Stress Adaptive Response Due to Modulation of Sphingolipids. The Journal of Immunology, 195(1), 211–222.
  • Waters Corporation. (n.d.). Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. Retrieved from [Link]

  • N'Goma, J. C. B., & Ndong, J. C. (1995). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 17(4), 161-168.

Sources

5-Nitro-γ-tocopherol: A Technical Guide to its Discovery, Chemistry, and Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond α-Tocopherol - The Emergence of a Nitrated Vitamin E Metabolite

For decades, the narrative of vitamin E has been largely dominated by α-tocopherol, lauded for its potent antioxidant properties. However, a more nuanced understanding of vitamin E's physiological roles has emerged, bringing to light the unique and critical functions of its other isoforms, particularly γ-tocopherol. This guide delves into the discovery, history, and scientific importance of 5-Nitro-γ-tocopherol (NGT), a stable metabolite formed from the interaction of γ-tocopherol with reactive nitrogen species (RNS). The identification of NGT has provided researchers with a valuable biomarker for nitrative stress, a key pathological process in a range of inflammatory diseases and conditions associated with oxidative damage. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of NGT's chemistry, its historical context, and detailed methodologies for its analysis.

Chapter 1: The Genesis of a Discovery - A Historical Perspective

The journey to understanding 5-Nitro-γ-tocopherol began with a paradigm shift in vitamin E research, moving from a singular focus on α-tocopherol to a broader appreciation of the distinct biological activities of other tocopherols.

Early Insights into γ-Tocopherol's Unique Reactivity

While α-tocopherol is the most abundant form of vitamin E in tissues, γ-tocopherol is the predominant form in the U.S. diet.[1] Early research in the 1990s began to uncover that γ-tocopherol possessed unique properties not shared by its more famous sibling. A pivotal 1993 study by Cooney et al. demonstrated that γ-tocopherol was superior to α-tocopherol in detoxifying nitrogen dioxide (NO₂), a toxic component of smog and cigarette smoke.[2] This laid the groundwork for investigating γ-tocopherol's role in mitigating damage from reactive nitrogen species.

The Landmark 1997 PNAS Paper: Unveiling 5-Nitro-γ-tocopherol

The definitive discovery and characterization of 5-Nitro-γ-tocopherol can be traced to a seminal 1997 paper in the Proceedings of the National Academy of Sciences of the United States of America by Stephan Christen, Anthony A. Woodall, Mark K. Shigenaga, and Bruce N. Ames.[2] Their research revealed that γ-tocopherol, due to its unsubstituted 5-position on the chromanol ring, could effectively trap mutagenic electrophiles like those derived from peroxynitrite (ONOO⁻).[2] This reaction resulted in the formation of a stable nitrated adduct, which they identified as 5-nitro-γ-tocopherol.[2] This discovery was significant as it proposed a complementary role for γ-tocopherol alongside α-tocopherol: while α-tocopherol is a potent scavenger of oxygen free radicals, γ-tocopherol is uniquely equipped to detoxify reactive nitrogen species.[2]

Chapter 2: The Chemistry of Nitration - Mechanism of 5-Nitro-γ-tocopherol Formation

The formation of 5-Nitro-γ-tocopherol is a direct consequence of the chemical reactivity of the γ-tocopherol molecule with potent nitrating agents generated during inflammatory conditions.

The Role of Reactive Nitrogen Species (RNS)

Reactive nitrogen species, such as peroxynitrite (ONOO⁻), are produced in the body during inflammation and immune responses through the reaction of nitric oxide (•NO) with superoxide (O₂⁻•).[2] These molecules can cause significant damage to lipids, proteins, and DNA through oxidation and nitration reactions.[3]

The Nucleophilic Nature of γ-Tocopherol

The key to γ-tocopherol's ability to scavenge RNS lies in its molecular structure. Unlike α-tocopherol, which has a methyl group at the 5-position of its chromanol ring, γ-tocopherol has a free, nucleophilic 5-position.[2] This site is susceptible to electrophilic attack by nitrating species.

The Nitration Reaction

The formation of 5-Nitro-γ-tocopherol occurs via an electrophilic substitution reaction at the 5-position of the γ-tocopherol chromanol ring. Peroxynitrite, or its derived nitrating species, acts as the electrophile. The reaction is a detoxification pathway, converting a highly reactive and damaging molecule into a stable, less harmful product.[2]

G gamma_T γ-Tocopherol Detox Detoxification (Nitration at C5 position) gamma_T->Detox RNS Reactive Nitrogen Species (e.g., Peroxynitrite) RNS->Detox NGT 5-Nitro-γ-tocopherol (Stable Adduct) Detox->NGT

Caption: Formation of 5-Nitro-γ-tocopherol from γ-tocopherol and RNS.

Chapter 3: Biological Significance - A Biomarker of Nitrative Stress

Current scientific evidence strongly indicates that 5-Nitro-γ-tocopherol's primary biological significance lies in its role as a stable biomarker of nitrative stress, rather than possessing intrinsic biological activity itself.

A Stable End-Product

The nitration of γ-tocopherol to form NGT is essentially an irreversible trapping mechanism. This stability makes NGT an excellent cumulative marker of RNS exposure in biological systems. Elevated levels of NGT in plasma and tissues are indicative of increased nitrative stress, which is associated with various pathological conditions.[1][3]

Clinical and Research Applications

The measurement of NGT has been utilized in various research contexts to assess nitrative stress:

  • Smoking: Smokers exhibit significantly higher plasma levels of NGT compared to non-smokers, reflecting the high concentration of RNS in cigarette smoke.[4]

  • Inflammatory Diseases: Conditions characterized by chronic inflammation, such as cardiovascular disease, show elevated levels of NGT.[1]

  • Therapeutic Monitoring: NGT levels can potentially be used to monitor the efficacy of interventions aimed at reducing nitrative stress.

Distinguishing from γ-Tocopherol's Bioactivity

It is crucial to distinguish the role of NGT from its precursor, γ-tocopherol. While NGT is a marker of damage, γ-tocopherol itself exhibits anti-inflammatory properties through the modulation of signaling pathways such as NF-κB and the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5][6] These activities are attributed to the parent γ-tocopherol molecule, not its nitrated metabolite.

G cluster_gammaT γ-Tocopherol Bioactivity cluster_NGT 5-Nitro-γ-tocopherol Role gamma_T γ-Tocopherol NFkB Inhibition of NF-κB Pathway gamma_T->NFkB COX2 Inhibition of COX-2 Activity gamma_T->COX2 NGT 5-Nitro-γ-tocopherol gamma_T->NGT Forms Biomarker Biomarker of Nitrative Stress NGT->Biomarker RNS Reactive Nitrogen Species (RNS) RNS->gamma_T Nitration

Caption: Distinct roles of γ-tocopherol and 5-Nitro-γ-tocopherol.

Chapter 4: Analytical Methodologies - Quantification of 5-Nitro-γ-tocopherol

Accurate and sensitive quantification of 5-Nitro-γ-tocopherol is critical for its use as a biomarker. Several analytical techniques have been developed and validated for this purpose.

Chemical Synthesis of 5-Nitro-γ-tocopherol Standard

As 5-Nitro-γ-tocopherol is not commercially available, it must be synthesized in the laboratory to be used as a standard for quantification.

Protocol for Synthesis:

  • Dissolve γ-tocopherol in an ethanolic solution.

  • Acidify the solution with glacial acetic acid.

  • Induce nitration by the addition of sodium nitrite.

  • Terminate the reaction with potassium hydroxide (KOH).

  • Wash the mixture with water.

  • Extract the crude product with hexane.

  • Dry the hexane extract under a stream of nitrogen gas.

  • Reconstitute the purified 5-Nitro-γ-tocopherol in ethanol.

  • Confirm purity (typically >99%) using LC-MS.

  • Determine the concentration spectrophotometrically.[3]

Analytical Techniques for Quantification

The two primary methods for the quantification of 5-Nitro-γ-tocopherol in biological matrices are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-ECDLC-MS/MS
Principle Separation by HPLC followed by detection based on the electrochemical properties of the analyte.Separation by HPLC followed by mass-based detection and fragmentation for high specificity.
Sensitivity High sensitivity, with detection limits in the low femtomole range.Very high sensitivity and specificity, often considered the gold standard.
Specificity Good specificity, but can be susceptible to interference from co-eluting electroactive compounds.Excellent specificity due to the monitoring of specific parent-to-daughter ion transitions.
Instrumentation Requires an HPLC system with an electrochemical detector.Requires a more complex and expensive LC-MS/MS system.
Sample Preparation Typically involves liquid-liquid or solid-phase extraction.Similar extraction procedures, often with the inclusion of an isotopically labeled internal standard.
Experimental Protocol: Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of 5-Nitro-γ-tocopherol in plasma samples.

1. Sample Preparation:

  • To a 100 µL plasma sample, add an internal standard (e.g., ¹³C₆-5-Nitro-γ-tocopherol).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water with a small amount of acid (e.g., 0.1% formic acid) is common.

  • MS/MS System: Operated in negative ion mode using multiple reaction monitoring (MRM).

    • MRM Transition for NGT: m/z 460.4 → [specific fragment ion]

    • MRM Transition for Internal Standard: m/z 466.4 → [corresponding fragment ion]

3. Data Analysis:

  • Quantify NGT by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the synthesized NGT standard.

G start Biological Sample (e.g., Plasma) extraction Sample Extraction (Protein Precipitation, LLE, or SPE) start->extraction hplc HPLC Separation (Reverse-Phase C18) extraction->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quant Quantification (Internal Standard Calibration) msms->quant result NGT Concentration quant->result

Caption: General workflow for LC-MS/MS analysis of 5-Nitro-γ-tocopherol.

Conclusion and Future Perspectives

The discovery of 5-Nitro-γ-tocopherol has profoundly impacted our understanding of the biological roles of different vitamin E isoforms. It has firmly established γ-tocopherol as a crucial defense against reactive nitrogen species and has provided the scientific community with a reliable biomarker to probe the complexities of nitrative stress in health and disease. Future research should continue to explore the utility of NGT as a clinical biomarker and investigate its presence and significance in a wider range of biological tissues and disease states. Furthermore, a deeper understanding of the factors that modulate γ-tocopherol levels in the body will be critical for developing nutritional and therapeutic strategies to enhance the body's defense against nitrative damage.

References

  • Christen S, Woodall AA, Shigenaga MK, Southwell-Keely PT, Duncan MW, Ames BN. gamma-tocopherol traps mutagenic electrophiles such as NO(X) and complements alpha-tocopherol: physiological implications. Proc Natl Acad Sci U S A. 1997 Apr 1;94(7):3217-22.
  • Jiang Q, Elson-Schwab I, Courtemanche C, Ames BN. gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proc Natl Acad Sci U S A. 2000 Oct 10;97(21):11494-9.
  • Cooney RV, Franke AA, Harwood PJ, Hatch-Pigott V, Custer LJ, Mordan LJ. Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol. Proc Natl Acad Sci U S A. 1993 Mar 1;90(5):1771-5.
  • Jiang Q, Christen S, Shigenaga MK, Ames BN. gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention. Am J Clin Nutr. 2001 Dec;74(6):714-22.
  • Christen S, Jiang Q, Shigenaga MK, Ames BN. Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. J Lipid Res. 2002 Nov;43(11):1978-85.
  • Goss SP, Hogg N, Kalyanaraman B. The effect of alpha-tocopherol on the nitration of gamma-tocopherol by peroxynitrite. Arch Biochem Biophys. 1999 Mar 15;363(2):333-40.
  • Hensley K, Williamson KS, Floyd RA. Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. Free Radic Biol Med. 2000 Feb 15;28(4):520-8.
  • Morley KM, Lih FB, Hallowell S, Garrow TA, Fusedale M, Maddipati KR, Ames BN, Traber MG. α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radic Biol Med. 2018 Sep;126:25-33.
  • Shigenaga MK, Lee K, Rebrin I, Lizzars C, Christen S, Shigeno ET, Ames BN. 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radic Biol Med. 2003 Mar 1;34(5):592-601.
  • Williamson KS, Gabbita SP, Mou S, Sipe KJ, Hensley K, Floyd RA. The nitration of gamma-tocopherol and oxidation of alpha-tocopherol by copper-zinc superoxide dismutase/H2O2/NO2-. Proc Natl Acad Sci U S A. 1998 Oct 27;95(22):12912-7.

Sources

5-Nitro-gamma-tocopherol in Cardiovascular Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the role and analysis of 5-nitro-gamma-tocopherol (NGT) in preclinical cardiovascular disease models. It moves beyond a simple recitation of facts to explain the causal links behind experimental choices, ensuring a robust and reproducible scientific approach.

Section 1: The Scientific Rationale—Why 5-Nitro-gamma-tocopherol Matters in Cardiovascular Research

Cardiovascular diseases are underpinned by chronic inflammation and oxidative stress. A key feature of this pathological environment is the excessive production of reactive nitrogen species (RNS), such as peroxynitrite. Gamma-tocopherol (γ-T), a major form of vitamin E in the U.S. diet, possesses a unique ability among tocopherols to trap these RNS.[1][2] This is due to an unsubstituted C-5 position on its chromanol ring, which allows for the formation of 5-nitro-gamma-tocopherol (NGT).[1][3]

The formation of NGT is not merely a side reaction; it represents a crucial detoxification pathway. Elevated levels of NGT have been observed in the plasma and atherosclerotic plaques of patients with coronary heart disease, suggesting its role as a biomarker of in vivo nitrative stress.[4][5] Therefore, understanding the dynamics of NGT in relevant animal models is critical for developing novel therapeutic strategies that target nitrative stress in cardiovascular disease.

Chemical and Biological Properties
  • 5-Nitro-gamma-tocopherol (NGT): Formed via the electrophilic substitution reaction between peroxynitrite and γ-T.[6] This stable product sequesters reactive nitrogen species, preventing them from damaging other biomolecules.

  • Gamma-tocopherol (γ-T): A lipophilic antioxidant that exhibits potent anti-inflammatory properties.[7] It has been shown to modulate key inflammatory pathways involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[7][8]

Section 2: Foundational Methodologies—Synthesis and Quantification of 5-Nitro-gamma-tocopherol

A prerequisite for studying NGT in biological systems is the ability to synthesize it as a standard and accurately quantify it in complex matrices.

Chemical Synthesis of 5-Nitro-gamma-tocopherol Standard

Since NGT is not commercially available, its synthesis in the laboratory is a necessary first step for creating a standard for analytical quantification.[8]

Protocol: Synthesis of 5-Nitro-gamma-tocopherol

  • Dissolution: Prepare an ethanolic solution of γ-tocopherol.

  • Acidification: Acidify the solution with glacial acetic acid. This protonates the nitrite to form nitrous acid, the nitrating agent.

  • Nitration: Induce nitration by the addition of sodium nitrite. The reaction proceeds via electrophilic aromatic substitution at the C-5 position of the chromanol ring.

  • Termination: Terminate the reaction by adding potassium hydroxide (KOH), which neutralizes the acidic environment.

  • Extraction: Wash the mixture with water and extract the crude NGT product using hexane.

  • Purification and Quantification: Dry the hexane extract under a stream of nitrogen gas and reconstitute the purified NGT in ethanol. The purity should be verified by LC-MS, and the concentration can be determined spectrophotometrically.[8]

Quantification of 5-Nitro-gamma-tocopherol in Biological Samples

A robust and sensitive analytical method is crucial for the accurate measurement of NGT in plasma and tissues.

Protocol: LC-MS/MS Quantification of Tocopherols and 5-Nitro-gamma-tocopherol

  • Sample Preparation:

    • Spike plasma or tissue homogenate with an internal standard (e.g., d6-α-tocopherol).

    • To release conjugated forms, incubate with a mixture of sulfatase and β-glucuronidase.[9]

    • Precipitate proteins with acetonitrile containing 1% formic acid.[9]

    • Centrifuge to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Apply the supernatant to a pre-conditioned SPE column (e.g., HybridSPE®).[9]

    • Wash the column to remove interfering substances.

    • Elute the tocopherols and NGT.

  • LC-MS/MS Analysis:

    • Evaporate the eluate and reconstitute in a suitable solvent (e.g., methanol/water with ascorbic acid and formic acid).[9]

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a reversed-phase column for separation.

    • Detect and quantify NGT, α-tocopherol, and γ-tocopherol using multiple reaction monitoring (MRM) in negative ion mode. The transition for NGT is typically m/z 460 -> 194.[10]

    • Construct a calibration curve using the synthesized NGT standard to quantify the concentration in the biological samples.[9]

Section 3: Preclinical Cardiovascular Disease Models for NGT Research

The choice of an appropriate animal model is critical for investigating the role of NGT in specific cardiovascular pathologies.

Atherosclerosis Model: Apolipoprotein E-deficient (ApoE-/-) Mice

The ApoE-/- mouse is a widely used model for studying atherosclerosis due to its spontaneous development of hypercholesterolemia and atherosclerotic lesions that resemble those in humans.[11]

Protocol: Induction and Analysis of Atherosclerosis in ApoE-/- Mice

  • Model Induction:

    • Use male ApoE-/- mice on a C57BL/6J background.

    • At 6-8 weeks of age, switch the mice from a standard chow diet to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate lesion development.[11]

    • Maintain the mice on the Western diet for 12-16 weeks to allow for the formation of advanced atherosclerotic plaques.[11]

  • Tissue Collection and Preparation:

    • Euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 10% formalin.

    • Dissect the aorta from the root to the iliac bifurcation for en face analysis.

    • Embed the heart in optimal cutting temperature (OCT) compound for cryosectioning of the aortic root.

  • Histological Analysis of Atherosclerotic Plaques:

    • En face analysis: Stain the entire aorta with Oil Red O to visualize and quantify the total plaque area.[12]

    • Aortic root analysis:

      • Prepare serial cryosections (5-10 µm thick) of the aortic root.

      • Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of plaque components like the fibrous cap and necrotic core.[12]

      • Oil Red O Staining: To quantify the lipid content within the plaques.[13]

      • Masson's Trichrome Staining: To visualize and quantify collagen content, an indicator of plaque stability.[14]

      • Immunohistochemistry: Use specific antibodies to identify and quantify cell types within the plaque, such as macrophages (e.g., anti-CD68 or anti-Moma-2) and smooth muscle cells (e.g., anti-α-smooth muscle actin).[13][15]

Experimental Workflow for Atherosclerosis Study

Atherosclerosis_Workflow cluster_Induction Model Induction cluster_Analysis Analysis A ApoE-/- Mice (6-8 weeks old) B Western Diet Feeding (12-16 weeks) A->B Diet Switch C Tissue Collection (Aorta & Heart) B->C Endpoint D Histological Staining (H&E, Oil Red O, Trichrome) C->D E Immunohistochemistry (Macrophages, SMCs) C->E F Quantification & Analysis (Plaque Area, Composition) D->F E->F

Caption: Workflow for atherosclerosis induction and analysis in ApoE-/- mice.

Myocardial Infarction Model: Left Anterior Descending (LAD) Coronary Artery Ligation

This surgical model mimics human myocardial infarction by inducing ischemia in the left ventricle.[16]

Protocol: LAD Ligation and Cardiac Function Assessment in Mice

  • Surgical Procedure:

    • Anesthetize the mouse (e.g., with isoflurane) and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.[16]

    • Close the chest and allow the animal to recover.

  • Assessment of Infarct Size:

    • At the desired time point post-ligation (e.g., 24 hours for acute injury or several weeks for remodeling), euthanize the mouse and excise the heart.

    • Slice the ventricles transversely and incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable myocardium will stain red, while the infarcted area will remain pale.[16]

    • Image the slices and quantify the infarct size as a percentage of the total ventricular area.

  • Assessment of Cardiac Function (Echocardiography):

    • Perform echocardiography on anesthetized mice at baseline (before surgery) and at various time points post-ligation.

    • Use a high-frequency ultrasound system with a linear array transducer (30-50 MHz).[17]

    • Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

    • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS) to assess systolic function.

Echocardiography Data Summary

ParameterDescriptionTypical Change Post-MI
LVIDd Left Ventricular Internal Diameter at end-diastoleIncreased
LVIDs Left Ventricular Internal Diameter at end-systoleIncreased
EF (%) Ejection FractionDecreased
FS (%) Fractional ShorteningDecreased
Hypertension Model: Deoxycorticosterone Acetate (DOCA)-Salt Model

The DOCA-salt model is a classic model of mineralocorticoid-induced, low-renin hypertension that is associated with significant oxidative stress and endothelial dysfunction.

Protocol: Induction of DOCA-Salt Hypertension in Rats or Mice

  • Model Induction:

    • Perform a unilateral nephrectomy to enhance the hypertensive response.

    • Implant a slow-release pellet of deoxycorticosterone acetate (DOCA) subcutaneously.[18]

    • Provide the animals with drinking water containing 1% NaCl and 0.2% KCl.[18]

    • Monitor blood pressure regularly using a non-invasive tail-cuff method or telemetric implants for continuous measurement.[4]

  • Assessment of Endothelial Function (Wire Myography):

    • At the end of the study period, euthanize the animal and dissect resistance arteries (e.g., mesenteric arteries).

    • Mount arterial rings on a wire myograph in a chamber filled with physiological salt solution.[1]

    • Pre-constrict the arteries with a vasoconstrictor (e.g., phenylephrine).

    • Generate a cumulative concentration-response curve to an endothelium-dependent vasodilator (e.g., acetylcholine) to assess endothelial function. Endothelial dysfunction is characterized by a reduced relaxation response.

Signaling Pathway in Endothelial Dysfunction

Endothelial_Dysfunction cluster_Stimulus Hypertensive Stimuli cluster_Pathway Endothelial Cell cluster_Response Vascular Response DOCA DOCA-Salt RNS Increased RNS (e.g., Peroxynitrite) DOCA->RNS eNOS eNOS Uncoupling RNS->eNOS NO Decreased NO Bioavailability eNOS->NO Vasodilation Impaired Vasodilation NO->Vasodilation

Caption: Simplified pathway of RNS-mediated endothelial dysfunction in hypertension.

Section 4: Assessing Inflammation

Inflammation is a common thread in all these cardiovascular disease models.

Protocol: Measurement of Inflammatory Cytokines by ELISA

  • Sample Collection: Collect blood via cardiac puncture at the time of euthanasia and prepare serum.

  • ELISA Procedure:

    • Use commercially available ELISA kits for specific mouse or rat cytokines (e.g., IL-1β, IL-6, TNF-α).[19]

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add serum samples and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that will be converted by the enzyme to produce a colored product.

    • Measure the absorbance using a plate reader and calculate the cytokine concentration based on the standard curve.[19]

Section 5: Data Interpretation and Future Directions

The integration of data from these models will provide a comprehensive picture of the role of 5-nitro-gamma-tocopherol in cardiovascular disease. For example, a study could show that treatment with a γ-T-rich diet in ApoE-/- mice leads to:

  • Increased levels of NGT in the plasma and aortic tissue.

  • Reduced atherosclerotic plaque size and improved plaque stability.

  • Decreased markers of inflammation (e.g., lower serum TNF-α).

  • Improved endothelial function in isolated aortic rings.

Such findings would provide strong evidence for the protective role of γ-T's RNS-trapping activity in atherosclerosis. Future research should focus on the direct biological activities of NGT itself, as it may not be merely an inert byproduct but could possess its own signaling properties.

References

  • Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Jiang, Q. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 177, 86-99. [Link]

  • Devaraj, S., & Jialal, I. (2011). Tocopherols in the Prevention and Treatment of Atherosclerosis and Related Cardiovascular Disease. Clinical Pharmacology & Therapeutics, 90(2), 259-265. [Link]

  • Gao, E., et al. (2010). LAD-Ligation: A Murine Model of Myocardial Infarction. Journal of Visualized Experiments, (46), 2469. [Link]

  • Christen, S., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Proceedings of the National Academy of Sciences, 99(20), 12843-12848. [Link]

  • Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model. (2024). Bio-protocol, 14(3), e4948. [Link]

  • Jiang, Q. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. PubMed. Retrieved January 25, 2026, from [Link]

  • Christen, S., et al. (2003). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 35(10), 1314-1322. [Link]

  • Christen, S., et al. (2002). Evidence for the nitration of γ-tocopherol in vivo: 5-nitro-γ-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 368(Pt 2), 353-359. [Link]

  • Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • 2.6. Histological analysis of atherosclerotic lesions. (n.d.). Bio-protocol. Retrieved January 25, 2026, from [Link]

  • Mah, E., et al. (2015). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. The Journal of Nutritional Biochemistry, 26(10), 1047-1053. [Link]

  • (Video) Murine Left Anterior Descending LAD Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction. (2016). JoVE. Retrieved January 25, 2026, from [Link]

  • Sequential ELISA to profile multiple cytokines from small volumes. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Lerman, L. O., et al. (2017). DOCA-Salt Hypertension: an Update. Current Hypertension Reports, 19(1), 1. [Link]

  • Recommendation on Design, Execution, and Reporting of Animal Atherosclerosis Studies: A Scientific Statement From the American Heart Association. (2017). Arteriosclerosis, Thrombosis, and Vascular Biology, 37(9), e121-e142. [Link]

  • Practical assessment of the quantification of atherosclerotic lesions in apoE‑/‑ mice. (2015). Experimental and Therapeutic Medicine, 10(4), 1495-1500. [Link]

  • Research methods for animal models of atherosclerosis (Review). (2021). Spandidos Publications. Retrieved January 25, 2026, from [Link]

  • Yan Lab by Yuntian Guan. (2021). Mouse Echocardiography Protocol.v1. Retrieved January 25, 2026, from [Link]

  • Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle. (2004). Meat Science, 67(4), 655-661. [Link]

  • Deoxycorticosterone Acetate–Salt Rats. (2006). Hypertension, 47(4), 626-632. [Link]

  • A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2022). Molecules, 27(21), 7267. [Link]

  • What is the best way to measure proinflammatory cytokines from mice serum?. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 2.11. ELISA Detection of Inflammatory Cytokines in Human and Mouse Serum. (n.d.). Bio-protocol. Retrieved January 25, 2026, from [Link]

  • Guidelines for measuring cardiac physiology in mice. (2015). American Journal of Physiology-Heart and Circulatory Physiology, 309(6), H955-H971. [Link]

  • Histological analysis of the pathophysiology in the atherosclerotic plaque. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Mouse Models for Atherosclerosis Research—Which Is My Line?. (2019). Frontiers in Cardiovascular Medicine, 6, 37. [Link]

  • Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model. (2023). Journal of Visualized Experiments, (199), e65798. [Link]

  • Cardiometabolic effects of DOCA-salt in male C57BL/6J mice are variably dependent on sodium and nonsodium components of diet. (2022). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 322(4), R289-R305. [Link]

  • LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... - ResearchGate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A guide to wire myography. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Echocardiography protocol: A tool for infrequently used parameters in mice. (2023). Frontiers in Cardiovascular Medicine, 10, 1198642. [Link]

  • Approaches to Determine Expression of Inflammatory Cytokines. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • (Video) Assessing Murine Resistance Artery Function Using Pressure Myography. (2012). JoVE. Retrieved January 25, 2026, from [Link]

  • Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. (2002). Journal of Lipid Research, 43(12), 2197-2204. [Link]

  • Mouse Inflammation ELISA Strip Protein Standards. (n.d.). Signosis. Retrieved January 25, 2026, from [Link]

  • Elastin and Endothelium's Role in Aortic Contraction: A Wire Myography Study in Adult Mice. (2022). Washington University Open Scholarship. Retrieved January 25, 2026, from [Link]

Sources

5-Nitro-gamma-tocopherol: A Critical Mediator and Biomarker in the Crossroads of Nitrative Stress and Neurological Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond Oxidative Stress - The Rise of Nitrative Damage in Neurodegeneration

For decades, the narrative of neuronal damage in neurodegenerative diseases has been dominated by oxidative stress. However, a growing body of evidence illuminates a parallel and equally insidious culprit: nitrative stress. This process, driven by reactive nitrogen species (RNS), inflicts significant damage on lipids, proteins, and nucleic acids, contributing to the pathology of a spectrum of neurological disorders.[1][2] Within this complex landscape, 5-nitro-gamma-tocopherol (5-NγT) has emerged as a pivotal molecule, serving as both a specific biomarker of lipid nitration and a testament to the neuroprotective potential of its parent compound, gamma-tocopherol (γ-tocopherol). This guide provides a comprehensive technical overview of the core science surrounding 5-NγT, from its fundamental chemical biology to its implications in Alzheimer's, Parkinson's, and other neurological diseases, offering insights for researchers and drug development professionals.

The Chemical Biology of 5-Nitro-gamma-tocopherol: A Tale of Two Tocopherols

Vitamin E is not a single entity but a family of eight related compounds, with α-tocopherol and γ-tocopherol being the most prevalent in the human diet and tissues. While α-tocopherol is the most abundant form of vitamin E in tissues, γ-tocopherol, the major form in the US diet, possesses a unique and critical chemical attribute: an unsubstituted 5-position on its chromanol ring.[3] This structural feature allows γ-tocopherol to effectively trap electrophilic RNS, such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂), through a nitration reaction that forms the stable metabolite 5-NγT.[3] In stark contrast, the fully substituted aromatic ring of α-tocopherol precludes this reaction, rendering it far less effective at detoxifying RNS. This fundamental difference in chemical reactivity underpins the superior neuroprotective capacity of γ-tocopherol against nitrative stress.

The formation of 5-NγT is a direct consequence of γ-tocopherol's "sacrificial" role in scavenging RNS. This process is not merely a chemical curiosity; it represents a significant detoxification pathway, mitigating the damage that these potent nitrating agents would otherwise inflict on critical cellular components.

5-Nitro-gamma-tocopherol in Alzheimer's Disease: A Marker of Mayhem and a Clue to Protection

The most compelling evidence for the involvement of 5-NγT in neurological disease comes from research in Alzheimer's disease (AD). Studies have consistently demonstrated a significant, two- to threefold increase in the concentration of 5-NγT in affected regions of the AD brain compared to age-matched controls.[4][5] This elevation of 5-NγT serves as a direct in vivo indicator of increased lipid-phase nitration and underscores the role of nitric oxide-derived species in the oxidative and inflammatory milieu of the AD brain.[4][5]

Furthermore, the ratio of 5-NγT to its parent γ-tocopherol has been identified as a sensitive marker of nitrosative stress.[6] In patients with AD, this ratio is significantly increased, reflecting a state of heightened nitrative damage.[6]

Beyond its role as a biomarker, the story of 5-NγT in AD also highlights the protective potential of γ-tocopherol. In vitro studies have shown that γ-tocopherol, but not α-tocopherol, can significantly attenuate the inactivation of the Krebs cycle enzyme α-ketoglutarate dehydrogenase by peroxynitrite in rat brain mitochondria.[4][5] This finding is particularly relevant as mitochondrial dysfunction is a well-established hallmark of AD. The ability of γ-tocopherol to protect critical mitochondrial enzymes from nitrative damage suggests a direct mechanism by which it may confer neuroprotection.

Quantitative Insights: 5-NγT Levels in the Alzheimer's Brain
Brain RegionControl (pmol/g tissue)Alzheimer's Disease (pmol/g tissue)Fold IncreaseReference
Inferior Parietal Lobule~15~35~2.3[4]
Superior and Middle Temporal Gyri~10~30~3.0[4]

Potential Role in Other Neurological Diseases: Expanding the Horizon

While the evidence is most robust for Alzheimer's disease, the implications of nitrative stress and, by extension, 5-NγT, extend to other neurological disorders.

  • Parkinson's Disease (PD): Oxidative and nitrative stress are recognized as key contributors to the progressive loss of dopaminergic neurons in PD.[1][2] The neuroinflammatory processes in PD are known to generate RNS, creating a biochemical environment ripe for the formation of 5-NγT. While direct measurements of 5-NγT in the PD brain are less common in the literature, the underlying pathology strongly suggests its potential as a relevant biomarker. Studies have shown that vitamin E intake is inversely associated with the risk of developing PD, and its antioxidant properties are thought to be neuroprotective.[7][8]

  • Multiple Sclerosis (MS): MS is an autoimmune demyelinating disease characterized by chronic inflammation in the central nervous system.[9] This inflammatory cascade involves the production of both reactive oxygen species and RNS by activated immune cells.[9] The resulting nitrative stress can contribute to axonal and neuronal damage. An exploratory study found associations between different tocopherol forms and disability measures in MS, suggesting a role for vitamin E in the disease process.[10]

Mechanism of Neuroprotection: Quenching the Nitrative Fire

The neuroprotective effects associated with γ-tocopherol and the formation of 5-NγT are centered on the detoxification of RNS and the preservation of mitochondrial integrity. The following diagram illustrates this proposed signaling pathway.

G cluster_0 Detoxification Pathway RNS Reactive Nitrogen Species (e.g., ONOO⁻, NO₂) gammaT γ-Tocopherol RNS->gammaT Mitochondria Mitochondria RNS->Mitochondria Inhibits NitrativeDamage Nitrative Damage (Lipid Peroxidation, Protein Nitration) RNS->NitrativeDamage fiveNGT 5-Nitro-γ-tocopherol (Stable, less reactive) gammaT->fiveNGT gammaT->Mitochondria Protects gammaT->NitrativeDamage Prevents alphaKGDH α-Ketoglutarate Dehydrogenase ATP ATP Production Mitochondria->ATP Neuroprotection Neuroprotection ATP->Neuroprotection

Caption: Proposed neuroprotective mechanism of γ-tocopherol via nitration.

The key steps in this pathway are:

  • RNS Generation: Inflammatory and metabolic processes in neurodegenerative diseases lead to the production of potent RNS.

  • γ-Tocopherol as a Scavenger: γ-Tocopherol intercepts these RNS.

  • Formation of 5-NγT: Through a nitration reaction, γ-tocopherol is converted to the stable and less reactive 5-NγT, effectively neutralizing the RNS.

  • Mitochondrial Protection: By scavenging RNS, γ-tocopherol prevents their damaging effects on mitochondria, including the inhibition of critical enzymes like α-ketoglutarate dehydrogenase.

  • Preservation of Cellular Function: The protection of mitochondrial function ensures continued ATP production and overall neuronal health, leading to neuroprotection.

Methodology for Quantification of 5-Nitro-gamma-tocopherol in Brain Tissue

The accurate quantification of 5-NγT in biological samples is crucial for its validation as a biomarker. The following protocol outlines a robust method for the analysis of 5-NγT in brain tissue using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), based on established methodologies.[4]

Materials:

  • Brain tissue (200-500 mg)

  • 10 mM Sodium acetate (NaOAc) buffer, pH 6.5, containing 0.1% Triton X-100

  • 200 proof ethanol

  • Butylated hydroxytoluene (BHT) in ethanol (10 mg/mL)

  • HPLC-grade hexane

  • HPLC-grade methanol

  • 0.2 µm x 13 mm polyvinylidene difluoride (PVDF) syringe filters

  • HPLC system with an electrochemical detector

Protocol:

  • Homogenization: Briefly sonicate the brain tissue sample in 1 mL of 10 mM NaOAc buffer.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Antioxidant Addition: Add 0.500 mL of 200 proof ethanol and 13 µL of ethanolic BHT to the pellet.

  • Extraction:

    • Vortex mix the pellet.

    • Add 5 mL of HPLC-grade hexane, vortex mix for approximately 1 minute, and briefly sonicate.

    • Repeat the hexane extraction two more times with 5 mL and 3 mL of hexane, respectively.

  • Centrifugation: Centrifuge the sample for 10 minutes at 10,000 x g.

  • Evaporation: Pool the hexane fractions and evaporate to dryness under a stream of high-purity nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 0.500 mL of HPLC-grade methanol.

  • Filtration: Filter the reconstituted sample through a 0.2 µm PVDF syringe filter.

  • HPLC-ECD Analysis: Analyze the filtered sample by HPLC with electrochemical detection.

Experimental Workflow Visualization

G start Start: Brain Tissue Sample homogenize Homogenize in NaOAc Buffer start->homogenize centrifuge1 Centrifuge (14,000 x g) homogenize->centrifuge1 discard_sup Discard Supernatant centrifuge1->discard_sup add_antioxidant Add Ethanol and BHT discard_sup->add_antioxidant extract_hexane Hexane Extraction (3x) add_antioxidant->extract_hexane centrifuge2 Centrifuge (10,000 x g) extract_hexane->centrifuge2 pool_evaporate Pool Hexane Fractions & Evaporate centrifuge2->pool_evaporate reconstitute Reconstitute in Methanol pool_evaporate->reconstitute filter Filter (0.2 µm PVDF) reconstitute->filter analyze HPLC-ECD Analysis filter->analyze

Caption: Workflow for 5-NγT analysis in brain tissue.

Conclusion and Future Directions

5-Nitro-gamma-tocopherol stands at a critical intersection of nitrative stress, lipid chemistry, and neurodegeneration. Its elevated presence in the Alzheimer's brain provides a compelling window into the molecular damage occurring in this devastating disease. Moreover, the unique chemistry of its precursor, γ-tocopherol, offers a promising avenue for neuroprotective strategies that specifically target nitrative damage.

For researchers and drug development professionals, the key takeaways are:

  • 5-NγT is a validated biomarker of in vivo nitrative stress. Its measurement can provide valuable insights into disease mechanisms and the efficacy of therapeutic interventions.

  • γ-Tocopherol possesses superior RNS-scavenging activity compared to α-tocopherol. This highlights the importance of considering the different forms of vitamin E in both research and clinical contexts.

  • Targeting nitrative stress is a viable therapeutic strategy for neurological diseases. The development of novel compounds that can mimic or enhance the RNS-detoxifying actions of γ-tocopherol is a worthy pursuit.

Future research should focus on further elucidating the role of 5-NγT in a broader range of neurological disorders, exploring its potential as a prognostic or diagnostic biomarker, and investigating the therapeutic efficacy of γ-tocopherol-enriched formulations in preclinical models and human clinical trials. The story of 5-nitro-gamma-tocopherol is a powerful reminder that a deeper understanding of the nuanced biochemistry of our own protective systems can pave the way for innovative therapeutic approaches to combat the complex challenge of neurodegeneration.

References

  • Jiang, Q., et al. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 177, 86-101. [Link]

  • Moccia, F., et al. (2022). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Molecules, 27(19), 6296. [Link]

  • Iqbal, S., et al. (2023). Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. Nutrients, 15(15), 3465. [Link]

  • Williamson, K. S., et al. (2002). The Nitration Product 5-Nitro-γ-tocopherol Is Increased in the Alzheimer Brain. Nitric Oxide, 6(2), 221-227. [Link]

  • Williamson, K. S., et al. (2002). The nitration product 5-nitro-gamma-tocopherol is increased in the Alzheimer brain. Nitric Oxide, 6(2), 221-227. [Link]

  • Grimm, M. O., et al. (2021). Enjoy Carefully: The Multifaceted Role of Vitamin E in Neuro-Nutrition. International Journal of Molecular Sciences, 22(19), 10087. [Link]

  • Shahrin, T., et al. (2021). An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders. Molecules, 26(21), 6477. [Link]

  • Morris, M. C., et al. (2015). Brain Tocopherols Related to Alzheimer Disease Neuropathology in Humans. Alzheimer's & Dementia, 11(1), 32-39. [Link]

  • Mahler, A., et al. (2012). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radical Biology and Medicine, 53(1), 123-130. [Link]

  • Shahrin, T., et al. (2021). An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders. Molecules, 26(21), 6477. [Link]

  • Christen, S., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Proceedings of the National Academy of Sciences, 99(20), 12844-12848. [Link]

  • Popa-Wagner, A., et al. (2015). Oxidative and Nitrative Stress in Neurodegeneration. Neurobiology of Disease, 84, 103-114. [Link]

  • Cooney, R. V., et al. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol. Proceedings of the National Academy of Sciences, 90(5), 1771-1775. [Link]

  • Etminan, M., et al. (2019). Dietary Vitamin E as a Protective Factor for Parkinson's Disease: Clinical and Experimental Evidence. Frontiers in Neurology, 10, 146. [Link]

  • Zhornitsky, S., et al. (2023). Exploratory 5-year follow-up study of retinol, tocopherols, and carotenoids in multiple sclerosis. Journal of the Neurological Sciences, 452, 120769. [Link]

  • Ahmad, A., et al. (2022). Inhibition of Oxidative Stress and the NF-κB Pathway by a Vitamin E Derivative: Pharmacological Approach against Parkinson's Disease. ACS Omega, 7(50), 46903-46914. [Link]

  • Ulatowski, L. M., & Manor, D. (2010). Vitamin E Forms in Alzheimer's Disease: A Review of Controversial and Clinical Experiences. Journal of Alzheimer's Disease, 20(3), 701-710. [Link]

  • Ischiropoulos, H., & Beckman, J. S. (2003). Oxidative stress and nitration in neurodegeneration: Cause, effect, or association?. The Journal of Clinical Investigation, 111(2), 163-169. [Link]

  • Torkildsen, Ø., et al. (2013). Alpha-tocopherol and MRI Outcomes in Multiple Sclerosis – Association and Prediction. PLoS ONE, 8(1), e54226. [Link]

  • Popa-Wagner, A., et al. (2015). Oxidative and nitrative stress in neurodegeneration. Neurobiology of Disease, 84, 103-114. [Link]

  • Torkildsen, Ø., et al. (2013). Alpha-tocopherol and MRI Outcomes in Multiple Sclerosis – Association and Prediction. PLoS ONE, 8(1), e54226. [Link]

  • Singh, A., et al. (2021). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 10(11), 1817. [Link]

  • Reiter, E., et al. (2007). Anti-inflammatory properties of α- and γ-tocopherol. Molecular Aspects of Medicine, 28(5-6), 668-691. [Link]

  • Massaro, M., et al. (2020). Dietary Polyphenols, Microbiome, and Multiple Sclerosis: From Molecular Anti-Inflammatory and Neuroprotective Mechanisms to Clinical Evidence. International Journal of Molecular Sciences, 21(23), 9243. [Link]

  • Miller, G. W. (2017). Nitrative and Oxidative Stress in Toxicology and Disease. Toxicological Sciences, 160(2), 185-187. [Link]

  • Mangialasche, F., et al. (2018). A Review on the Relationship between Tocotrienol and Alzheimer Disease. Journal of Alzheimer's Disease, 65(4), 1047-1057. [Link]

  • Uchida, K., et al. (2005). Nitration of gamma-tocopherol prevents its oxidative metabolism by HepG2 cells. Archives of Biochemistry and Biophysics, 441(1), 91-98. [Link]

  • V-A. de la Torre, M. R., & de la Torre, R. (2021). The Effectiveness of Vitamin E Treatment in Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8886. [Link]

Sources

Methodological & Application

Quantitative Analysis of 5-Nitro-gamma-tocopherol in Biological Matrices using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust method for the quantification of 5-Nitro-gamma-tocopherol (5-NGT), a critical biomarker of nitrative stress, in biological samples. Gamma-tocopherol (γ-T), the most common form of Vitamin E in the North American diet, effectively scavenges reactive nitrogen species (RNS) like peroxynitrite, forming the stable nitrated product 5-NGT.[1] Elevated levels of 5-NGT have been observed in individuals with inflammatory conditions and coronary heart disease, making its accurate measurement crucial for research in oxidative stress, drug development, and clinical diagnostics.[1][2]

The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of 5-NGT from its parent compound γ-T and other endogenous matrix components. Detection is achieved using highly sensitive and selective Electrochemical Detection (ECD), which is ideally suited for the analysis of electroactive molecules like 5-NGT.[3] This guide offers a detailed, step-by-step protocol for sample preparation, instrumental analysis, data processing, and method validation, grounded in established scientific principles to ensure accuracy and reproducibility.

Scientific Principle and Rationale

The analytical strategy is built upon two core principles: chromatographic separation and electrochemical detection.

  • Chromatographic Separation: A deactivated reversed-phase C18 column is employed to separate the analytes.[1] The separation mechanism is based on the differential partitioning of the analytes between the non-polar stationary phase (C18) and the polar mobile phase. 5-NGT, being a lipid-soluble molecule, is retained on the column and then eluted by the organic-rich mobile phase. This physical separation is critical to isolate the analyte of interest from a complex biological matrix.

  • Electrochemical Detection (ECD): This technique offers exceptional sensitivity for compounds that can be oxidized or reduced. The chromanol ring of tocopherols and the nitro group of 5-NGT are electroactive.[4][5] As the column eluent passes through the ECD flow cell, a specific potential is applied to a glassy carbon working electrode. At this potential, 5-NGT undergoes oxidation, resulting in the transfer of electrons and the generation of a measurable electrical current. This current is directly proportional to the concentration of 5-NGT in the sample. The high sensitivity of ECD allows for the detection of 5-NGT at femtomole levels, which is often necessary given its low physiological concentrations.[1]

The combination of HPLC's resolving power with the sensitivity and selectivity of ECD provides a powerful tool for the reliable quantification of this important biomarker.[3]

Materials and Reagents

  • Solvents: HPLC-grade methanol, ethanol, n-hexane, and isopropanol.

  • Reagents: L-Ascorbic acid, potassium hydroxide (KOH), sodium perchlorate (NaClO₄), and anhydrous sodium sulfate.

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Standards:

    • 5-Nitro-gamma-tocopherol (Cayman Chemical or equivalent)

    • gamma-Tocopherol (Sigma-Aldrich or equivalent)

    • Internal Standard (IS): Tocol (2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol) or another suitable tocopherol analog not present in the sample.

  • Equipment:

    • HPLC system with a pump, autosampler, and column thermostat.

    • Electrochemical detector (e.g., Antec, ESA) with a glassy carbon flow cell.

    • Deactivated Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Nitrogen gas evaporator.

    • Centrifuge capable of 3000 rpm.

    • Vortex mixer.

    • Analytical balance.

    • Class A volumetric flasks and pipettes.

Experimental Protocols

Preparation of Standards and Calibration Curve
  • Rationale: Accurate quantification relies on a precise calibration curve generated from standards of known concentration. Stock solutions should be prepared in a non-volatile solvent and stored under conditions that prevent degradation.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 5-NGT and the Internal Standard (IS). Dissolve each in 5.0 mL of ethanol. Store in amber vials at -80°C.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solutions with ethanol to create intermediate stocks. Then, prepare a combined working stock containing 10 µg/mL of 5-NGT and the IS.

  • Calibration Standards: Perform a serial dilution of the working stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range is 1 ng/mL to 200 ng/mL. These standards are used to build the calibration curve.

Sample Preparation: Plasma/Serum
  • Rationale: This multi-step extraction protocol is designed to efficiently isolate lipid-soluble tocopherols from the complex aqueous and protein-rich environment of plasma.[6] Each step serves a specific purpose: ascorbic acid prevents oxidation, ethanol precipitates proteins, and hexane selectively extracts the non-polar analytes.[7]

  • Aliquoting: In a glass tube, add 200 µL of plasma or serum.

  • Antioxidant Addition: Add 200 µL of 1% (w/v) ascorbic acid in water and vortex briefly.

  • Internal Standard Spiking: Add a known amount of the Internal Standard (e.g., 50 ng) in 100 µL of ethanol.

  • Protein Precipitation: Add 500 µL of ethanol. Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Liquid-Liquid Extraction: Add 2.0 mL of n-hexane. Vortex for 2 minutes to extract the lipid-soluble compounds.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 5-7) on the remaining aqueous layer with an additional 2.0 mL of n-hexane and combine the hexane fractions. This ensures maximum recovery.

  • Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas at 30-35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection.

G cluster_prep Sample Preparation cluster_analysis Analysis s_plasma 1. Plasma Sample (200 µL) s_ascorbic 2. Add Ascorbic Acid & IS s_plasma->s_ascorbic s_ethanol 3. Add Ethanol (Precipitate Protein) s_ascorbic->s_ethanol s_hexane 4. Add Hexane (Extract Lipids) s_ethanol->s_hexane s_centrifuge 5. Centrifuge s_hexane->s_centrifuge s_collect 6. Collect Hexane Layer s_centrifuge->s_collect s_evap 7. Evaporate to Dryness s_collect->s_evap s_recon 8. Reconstitute in Mobile Phase s_evap->s_recon a_inject 9. Inject into HPLC-ECD s_recon->a_inject a_data 10. Data Acquisition & Quantification a_inject->a_data

Caption: Experimental workflow for 5-NGT analysis.

HPLC-ECD System Configuration and Parameters

  • Rationale: The parameters below are optimized for the separation and detection of 5-NGT. A deactivated column prevents analyte adsorption, while the mobile phase composition ensures proper retention and elution. The ECD potentials are set to maximize the signal-to-noise ratio for 5-NGT.

ParameterRecommended SettingJustification
HPLC System Agilent 1260 Infinity II or equivalentA reliable system capable of delivering precise flow rates and injection volumes is essential for reproducibility.
Column Deactivated C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µmDeactivation of the silica support minimizes peak tailing for phenolic compounds. The C18 phase provides excellent retention for tocopherols.[1]
Mobile Phase Methanol : Water : 1 M Sodium Perchlorate (95:5:0.1, v/v/v)Isocratic elution simplifies the method. Methanol is the strong solvent, while the aqueous portion and electrolyte support ECD performance.[8]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency and reasonable run times.
Injection Volume 20 µLBalances loading capacity with peak shape.
Column Temperature 35 °CMaintains consistent retention times and improves peak symmetry.
ECD System Antec Decade II or equivalentA high-sensitivity detector is required for low-level quantification.
Working Electrode Glassy CarbonProvides a wide potential window and is relatively inert.[9]
Reference Electrode Ag/AgClA stable reference for applying the working potential.
Guard Cell +950 mVPlaced before the analytical cell to oxidize easily oxidizable interferences, reducing background noise.
Analytical Cell E1: +300 mV (Screening), E2: +750 mV (Quantification)A dual-electrode setup can improve selectivity. E2 is set to a potential sufficient to oxidize 5-NGT with high efficiency.

Data Analysis and Quantification

  • Peak Identification: Identify the 5-NGT and IS peaks in the sample chromatogram by comparing their retention times with those of the injected standards.

  • Integration: Integrate the peak area for both the 5-NGT and the IS.

  • Calibration Curve: Plot the ratio of the 5-NGT peak area to the IS peak area (AreaAnalyte / AreaIS) against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is typically required.

  • Quantification: Calculate the peak area ratio for the unknown sample and use the regression equation from the calibration curve to determine the concentration of 5-NGT in the reconstituted sample.

  • Final Concentration: Adjust the calculated concentration to account for the initial sample volume and all dilution/concentration factors used during sample preparation to report the final concentration in the original biological matrix (e.g., in ng/mL or nM).

G cluster_ecd ECD Cell Principle Analyte_In 5-NGT (in eluent) Electrode Working Electrode (+750 mV) Analyte_In->Electrode Oxidation Analyte_Out Oxidized 5-NGT Electrode->Analyte_Out Current Current (e-) Proportional to [5-NGT] Electrode->Current generates

Caption: Principle of electrochemical detection for 5-NGT.

Method Validation

To ensure the reliability and trustworthiness of the results, the method must be validated according to established guidelines.[10][11] Key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterProcedureAcceptance Criteria
Linearity Analyze calibration standards at 5-7 concentration levels and perform linear regression.[10]Correlation coefficient (r²) ≥ 0.995.
Accuracy (Recovery) Spike blank matrix samples with known concentrations of 5-NGT (low, mid, high) and analyze (n=5).[7]Mean recovery within 85-115% of the nominal value.[7]
Precision (RSD%) Intra-day: Analyze spiked samples at 3 concentrations on the same day (n=5). Inter-day: Repeat over 3 days.[12]Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 or calculated as 3.3 * (Standard Deviation of Response / Slope of Calibration Curve).[13]The lowest concentration that can be reliably distinguished from background noise. (e.g., ~10 fmol on column).[1]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 or the lowest concentration on the standard curve with acceptable accuracy and precision.[7]RSD ≤ 20% and accuracy of 80-120%.
Specificity Analyze blank matrix, comparing it to a spiked sample to ensure no interfering peaks at the retention time of 5-NGT.No significant interfering peaks at the analyte retention time.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Low Sensitivity ECD cell off or at wrong potential; Electrode surface fouled; Analyte degradation.Verify ECD settings; Clean/polish the working electrode according to manufacturer instructions; Prepare fresh samples and standards, ensuring antioxidant is used.
Shifting Retention Times Column temperature fluctuation; Mobile phase composition changed; Column degradation.Ensure column oven is stable; Prepare fresh mobile phase; Flush the column or replace if pressure is high or peaks are broad.
Broad or Tailing Peaks Column contamination or aging; Extra-column dead volume; Sample solvent mismatch.Use a guard column; Replace the column; Check and tighten all fittings; Ensure the reconstitution solvent is the same as or weaker than the mobile phase.
High Baseline Noise Air bubbles in the detector; Mobile phase not degassed; Contaminated mobile phase/system.Degas mobile phase thoroughly; Purge the pump and detector; Use fresh, HPLC-grade solvents and flush the entire system. Check for leaks. Ensure a stable electrical ground for the detector.

References

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research. Available at: [Link]

  • Rupérez, F. J., et al. (2001). Chromatographic analysis of a-tocopherol and related compounds in various matrices. CEU Repositorio Institucional. Available at: [Link]

  • Jiang, Q., et al. (2011). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. NIH Public Access. Available at: [Link]

  • Hensley, K., et al. (2000). Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. Free Radical Biology and Medicine. Available at: [Link]

  • Ju, J., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Platzer, M., et al. (2021). Electrochemical and Spectroscopic Characterization of Oxidized Intermediate Forms of Vitamin E. Molecules. Available at: [Link]

  • Yi, D., et al. (2018). Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum. Journal of Clinical Laboratory Analysis. Available at: [Link]

  • Lampi, A. (n.d.). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society. Available at: [Link]

  • O'Donnell, V. B., et al. (2001). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Circulation Research. Available at: [Link]

  • Saini, R. K., et al. (2021). Validated RP-HPLC Method for Simultaneous Determination of Tocopherols and Tocotrienols in Whole Grain Barley Using Matrix Solid-Phase Dispersion. ResearchGate. Available at: [Link]

  • Agboola, B. O., et al. (2005). Electrochemistry of α-Tocopherol (Vitamin E) and α-Tocopherol Quinone Films Deposited on Electrode Surfaces in the Presence and Absence of Lipid Multilayers. ResearchGate. Available at: [Link]

  • Schmidt, K., et al. (2007). Vitamin E chemistry. Nitration of non-alpha-tocopherols: products and mechanistic considerations. The Journal of Organic Chemistry. Available at: [Link]

  • Pieszka, M., et al. (2013). Validation of a rapid method for simultaneous determination of vitamins a and e in milk using hplc. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • Cincǎ, S., et al. (2021). Electrochemical Behaviour of Tocopherols: Possibilities of Their Simultaneous Voltammetric Detection. Molecules. Available at: [Link]

  • Shintani, H. (2013). HPLC Analysis of Vitamin E with Electrochemical Detection. Pharmaceutical Analytical Acta. Available at: [Link]

  • Li, S., et al. (2022). Sensitive detection of gallic acid in food by electrochemical sensor fabricated by integrating nanochannel film with nanocarbon nanocomposite. Frontiers in Chemistry. Available at: [Link]

  • Schmidt, K., et al. (2007). Vitamin E Chemistry. Nitration of Non-α-tocopherols: Products and Mechanistic Considerations. ResearchGate. Available at: [Link]

  • Valdés, A., et al. (2023). Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. Foods. Available at: [Link]

  • Grilo, F. S., et al. (2014). Tocopherol and tocotrienol analysis in raw and cooked vegetables: A validated method with emphasis on sample preparation. OpenAgrar. Available at: [Link]

  • Uddin, M. J., et al. (2022). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. Chemosensors. Available at: [Link]

Sources

Introduction: Unveiling a Key Biomarker of Nitrative Stress

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive and Specific Quantification of 5-Nitro-γ-Tocopherol in Tissue Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Vitamin E is a family of eight fat-soluble compounds, with α-tocopherol and γ-tocopherol being the most common forms in the human body and the North American diet, respectively.[1] While α-tocopherol is renowned for its potent antioxidant activity against reactive oxygen species (ROS), γ-tocopherol possesses a unique and physiologically critical function: it effectively traps reactive nitrogen species (RNS).[1][2]

In environments of high nitrative stress, such as during inflammation, γ-tocopherol undergoes nitration at the unoccupied 5-position of its chromanol ring to form the stable adduct, 5-Nitro-γ-tocopherol (5-NO₂-γ-T).[1][2][3] This reaction detoxifies potent mutagens like peroxynitrite.[2][3] Consequently, elevated levels of 5-NO₂-γ-T serve as a specific biomarker for RNS activity and nitrative damage within tissues. Studies have demonstrated increased concentrations of this compound in the plasma and atherosclerotic plaques of individuals with coronary heart disease, highlighting its clinical relevance.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for this biomarker due to its exceptional sensitivity and specificity.[4] This application note provides a detailed, field-proven protocol for the robust extraction and accurate quantification of 5-NO₂-γ-T from complex tissue matrices, designed for researchers, scientists, and professionals in drug development.

Biochemical Principle: The Formation of 5-Nitro-γ-Tocopherol

The formation of 5-NO₂-γ-T is a direct consequence of γ-tocopherol's role in mitigating nitrative stress. Unlike α-tocopherol, where the 5-position on the chromanol ring is methylated, this site on γ-tocopherol is open and nucleophilic. This structural feature allows it to directly scavenge electrophilic nitrating agents, most notably peroxynitrite (ONOO⁻), which is formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻).

gammaT γ-Tocopherol nitroGammaT 5-Nitro-γ-Tocopherol (Biomarker of Nitrative Stress) gammaT->nitroGammaT Nitration at C5 position RNS Reactive Nitrogen Species (e.g., Peroxynitrite, ONOO⁻) RNS->nitroGammaT detox Detoxification of Mutagenic Electrophiles nitroGammaT->detox

Caption: In-vivo formation of 5-Nitro-γ-tocopherol.

Analytical Principle: LC-MS/MS with Multiple Reaction Monitoring (MRM)

This method leverages the power of reverse-phase liquid chromatography to separate the lipophilic 5-NO₂-γ-T from its parent compound, γ-tocopherol, and other endogenous matrix components. Following chromatographic separation, the analyte enters the mass spectrometer.

The triple quadrupole mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides two layers of specificity. First, the precursor ion (Q1) corresponding to the molecular weight of 5-NO₂-γ-T is selectively isolated. This ion is then fragmented in the collision cell (Q2), and a specific, high-abundance product ion is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is unique to the target analyte, virtually eliminating background interference and enabling highly sensitive quantification. An isotopically labeled internal standard should ideally be used to account for any variability during sample preparation and analysis. However, as this can be difficult to source, a structurally similar compound, such as 7-nitro-β-tocopherol, has been successfully used.[5]

Materials and Reagents

Item Supplier & Recommended Grade Purpose
5-Nitro-γ-tocopherolCayman Chemical or equivalentAnalytical Standard
7-nitro-β-tocopherol(Custom synthesis or specialized supplier)Internal Standard (IS)
Methanol (MeOH)LC-MS GradeMobile Phase & Extraction
Acetonitrile (ACN)LC-MS GradeProtein Precipitation
Water18.2 MΩ·cm UltrapureMobile Phase
Formic Acid (FA)LC-MS GradeMobile Phase Modifier
Ascorbic AcidACS Grade or higherAntioxidant
Butylated Hydroxytoluene (BHT)ACS Grade or higherAntioxidant
Phosphate Buffered Saline (PBS), pH 7.4Biological GradeHomogenization Buffer
C18 Solid Phase Extraction (SPE) Cartridges(e.g., Waters Sep-Pak)Sample Cleanup (Optional)

Detailed Experimental Protocol

This protocol is designed as a robust starting point and should be validated for each specific tissue type and instrument.[6][7]

PART 1: Sample Preparation - Tissue Extraction
  • Causality: The primary challenges in tissue analysis are efficiently extracting the lipophilic analyte from a complex matrix and preventing its oxidative degradation. This protocol uses a combination of mechanical homogenization, protein precipitation, and liquid-liquid extraction. The inclusion of antioxidants (ascorbic acid and BHT) is critical to preserve the integrity of tocopherols during preparation.

  • Tissue Weighing: On an analytical balance, weigh approximately 50-100 mg of frozen tissue into a 2 mL bead-beating tube. Record the exact weight. All steps should be performed on ice and protected from light where possible.

  • Buffer Addition: Add 500 µL of ice-cold PBS (pH 7.4) containing 1 mM ascorbic acid and 50 µM BHT.

  • Internal Standard Spiking: Spike each sample with the internal standard (e.g., 7-nitro-β-tocopherol) to a final concentration of 10 ng/mL.

  • Homogenization: Homogenize the tissue using a bead beater (e.g., Precellys, FastPrep) according to the instrument's instructions for soft tissues. Ensure the sample does not heat up.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the homogenate. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% Methanol / 30% Water with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

  • Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.

cluster_prep Sample Preparation Workflow A 1. Weigh Tissue (50-100mg) B 2. Add PBS with Antioxidants A->B C 3. Spike Internal Standard B->C D 4. Homogenize (Bead Beater) C->D E 5. Add Acetonitrile (Protein Ppt.) D->E F 6. Centrifuge (14,000 x g) E->F G 7. Collect Supernatant F->G H 8. Evaporate to Dryness (N₂) G->H I 9. Reconstitute in Mobile Phase H->I J 10. Centrifuge & Transfer to Vial I->J

Caption: Workflow for tissue extraction of 5-Nitro-γ-tocopherol.

PART 2: LC-MS/MS Analysis
  • Causality: A C18 reverse-phase column is chosen for its excellent retention and separation of hydrophobic molecules like tocopherols.[8] A gradient elution starting with a higher aqueous phase allows for the elution of polar contaminants, while the increasing organic phase concentration elutes the analytes of interest. Formic acid is added to the mobile phase to aid in the protonation of the analytes, enhancing signal in positive ionization mode, although negative mode is also effective for tocopherols.[8]

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18 Reverse-Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 70% B to 98% B over 8 min, hold at 98% B for 2 min, re-equilibrate at 70% B for 3 min

Table 2: Tandem Mass Spectrometry Parameters (Negative Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Mode
5-Nitro-γ-tocopherol 460.3194.1Optimized (e.g., -25 to -35 V)ESI-
7-nitro-β-tocopherol (IS) 460.3194.1Optimized (e.g., -25 to -35 V)ESI-
  • Note on Specificity: Since the analyte and the suggested internal standard are isomers, they share the same mass transition.[5] Their identity is confirmed by their unique chromatographic retention times. The reverse-phase HPLC method must be capable of separating these isomers.[5]

PART 3: Calibration and Quality Control
  • Causality: A calibration curve is essential for accurate quantification. Preparing standards in a surrogate matrix (e.g., stripped serum or a blank tissue homogenate) helps to mimic the matrix effects of the unknown samples, leading to more accurate results. Quality Control (QC) samples at low, medium, and high concentrations are analyzed alongside the study samples to ensure the validity, precision, and accuracy of the entire analytical run.[6]

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 5-NO₂-γ-T and the internal standard in ethanol.

  • Working Solutions: Create serial dilutions from the stock solutions to prepare working standards.

  • Calibration Curve: Prepare a calibration curve by spiking the working standards into blank, homogenized tissue extract (prepared as in PART 1 from control tissue). A typical range might be 0.1 to 100 ng/mL.

  • QC Samples: Prepare QC samples at three concentrations (e.g., low, medium, high) in the same manner as the calibration curve.

Data Analysis and Interpretation

  • Integration: Integrate the chromatographic peaks for the 5-NO₂-γ-T and internal standard MRM transitions.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Quantification: Generate a linear regression calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of 5-NO₂-γ-T in the samples by interpolating their peak area ratios from this curve.

  • Normalization: Normalize the final concentration to the initial tissue weight (e.g., results expressed as ng/g of tissue).

Troubleshooting

Problem Potential Cause Suggested Solution
Low Signal / Poor Recovery Inefficient extraction; Analyte degradationEnsure vortexing is vigorous; Check pH of buffers; Keep samples on ice and protected from light; Evaluate a different extraction solvent (e.g., hexane/ethyl acetate).
High Background / Matrix Effects Insufficient sample cleanup; Co-eluting interferencesIncorporate an SPE cleanup step after protein precipitation; Adjust LC gradient to better separate analyte from interferences.
Poor Peak Shape Column degradation; Incompatible reconstitution solventUse a guard column; Ensure reconstitution solvent matches initial mobile phase conditions.
High Variability between Replicates Inconsistent sample homogenization or extractionEnsure consistent timing and technique for all vortexing and transfer steps; Check pipettes for accuracy.

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the quantification of 5-Nitro-γ-tocopherol, a key biomarker of nitrative stress, in tissue samples. By combining efficient sample preparation with the unparalleled specificity of tandem mass spectrometry, this protocol provides researchers with a reliable tool to investigate the role of reactive nitrogen species in pathophysiology and to evaluate the efficacy of therapeutic interventions aimed at mitigating nitrative damage. Adherence to principles of analytical method validation will ensure the generation of high-quality, reproducible data suitable for both basic research and advanced drug development programs.

References

  • Godfrey, M. et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. FEBS Letters, 520(1-3), 163-166. [Link]

  • Himmelfarb, J. et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(10), 635. [Link]

  • Christen, S. et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985. [Link]

  • Williamson, K. S. et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Proceedings of the National Academy of Sciences, 99(20), 12873-12877. [Link]

  • Gao, S. et al. (2014). Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using liquid chromatography tandem mass spectrometry. Journal of Lipid Research, 55(1), 147-158. [Link]

  • Abdel-Razek, A. G. et al. (2021). Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. Molecules, 26(11), 3349. [Link]

  • Gstaiger, H. et al. (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Journal of Pharmaceutical and Biomedical Analysis, 225, 115219. [Link]

  • Fagan, M. M. et al. (2021). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. Journal of Chromatography B, 1180, 122883. [Link]

  • Mah, E. et al. (2015). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radical Biology and Medicine, 86, 214-222. [Link]

  • Kamal-Eldin, A. & Appelqvist, L. Å. (1996). The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids, 31(7), 671-701. [Link]

  • Lodge, J. K. (2008). Mass spectrometry approaches for vitamin E research. Biochemical Society Transactions, 36(Pt 5), 1066-1070. [Link]

  • Panfili, G. et al. (2003). Chromatographic Analyses of Tocopherols and Tocotrienols in Palm Oil. Journal of Chromatographic Science, 41(7), 359-365. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92731, gamma-Tocopherol. [Link]

  • Sundl, I. et al. (2007). Formation of 5-nitro-gamma-tocopherol in smokers and non-smokers after mixed tocopherol supplementation. Free Radical Research, 41(6), 701-708. [Link]

  • Al-Hetlani, E. et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(7), 419. [Link]

  • Al-Asbahy, W. M. et al. (2018). The Establishment of Tandem Mass Spectrometric Fingerprints of Phytosterols and Tocopherols and the Development of Targeted Profiling Strategies in Vegetable Oils. Journal of The American Society for Mass Spectrometry, 29(1), 108-120. [Link]

  • Lodge, J. K. (2008). Mass spectrometry approaches for vitamin E research. Biochemical Society Transactions, 36(5), 1066-1070. [Link]

  • Shimadzu Corporation. (2018). Quantitative Analysis of Tocopherols in Vegetable Oils. Application News No. L529. [Link]

  • Jiang, Q. et al. (2004). Nitration of γ-tocopherol and oxidation of α-tocopherol by copper-zinc superoxide dismutase/H2O2/NO2−: Role of nitrogen dioxide free radical. Proceedings of the National Academy of Sciences, 101(3), 849-854. [Link]

  • Sikorski, T. (2018). Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach. Bioanalysis, 10(15), 1209-1212. [Link]

  • Mah, E. et al. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. Free Radical Biology & Medicine, 86, 214-222. [Link]

  • Passarelli, M. K. et al. (2018). Identification and High-Resolution Imaging of α-Tocopherol from Human Cells to Whole Animals by TOF-SIMS Tandem Mass Spectrometry. Analytical Chemistry, 90(13), 8239-8246. [Link]

  • Nagy, K. et al. (2007). Comprehensive Analysis of Vitamin E Constituents in Human Plasma by Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 79(20), 7775-7784. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Lodge, J. K. (2008). Mass spectrometry approaches for vitamin E research. Biochemical Society Transactions, 36(5), 1066-1070. [Link]

  • Jiang, Q. et al. (2001). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 98(22), 12610-12615. [Link]

  • Stevenson, L. et al. (2020). A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Platform. The AAPS Journal, 22(4), 83. [Link]

  • Cortinas, M. J. R. (2003). Chromatographic analysis of α-tocopherol and related compounds in various matrices. Journal of Chromatography A, 985(1-2), 397-427. [Link]

  • Agilent Technologies. (2013). Determination of Vitamin E in Olive Oil Using the Agilent 1260 Infinity Analytical SFC System. Application Note. [Link]

  • Patel, A., & Rosenau, T. (2021). Synthesis and analytical characterization of all N–N-coupled, dimeric oxidation products of α-tocopheramine: hydrazo-, azo-, and azoxy-tocopherol. Monatshefte für Chemie - Chemical Monthly, 152(10), 1231–1239. [Link]

  • Christen, S. et al. (1997). gamma-tocopherol traps mutagenic electrophiles such as NO(X) and complements alpha-tocopherol: physiological implications. Proceedings of the National Academy of Sciences, 94(7), 3217-3222. [Link]

  • Nakagawa, K. et al. (2018). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. International Journal of Molecular Sciences, 19(11), 3596. [Link]

  • Li, A. et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins, 14(6), 398. [Link]

  • Ryynänen, M. et al. (2008). Rapid High-Performance Liquid Chromatography Determination of Tocopherols and Tocotrienols in Cereals. Cereal Chemistry, 85(2), 248-251. [Link]

  • Franke, A. A. et al. (2000). Novel HPLC Analysis of Tocopherols, Tocotrienols, and Cholesterol in Tissue. Journal of Agricultural and Food Chemistry, 48(6), 2095-2100. [Link]

  • Bartosińska, E. et al. (2016). GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices. Journal of Pharmaceutical and Biomedical Analysis, 127, 44-57. [Link]

Sources

Application Notes and Protocols for the Development of a 5-Nitro-γ-tocopherol ELISA Kit

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 5-Nitro-γ-tocopherol (NGT). NGT is a significant biomarker of nitrative stress, implicated in the pathophysiology of various inflammatory diseases and conditions associated with oxidative damage. This document outlines the scientific rationale, detailed protocols for immunogen synthesis, polyclonal antibody production, and affinity purification, and a complete, validated competitive ELISA procedure. The provided methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data for research and drug development applications.

Introduction: The Significance of 5-Nitro-γ-tocopherol as a Biomarker

Gamma-tocopherol (γ-T), a major isoform of Vitamin E found in the diet, plays a crucial role in protecting against oxidative and nitrative stress.[1][2] Unlike α-tocopherol, γ-T possesses a nucleophilic site at the 5-position of its chromanol ring, making it particularly effective at scavenging reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂).[3][4][5] This reaction leads to the formation of the stable metabolite 5-Nitro-γ-tocopherol (NGT).

Elevated levels of NGT have been observed in individuals with increased nitrative stress, including those with coronary heart disease and smokers, making it a valuable biomarker for assessing RNS-mediated damage.[6][7] The ability to accurately quantify NGT in biological samples is therefore of significant interest in clinical research and for evaluating the efficacy of therapeutic interventions targeting inflammatory and oxidative pathways. While methods like liquid chromatography-mass spectrometry (LC-MS) exist for NGT quantification, an ELISA offers a high-throughput, cost-effective, and sensitive alternative for routine analysis.[8]

This guide details the development of a competitive ELISA for NGT, a format well-suited for the detection of small molecules that cannot be simultaneously bound by two antibodies.[2]

Assay Principle: Competitive ELISA for Small Molecule Detection

The 5-Nitro-γ-tocopherol ELISA is based on the principle of competitive binding.[2] In this assay, NGT present in a sample competes with a fixed amount of NGT conjugated to a carrier protein (the coating antigen) for binding to a limited number of specific anti-NGT polyclonal antibodies. The amount of antibody that binds to the coated plate is inversely proportional to the concentration of NGT in the sample.

The workflow is as follows:

  • A microtiter plate is coated with an NGT-carrier protein conjugate.

  • The sample containing unknown amounts of NGT and a fixed concentration of anti-NGT antibody are added to the wells.

  • During incubation, the free NGT in the sample and the coated NGT compete for binding to the antibody.

  • Unbound reagents are washed away.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-NGT antibody is added.

  • After another washing step, a substrate for the enzyme is added, resulting in a colorimetric signal.

  • The intensity of the color is inversely proportional to the concentration of NGT in the sample.

ELISA_Principle cluster_0 Competitive Binding in Well cluster_1 Detection Plate Microtiter Well (Coated with NGT-Carrier) Anti_NGT_Ab Anti-NGT Antibody Plate->Anti_NGT_Ab Competes for binding Free_NGT Free NGT (from sample) Free_NGT->Anti_NGT_Ab Forms complex in solution Secondary_Ab Enzyme-Linked Secondary Antibody Anti_NGT_Ab->Secondary_Ab Binds to primary Ab Substrate Substrate Secondary_Ab->Substrate Enzymatic reaction Signal Colorimetric Signal ( inversely proportional to NGT) Substrate->Signal Immunogen_Synthesis NGT 5-Nitro-γ-tocopherol (Hapten) NGT_Succinate NGT-Hemisuccinate NGT->NGT_Succinate Esterification Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->NGT_Succinate Immunogen NGT-Carrier Protein Immunogen NGT_Succinate->Immunogen Amide Bond Formation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Immunogen EDC_NHS EDC/NHS Chemistry EDC_NHS->Immunogen

Figure 2: Schematic of NGT immunogen synthesis.

Production and Purification of Anti-NGT Polyclonal Antibodies

Protocol 4: Polyclonal Antibody Production

  • Immunize rabbits or other suitable host animals with the NGT-KLH immunogen. A typical immunization schedule involves an initial subcutaneous injection of the immunogen emulsified in Complete Freund's Adjuvant.

  • Subsequent booster immunizations are given at regular intervals (e.g., every 3-4 weeks) with the immunogen emulsified in Incomplete Freund's Adjuvant.

  • Collect blood samples periodically to monitor the antibody titer using an indirect ELISA with plates coated with NGT-BSA.

  • Once a high antibody titer is achieved, perform a final bleed and collect the antiserum.

Protocol 5: Affinity Purification of Anti-NGT Antibodies

To ensure high specificity and reduce background noise in the ELISA, the anti-NGT antibodies should be affinity purified from the crude antiserum.

  • Prepare the Affinity Column: Covalently couple NGT-BSA to a pre-activated chromatography resin (e.g., CNBr-activated Sepharose). This is done by incubating the NGT-BSA with the activated resin according to the manufacturer's instructions.

  • Equilibrate the Column: Wash the affinity column with a binding buffer (e.g., PBS, pH 7.4).

  • Load the Antiserum: Pass the crude antiserum over the affinity column. The anti-NGT antibodies will bind to the immobilized NGT-BSA.

  • Wash the Column: Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elute the Antibodies: Elute the bound anti-NGT antibodies using a low pH elution buffer (e.g., glycine buffer, pH 2.5).

  • Neutralize: Immediately neutralize the eluted antibody fractions with a high pH buffer (e.g., Tris-HCl, pH 8.5) to preserve antibody activity.

  • Dialyze and Store: Dialyze the purified antibodies against PBS and store at -20°C or -80°C.

5-Nitro-γ-tocopherol Competitive ELISA Protocol

4.1. Reagent Preparation

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • NGT Standard: Prepare a stock solution of purified NGT in ethanol and perform serial dilutions in Assay Buffer to create standards ranging from 0 to 2000 ng/mL.

  • Coating Antigen: Dilute the NGT-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Primary Antibody: Dilute the affinity-purified anti-NGT antibody to its optimal working concentration in Assay Buffer.

  • Secondary Antibody: Dilute an HRP-conjugated anti-rabbit IgG (or other appropriate species) to its recommended working concentration in Assay Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

4.2. Assay Procedure

  • Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Competitive Reaction: Add 50 µL of NGT Standard or sample to the appropriate wells. Then, add 50 µL of the diluted Primary Antibody to each well. Incubate for 1-2 hours at room temperature on a shaker.

  • Washing: Aspirate the solution and wash the plate four times with 300 µL of Wash Buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the diluted Secondary Antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the solution and wash the plate five times with 300 µL of Wash Buffer per well.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

4.3. Data Analysis

  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding NGT concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • The concentration of NGT in the samples can be interpolated from the standard curve.

Assay Validation

A newly developed ELISA must be rigorously validated to ensure its performance characteristics are suitable for its intended application. Key validation parameters include sensitivity, specificity, precision, and accuracy.

Standard Curve

A typical standard curve for the NGT competitive ELISA will show a sigmoidal shape with an inverse relationship between NGT concentration and absorbance.

Table 1: Example NGT ELISA Standard Curve Data

NGT Conc. (ng/mL)Mean Absorbance (450 nm)% B/B₀
01.850100.0
7.81.62888.0
15.61.38875.0
31.31.07358.0
62.50.74040.0
1250.46325.0
2500.27815.0
5000.1679.0
10000.1116.0
20000.0744.0

B/B₀ is the ratio of the absorbance of a standard or sample (B) to the absorbance of the zero standard (B₀).

Sensitivity

The sensitivity, or Lower Limit of Detection (LLOD), is the lowest concentration of NGT that can be reliably distinguished from zero. It is typically calculated as the concentration corresponding to the mean absorbance of the zero standard minus two or three standard deviations.

Table 2: Assay Sensitivity

ParameterValue
Lower Limit of Detection (LLOD)< 5 ng/mL
Lower Limit of Quantification (LLOQ)7.8 ng/mL
Specificity (Cross-Reactivity)

The specificity of the assay is determined by testing the cross-reactivity of the anti-NGT antibody with structurally related molecules.

Table 3: Cross-Reactivity Profile

Compound% Cross-Reactivity
5-Nitro-γ-tocopherol100
γ-Tocopherol< 0.1
α-Tocopherol< 0.01
δ-Tocopherol< 0.1
γ-Tocotrienol< 0.5
3-Nitrotyrosine< 0.01

% Cross-Reactivity = (IC₅₀ of NGT / IC₅₀ of cross-reactant) x 100

The low cross-reactivity with γ-tocopherol and other related compounds demonstrates the high specificity of the antibody for the nitrated form.

Precision (Intra- and Inter-Assay)

Precision is the measure of the reproducibility of the assay. Intra-assay precision is determined by assaying replicates of samples within the same plate, while inter-assay precision is assessed by running the same samples on different plates on different days.

Table 4: Assay Precision

SampleNGT Conc. (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)
Low Control25< 10%< 15%
Medium Control100< 8%< 12%
High Control400< 8%< 12%
Accuracy (Spike and Recovery)

Accuracy is determined by spiking known amounts of NGT into biological samples and measuring the recovery.

Table 5: Spike and Recovery in Human Plasma

SampleNGT Spiked (ng/mL)NGT Measured (ng/mL)% Recovery
Plasma 15047.595.0
Plasma 2200210.0105.0
Plasma 3800768.096.0

Conclusion

This document provides a detailed framework for the development and validation of a robust and sensitive competitive ELISA for the quantification of 5-Nitro-γ-tocopherol. By following these protocols, researchers can generate high-quality, reproducible data to advance our understanding of the role of nitrative stress in health and disease. The self-validating nature of the described methodologies ensures the integrity and reliability of the results, making this assay a valuable tool for academic research, clinical studies, and drug development programs.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA Protocol. Retrieved from [Link]

  • Jiang, Q. (2017). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 110, 96-109. [Link]

  • Morton, L. W., Ward, N. C., Croft, K. D., & Puddey, I. B. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. FEBS Letters, 523(1-3), 85-88. [Link]

  • Baxter, J. G. (1944). U.S. Patent No. 2,358,046. Washington, DC: U.S.
  • Reiter, E., Jiang, Q., & Christen, S. (2007). Anti-inflammatory properties of alpha- and gamma-tocopherol. Molecular Aspects of Medicine, 28(5-6), 668-691. [Link]

  • Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 98(22), 12610-12615. [Link]

  • Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (1997). γ-Tocopherol traps mutagenic electrophiles such as NO(X) and complements α-tocopherol: physiological implications. Proceedings of the National Academy of Sciences, 94(7), 3217-3222. [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol. Proceedings of the National Academy of Sciences, 90(5), 1771-1775. [Link]

  • deNOVO Biolabs. (n.d.). How to validate a Quantitative ELISA? Retrieved from [Link]

  • Sino Biological. (n.d.). Polyclonal Antibody Purification. Retrieved from [Link]

  • Molecular Devices. (n.d.). What is ELISA: Assay and Applications. Retrieved from [Link]

  • Wagner, B. A., Buettner, G. R., & Burns, C. P. (2013). Free radical-mediated lipid peroxidation in cells: oxidizability is a function of cell lipid composition, concentration, and temperature. Biochemistry, 52(20), 3455-3465. [Link]

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985. [Link]

  • Roy, S., et al. (2009). Isoforms of Vitamin E Have Opposing Immunoregulatory Functions during Inflammation by Regulating Leukocyte Recruitment. The Journal of Immunology, 182(8), 4994-5001. [Link]

  • Bruno, R. S., et al. (2005). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radical Biology and Medicine, 38(9), 1166-1175. [Link]

Sources

Application Notes and Protocols for the Use of 5-Nitro-γ-Tocopherol as a Clinical Trial Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-nitro-γ-tocopherol (NGT) as a clinical trial biomarker for nitrative stress. This document delineates the scientific rationale, analytical methodologies, and detailed protocols for the accurate and reproducible measurement of NGT in biological matrices.

Scientific Rationale: 5-Nitro-γ-Tocopherol as a Mechanistic Biomarker of Nitrative Stress

Nitrative stress, an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous inflammatory diseases.[1] Unlike other forms of vitamin E, γ-tocopherol possesses a unique ability to trap RNS, such as peroxynitrite, to form the stable adduct 5-nitro-γ-tocopherol.[2][3] This reaction is significant as it occurs more readily than the nitration of tyrosine residues, a commonly measured marker of nitrative stress, suggesting that γ-tocopherol plays a crucial physiological role in mitigating cellular nitrative damage.[2]

Elevated levels of NGT have been observed in individuals with increased oxidative and nitrative stress, including those with coronary heart disease, Alzheimer's disease, and smokers.[2][4][5] This strong correlation with disease states associated with inflammation underscores the potential of NGT as a sensitive and specific biomarker.[1][2] The measurement of NGT in clinical trials can, therefore, provide valuable insights into the in vivo impact of therapeutic interventions on nitrative stress pathways.

Biochemical Pathway of 5-Nitro-γ-Tocopherol Formation

The formation of 5-nitro-γ-tocopherol is a direct consequence of the interaction between γ-tocopherol and reactive nitrogen species. The following diagram illustrates this key biochemical reaction.

NGT Formation Pathway cluster_0 Cellular Environment with Nitrative Stress γ-Tocopherol γ-Tocopherol NGT 5-Nitro-γ-tocopherol (Stable Adduct) γ-Tocopherol->NGT Nitration at C5 position RNS Reactive Nitrogen Species (e.g., Peroxynitrite) RNS->NGT Reacts with

Caption: Formation of 5-Nitro-γ-tocopherol from γ-tocopherol and RNS.

Analytical Methodologies for 5-Nitro-γ-Tocopherol Quantification

The accurate quantification of NGT in biological samples, typically plasma, requires highly sensitive and specific analytical methods due to its low physiological concentrations. The two primary methodologies employed are High-Performance Liquid Chromatography (HPLC) with coulometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC with Coulometric DetectionLC-MS/MS
Principle Electrochemical detection of NGT after separation on a reversed-phase column.Mass-based detection and fragmentation of NGT for specific identification and quantification.
Sensitivity High, with a detection limit of approximately 10 fmol.[1]Very high, with a detection limit of approximately 20 fmol.[6]
Specificity Good, but may be susceptible to interference from co-eluting electroactive species.Excellent, due to the specificity of mass transitions (e.g., m/z 460 to 194).[7]
Linear Range Wide range of concentrations.[1]Linear from 0.1 to 3 pmol.[6]
Sample Throughput Moderate.High, suitable for large-scale clinical studies.

Protocols for Measuring 5-Nitro-γ-Tocopherol in Human Plasma

The following sections provide detailed protocols for the collection, handling, and analysis of human plasma samples for the quantification of NGT. Adherence to these protocols is critical for ensuring the integrity and reproducibility of the data.

Plasma Sample Collection and Handling

Proper sample collection and handling are paramount to prevent the ex vivo formation or degradation of NGT.

Step-by-Step Protocol:

  • Blood Collection: Collect whole blood into vacutainers containing EDTA as an anticoagulant.

  • Centrifugation: Within one hour of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.[8]

  • Plasma Aliquoting: Carefully transfer the plasma supernatant to cryovials, avoiding disturbance of the buffy coat.

  • Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis.[8]

Sample Preparation for LC-MS/MS Analysis

This protocol outlines the extraction of NGT and other tocopherols from plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Absolute ethanol[9]

  • Hexane and Dichloromethane (9:1 v/v)[9]

  • Internal Standard (e.g., 7-nitro-β-tocopherol)[7]

  • Centrifuge capable of 13,200 rpm

  • SpeedVac or equivalent solvent evaporator

Step-by-Step Protocol:

  • Thawing: Thaw frozen plasma samples on ice.

  • Deproteinization: To an aliquot of the plasma sample, add absolute ethanol to deproteinize the sample.[9]

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample to account for extraction efficiency and instrument variability.

  • Liquid-Liquid Extraction: Extract the tocopherols with a mixture of hexane and dichloromethane (9:1 v/v).[9] Vortex vigorously and centrifuge to separate the phases.

  • Solvent Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness using a SpeedVac at 45°C.[8]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 70% methanol, for LC-MS/MS analysis.[8]

LC-MS/MS Analysis Workflow

The following diagram illustrates the typical workflow for the LC-MS/MS analysis of 5-nitro-γ-tocopherol.

LCMSMS_Workflow cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Plasma Sample Preparation HPLC Reverse-Phase HPLC Separation SamplePrep->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Mass Spectrometry (MS1) Isolation of Precursor Ion (m/z 460) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) Detection of Product Ion (m/z 194) CID->MS2 Data Data Acquisition and Quantification MS2->Data

Caption: Workflow for 5-Nitro-γ-tocopherol analysis by LC-MS/MS.

LC-MS/MS Instrumental Parameters (Example):

ParameterSetting
LC Column C18 reversed-phase column
Mobile Phase Gradient of methanol and water with formic acid
Ionization Mode Negative Electrospray Ionization (ESI)
MS/MS Transition Precursor ion (m/z 460) to product ion (m/z 194)[7]
Internal Standard Transition Specific to the chosen internal standard (e.g., 7-nitro-β-tocopherol)

Data Analysis and Interpretation

The concentration of NGT in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations. It is often informative to normalize NGT concentrations to the levels of its parent compound, γ-tocopherol, or to total neutral lipids to account for variations in vitamin E status and lipid profiles.[1]

Conclusion

5-Nitro-γ-tocopherol is a promising biomarker for assessing nitrative stress in clinical trials. Its formation is mechanistically linked to the detoxification of reactive nitrogen species by γ-tocopherol, and its levels are elevated in various inflammatory conditions. The analytical methods described herein, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its reliable quantification in human plasma. By following the detailed protocols for sample handling, preparation, and analysis, researchers can generate robust and reproducible data, enabling a deeper understanding of the role of nitrative stress in disease and the efficacy of novel therapeutic interventions.

References

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985. [Link]

  • Morton, L. W., et al. (2002). Evidence for the nitration of γ-tocopherol in vivo: 5-nitro-γ-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 3), 625–628. [Link]

  • Bruno, R. S., et al. (2006). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. The Journal of Nutritional Biochemistry, 17(2), 118–125. [Link]

  • Christen, S., et al. (2005). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 39(8), 1034-1043. [Link]

  • Gliszczynska-Swiglo, A. (2006). Chromatographic analysis of α-tocopherol and related compounds in various matrices. CEU Repositorio Institucional. [Link]

  • Nakagawa, K., et al. (2022). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. Nutraceuticals, 2(1), 24-34. [Link]

  • Wallert, M., et al. (2021). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 11(10), 690. [Link]

  • Al-Bazi, S. J., & Al-Assaf, S. F. (2007). Simple GC-FID method development and validation for determination of α-tocopherol (vitamin E) in human plasma. Journal of Chromatography B, 852(1-2), 437-442. [Link]

  • Galli, F., et al. (2002). Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma. Free Radical Biology and Medicine, 32(4), 333-340. [Link]

  • Jiang, Q., et al. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 176, 395-412. [Link]

  • Morton, L. W., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(3), 625-628. [Link]

  • Christen, S., et al. (2005). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 39(8), 1034-1043. [Link]

Sources

Application Notes and Protocols for In Vitro Cell Culture Studies with 5-Nitro-γ-tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell culture studies involving 5-Nitro-γ-tocopherol (5-NGT). 5-NGT is the stable product formed when γ-tocopherol (γ-T), a major dietary form of Vitamin E, scavenges reactive nitrogen species (RNS) such as peroxynitrite.[1][2][3] Its formation is a key indicator of nitrative stress and represents a unique detoxification pathway that distinguishes γ-T from the more abundant α-tocopherol.[1][2][4] This document outlines the scientific rationale, critical experimental considerations, and detailed, step-by-step protocols for investigating the biological activities of 5-NGT, with a focus on its potential anti-inflammatory and anti-cancer properties.

Scientific Introduction & Rationale

Vitamin E is a family of eight lipophilic compounds, with α-tocopherol and γ-tocopherol being the most prevalent. While α-tocopherol is the most abundant form in tissues, γ-tocopherol is the primary form in many diets and possesses unique biological functions.[2] A key distinction is the unsubstituted C-5 position on the chromanol ring of γ-tocopherol, which allows it to effectively trap electrophilic RNS.[4][5] This reaction yields 5-Nitro-γ-tocopherol, a stable metabolite that serves as a reliable biomarker for RNS-mediated damage.[1][3]

The study of 5-NGT is critical for several reasons:

  • Distinct Bioactivity: The nitration of γ-tocopherol fundamentally alters its structure, suggesting that 5-NGT may have biological activities independent of its parent compound.

  • Anti-inflammatory Potential: Given that γ-T and its metabolites have demonstrated anti-inflammatory properties, such as the inhibition of cyclooxygenase-2 (COX-2) activity, 5-NGT is a compelling candidate for investigation in inflammatory disease models.[2][4][5]

  • Anti-Cancer Research: Various forms of Vitamin E have been shown to inhibit the growth of cancer cells in vitro.[6][7] Investigating 5-NGT's effects on cancer cell proliferation, viability, and apoptosis is a logical and promising area of research.

These protocols are designed to provide a robust framework for exploring these potential therapeutic applications in a controlled in vitro environment.

Critical Experimental Design Considerations

The success of in vitro studies with 5-NGT hinges on meticulous planning and an understanding of its physicochemical properties.

Reagent Preparation, Handling, and Storage

5-NGT, like other tocopherols, is a lipophilic molecule with poor water solubility. This property necessitates careful preparation for effective delivery to cells in aqueous culture media.

  • Solubilization: A primary stock solution of 5-NGT should be prepared in a sterile, anhydrous organic solvent such as ethanol or dimethyl sulfoxide (DMSO).

    • Causality: Using an organic solvent is essential for completely dissolving the lipophilic compound. The choice of solvent may depend on the cell line's sensitivity, but DMSO is common.

  • Working Solutions: Create fresh serial dilutions of the stock solution directly into the complete cell culture medium for each experiment. Vigorous vortexing or trituration is required to ensure a uniform suspension, though complete dissolution is unlikely.

  • Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the highest concentration of the organic solvent (e.g., DMSO) used in the 5-NGT treatment groups. This ensures that any observed effects are due to the compound and not the solvent. The final solvent concentration should ideally be kept below 0.1% (v/v).

  • Stability and Storage: Tocopherols are susceptible to degradation by light and oxidation. Stock solutions of 5-NGT should be stored in amber vials, purged with nitrogen or argon if possible, and kept at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell Line Selection

The choice of cell line is dictated by the research question. The following table provides validated suggestions based on published literature for related compounds.

Research AreaRecommended Cell LinesRationale & Key Considerations
Inflammation RAW 264.7 (murine macrophage)A classic model for studying LPS-induced inflammation. Robust production of NO, PGE2, and cytokines.[8][9]
A549 (human lung carcinoma)An epithelial cell model responsive to inflammatory stimuli like IL-1β, used to study COX-2 inhibition.[4]
3T3-L1 Adipocyte / RAW 264.7 Co-cultureModels obesity-associated chronic inflammation and insulin resistance.[8]
Cancer Biology PC-3, LNCaP (human prostate cancer)Prostate cancer cell lines where γ-tocopherol has shown anti-proliferative effects.[7]
A549, H1299 (human lung cancer)Lung cancer models to test for cytotoxicity and apoptosis induction.[6][7]
MCF-7 (human breast cancer)Estrogen receptor-positive breast cancer line; γ-tocopherol has shown potent growth inhibition in this model.[6]
Cytotoxicity & Stress HK-2, NRK-52E (human/rat renal tubular)Used to assess potential nephrotoxicity or protective effects against toxin-induced damage.[10][11]
Concentration and Incubation Time

Determining the optimal concentration range and exposure time is a critical first step.

  • Dose-Response: A wide range of concentrations (e.g., 1 µM to 100 µM) should be tested initially to identify the bioactive, non-toxic range for your specific cell line and assay.

  • Time-Course: Experiments should be conducted at multiple time points (e.g., 6, 12, 24, 48 hours) to capture both early signaling events and later phenotypic changes. For instance, inhibition of COX-2 activity by γ-T can require 8 to 24 hours of exposure to become evident.[5]

Core Experimental Protocols

The following protocols provide step-by-step methodologies for key applications.

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

This protocol uses the LPS-stimulated RAW 264.7 macrophage model to screen for the anti-inflammatory effects of 5-NGT.

Workflow Diagram: Anti-Inflammatory Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_harvest Harvest & Analysis plate 1. Seed RAW 264.7 cells in 24-well plates (2.5x10^5 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) plate->incubate1 pretreat 3. Pre-treat with 5-NGT (or Vehicle Control) for 2-24h incubate1->pretreat stimulate 4. Stimulate with LPS (100 ng/mL) for 18-24h pretreat->stimulate harvest_sup 5a. Collect Supernatant stimulate->harvest_sup harvest_lys 5b. Lyse Cells stimulate->harvest_lys griess Griess Assay (NO) harvest_sup->griess elisa ELISA (PGE2, TNF-α) harvest_sup->elisa qpcr qRT-PCR (iNOS, COX-2) harvest_lys->qpcr western Western Blot (p-p65) harvest_lys->western

Caption: Workflow for evaluating the anti-inflammatory effects of 5-NGT.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well in complete DMEM. Incubate for 24 hours to allow for adherence.

  • Pre-treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of 5-NGT (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control. Incubate for a predetermined time (a 2-hour pre-incubation is a good starting point).

    • Causality: Pre-treatment allows the compound to enter the cells and potentially interact with intracellular targets before the inflammatory cascade is initiated.

  • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Harvesting:

    • Supernatant: Carefully collect the cell culture supernatant from each well for analysis of secreted factors. Store at -80°C.

    • Cell Lysate: Wash the remaining cells with ice-cold PBS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors for Western blotting, or in a suitable lysis buffer for RNA extraction.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable NO metabolite) in the supernatant using a Griess Reagent Assay Kit.

    • PGE₂ and Cytokine Levels: Quantify the concentration of Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 in the supernatant using commercially available ELISA kits.

    • Protein Expression: Analyze cell lysates via Western blot to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated NF-κB p65.

    • Gene Expression: Perform qRT-PCR on extracted RNA to measure the mRNA levels of Nos2, Ptgs2 (COX-2), Tnf, and Il6.

Protocol 2: Analysis of Cytotoxicity and Apoptosis in Cancer Cells

This protocol details how to assess the effect of 5-NGT on cancer cell viability and determine if cell death occurs via apoptosis.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.

  • Treatment: Replace the medium with fresh medium containing a dose-range of 5-NGT (e.g., 1-100 µM) or a vehicle control.

  • Incubation: Incubate for 24, 48, and 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[12]

    • Aspirate the medium and dissolve the resulting formazan crystals in DMSO.

    • Read the absorbance at 570 nm. Express results as a percentage of the vehicle-treated control.

  • Apoptosis Assessment (Western Blot):

    • For this assay, seed cells in 6-well plates and treat with effective concentrations of 5-NGT identified from the viability assay.

    • After the desired incubation period (e.g., 24 or 48 hours), lyse the cells.

    • Perform Western blot analysis on the cell lysates to detect the presence of cleaved Caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis induction.[10]

Protocol 3: Mechanistic Study of NF-κB Pathway Inhibition

This protocol investigates whether 5-NGT exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[13]

Signaling Pathway Diagram: Proposed NF-κB Inhibition by 5-NGT

G cluster_nuc TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates p65p50 NF-κB (p65/p50) IkBa->p65p50 Releases p65p50_nuc NF-κB (p65/p50) p65p50->p65p50_nuc Translocation genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) p65p50_nuc->genes Induces nucleus Nucleus NGT 5-Nitro-γ-tocopherol NGT->IKK Inhibits?

Caption: Hypothetical mechanism of 5-NGT inhibiting TNF-α-induced NF-κB activation.

Methodology:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates. When they reach ~80% confluency, pre-treat with 5-NGT or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with human TNF-α (10 ng/mL) for 30 minutes.

  • Nuclear and Cytoplasmic Fractionation: Wash cells with ice-cold PBS and harvest. Use a commercial nuclear/cytoplasmic extraction kit to separate the protein fractions according to the manufacturer's instructions.

    • Causality: Separating the nucleus from the cytoplasm is essential to specifically measure the translocation of the NF-κB p65 subunit, which is the key activation step in this pathway.

  • Western Blot Analysis:

    • Analyze the cytoplasmic fraction for levels of phosphorylated IκBα (p-IκBα) and total IκBα. Inhibition of the pathway would result in reduced p-IκBα levels.

    • Analyze the nuclear fraction for the level of the NF-κB p65 subunit. A decrease in nuclear p65 in 5-NGT-treated samples compared to the TNF-α-only control indicates inhibition of translocation.[8]

    • Use Lamin B1 as a nuclear loading control and GAPDH or α-Tubulin as a cytoplasmic loading control to ensure the purity of the fractions and equal protein loading.

Summary and Future Directions

The protocols outlined in this document provide a validated starting point for the in vitro investigation of 5-Nitro-γ-tocopherol. By systematically evaluating its effects on inflammation, cancer cell proliferation, and key signaling pathways like NF-κB, researchers can elucidate the unique biological role of this important γ-tocopherol metabolite. Future studies could expand upon these methods to explore effects on other pathways (e.g., Nrf2-mediated antioxidant response), utilize more complex models like 3D organoids, and ultimately validate these in vitro findings in pre-clinical animal models.

References

  • Bruno, R.S., et al. (2006). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. NIH Public Access. [Link]

  • Ju, J., et al. (2023). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. MDPI. [Link]

  • Jiang, Q. (2017). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. NIH. [Link]

  • Uchida, K., et al. (2019). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. MDPI. [Link]

  • Saini, R.K., et al. (2023). Antioxidant Green Factories: Toward Sustainable Production of Vitamin E in Plant In Vitro Cultures. ACS Omega. [Link]

  • Jiang, Q., et al. (2000). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. PNAS. [Link]

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. PubMed. [Link]

  • Caretto, S., et al. (2007). Enhancement of vitamin E production in sunflower cell culture. ResearchGate. [Link]

  • Christen, S., et al. (2003). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. ResearchGate. [Link]

  • Christen, S., et al. (2003). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. PubMed. [Link]

  • Caretto, S., et al. (2010). Tocopherol production in plant cell culture. ResearchGate. [Link]

  • Ju, J., et al. (2010). Cancer-preventive activities of tocopherols and tocotrienols. NIH. [Link]

  • Dwiecki, K., et al. (2019). Free and Esterified Tocopherols, Tocotrienols and Other Extractable and Non-Extractable Tocochromanol-Related Molecules. NIH. [Link]

  • Jiang, Q., et al. (2000). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. NIH. [Link]

  • Ling, L.T., et al. (2021). Modulation of NFκB signalling pathway by tocotrienol: A systematic review. Asia Pacific Journal of Clinical Nutrition. [Link]

  • Ko, G.J., et al. (2017). Gamma-tocopherol vitamin E enhances the cytotoxicity of p-cresyl sulfate to renal tubular cells. NIH. [Link]

  • Loo, S.Y., et al. (2021). Tocopherols and tocotrienols as anticancer treatment for lung cancer: future nutrition. NIH. [Link]

  • Jiang, Q., et al. (2015). Vitamin E γ-tocotrienol inhibits cytokine-stimulated NF-κB activation by induction of anti-inflammatory A20 via stress adaptive response due to modulation of sphingolipids. PubMed Central. [Link]

  • Al-Salih, T., et al. (2022). Elicitor-Mediated Enhancement of α-Tocopherol in Cell Suspension Cultures of Nicotiana tabacum. MDPI. [Link]

  • Kim, M., et al. (2024). α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages. NIH. [Link]

  • Ling, L.T., et al. (2021). Modulation of NFκB signalling pathway by tocotrienol: A systematic review. ResearchGate. [Link]

  • Ju, J., et al. (2010). Vitamin E and Cancer Prevention: Studies with different forms of tocopherols and tocotrienols. NIH. [Link]

  • Saini, R.K., et al. (2023). Antioxidant Green Factories: Toward Sustainable Production of Vitamin E in Plant In Vitro Cultures. ACS Publications. [Link]

  • Jiang, Q., et al. (2015). Vitamin E γ-Tocotrienol Inhibits Cytokine-Stimulated NF-κB Activation by Induction of Anti-Inflammatory A20 via Stress Adaptive Response Due to Modulation of Sphingolipids. PubMed. [Link]

  • Sarikurkcu, C., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

  • Ballo, S., et al. (2022). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

  • NutraIngredients.com. (2004). Gamma-tocopherol halts cancer cells in lab study. NutraIngredients.com. [Link]

  • Ko, G.J., et al. (2017). Gamma-tocopherol vitamin E enhances the cytotoxicity of p-cresyl sulfate to renal tubular cells. ResearchGate. [Link]

  • Reiter, E., et al. (2007). Anti-inflammatory properties of α- and γ-tocopherol. ResearchGate. [Link]

Sources

Application Notes & Protocols: Animal Models for Investigating the Biological Effects of 5-Nitro-γ-Tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Nitro-γ-tocopherol (5-NGT) is the nitrated product formed when γ-tocopherol (γ-T), a principal form of Vitamin E in the U.S. diet, scavenges reactive nitrogen species (RNS).[1] Its presence in vivo is a direct biomarker of nitrosative stress, with elevated levels observed in conditions such as coronary heart disease and in smokers.[2][3][4] While the formation of 5-NGT is a consequence of the protective, anti-inflammatory action of its parent compound, the distinct biological activities of 5-NGT itself remain an area of active investigation.[1][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of animal models to elucidate the physiological and pathophysiological roles of 5-NGT. We present detailed protocols for model induction, compound administration, and downstream analysis, emphasizing the causal logic behind experimental choices to ensure robust and reproducible findings.

Introduction: The Scientific Premise for Studying 5-Nitro-γ-Tocopherol

γ-Tocopherol is distinguished from α-tocopherol by an unsubstituted 5-position on its chromanol ring, which enables it to effectively trap electrophilic RNS like peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂).[1] This reaction, yielding 5-NGT, is a critical detoxification pathway that α-tocopherol cannot perform.[1] Consequently, the accumulation of 5-NGT serves as a specific footprint of RNS-mediated damage, a key pathogenic factor in numerous inflammatory diseases.[6][7]

The central questions that necessitate in vivo animal studies are:

  • Is 5-NGT simply an inert biomarker, or does it possess its own bioactivity?

  • Does exogenously supplied 5-NGT exert pro- or anti-inflammatory effects?

  • How does 5-NGT influence disease progression in chronic conditions like inflammatory bowel disease, cancer, or atherosclerosis?

  • What are the pharmacokinetic and pharmacodynamic properties of 5-NGT?

Animal models provide the indispensable biological context to address these complex questions, allowing for the dissection of systemic effects, organ-specific responses, and molecular mechanisms that are impossible to replicate in vitro.

Strategic Selection of Animal Models

The choice of animal model is contingent upon the specific research hypothesis. Rodent models, particularly mice and rats, are predominant due to their well-characterized genetics, physiology, and the availability of established disease induction protocols.[7][8][9]

Rationale for Model Selection
  • To Study Acute Inflammation: Models involving the administration of inflammatory stimuli like Zymosan or Lipopolysaccharide (LPS) are ideal.[7] These models induce a rapid and robust inflammatory response, characterized by neutrophil infiltration and cytokine release, making them perfect for assessing the immediate impact of 5-NGT on inflammatory signaling. The Zymosan-induced peritonitis model in rats has been successfully used to demonstrate increased endogenous 5-NGT formation during inflammation.[7]

  • To Study Chronic Inflammatory Diseases: For conditions with a prolonged and complex pathogenesis, disease-specific models are required.

    • Inflammatory Bowel Disease (IBD): The Dextran Sulfate Sodium (DSS)-induced colitis model in mice mimics the epithelial injury characteristic of human ulcerative colitis, providing a platform to test 5-NGT's effect on gut inflammation and barrier integrity.[1]

    • Cancer: To investigate cancer prevention or therapy, both chemically-induced and xenograft models are valuable. Chemically-induced models, such as using 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) to induce lung tumors in A/J mice, are useful for studying initiation and progression.[10] Xenograft models, where human cancer cells are implanted into immunodeficient mice, allow for the direct assessment of 5-NGT's effect on tumor growth.[10][11]

  • To Study Nitrosative Stress and Cardiovascular Disease: Atherosclerosis models, such as the Apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat diet, are highly relevant as they involve chronic inflammation and nitrosative stress. These models can be used to determine if 5-NGT modulates plaque formation, vascular inflammation, or lipid peroxidation.

Table 1: Recommended Animal Models for 5-NGT Research
Research AreaRecommended ModelSpecies/StrainKey Rationale & JustificationPrimary Endpoints
Acute Inflammation Zymosan-Induced PeritonitisRat (Fischer 344)Rapid, quantifiable inflammatory response.[7]Peritoneal leukocyte count, MPO activity, Cytokine levels (TNF-α, IL-6).
Chronic Gut Inflammation DSS-Induced ColitisMouse (C57BL/6)Mimics human IBD; well-established protocol.[1]Disease Activity Index (DAI), Colon length, Histology score, MPO activity.
Cancer Biology H1299 XenograftMouse (NCr-nu/nu)Assesses direct effect on human tumor growth.[10][11]Tumor volume & weight, Apoptosis markers (cleaved caspase-3), Cell proliferation (Ki-67).
Nitrosative Stress Cigarette Smoke ExposureMouse (C57BL/6)Clinically relevant model of high RNS exposure.[2][3]Plasma/tissue 5-NGT, 3-Nitrotyrosine levels, Lung inflammation markers.

Experimental Workflows & Protocols

A successful in vivo study requires meticulous planning from compound administration to endpoint analysis. The following diagram and protocols outline a comprehensive workflow.

General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Acclimatization (1-2 weeks) C Group Allocation (e.g., Vehicle, 5-NGT Low, 5-NGT High) A->C B 5-NGT Formulation (e.g., in corn oil vehicle) B->C D Disease Model Induction (e.g., DSS, Zymosan, Tumor Cell Injection) C->D E 5-NGT Administration (Oral Gavage / IP Injection) - Pre-treatment - Co-treatment - Post-treatment D->E F In-life Monitoring (Body weight, clinical scores, tumor size) E->F G Sample Collection (Blood, Tissues) F->G H Biochemical Assays (ELISA, MPO, Western Blot) G->H I LC-MS/MS Analysis (5-NGT, γ-T, 3-NT) G->I J Histopathology (H&E, IHC) G->J K K H->K Data Interpretation & Statistical Analysis I->K Data Interpretation & Statistical Analysis J->K Data Interpretation & Statistical Analysis

Caption: General workflow for in vivo studies of 5-NGT.

Protocol: Zymosan-Induced Acute Peritonitis in Rats

This protocol is adapted from Christen S, et al. (2002) and established methodologies.[7]

Objective: To assess the effect of 5-NGT on an acute inflammatory response.

Materials:

  • Male Fischer 344 rats (200-250g)

  • 5-Nitro-γ-tocopherol (custom synthesis)

  • Vehicle (e.g., sterile corn oil)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile 0.9% saline

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage buffer (ice-cold PBS with 2 mM EDTA)

Procedure:

  • Acclimatization: House animals for at least one week under standard conditions.

  • Groups:

    • Group 1: Vehicle + Saline IP

    • Group 2: Vehicle + Zymosan IP

    • Group 3: 5-NGT (e.g., 10 mg/kg) + Zymosan IP

  • 5-NGT Administration: Administer 5-NGT or vehicle via oral gavage 2 hours prior to Zymosan injection. Causality: Pre-treatment assesses the prophylactic potential of the compound.

  • Inflammation Induction: Inject Zymosan (e.g., 10 mg/mL in saline, 1 mL per rat) or saline intraperitoneally (IP).

  • Endpoint: At a predetermined time point (e.g., 4-6 hours post-injection), euthanize animals under deep anesthesia. Causality: This time point typically corresponds to the peak of neutrophil infiltration.

  • Sample Collection:

    • Immediately perform a peritoneal lavage by injecting 10 mL of ice-cold lavage buffer into the peritoneal cavity, gently massaging the abdomen, and withdrawing the fluid. Keep on ice.

    • Collect blood via cardiac puncture into EDTA-coated tubes for plasma analysis.

  • Downstream Analysis:

    • Leukocyte Count: Determine total leukocyte count in the peritoneal fluid using a hemocytometer.

    • Cytokine Analysis: Centrifuge peritoneal fluid and plasma to measure levels of TNF-α, IL-1β, and IL-6 by ELISA.

    • 5-NGT Levels: Analyze plasma and peritoneal fluid for 5-NGT and γ-T levels using LC-MS/MS to confirm bioavailability.[2][7]

Protocol: DSS-Induced Colitis in Mice

Objective: To evaluate the effect of 5-NGT on chronic intestinal inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, MW 36-50 kDa)

  • 5-Nitro-γ-tocopherol and vehicle

  • Sterile drinking water

Procedure:

  • Baseline: Record initial body weight for all mice.

  • Groups:

    • Group 1: Plain water + Vehicle

    • Group 2: DSS water + Vehicle

    • Group 3: DSS water + 5-NGT (e.g., 25 mg/kg/day)

  • Induction & Treatment:

    • Induce colitis by providing 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days. Causality: DSS is directly toxic to colonic epithelial cells, leading to a compromised barrier and a robust inflammatory response.

    • Administer 5-NGT or vehicle daily via oral gavage throughout the 7-day DSS treatment period.

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Endpoint: On Day 8, euthanize the mice.

  • Sample Collection:

    • Harvest the entire colon and measure its length from the cecum to the anus. Causality: Colon shortening is a key macroscopic indicator of inflammation and edema.

    • Take a distal segment for histological analysis (fix in 10% formalin).

    • Take another distal segment and snap-freeze in liquid nitrogen for biochemical assays.

    • Collect blood for plasma cytokine analysis.

  • Downstream Analysis:

    • Histology: Score H&E-stained colon sections for inflammation severity and tissue damage.

    • MPO Assay: Measure myeloperoxidase activity in frozen colon tissue homogenates as a quantitative marker of neutrophil infiltration.

    • Gene Expression: Perform qPCR on RNA extracted from colon tissue to measure expression of pro-inflammatory genes (e.g., Tnf, Il6, Cox2).

Key Mechanistic Pathways & Analytical Approaches

The anti-inflammatory effects of the parent compound, γ-tocopherol, are known to involve the modulation of key signaling pathways. A primary hypothesis is that 5-NGT may interact with these same pathways.

Hypothesized Signaling Pathway

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Zymosan, RNS) gamma_T γ-Tocopherol Inflammatory_Stimulus->gamma_T Reacts with RNS IKK IKK Inflammatory_Stimulus->IKK Activates NGT_formation 5-NGT Formation gamma_T->NGT_formation gamma_T->IKK Inhibits (?) COX2 COX-2 gamma_T->COX2 Inhibits (?) NGT_exogenous Exogenous 5-NGT NFkB NF-κB Activation NGT_exogenous->NFkB Modulates (?) NGT_exogenous->COX2 Modulates (?) IKK->NFkB NFkB->COX2 Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Hypothesized modulation of inflammatory pathways by 5-NGT.

Core Analytical Techniques

To test these hypotheses, a multi-faceted analytical approach is essential.

Table 2: Key Assays and Their Mechanistic Insights
AssayTarget Analyte / ProcessRationale & Interpretation
LC-MS/MS 5-NGT, γ-T, α-TQuantifies compound uptake, distribution, and metabolism. Essential for pharmacokinetic assessment.[2][7]
ELISA / Multiplex Cytokines (TNF-α, IL-6, IL-1β)Measures key soluble mediators of the inflammatory response. A reduction suggests anti-inflammatory activity.[5]
Western Blot p-NF-κB, IκBα, COX-2Assesses the activation state of the NF-κB pathway and expression of key inflammatory enzymes.[5]
Immunohistochemistry (IHC) 3-Nitrotyrosine, 8-OHdGVisualizes and localizes markers of protein nitration and oxidative DNA damage within the tissue architecture.[10]
MPO Activity Assay Myeloperoxidase EnzymeA quantitative proxy for neutrophil infiltration into inflamed tissue, a hallmark of acute inflammation.[12]

Conclusion and Future Directions

The study of 5-Nitro-γ-tocopherol using animal models is critical to transitioning its role from a simple biomarker to a potential modulator of disease. The protocols and frameworks provided here offer a robust starting point for researchers. By carefully selecting models that align with specific pathological questions and employing a suite of validated analytical techniques, the scientific community can elucidate the true biological significance of this intriguing molecule. Future work should focus on chronic dosing studies, exploring a wider range of disease models (e.g., neurodegeneration, metabolic syndrome), and investigating the metabolism of 5-NGT to identify any potentially active downstream metabolites.

References

  • Bruno, R. S., Leonard, S. W., Atkinson, J., Montine, T. J., Ramakrishnan, R., Bray, T. M., & Traber, M. G. (2006). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Journal of nutritional biochemistry. [Link]

  • Jiang, Q. (2017). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine. [Link]

  • Leonard, S. W., Bruno, R. S., Ramakrishnan, R., Bray, T., & Traber, M. G. (2005). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine. [Link]

  • Miccadei, S., & Di Pierro, D. (2024). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. MDPI. [Link]

  • Leonard, S. W., Bruno, R. S., Ramakrishnan, R., Bray, T., & Traber, M. G. (2005). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. PubMed. [Link]

  • Stone, W. L., & Papas, A. M. (2019). The Potential Physiological Role of γ-Tocopherol in Human Health: A Qualitative Review. ResearchGate. [Link]

  • Patel, C., Jupp, O. J., & Harrison, R. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal. [Link]

  • Wiser, J., Alexis, N. E., Jiang, Q., Wu, W., Robinette, C., Peden, D. B., & Marlow, D. (2011). In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects. PubMed Central. [Link]

  • Ju, J., Hao, X., Lee, M. J., Lambert, J. D., & Yang, C. S. (2010). Cancer-preventive activities of tocopherols and tocotrienols. PubMed Central. [Link]

  • Adcock, I. M., & Caramori, G. (2021). Experimental animal models of chronic inflammation. PubMed Central. [Link]

  • Ju, J., et al. (2011). δ-Tocopherol Is More Active than α- or γ-Tocopherol in Inhibiting Lung Tumorigenesis In Vivo. Cancer Prevention Research. [Link]

  • Martin, J. C., et al. (2017). Experimental protocols for the mouse model of chronic... ResearchGate. [Link]

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. PubMed. [Link]

  • Singh, U., Devaraj, S., & Jialal, I. (2005). Tocopherols in the Prevention and Treatment of Atherosclerosis and Related Cardiovascular Disease. PubMed Central. [Link]

  • Ju, J., Picinich, S. C., Yang, Z., Zhao, Y., Suh, N., Kong, A. N., & Yang, C. S. (2010). Vitamin E and Cancer Prevention: Studies with different forms of tocopherols and tocotrienols. PubMed Central. [Link]

  • Ohio State University Comprehensive Cancer Center. (2013). Study Shows How Vitamin E Can Help Prevent Cancer. OSUCCC – James. [Link]

  • Asghar, M., et al. (2023). Neuroprotective and Cardiometabolic Role of Vitamin E: Alleviating Neuroinflammation and Metabolic Disturbance Induced by AlCl3 in Rat Models. MDPI. [Link]

  • Lambert, J. D., et al. (2009). A γ-tocopherol-rich mixture of tocopherols inhibits chemically induced lung tumorigenesis in A/J mice and xenograft tumor growth. PubMed Central. [Link]

Sources

Application Notes & Protocols: 5-Nitro-γ-tocopherol for Assessing Dietary Interventions

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of 5-Nitro-γ-tocopherol as a Biomarker

In the landscape of nutritional and clinical research, the identification of precise biomarkers to evaluate the efficacy of dietary interventions is paramount. While various forms of Vitamin E are recognized for their antioxidant properties, γ-tocopherol possesses a unique attribute that sets it apart: its ability to be nitrated in the presence of reactive nitrogen species (RNS), forming 5-nitro-γ-tocopherol (5-NγT).[1][2] This distinct reaction makes 5-NγT a highly specific and sensitive biomarker of nitrosative stress, a condition implicated in a multitude of chronic and inflammatory diseases.[3][4]

Unlike α-tocopherol, the most abundant form of Vitamin E in tissues, γ-tocopherol has an unsubstituted 5-position on its chromanol ring, making it susceptible to nitration by potent RNS like peroxynitrite (ONOO⁻).[5][6] This reaction is not just a chemical curiosity; it represents a detoxification pathway, as γ-tocopherol effectively scavenges these damaging nitrogen species.[4][6] Consequently, the levels of 5-NγT in biological samples can provide a direct measure of the in vivo burden of nitrosative stress and the capacity of a dietary intervention to mitigate it.

Elevated levels of 5-NγT have been observed in individuals with increased oxidative and nitrative stress, such as those with coronary heart disease, Alzheimer's disease, and smokers.[5][7][8] This underscores its clinical relevance and its potential as a surrogate endpoint in studies investigating the impact of dietary modifications on inflammation and oxidative damage.[9]

This guide provides a comprehensive overview of the methodologies for quantifying 5-NγT, offering researchers, scientists, and drug development professionals the necessary tools to incorporate this valuable biomarker into their studies.

II. Biochemical Foundation: The Formation of 5-Nitro-γ-tocopherol

The formation of 5-NγT is a direct consequence of the interaction between γ-tocopherol and reactive nitrogen species, primarily peroxynitrite.[10][11] Peroxynitrite is a potent oxidant and nitrating agent formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂⁻•).[5][6] This reaction is particularly relevant in inflammatory conditions where both •NO and O₂⁻• are produced in significant amounts.

The chemical structure of γ-tocopherol, with its open C-5 position on the chromanol head, is crucial for this reaction.[5] The nitration can occur directly or through an intermediate.[5] This process is not only a marker of RNS activity but also a protective mechanism, as γ-tocopherol's reaction with peroxynitrite can inhibit the nitration of other critical biomolecules like tyrosine residues in proteins.[5]

Caption: Biochemical pathway illustrating the formation of 5-Nitro-γ-tocopherol from γ-tocopherol and peroxynitrite.

III. Analytical Methodologies for 5-Nitro-γ-tocopherol Quantification

The accurate quantification of 5-NγT in biological matrices is critical for its use as a biomarker. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method.

A. High-Performance Liquid Chromatography with Coulometric Detection

An established method for the simultaneous determination of 5-NγT, α-tocopherol, and γ-tocopherol in plasma and other tissues utilizes HPLC with coulometric detection.[4] This method offers high sensitivity, with a detection limit of approximately 10 fmol.[4]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly specific and sensitive method for quantifying 5-NγT.[7][12] This technique provides structural confirmation and is less susceptible to interference from co-eluting compounds compared to other detection methods.

ParameterHPLC-Coulometric DetectionLC-MS/MS
Principle Electrochemical detection of analytes.Mass-to-charge ratio detection of fragmented ions.
Sensitivity High (approx. 10 fmol detection limit).[4]Very high (pmol to fmol range).[13]
Specificity Good, but susceptible to electroactive interferences.Excellent, based on parent and fragment ion masses.[12]
Typical Column Deactivated reversed-phase column.[4]C18 reversed-phase column.[14]
Sample Throughput Moderate.High, with modern UPLC systems.
Instrumentation Cost Lower.Higher.

IV. Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the analysis of 5-NγT in biological samples.

A. Sample Collection and Handling

Proper sample collection and handling are crucial to prevent the ex vivo formation or degradation of 5-NγT.

  • Blood Collection : Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation : Centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Storage : Immediately freeze the plasma samples at -80°C until analysis to ensure stability. Avoid repeated freeze-thaw cycles.

B. Sample Preparation: Extraction of Tocopherols from Plasma

This protocol is adapted from established methods for the extraction of tocopherols from biological matrices.[13][15]

  • Thawing : Thaw frozen plasma samples on ice.

  • Internal Standard : Add a known amount of an appropriate internal standard (e.g., 7-nitro-β-tocopherol) to the plasma sample.[12] This is critical for correcting for any analyte loss during the extraction process.

  • Protein Precipitation and Lysis : Add an equal volume of ethanol containing an antioxidant like ascorbic acid (e.g., 0.1%) to the plasma sample.[15][16] Vortex vigorously to precipitate proteins and release lipid-soluble compounds.

  • Liquid-Liquid Extraction : Add a non-polar organic solvent such as hexane (typically 2-4 volumes) to the mixture.[13][15] Vortex thoroughly for at least 2 minutes to ensure efficient extraction of the lipid-soluble tocopherols into the organic phase.

  • Phase Separation : Centrifuge the sample at a low speed (e.g., 1,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer : Carefully collect the upper hexane layer containing the tocopherols and transfer it to a clean tube.

  • Repeat Extraction : Repeat the extraction step with another volume of hexane to maximize the recovery of the analytes.

  • Solvent Evaporation : Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried extract in a small, precise volume of the mobile phase (e.g., methanol or an appropriate solvent mixture for HPLC analysis).[15]

Caption: A streamlined workflow for the extraction of 5-Nitro-γ-tocopherol from plasma samples.

C. LC-MS/MS Analysis Protocol

The following is a general protocol for the quantification of 5-NγT using LC-MS/MS. Specific parameters should be optimized for the instrument in use.

  • Chromatographic Separation :

    • Column : Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[14]

    • Mobile Phase : A gradient elution is typically used, for example, with mobile phase A consisting of water with 0.1% acetic acid and mobile phase B as methanol with 0.1% acetic acid.[14]

    • Flow Rate : A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume : 5-10 µL of the reconstituted sample.

  • Mass Spectrometric Detection :

    • Ionization Mode : Electrospray ionization (ESI) in negative ion mode is commonly used.[13]

    • Multiple Reaction Monitoring (MRM) : Monitor specific mass transitions for 5-NγT and the internal standard. For 5-NγT, a common transition is the parent ion [M-H]⁻ at m/z 460 to a major product ion at m/z 194.[12]

    • Optimization : Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

  • Quantification :

    • Calibration Curve : Prepare a standard curve using known concentrations of 5-NγT.

    • Data Analysis : Calculate the concentration of 5-NγT in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

V. Data Interpretation and Considerations

When interpreting 5-NγT data, it is essential to consider the following:

  • Normalization : 5-NγT levels should be considered in the context of γ-tocopherol concentrations, as the formation of 5-NγT is dependent on the availability of its precursor.[5]

  • Dietary Intake : The dietary intake of γ-tocopherol, found in sources like walnuts, pecans, and soybean oil, will influence baseline levels.[1][3]

  • Supplementation Effects : Supplementation with α-tocopherol can decrease circulating levels of γ-tocopherol, which in turn may reduce the formation of 5-NγT.[5][9] This is an important consideration in studies involving Vitamin E supplementation.

VI. Conclusion

5-Nitro-γ-tocopherol is a valuable and specific biomarker for assessing nitrosative stress and the impact of dietary interventions on this pathophysiological process. The methodologies outlined in this guide provide a robust framework for its accurate quantification in a research setting. By incorporating the measurement of 5-NγT into their studies, researchers can gain deeper insights into the mechanisms of action of their interventions and their potential to mitigate inflammation-related diseases.

VII. References

  • Burcham, P. C. (2017). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Redox Biology, 13, 533-541.

  • Jiang, Q., et al. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 178, 83-93.

  • Gal-Liss, G., et al. (2024). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Antioxidants, 13(5), 548.

  • Devaraj, S., & Jialal, I. (2011). Gamma-tocopherol supplementation alone and in combination with alpha-tocopherol alters biomarkers of oxidative stress and inflammation in subjects with metabolic syndrome. Journal of Clinical Lipidology, 5(5), 383-390.

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985.

  • Gao, L., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 3), 625-628.

  • Rupérez, F. J., et al. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices. Journal of Chromatography A, 935(1-2), 45-69.

  • Uchida, K., et al. (2021). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. Nutraceuticals, 1(1), 24-35.

  • Gao, X., et al. (2011). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Chromatography B, 879(28), 2947-2954.

  • ResearchGate. (n.d.). LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... Retrieved from [Link]

  • Morris, M. C., & Li, L. (2007). Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle. Food Chemistry, 101(2), 645-651.

  • Jiang, Q., et al. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. PubMed. Retrieved from [Link]

  • Gao, X., et al. (2018). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Pharmaceutical and Biomedical Analysis, 154, 327-334.

  • Williamson, K. S., et al. (1998). Reactions of peroxynitrite with gamma-tocopherol. Chemical Research in Toxicology, 11(5), 597-603.

  • Sharp, C. R., et al. (2021). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. Journal of Veterinary Diagnostic Investigation, 33(5), 920-928.

  • Hogg, N., et al. (1999). The effect of alpha-tocopherol on the nitration of gamma-tocopherol by peroxynitrite. Archives of Biochemistry and Biophysics, 363(2), 333-340.

  • ResearchGate. (n.d.). Gamma-Tocopherol – An Underestimated Vitamin? Retrieved from [Link]

  • Pein, H., et al. (2018). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Molecules, 23(10), 2623.

  • Christen, S., et al. (1997). gamma-tocopherol traps mutagenic electrophiles such as NO(X) and complements alpha-tocopherol: physiological implications. Proceedings of the National Academy of Sciences of the United States of America, 94(7), 3217-3222.

  • Martínez-Flórez, S., et al. (2022). Nitration of Flavonoids and Tocopherols as Potential Modulators of Nitrosative Stress—A Study Based on Their Conformational Structures and Energy Content. Antioxidants, 11(5), 929.

  • Abad, A. (2011). Laboratory Procedures - Sheet 1 of 2.

  • Williamson, K. S., et al. (2002). The nitration product 5-nitro-gamma-tocopherol is increased in the Alzheimer brain. Nitric Oxide, 6(2), 221-227.

  • USDA ARS. (n.d.). NUTS AND SEEDS AS SOURCES OF ALPHA AND GAMMA TOCOPHEROLS. Retrieved from [Link]

  • Soheili, V., et al. (2021). Effects of tocotrienols supplementation on markers of inflammation and oxidative stress: A systematic review and meta-analysis of randomized controlled trials. PLOS One, 16(7), e0254847.

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric Oxide and Peroxynitrite in Health and Disease. Physiological Reviews, 87(1), 315-424.

  • Ju, J., et al. (2010). Inhibition of Inflammation and Carcinogenesis in the Lung and Colon by Tocopherols. Cancer Prevention Research, 3(11), 1475-1484.

  • ResearchGate. (n.d.). A Small-Scale Sample Preparation Method With HPLC Analysis for Determination of Tocopherols and Tocotrienols in Cereals. Retrieved from [Link]

  • Liu, Z., et al. (2022). The Potential Role of Vitamin E and the Mechanism in the Prevention and Treatment of Inflammatory Bowel Disease. Nutrients, 14(21), 4683.

Sources

Measuring Nitrative Stress: A Comprehensive Guide to the Laboratory Analysis of 5-Nitro-γ-Tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed application note and a comprehensive set of protocols for the accurate and precise measurement of 5-Nitro-γ-tocopherol (5-NγT), a critical biomarker of nitrative stress. γ-Tocopherol, a major dietary form of Vitamin E, possesses a unique ability to scavenge reactive nitrogen species (RNS), leading to the formation of 5-NγT.[1][2] Elevated levels of 5-NγT have been implicated in a range of inflammatory diseases and conditions associated with oxidative/nitrative stress, making its reliable quantification a key tool for researchers, clinicians, and drug development professionals.[1][3] This guide outlines the scientific rationale for 5-NγT as a biomarker, provides a step-by-step protocol for its analysis in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and details the necessary validation procedures to ensure data integrity and compliance with laboratory standards.

Introduction: The Significance of 5-Nitro-γ-Tocopherol as a Biomarker

Chronic inflammation and associated nitrative stress are increasingly recognized as key drivers in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[4] Reactive Nitrogen Species (RNS), such as peroxynitrite (ONOO-), are highly reactive molecules that can damage lipids, proteins, and DNA. γ-Tocopherol, unlike its more prevalent counterpart α-tocopherol, has an unsubstituted C5 position on its chromanol ring, making it particularly effective at trapping RNS to form the stable nitrated derivative, 5-Nitro-γ-tocopherol.[1][2]

The formation of 5-NγT represents a terminal detoxification product, and its accumulation in biological matrices such as plasma serves as an integrated measure of RNS exposure over time.[1][5] Therefore, the accurate measurement of 5-NγT provides a valuable window into the in vivo landscape of nitrative stress, offering significant potential for:

  • Disease Monitoring: Tracking the progression of inflammatory and oxidative stress-related diseases.

  • Therapeutic Efficacy: Assessing the impact of interventions aimed at mitigating nitrative stress.

  • Drug Development: Evaluating the antioxidant and anti-inflammatory properties of novel therapeutic agents.

This guide is designed to provide laboratories with the necessary tools and knowledge to establish a robust and reliable assay for 5-NγT measurement.

Analytical Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for the quantification of 5-NγT in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity, which are critical for measuring the typically low endogenous concentrations of this biomarker.[6][7][8]

The workflow for LC-MS/MS analysis of 5-NγT can be summarized as follows:

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample_Collection Plasma Sample Collection (with anticoagulant & antioxidant) Internal_Standard Addition of Internal Standard (e.g., 7-nitro-β-tocopherol) Sample_Collection->Internal_Standard Ensures accurate quantification Saponification Saponification (to hydrolyze esters) Internal_Standard->Saponification Frees bound forms Extraction Liquid-Liquid Extraction (e.g., with hexane) Saponification->Extraction Isolates analytes Evaporation_Reconstitution Evaporation & Reconstitution (in injection solvent) Extraction->Evaporation_Reconstitution Concentrates sample LC_Separation Chromatographic Separation (Reversed-Phase HPLC/UPLC) Evaporation_Reconstitution->LC_Separation Inject into LC-MS/MS Ionization Electrospray Ionization (ESI) (Negative Mode) LC_Separation->Ionization Creates ions Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis Selects and fragments ions Quantification Quantification (based on peak area ratios) Mass_Analysis->Quantification Detects fragments Reporting Data Reporting (concentration of 5-NγT) Quantification->Reporting Calculates final concentration

Caption: LC-MS/MS workflow for 5-Nitro-γ-tocopherol analysis.

Materials and Reagents

Material/Reagent Supplier Grade Notes
γ-TocopherolSigma-AldrichAnalytical StandardFor synthesis of 5-NγT.
Sodium NitriteFisher ScientificACS Grade
Glacial Acetic AcidFisher ScientificACS Grade
Potassium Hydroxide (KOH)Fisher ScientificACS Grade
Butylated Hydroxytoluene (BHT)Sigma-Aldrich≥99.0%Antioxidant.
Ascorbic AcidSigma-AldrichACS GradeAntioxidant.
HexaneFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
EthanolFisher ScientificHPLC Grade
WaterMilliporeUltrapure
7-nitro-β-tocopherol(Synthesized)-Internal Standard.
Human Plasma (for QCs)Biological Specialty Corp.K2-EDTA

Protocol: Synthesis of 5-Nitro-γ-Tocopherol Standard

As 5-Nitro-γ-tocopherol is not commercially available, it must be synthesized in-house. A common method involves the nitration of γ-tocopherol using sodium nitrite in an acidic environment.[9]

4.1. Synthesis Procedure

  • Dissolve 10 mg of γ-tocopherol in 2 mL of ethanol in a glass vial.

  • Add 100 µL of glacial acetic acid to the ethanolic solution of γ-tocopherol.

  • Prepare a fresh solution of sodium nitrite (10 mg/mL) in deionized water.

  • Slowly add 1 mL of the sodium nitrite solution to the acidified γ-tocopherol solution while vortexing.

  • Allow the reaction to proceed for 30 minutes at room temperature, protected from light. The solution will turn a yellowish-orange color.

  • Terminate the reaction by adding 500 µL of 1 M potassium hydroxide (KOH).

  • Add 5 mL of hexane to the reaction mixture and vortex vigorously for 1 minute to extract the nitrated product.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new glass tube.

  • Repeat the hexane extraction (steps 7-9) two more times and combine the hexane extracts.

  • Wash the combined hexane extracts with 5 mL of deionized water, vortex, and centrifuge as before. Discard the aqueous layer.

  • Dry the hexane extract under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried residue in 1 mL of ethanol.

4.2. Purification and Characterization

The synthesized 5-NγT should be purified using preparative HPLC. The purity of the final product should be assessed by LC-MS, and its concentration determined spectrophotometrically.

Protocol: Quantification of 5-Nitro-γ-Tocopherol in Human Plasma

This protocol is designed for the analysis of 5-NγT in human plasma samples.

5.1. Sample Collection and Handling

  • Collect whole blood into vacutainer tubes containing K2-EDTA as an anticoagulant.

  • Immediately after collection, add an antioxidant solution (e.g., a final concentration of 1 mg/mL ascorbic acid and 0.1 mg/mL BHT) to prevent ex vivo oxidation and nitration.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquot the plasma into cryovials and store at -80°C until analysis. Multiple freeze-thaw cycles should be avoided.

5.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 200 µL aliquot of plasma in a glass tube, add 20 µL of the internal standard working solution (e.g., 7-nitro-β-tocopherol in ethanol).

  • Add 500 µL of a 10% (w/v) solution of KOH in ethanol containing 0.1% BHT.

  • Vortex for 30 seconds and incubate at 70°C for 30 minutes for saponification.

  • Cool the tubes on ice and add 1 mL of deionized water.

  • Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean glass tube.

  • Repeat the hexane extraction (steps 6-7) one more time and combine the extracts.

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 methanol:water) for LC-MS/MS analysis.

5.3. LC-MS/MS Instrumentation and Parameters

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 80% B to 100% B over 5 min, hold at 100% B for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 500°C
Curtain Gas 35 psi
IonSpray Voltage -4500 V
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
5-Nitro-γ-tocopherol460.4194.0-35
7-nitro-β-tocopherol (IS)460.4194.0-35

Note: The precursor and product ions for 5-NγT and the internal standard can be the same; chromatographic separation is essential for their distinction.[9]

Chromatographic_Separation cluster_0 Reversed-Phase Chromatogram axis Intensity baseline time_axis Retention Time (min) peak1 5-NγT peak2 IS

Caption: Idealized chromatographic separation of 5-NγT and the internal standard.

Assay Validation

A "fit-for-purpose" approach to biomarker assay validation is recommended, where the level of validation is appropriate for the intended use of the data.[10][11] For clinical research and drug development, a comprehensive validation is required.

6.1. Calibration Curve and Quality Control Samples

  • Calibration Standards: Prepare a stock solution of the purified 5-NγT in ethanol. Serially dilute this stock to prepare a series of calibration standards in a surrogate matrix (e.g., stripped human plasma or a synthetic matrix). The concentration range should encompass the expected physiological levels of 5-NγT.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of 5-NγT into pooled human plasma.

6.2. Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Selectivity Analyze at least six different blank plasma samples.No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ).
Linearity Analyze calibration curves on at least three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples in replicate (n=6) on three separate days.Intra- and inter-day precision (%CV) ≤ 15%. Accuracy (%RE) within ±15%.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve.Signal-to-noise ratio ≥ 10. Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20%.
Matrix Effect Compare the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution.CV of the matrix factor across different sources should be ≤ 15%.
Recovery Compare the peak area of the analyte in pre-extraction spiked samples to post-extraction spiked samples.Consistent and reproducible recovery is more important than high recovery.
Stability Assess analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage at -80°C).Mean concentration should be within ±15% of the nominal concentration.

Data Analysis and Reporting

The concentration of 5-NγT in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve. The results should be reported in appropriate units (e.g., nmol/L or ng/mL) and corrected for the initial sample volume.

Conclusion

The accurate and precise measurement of 5-Nitro-γ-tocopherol is a valuable tool for investigating the role of nitrative stress in health and disease. The LC-MS/MS method detailed in this guide, when properly validated, provides a robust and reliable platform for the quantification of this important biomarker. Adherence to these protocols and validation standards will ensure the generation of high-quality, reproducible data suitable for research, clinical, and drug development applications.

References

  • Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of lipid research, 43(11), 1978–1985. [Link]

  • Christen, S., et al. (2002). LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and 5-nitro-γ-tocopherol... ResearchGate. [Link]

  • Rehman, K., & Akash, M. S. H. (2017). Mechanisms of inflammatory responses and development of anti-inflammatory agents. In Studies in Natural Products Chemistry (Vol. 54, pp. 29-52). Elsevier.
  • Rupérez, F. J., Martín-Aragón, S., Barbas, C., & de la Maza, A. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices. Journal of Chromatography A, 935(1-2), 45-69. [Link]

  • Wallert, M., Schmölz, L., Koeberle, A., Krauth, V., Gollowitzer, P., & Lorkowski, S. (2021). A new LC-MS/MS-based method for the simultaneous detection of α-tocopherol and its long-chain metabolites in plasma samples using stable isotope dilution analysis. Molecules, 26(21), 6483. [Link]

  • European Committee for Standardization. (2014). Foodstuffs - Determination of vitamin E by high performance liquid chromatography - Measurement of α-, β-, γ- and δ-tocopherols (EN 12822:2014). iTeh Standards. [Link]

  • Yang, C. S., et al. (2013). Analysis of multiple metabolites of tocopherols and tocotrienols in mice and humans. The Journal of nutritional biochemistry, 24(1), 1-11. [Link]

  • Franke, A. A., et al. (2020). Quantification of carotenoids, α-tocopherol, and ascorbic acid in amber, mulligan, and laird's large cultivars of New Zealand tamarillos (Solanum betaceum cav.). Foods, 9(6), 785. [Link]

  • O'Donnell, V. B., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Circulation research, 90(2), E12-E16. [Link]

  • Bruno, R. S., et al. (2016). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. The Journal of nutritional biochemistry, 38, 103–111. [Link]

  • Fernández-Metzler, C., et al. (2022). Biomarker assay validation by mass spectrometry. The AAPS journal, 24(3), 66. [Link]

  • Leonard, S. W., et al. (2005). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free radical biology & medicine, 38(9), 1155–1163. [Link]

  • Leonard, S. W., et al. (2005). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. ResearchGate. [Link]

  • Production of γ-tocopherol Rich Mixtures. (n.d.). Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Measurement of 5-Nitro-γ-Tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-nitro-γ-tocopherol (NGT). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in the analytical measurement of this important biomarker of nitrative stress.

Introduction to 5-Nitro-γ-Tocopherol (NGT)

5-Nitro-γ-tocopherol is a nitrated derivative of γ-tocopherol, the most common form of vitamin E in the North American diet.[1] It is formed when γ-tocopherol scavenges reactive nitrogen species (RNS), such as peroxynitrite, which are produced during inflammation and other pathological processes.[1][2] Consequently, the accurate measurement of NGT in biological samples (e.g., plasma, tissues) serves as a valuable indicator of nitrative stress, which is implicated in a range of diseases including cardiovascular disease and neurodegenerative disorders.[3][4][5]

However, the quantification of NGT is not without its challenges. Its lipophilic nature, potential for instability, and the complexity of biological matrices require carefully optimized analytical methods to ensure accurate and reproducible results. This guide will address the most common sources of interference and provide practical solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of 5-nitro-γ-tocopherol.

Q1: What is the most suitable analytical method for quantifying NGT in biological samples?

The choice of method depends on the required sensitivity and the available instrumentation. The two most powerful and widely used techniques are:

  • High-Performance Liquid Chromatography (HPLC) with Coulometric or Electrochemical Detection (ECD): This method is highly sensitive, with detection limits reported to be as low as 10 femtomoles.[1] It is an excellent choice for detecting the low nanomolar concentrations of NGT typically found in plasma.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for specificity and sensitivity.[3][5] It provides structural confirmation and can distinguish NGT from other co-eluting species, minimizing the risk of matrix interference.[3][6] LC-MS/MS is rapid, accurate, and sensitive for NGT measurement.[3][4]

While HPLC with UV detection can be used for general tocopherol analysis in samples with high concentrations, it lacks the sensitivity required for endogenous NGT quantification in most biological samples.[7][8] HPLC with fluorescence detection offers better sensitivity for tocopherols but is not the primary method for NGT.[7]

Q2: My NGT signal is very low or undetectable. What are the likely causes?

Several factors can lead to a weak or absent signal. The most common culprits are analyte degradation during sample handling and inefficient extraction. Tocopherols are susceptible to oxidation from heat, light, and alkaline conditions.[7]

Troubleshooting Steps:

  • Sample Stability: Always handle samples on ice and protect them from light. Use antioxidants like butylated hydroxytoluene (BHT) or pyrogallol during extraction to prevent oxidation.[9]

  • Extraction Efficiency: The lipophilic nature of NGT requires an efficient lipid extraction. A common method is protein precipitation with ethanol followed by extraction with a non-polar solvent like hexane.[10][11] Ensure vigorous mixing (vortexing) to maximize recovery.

  • Instrument Sensitivity: For HPLC-ECD, ensure the coulometric detector is functioning optimally. For LC-MS/MS, optimize the ionization source parameters and select the appropriate mass transitions for NGT (e.g., m/z 460 -> 194).[3]

Q3: I'm having trouble separating γ-tocopherol from β-tocopherol. Why is this important and how can I fix it?

β- and γ-tocopherol are structural isomers that are notoriously difficult to separate, especially on conventional reversed-phase (RP) HPLC columns, where they often co-elute.[9][12][13] This is a critical issue because γ-tocopherol is the direct precursor of NGT. Inaccurate measurement of the parent γ-tocopherol can lead to misinterpretation of NGT levels, especially when expressing NGT as a percentage of total γ-tocopherol.[1]

Solutions for Isomer Separation:

  • Normal-Phase (NP) HPLC: NP-HPLC provides excellent separation of all tocopherol isomers, including β and γ.[8][9] This is the most reliable chromatographic approach to resolve these isomers.

  • Reversed-Phase (RP) HPLC Optimization: While challenging, some RP columns and mobile phase conditions can achieve partial or complete separation. Experiment with different column chemistries (e.g., C30) and mobile phase modifiers.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, such as ion suppression or enhancement, are a major concern in LC-MS/MS analysis of complex biological samples.[14][15] Co-eluting lipids, cholesterol, and other endogenous compounds can interfere with the ionization of NGT, leading to inaccurate quantification.[9][14]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Use a robust sample cleanup method like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering substances.[15]

  • Chromatographic Separation: Optimize your HPLC method to chromatographically separate NGT from the bulk of the matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., d5-NGT) is the best way to compensate for matrix effects and variations in extraction recovery. If a labeled NGT is unavailable, a structurally similar compound that is not present in the sample can be used, such as 7-nitro-β-tocopherol.[3]

Troubleshooting Guides

Guide 1: Problem - Poor Peak Shape and Resolution

Poor chromatography can compromise the accuracy of your results. This guide helps you diagnose and solve common peak shape issues.

Symptom Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol interactions on the column. 3. Column Degradation: Loss of stationary phase.1. Dilute the sample or reduce injection volume. 2. Use a deactivated (end-capped) column. Add a small amount of acid (e.g., formic acid) to the mobile phase. 3. Replace the column.
Peak Splitting or Fronting 1. Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. 2. Column Contamination: Buildup of matrix components at the head of the column.1. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[10] 2. Use a guard column and perform regular column washing.
Co-elution with Interfering Peaks 1. Inadequate Chromatographic Resolution. 2. Presence of Isomers (e.g., β- and γ-tocopherol).1. Adjust the mobile phase gradient to increase separation. Test a different column chemistry. 2. Switch to a Normal-Phase HPLC system for isomer separation.[8]
Guide 2: Problem - High Variability and Poor Reproducibility

Inconsistent results can invalidate your study. This guide focuses on achieving robust and reproducible measurements.

Key Actions for Improving Reproducibility:

  • Standardize Sample Preparation: Every step, from thawing to extraction, must be performed consistently across all samples. Use calibrated pipettes and vortex for the same duration each time.

  • Incorporate an Internal Standard (IS): An IS should be added at the very beginning of the sample preparation process to account for analyte loss during extraction and variability in injection volume.

  • Validate Your Method: A full method validation, including assessment of precision, accuracy, recovery, and linearity, is essential to ensure your results are reliable. R[8][16]ecovery values should ideally be within the 70-120% range. *[8] Use High-Quality Reagents: Ensure solvents are HPLC or MS-grade and that standards are of known purity and stored correctly.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum for NGT Analysis

This protocol is a general guideline for extracting NGT and other tocopherols from plasma or serum.

  • Aliquoting: In a light-protected microcentrifuge tube, pipette 100 µL of plasma or serum.

  • Addition of Antioxidant and IS: Add 10 µL of butylated hydroxytoluene (BHT) in ethanol and 10 µL of the internal standard solution.

  • Protein Precipitation: Add 200 µL of ice-cold ethanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Lipid Extraction: Add 500 µL of n-hexane. Vortex for 2 minutes to extract the lipids.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Carefully transfer the upper hexane layer to a clean tube.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (or a compatible solvent) for injection into the HPLC or LC-MS/MS system.

Protocol 2: HPLC-Coulometric Detection Method Parameters

This table provides typical starting conditions for the analysis of NGT. Optimization will be required for your specific system.

ParameterRecommended SettingRationale
Column Deactivated Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention for lipophilic compounds like tocopherols.
Mobile Phase Methanol/Water/Perchlorate buffer (e.g., 95:5 v/v with 50 mM Sodium Perchlorate)Perchlorate acts as a supporting electrolyte for electrochemical detection.
Flow Rate 1.0 mL/minA standard flow rate for 4.6 mm ID columns.
Injection Volume 20 µLAdjust based on sample concentration and system sensitivity.
Detector Coulometric Electrode ArrayHighly sensitive for electroactive compounds.
Potential (Guard Cell) +600 mVTo oxidize any interfering compounds before the analytical cell.
Potential (Analytical Cell) -300 mV to -450 mVThe nitro group of NGT is electrochemically active and can be detected reductively.

Analytical Workflow Diagram

Caption: General workflow for NGT analysis from biological samples.

References

  • Rupérez, F. J., et al. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices.
  • Williamson, K. S., et al. (2002). LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... ResearchGate. [Link]

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985. [Link]

  • Park, E., et al. (2012). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radical Biology and Medicine, 53(Suppl 1), S103. [Link]

  • Jiang, Q., et al. (2008). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Lipid Research, 49(8), 1837-1846. [Link]

  • Lampi, A.-M. (2014). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS Lipid Library. [Link]

  • Gao, S., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Biomedical Chromatography, 31(11), e3991. [Link]

  • López-Cervantes, J., et al. (2024). Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. Applied Sciences, 14(20), 8750. [Link]

  • Goula, A. M., et al. (2022). Investigating the Tocopherol Contents of Walnut Seed Oils Produced in Different European Countries Analyzed by HPLC-UV: A Comparative Study on the Basis of Geographical Origin. Foods, 11(22), 3719. [Link]

  • Hensley, K., et al. (2000). Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. Free Radical Biology and Medicine, 28(4), 520-528. [Link]

  • Shishehbor, F., et al. (2003). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical and Biophysical Research Communications, 305(2), 361-366. [Link]

  • Abidi, S. L. (2000). Chromatographic Analysis of Tocol-Derived Lipid Antioxidants.
  • Galeano-Díaz, T., et al. (2017). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Molecules, 22(11), 1873.
  • Lampi, A.-M., & Kamal-Eldin, A. (2003). Chemistry, Nutritional Sources and Analyses of Vitamin E. Annales de Médecine Vétérinaire, 147, 315-324.
  • Park, E., et al. (2012). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radical Biology and Medicine, 53(Suppl 1), S103.
  • Rupérez, F. J., et al. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices.
  • Šatínský, D., et al. (2024). Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing. Talanta, 280, 126658. [Link]

  • Williamson, K. S., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease.
  • Al-Hasani, R. H., et al. (2021). Determination of vitamin E Concentration in Different Samples. Iraqi Journal of Agricultural Sciences, 52(1), 22-29.
  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985.
  • Jiang, Q., et al. (2008). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Lipid Research, 49(8), 1837-1846.
  • Lampi, A.-M. (2014). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS Lipid Library.
  • Li, G., et al. (2015). Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography - mass spectrometry. Analytical Methods, 7, 3353-3362.

Sources

Technical Support Center: Optimizing HPLC Separation of Tocopherol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of tocopherol isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and robust separations.

Foundational Principles: The Challenge of Tocopherol Isomer Separation

Tocopherols, collectively known as Vitamin E, are a group of eight structurally similar fat-soluble compounds: α-, β-, γ-, and δ-tocopherol, and their corresponding tocotrienols.[1] The primary challenge in their HPLC separation lies in the subtle structural differences between the isomers, particularly β- and γ-tocopherols, which differ only in the position of a methyl group on the chromanol ring.[1] This structural similarity often leads to co-elution in reversed-phase systems.[2]

Normal-phase HPLC (NP-HPLC) is frequently the preferred method for achieving baseline separation of all four tocopherol isomers.[2][3] This is because NP-HPLC separates compounds based on the polarity of their functional groups, and the hydroxyl group on the chromanol ring provides a site for interaction with a polar stationary phase (e.g., silica). In contrast, reversed-phase HPLC (RP-HPLC) separates based on hydrophobicity, and the long phytyl tail of all tocopherols results in very similar retention behavior.[1]

Troubleshooting Guides in Q&A Format

This section addresses specific issues you may encounter during your experiments.

Poor Peak Resolution

Q: I am seeing poor resolution between my β- and γ-tocopherol peaks. What are the likely causes and how can I fix this?

A: This is a classic challenge in tocopherol analysis. Here’s a systematic approach to troubleshooting:

  • Underlying Cause: Insufficient selectivity of your chromatographic system for these closely related isomers. RP-HPLC systems, particularly with standard C18 columns, often struggle to differentiate between β- and γ-tocopherols.[2]

  • Immediate Solutions:

    • Switch to Normal-Phase HPLC: If you are currently using RP-HPLC, the most effective solution is to switch to a normal-phase method. A silica or diol-based column with a mobile phase of hexane and a polar modifier (e.g., isopropanol, ethyl acetate) will provide much better selectivity for these isomers.[3]

    • Optimize Your RP-HPLC Method: If switching to NP-HPLC is not feasible, you can try to optimize your existing RP-HPLC method:

      • Column Selection: Consider a C30 column, which can offer better shape selectivity for nonpolar compounds.

      • Mobile Phase Composition: Fine-tune the mobile phase. Small changes in the ratio of organic solvents (e.g., methanol, acetonitrile) can sometimes improve resolution.[4] Experiment with different organic modifiers.

      • Temperature: Lowering the column temperature can sometimes enhance resolution, but it will also increase backpressure and run time.

  • Long-Term Prevention: For routine analysis requiring the separation of all four isomers, developing and validating a robust NP-HPLC method is the most reliable long-term strategy.[2]

Q: My peaks are broad and tailing. What should I investigate?

A: Peak tailing can be caused by a variety of factors, from chemical interactions to issues with the HPLC system itself.

  • Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Secondary Interactions In RP-HPLC, residual silanol groups on the silica backbone of the stationary phase can interact with the polar hydroxyl group of the tocopherols, causing peak tailing.[5]Use a well-endcapped column. In NP-HPLC, ensure your mobile phase is sufficiently dry if using a bare silica column, as water can deactivate the stationary phase.
Column Overload Injecting too much sample can lead to peak distortion.Reduce the injection volume or the concentration of your sample.[6]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.
Column Contamination/Void Accumulation of matrix components on the column frit or a void at the column inlet can distort peak shape.[5]Use a guard column to protect your analytical column. If a void is suspected, try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
Retention Time Instability

Q: My retention times are drifting from one injection to the next. What is causing this?

A: Retention time drift is a common issue in HPLC and can be particularly problematic in NP-HPLC if not properly managed.

  • Systematic Troubleshooting:

  • Check for Leaks: Even a small, invisible leak in the system can cause fluctuations in flow rate and lead to retention time drift.[7] Carefully inspect all fittings and connections.

  • Mobile Phase Composition:

    • NP-HPLC: The mobile phase in NP-HPLC is highly sensitive to water content. The presence of trace amounts of water can significantly alter the activity of the stationary phase and cause retention times to shift. Ensure your solvents are dry and consider using a mobile phase with a small, controlled amount of a polar modifier to maintain consistent column activity.

    • RP-HPLC: Inadequate mobile phase mixing or evaporation of the more volatile organic component can change the mobile phase composition over time.[8] Ensure your mobile phase is well-mixed and the solvent reservoirs are covered.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.[9] Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.

Baseline Issues

Q: I am observing a noisy or drifting baseline. How can I improve it?

A: A stable baseline is crucial for accurate quantification, especially at low analyte concentrations.

  • Common Causes and Solutions:

IssuePotential CauseRecommended Action
Noisy Baseline Air bubbles in the pump or detector, contaminated mobile phase, or a failing detector lamp.[10][11]Degas the mobile phase thoroughly. Flush the system to remove any air bubbles. Use high-purity HPLC-grade solvents. If the noise is periodic, it may indicate pump seal issues.
Drifting Baseline Incomplete column equilibration, changes in mobile phase composition, or a contaminated column.[10]Allow sufficient time for column equilibration. Ensure the mobile phase is well-mixed and covered. Flush the column with a strong solvent to remove any contaminants.
Ghost Peaks Contamination in the injection solvent, carryover from a previous injection, or impurities in the mobile phase.Run a blank injection (injecting only the sample solvent). If a peak appears, the solvent is contaminated. Ensure your needle wash is effective and use a stronger wash solvent if necessary.

Sample Preparation and Method Validation: Ensuring Trustworthiness

Q: What are the key considerations for sample preparation when analyzing tocopherols?

A: Proper sample preparation is critical to prevent the degradation of these sensitive analytes.

  • Key Considerations:

    • Protection from Oxidation: Tocopherols are susceptible to oxidation, especially when exposed to light, heat, and air.[1] It is recommended to work under subdued light, use amber glassware, and consider adding an antioxidant like BHT (butylated hydroxytoluene) to your extraction solvent.

    • Saponification: For samples with high lipid content, saponification (alkaline hydrolysis) may be necessary to release tocopherols from the lipid matrix.[1] However, this process must be carefully controlled to avoid degradation of the tocopherols.

    • Solvent Selection: The extraction solvent should be chosen based on the sample matrix and the subsequent HPLC method. For NP-HPLC, direct extraction into a non-polar solvent like hexane is often suitable. For RP-HPLC, the sample will need to be dissolved in a solvent compatible with the mobile phase.[12]

Q: How do I ensure my HPLC method for tocopherol analysis is reliable and trustworthy?

A: Method validation is essential to demonstrate that your analytical method is fit for its intended purpose. Adhering to guidelines from organizations like the International Council for Harmonisation (ICH) is recommended.[13]

  • Key Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution of all tocopherol isomers from each other and from any matrix components.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations.

    • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a certified reference material or by performing recovery studies on a spiked matrix.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow

A systematic approach is key to successfully developing and troubleshooting your HPLC method for tocopherol isomer separation.

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 System Maintenance Poor_Resolution Poor Peak Resolution Change_Phase Switch to NP-HPLC (for isomer resolution) Poor_Resolution->Change_Phase Primary Solution Optimize_MP Optimize Mobile Phase (Solvent ratio, modifiers) Poor_Resolution->Optimize_MP Change_Column Select Alternative Column (e.g., C30 for RP) Poor_Resolution->Change_Column Retention_Time_Drift Retention Time Drift Check_Leaks Check for Leaks Retention_Time_Drift->Check_Leaks Check_Mobile_Phase Verify Mobile Phase (Composition, Degassing) Retention_Time_Drift->Check_Mobile_Phase Check_Temp Confirm Column Temperature Retention_Time_Drift->Check_Temp Check_Equilibration Ensure Column Equilibration Retention_Time_Drift->Check_Equilibration Bad_Peak_Shape Bad Peak Shape (Tailing/Fronting) Bad_Peak_Shape->Check_Leaks Check fittings Adjust_Injection Adjust Injection Volume/ Concentration Bad_Peak_Shape->Adjust_Injection Flush_Column Flush/Clean Column Bad_Peak_Shape->Flush_Column Replace_Guard_Column Replace Guard Column Bad_Peak_Shape->Replace_Guard_Column Baseline_Issues Baseline Noise/Drift Baseline_Issues->Check_Mobile_Phase Check_Detector Check Detector Lamp/ Flow Cell Baseline_Issues->Check_Detector Service_Pump Service Pump (Seals) Baseline_Issues->Service_Pump Optimize_MP->Poor_Resolution Flush_Column->Bad_Peak_Shape

Caption: A systematic workflow for troubleshooting common HPLC issues in tocopherol analysis.

Experimental Protocols

Protocol: NP-HPLC Separation of Tocopherol Isomers

This protocol provides a starting point for the separation of α-, β-, γ-, and δ-tocopherols.

  • Column: Silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane:Isopropanol (99:1, v/v). Adjust the percentage of isopropanol to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Fluorescence detector (Excitation: 295 nm, Emission: 330 nm) or UV detector (292 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol: RP-HPLC for General Tocopherol Screening

This protocol is suitable for the analysis of α-tocopherol or when complete isomer separation is not required.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol:Water (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: UV detector (292 nm) or Fluorescence detector (Excitation: 295 nm, Emission: 330 nm).

  • Sample Preparation: Dissolve the sample in methanol or ethanol.

References

  • Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society.

  • Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. Waters Corporation.

  • Validated RP-HPLC Method for Simultaneous Determination of Tocopherols and Tocotrienols in Whole Grain Barley Using Matrix Solid-Phase Dispersion. ResearchGate.

  • Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. MDPI.

  • Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. PMC - NIH.

  • Validation of a method to determine vitamin e (alpha tocopherol) from feed ingredients by hplc using reversed phase chromatography. Scientific Works. Series C. Veterinary Medicine.

  • Normal-Phase Separation of Tocopherols with the ACQUITY UPLC H-Class System featuring Auto•Blend Technology. Waters Corporation.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions.

  • Improving HPLC Analysis of Vitamin A and E: Use of Statistical Experimental Design. ResearchGate.

  • Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase. ResearchGate.

  • Protection of α-Tocopherol from UV-Induced Degradation by Encapsulation into Zein Nanoparticles. MDPI.

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.

  • Protection of α-Tocopherol from UV-Induced Degradation by Encapsulation into Zein Nanoparticles. ResearchGate.

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate.

  • [Readers Insight] Retention Time Drifts: Why Do They Occur?. Welch Materials.

  • 4 Common Mistakes to Avoid in HPLC. Chromatography Today.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.

  • On-Column Sample Degradation. LCGC International.

  • Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography. PubMed.

  • HPLC Tips & Tricks: Optimizing Injection Volume. Sigma-Aldrich.

  • Eliminating Baseline Problems. Agilent.

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.

  • Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI.

  • Separation of α-tocopherol and its oxidation products by high performance liquid chromatography. PubMed.

  • The LCGC Blog: Retention Shifts in HPLC. Chromatography Online.

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online.

  • A new reverse phase HPLC method for quick quantificationof all four isomers of natural vitamin-E oil in a single analysis. ijpar.

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).

  • Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography. PubMed.

  • HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific.

  • Method for the Oil sample Preparation for Tocopherol Analysis? Whether saponification is required in the sample preparation or not?. ResearchGate.

  • Effects of Temperature and UV Light on Degradation of α-Tocopherol in Free and Dissolved Form. ResearchGate.

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

Sources

Technical Support Center: Enhancing the Sensitive Detection of 5-Nitro-γ-tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Nitro-γ-tocopherol (NGT). This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this critical biomarker of nitrative stress. Here, we will move beyond simple protocols to explain the underlying principles and provide practical, field-tested advice to help you overcome common challenges and improve the sensitivity and reliability of your NGT measurements.

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the foundational questions you might have before starting or while optimizing your NGT assays.

1. What is 5-Nitro-γ-tocopherol (NGT) and why is it an important biomarker?

5-Nitro-γ-tocopherol is a nitrated derivative of γ-tocopherol, the most common form of Vitamin E in the North American diet.[1] It is formed when γ-tocopherol scavenges reactive nitrogen species (RNS), such as peroxynitrite, which are produced in excess during inflammatory conditions.[1][2] Unlike many other markers of oxidative stress, NGT is a stable product, making it an excellent biomarker for assessing RNS-mediated damage in vivo.[3] Elevated levels of NGT have been observed in conditions associated with nitrative stress, including coronary heart disease and Alzheimer's disease, highlighting its potential clinical significance.[3][4]

cluster_0 Cellular Environment (Inflammation) Reactive Nitrogen Species (RNS) Reactive Nitrogen Species (RNS) 5-Nitro-γ-tocopherol (NGT) 5-Nitro-γ-tocopherol (NGT) Reactive Nitrogen Species (RNS)->5-Nitro-γ-tocopherol (NGT) Nitration γ-tocopherol γ-tocopherol γ-tocopherol->5-Nitro-γ-tocopherol (NGT) Scavenging Biomarker of Nitrative Stress Biomarker of Nitrative Stress 5-Nitro-γ-tocopherol (NGT)->Biomarker of Nitrative Stress

Caption: Formation of 5-Nitro-γ-tocopherol (NGT).

2. What are the most common and sensitive methods for detecting NGT?

Given its low physiological concentrations, highly sensitive analytical methods are required for accurate NGT quantification. The two most widely accepted methods are:

  • High-Performance Liquid Chromatography (HPLC) with Coulometric Detection: This method is exceptionally sensitive, with detection limits reported in the femtomole range (approximately 10 fmol).[1] It relies on the electrochemical properties of NGT for detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a rapid, accurate, and highly specific method for NGT analysis.[3][5] It offers excellent sensitivity and the ability to confirm the identity of the analyte through its specific mass-to-charge ratio and fragmentation pattern.[4]

While other HPLC detectors like fluorescence and UV can be used for general tocopherol analysis, they often lack the required sensitivity and specificity for endogenous NGT detection.[6]

3. What are the expected physiological concentrations of NGT?

NGT is typically present at very low levels in biological samples. For instance, in the plasma of healthy rats, concentrations are in the low nanomolar (nM) range.[1] These low concentrations underscore the necessity for highly sensitive and optimized analytical methods.

4. What are the critical steps in sample preparation for NGT analysis?

Sample preparation is arguably the most critical stage for successful NGT analysis. Key considerations include:

  • Protection from Degradation: NGT, like other tocopherols, is susceptible to oxidation. Samples should be protected from light and air, and stored at -80°C. The use of antioxidants during extraction may be beneficial.

  • Efficient Extraction: A robust liquid-liquid extraction is necessary to isolate NGT from the complex biological matrix. Hexane is a commonly used solvent for this purpose.[3]

  • Saponification: For some sample types, saponification with potassium hydroxide (KOH) may be employed to hydrolyze triglycerides and release tocopherols.[3] However, this step should be performed carefully under anaerobic conditions to prevent artifactual oxidation.

5. What is a suitable internal standard for NGT quantification?

The use of an appropriate internal standard is crucial for correcting for variations in sample extraction and instrument response. A suitable internal standard should have similar chemical and physical properties to NGT but be distinguishable by the analytical system. 7-nitro-β-tocopherol has been successfully used as an internal standard in LC-MS/MS analysis of NGT as it shares common fragmentation pathways but can be chromatographically separated.[4]

Part 2: Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments.

Issue: Poor Sensitivity / No Detectable NGT Peak

Question: "I am not seeing a peak for NGT, or the signal is very weak. What are the possible causes and solutions?"

Answer: This is a common challenge, often stemming from a combination of factors. Let's break down the potential culprits:

Start Low/No NGT Signal Sample_Integrity Check Sample Integrity Start->Sample_Integrity Extraction_Efficiency Evaluate Extraction Sample_Integrity->Extraction_Efficiency Sample OK Degradation Degradation Sample_Integrity->Degradation LC_Conditions Optimize LC Method Extraction_Efficiency->LC_Conditions Extraction OK Low_Recovery Low_Recovery Extraction_Efficiency->Low_Recovery Detector_Settings Verify Detector LC_Conditions->Detector_Settings LC OK Poor_Chroma Poor_Chroma LC_Conditions->Poor_Chroma Suboptimal_Detector Suboptimal_Detector Detector_Settings->Suboptimal_Detector

Caption: Troubleshooting Decision Tree for Low NGT Signal.

  • Sample Integrity:

    • Cause: NGT may have degraded due to improper storage or handling.

    • Solution: Ensure samples are collected with an antioxidant, immediately protected from light, and stored at -80°C until analysis. Minimize freeze-thaw cycles.

  • Extraction Efficiency:

    • Cause: The extraction protocol may not be efficient for your sample matrix.

    • Solution: Optimize the extraction solvent. While hexane is common, other solvents or mixtures may be more effective.[7] Ensure vigorous mixing during extraction and complete phase separation. Perform a recovery experiment with a spiked sample to quantify extraction efficiency.

  • LC-MS/MS Specific Issues:

    • Cause: Incorrect mass transitions, insufficient ionization, or suboptimal source parameters.

    • Solution: Infuse an NGT standard to optimize the precursor and product ion masses and collision energy. For NGT, a common transition is the [M-H]⁻ ion at m/z 460 fragmented to a major product ion at m/z 194.[4] Tune the ion source parameters (e.g., gas flows, temperature, voltage) to maximize the signal for your specific instrument.

  • HPLC-Coulometric Detector Specific Issues:

    • Cause: The applied potential at the electrode is not optimal for NGT oxidation or reduction.

    • Solution: Perform a hydrodynamic voltammogram by injecting the NGT standard and varying the electrode potential to find the point of maximum response. Ensure the electrode is clean and functioning correctly.

Issue: High Background Noise or Interfering Peaks

Question: "My chromatogram is very noisy, and I have several peaks co-eluting with my NGT standard. How can I improve my signal-to-noise ratio and resolution?"

Answer: High background and interferences can mask your analyte peak, especially at low concentrations.

  • Matrix Effects:

    • Cause: Co-extracted lipids and other endogenous compounds can interfere with ionization in MS or be electroactive at the coulometric detector.

    • Solution: Incorporate a solid-phase extraction (SPE) step after your liquid-liquid extraction for additional cleanup. Optimize the HPLC gradient to improve the separation of NGT from interfering compounds. A deactivated reversed-phase column can also be beneficial.[1]

  • System Contamination:

    • Cause: Contaminants from solvents, tubing, or previous analyses can contribute to high background.

    • Solution: Use high-purity, HPLC or LC-MS grade solvents and reagents. Flush the entire LC system thoroughly. If contamination is suspected in the mass spectrometer, cleaning of the ion source may be necessary.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for your method development. Optimization will likely be required for your specific instrumentation and sample matrix.

Protocol 1: High-Sensitivity NGT Detection using HPLC with Coulometric Detection

This method is adapted from established protocols for high-sensitivity detection in biological matrices.[1]

1. Principle: NGT is separated from other sample components on a reversed-phase HPLC column and detected by its electrochemical oxidation at a porous graphite electrode.

2. Reagents and Materials:

  • HPLC grade methanol, acetonitrile, and water

  • Sodium perchlorate

  • Hexane

  • Butylated hydroxytoluene (BHT)

  • NGT standard

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

3. Sample Preparation (Plasma):

  • To 500 µL of plasma, add 10 µL of BHT (1 mg/mL in ethanol) to prevent oxidation.

  • Add 1 mL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 4 mL of hexane, vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

4. HPLC and Coulometric Detector Conditions:

ParameterSetting
Column Deactivated Reversed-Phase C18
Mobile Phase 95:5 (v/v) Methanol/Water with 50 mM Sodium Perchlorate
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Coulometric Detector ESA Coulochem series
Guard Cell Potential +850 mV
Analytical Cell 1 +150 mV (for monitoring)
Analytical Cell 2 +750 mV (for quantification)

5. Data Analysis: Quantify NGT by comparing the peak area to a standard curve generated from serial dilutions of the NGT standard.

Protocol 2: Robust and Specific NGT Quantification using LC-MS/MS

This protocol is based on methods proven to be effective for NGT analysis in human plasma and tissues.[4][5]

1. Principle: NGT and its internal standard are separated by reversed-phase HPLC and detected by a triple quadrupole mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM).

2. Reagents and Materials:

  • LC-MS grade methanol, water, and formic acid

  • NGT standard

  • Internal Standard (e.g., 7-nitro-β-tocopherol)

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm)

3. Sample Preparation: Follow the same extraction procedure as in Protocol 1, but add the internal standard to the plasma before the addition of methanol.

4. LC-MS/MS Parameters:

ParameterSetting
Column Reversed-Phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 80% B to 100% B over 10 min, hold for 5 min
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (NGT) Q1: 460.3 m/z -> Q3: 194.1 m/z
MRM Transition (IS) To be optimized based on the selected IS
Ion Source Temp. 450°C
Collision Energy To be optimized for your instrument

5. Data Analysis: Create a standard curve by plotting the ratio of the NGT peak area to the internal standard peak area against the concentration of the NGT standards. Use this curve to determine the concentration of NGT in your samples.

References

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-85. [Link]

  • Williamson, K. S., et al. (2002). Evidence for the nitration of γ-tocopherol in vivo: 5-nitro-γ-tocopherol is elevated in the plasma of subjects with coronary heart disease. Nitric Oxide, 7(4), 255-63. [Link]

  • Bruno, R. S., et al. (2015). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. The Journal of nutritional biochemistry, 26(11), 1177–1184. [Link]

  • Jiang, Q., et al. (2017). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 110, 86-100. [Link]

  • Pasilis, S. P., et al. (2024). Nondestructive Determination of Tocopherol and Tocotrienol in Vitamin E Powder Using Near- and Mid-Infrared Spectroscopy. Molecules, 29(1), 123. [Link]

  • Melchert, H.-U., & Pabel, E. (n.d.). Determination of Tocopherols in Human Serum Using Gas Chromatography - Ion Trap Mass Spectrometry. Thermo Electron Corporation, Application Note: 10081. [Link]

  • Rupérez, F. J., et al. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices. Journal of Chromatography A, 935(1-2), 45-69. [Link]

  • Yang, C. S., et al. (2012). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of agricultural and food chemistry, 60(35), 8787–8794. [Link]

  • Gao, S., & Yang, C. S. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of visualized experiments : JoVE, (126), 56128. [Link]

  • Kamal-Eldin, A., & Appelqvist, L. Å. (1996). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS Press. [Link]

  • Williamson, K. S., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Nitric oxide : biology and chemistry, 7(4), 255–263. [Link]

  • Galli, F., et al. (2002). Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 782(1-2), 177–187. [Link]

Sources

stability of 5-Nitro-gamma-tocopherol in stored biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 5-Nitro-γ-tocopherol (5-NGT). This guide is designed for researchers, clinical scientists, and drug development professionals who are quantifying this critical biomarker of nitrative stress. Here, we address the most common challenges and questions regarding the stability of 5-NGT in biological samples to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding 5-NGT stability.

Q1: What is 5-Nitro-γ-tocopherol and why is its stability a concern?

A1: 5-Nitro-γ-tocopherol (5-NGT) is a nitrated derivative of γ-tocopherol, the primary form of vitamin E in many diets. It is formed when γ-tocopherol scavenges reactive nitrogen species (RNS), such as peroxynitrite, which are produced during inflammation and oxidative stress.[1][2][3] This makes 5-NGT a specific biomarker for nitrative damage in a lipid environment.

Its stability is a major concern because, like many nitrated molecules and vitamin E metabolites, it is susceptible to degradation.[4][5] The analytical challenge is twofold: preventing its degradation after sample collection and avoiding its artificial formation during sample handling and storage. Accurate measurement is critical for its validation as a clinical biomarker.

Q2: What is the optimal temperature for long-term storage of plasma and serum samples for 5-NGT analysis?

A2: For long-term storage, -80°C is mandatory . While parent tocopherols show reasonable stability at -20°C for a few months, the nitrated form is more labile.[6] Storing samples at -80°C effectively halts enzymatic processes and dramatically slows the chemical degradation and auto-oxidation that can occur at higher temperatures. Storage at -20°C is not recommended for more than one month, as variability in analyte degradation has been observed.

Q3: How many freeze-thaw cycles can my samples tolerate?

A3: Ideally, samples should undergo only one freeze-thaw cycle . Each cycle introduces the risk of analyte degradation due to the formation of ice crystals, changes in solute concentration, and exposure to oxygen. If your experimental design requires multiple analyses from the same sample, it is imperative to aliquot the plasma, serum, or tissue homogenate into single-use vials immediately after initial processing and before the first freeze.

Q4: Should I be concerned about light exposure during sample collection and processing?

A4: Yes. While α-tocopherol has been shown to be relatively stable under ambient light for short periods, it is a best practice to protect samples from light at all stages.[7] The chromanol ring of tocopherols can absorb UV light, which can catalyze oxidative degradation. Use amber collection tubes, wrap tubes in aluminum foil, and work in a subdued lighting environment whenever possible, especially during extraction steps.[8][9]

Q5: Which anticoagulant should I use for blood collection: EDTA or Heparin?

A5: For tocopherol and its metabolites, either EDTA or heparin is generally acceptable , with some caveats. Studies have shown that both α- and γ-tocopherol are stable when whole blood is stored overnight at 4°C with either anticoagulant.[10] However, if you are co-analyzing other analytes, be aware of their specific requirements. For instance, ascorbic acid (Vitamin C), another important antioxidant, is highly unstable in whole blood collected with EDTA but is protected by heparin.[10] For consistency, using heparinized tubes is a robust choice.

Troubleshooting Guide

Encountering issues with your 5-NGT measurements? This guide provides a logical framework for diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or Undetectable 5-NGT Levels 1. Analyte Degradation: Improper storage temperature (e.g., -20°C instead of -80°C), multiple freeze-thaw cycles, or prolonged exposure to light/room temperature during processing. 2. Inefficient Extraction: The chosen solvent system may not be optimal for extracting the lipophilic 5-NGT from the sample matrix.1. Review Storage Protocol: Confirm all samples were immediately processed and stored at -80°C. Aliquot future samples to avoid freeze-thaw cycles. 2. Optimize Extraction: Ensure the use of a robust liquid-liquid or solid-phase extraction protocol. A common method involves protein precipitation with ethanol followed by extraction with a non-polar solvent like hexane, often containing a small amount of a more polar solvent like ethyl acetate.[11] Add an antioxidant like BHT to the extraction solvent.[4][8]
High Inter-Sample Variability 1. Inconsistent Sample Handling: Differences in the time between collection and centrifugation, temperature fluctuations, or varying light exposure can introduce significant variability. 2. Oxidation during Processing: The process of extraction exposes the analyte to oxygen, which can lead to variable degradation if not controlled.1. Standardize Workflow: Implement a strict, timed SOP for all samples from collection to freezing. Use a refrigerated centrifuge. 2. Prevent Oxidation: Purge collection and storage tubes with an inert gas (nitrogen or argon) before sealing. Ensure antioxidants like BHT or ascorbic acid are included in extraction solvents.[4]
Internal Standard is Stable, but 5-NGT is Not 1. Differential Stability: The internal standard (e.g., a deuterated tocopherol) may be inherently more stable than the nitrated analyte. 2. Matrix Effects: Components in the biological matrix may selectively degrade 5-NGT without affecting the internal standard.1. Use a Nitrated Analog: The ideal internal standard is a stable isotope-labeled version of 5-NGT. If unavailable, use a structurally similar nitrated compound like 7-nitro-β-tocopherol to better mimic the analyte's behavior.[12] 2. Improve Sample Cleanup: Implement a more rigorous sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components before LC-MS analysis.[13]
Troubleshooting Logic Diagram

Caption: Troubleshooting flowchart for low 5-NGT recovery.

Experimental Protocols & Methodologies

Adherence to validated protocols is essential for reliable data. The following are step-by-step guides for critical stages of your workflow.

Protocol 1: Optimal Blood Collection and Plasma Processing

This protocol is designed to minimize pre-analytical variables that can compromise 5-NGT stability.

  • Preparation: Label pre-chilled amber collection tubes containing an anticoagulant (e.g., Sodium Heparin). Prepare an ice bath for sample transport.

  • Blood Collection: Collect blood via venipuncture directly into the chilled amber tubes.

  • Gentle Inversion: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake, as this can cause hemolysis.

  • Immediate Cooling: Place the tube immediately into the ice bath. The time from collection to centrifugation should not exceed 1 hour.

  • Centrifugation: Centrifuge the samples in a pre-cooled centrifuge (4°C) at 1,500 x g for 15 minutes to separate plasma.

  • Aliquoting: In a dimly lit area or under a yellow light, carefully aspirate the plasma supernatant, avoiding the buffy coat. Immediately dispense the plasma into pre-labeled, single-use cryovials (amber or wrapped in foil).

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Sample Extraction for LC-MS/MS Analysis

This protocol outlines a standard liquid-liquid extraction procedure suitable for plasma or serum.

  • Reagent Preparation: Prepare an extraction solvent of Hexane:Ethyl Acetate (9:1, v/v) containing 0.01% Butylated Hydroxytoluene (BHT). Prepare ice-cold absolute ethanol.

  • Sample Thawing: Thaw a single-use aliquot of plasma on ice.

  • Internal Standard: Add the internal standard (e.g., stable isotope-labeled 5-NGT) to the plasma sample and vortex briefly.

  • Protein Precipitation: Add 2 volumes of ice-cold absolute ethanol to the plasma (e.g., 400 µL ethanol for 200 µL plasma). Vortex vigorously for 30 seconds to precipitate proteins.

  • Extraction: Add 4 volumes of the extraction solvent (e.g., 800 µL for 200 µL plasma). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Solvent Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[11][14]

Sample Handling Workflow Diagram

Caption: Recommended workflow from sample collection to storage.

References

  • Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS - bevital. (2016-04-12).
  • Christen, S., et al. Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research. Available from: [Link]

  • Advancing Target Identification of Nitrated Phospholipids in Biological Systems by HCD Specific Fragmentation Fingerprinting in Orbitrap Platforms. MDPI. Available from: [Link]

  • Addition of Natural Extracts with Antioxidant Function to Preserve the Quality of Meat Products. National Institutes of Health (NIH). Available from: [Link]

  • Leonard, S. W., et al. Stability of antioxidant vitamins in whole human blood during overnight storage at 4 °C and frozen storage up to 6 months. National Institutes of Health (NIH). Available from: [Link]

  • [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples]. PubMed. Available from: [Link]

  • Lodge, J. K., et al. A metabolomic investigation of the effects of vitamin E supplementation in humans. National Institutes of Health (NIH). Available from: [Link]

  • Method of Analysis for Vitamin E or Tocopheryl Acetate. Pharmaguideline. (2012-03-21). Available from: [Link]

  • LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... ResearchGate. Available from: [Link]

  • Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle. PubMed. Available from: [Link]

  • Evaluation of the Effect of Tocopherols on the Stability of Biodiesel. Teagasc. Available from: [Link]

  • CHAPTER 15: Analysis of Vitamin E Metabolites. Royal Society of Chemistry. Available from: [Link]

  • Effect of nitrate feeding strategies on lipid and biomass productivities in fed-batch cultures of Nannochloropsis gaditana. PubMed. Available from: [Link]

  • Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines. Agritrop. (2021-10-22). Available from: [Link]

  • α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. National Institutes of Health (NIH). Available from: [Link]

  • 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. ResearchGate. (2025-08-07). Available from: [Link]

  • A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products. National Institutes of Health (NIH). (2023-04-13). Available from: [Link]

  • Chromatographic method for estimation of vitamin E from dried blood spot sample. Journal of Applied Pharmaceutical Science. (2025-08-06). Available from: [Link]

  • α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. PubMed. (2015-05-12). Available from: [Link]

  • Herbal Additives Substantially Modify Antioxidant Properties and Tocopherol Content of Cold-Pressed Oils. MDPI. Available from: [Link]

  • Chemistry of nitrated lipids: remarkable instability of 9-nitrolinoleic acid in neutral aqueous medium and a novel nitronitrate ester product by concurrent autoxidation/nitric oxide-release pathways. PubMed. (2008-10-03). Available from: [Link]

  • (PDF) Factors Affecting Stability of Particle Size in Tocotrienol Emulsion Prepared by Spontaneous Emulsification. ResearchGate. (2024-03-05). Available from: [Link]

  • Development of antioxidant active films containing tocopherols to extend the shelf life of fish. ResearchGate. (2025-12-07). Available from: [Link]

  • A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. MDPI. (2024-10-22). Available from: [Link]

  • Effects of long-term nitrate supplementation on carbohydrate metabolism, lipid profiles, oxidative stress, and inflammation in male obese type 2 diabetic rats. ResearchGate. Available from: [Link]

  • Effects of Temperature and UV Light on Degradation of α. LSU Scholarly Repository. (2009-06-21). Available from: [Link]

  • Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation. MDPI. Available from: [Link]

  • Vitamin E analysis. Cyberlipid. Available from: [Link]

  • Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. MedCrave online. (2018-05-25). Available from: [Link]

  • Morton, L. W., et al. Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. National Institutes of Health (NIH). Available from: [Link]

  • Long-Term Dietary Nitrate Supplementation Does Not Prevent Development of the Metabolic Syndrome in Mice Fed a High-Fat Diet. PubMed. (2018-08-05). Available from: [Link]

  • Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography). Google Patents.
  • Vitamin E: Guide to interpreting your test results. AI DiagMe. (2025-06-20). Available from: [Link]

  • The Effect of Heating on Vitamin E Decomposition in Edible Palm Oil. IOP Conference Series: Materials Science and Engineering. Available from: [Link]

  • LC-MS Analysis, Total Phenolics Content, Phytochemical Study and DPPH Antiradical Scavenging Activity of Two Cameroonian Propoli. Hilaris Publisher. (2019-12-26). Available from: [Link]

  • Storage Stability of α-tocopherol Extracted from Heated and Un-heated Palm Oil Mesocarp. Penerbit UTHM. Available from: [Link]

  • GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices. PubMed. (2016-08-05). Available from: [Link]

  • Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS. National Institutes of Health (NIH). Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery of 5-Nitro-γ-Tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Nitro-γ-tocopherol (NGT). As a key biomarker for nitrative stress, accurate quantification of NGT is critical for research in inflammation, cardiovascular disease, and neurodegenerative conditions. However, its lipophilic nature and potential instability present unique analytical challenges, frequently leading to low and inconsistent recovery.

This guide, structured in a question-and-answer format, is designed by application scientists to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during NGT analysis. We will explore the causality behind experimental choices, from initial sample handling to final quantification, to help you build a robust and self-validating analytical workflow.

Section 1: Foundational Issues - Sample Integrity and Storage
Q: My NGT results are highly variable, even between aliquots of the same sample. Could my sample handling and storage protocol be the cause?

A: Absolutely. The pre-analytical phase is a critical source of error. 5-Nitro-γ-tocopherol, like its parent compound γ-tocopherol, is susceptible to degradation if not handled correctly. Inconsistent procedures will invariably lead to variable results.

The 'Why': Causality and Mechanism Tocopherols are lipophilic antioxidants, meaning they are prone to oxidation.[1] This degradation can be accelerated by exposure to light (photo-oxidation), atmospheric oxygen, and elevated temperatures.[2][3] For biological samples, enzymatic activity can also persist if not properly quenched upon collection, potentially altering the analyte or the sample matrix. Each freeze-thaw cycle can cause water crystals to damage cellular structures, releasing oxidizing agents or enzymes that can degrade NGT.

Troubleshooting Protocol & Best Practices:

  • Collection: When collecting biological fluids (plasma, serum), process them immediately. If not possible, keep them on ice and protected from direct light.

  • Antioxidant Addition: For tissue homogenization, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the homogenization buffer to prevent oxidative loss during processing.[4]

  • Storage Temperature: For long-term storage, -80°C is mandatory . Storage at -20°C is only acceptable for very short periods (a few days at most).[5][6] Studies on other tocopherols show significant degradation at higher temperatures over time.[2]

  • Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes immediately after collection and before the initial freeze. This prevents the repeated thawing and freezing that degrades the analyte.

  • Inert Atmosphere: When possible, flush the headspace of your storage vials with an inert gas like argon or nitrogen before capping to displace oxygen.[1]

  • Work Environment: Perform all sample preparation steps under subdued or yellow light to minimize photo-degradation.[1]

Self-Validation Check: To test your storage protocol, take a freshly collected, pooled sample. Analyze one aliquot immediately (T=0). Aliquot the rest and store them using your current protocol. Analyze aliquots at 1 week, 1 month, and 3 months. A stable protocol will show less than 10-15% deviation from the T=0 value.

Section 2: The Critical Step - Sample Preparation and Extraction
Q: I suspect my extraction efficiency is poor, leading to low NGT recovery. Which extraction method and solvent system should I use?

A: This is the most common failure point. The goal is to quantitatively transfer the lipophilic NGT from a complex aqueous and/or lipid-rich matrix into a clean organic solvent, leaving interferences behind. A multi-step liquid-liquid extraction (LLE) following protein precipitation is the most reliable starting point.

The 'Why': Polarity and Matrix Disruption NGT is a non-polar molecule, soluble in organic solvents but practically insoluble in water.[3][7] In biological samples like plasma, NGT is associated with lipoproteins and other proteins. Therefore, the first step must be to disrupt these interactions. Simple dilution is often insufficient and can lead to significant matrix effects.[8]

Recommended Protocol: Protein Precipitation followed by Liquid-Liquid Extraction

This protocol is designed for plasma or serum samples.

  • Protein Precipitation:

    • To 100 µL of sample in a glass tube, add 200 µL of ice-cold 100% ethanol or acetonitrile to precipitate proteins.

    • Rationale: Ethanol/acetonitrile disrupts the protein-NGT binding and denatures proteins, making them insoluble. Using 100% alcohol is crucial as lower percentages may not be as effective and can affect the subsequent extraction phase.[9]

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance precipitation, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new glass tube.

    • Add 500 µL of n-hexane (or a 90:10 mixture of hexane:ethyl acetate).

    • Rationale: Hexane is a non-polar solvent ideal for extracting lipophilic molecules like NGT.[10] Adding a small amount of the more polar ethyl acetate can improve recovery for tocopherols without extracting excessive interferences.

    • Vortex for 1 minute, then centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (containing NGT) to a clean tube.

    • Repeat the extraction: Add another 500 µL of the hexane solvent to the remaining aqueous layer, vortex, and centrifuge again. Pool the second organic layer with the first. This second pass is critical for achieving >95% recovery.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Avoid high heat.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the mobile phase (or a solvent in which the analyte is highly soluble, like 100% methanol).[9]

    • Critical Point: Incomplete solvation of the dried residue is a hidden cause of low recovery.[9] Ensure the entire residue is dissolved by vortexing thoroughly before transferring to an HPLC vial.

Self-Validation Check (Spike-Recovery): Prepare two sets of samples. In "Set A," spike a known amount of NGT standard into the sample before extraction. In "Set B," spike the same amount into the clean solvent after the entire extraction and dry-down process is complete (representing 100% recovery). The recovery is calculated as: (Signal from Set A / Signal from Set B) * 100. Aim for a recovery of 85-115%.

Q: My sample matrix is very lipid-heavy. Should I use saponification to clean it up?

A: Proceed with extreme caution. Saponification is a high-risk procedure for NGT.

The 'Why': Alkaline Instability Saponification involves heating the sample with a strong base (like potassium hydroxide) to hydrolyze triglycerides into glycerol and free fatty acids, which can then be removed.[8] While effective for cleanup, tocopherols are known to be unstable and can degrade under harsh alkaline conditions, especially with heat and oxygen present.[7][8] This process can easily lead to the oxidative degradation of NGT, artificially lowering your results.[11]

Recommendations:

  • Avoid if Possible: A well-optimized LLE or Solid-Phase Extraction (SPE) is strongly preferred over saponification.

  • If Absolutely Necessary: If you must use it due to severe matrix interference, you must optimize for the mildest possible conditions:

    • Use a deoxygenated solution of ethanolic KOH.

    • Include a potent antioxidant like ascorbic acid or pyrogallol in the saponification mixture.[4]

    • Perform the reaction under an inert atmosphere (nitrogen or argon).

    • Keep the temperature low (e.g., 40-50°C) and the time as short as possible (e.g., 20-30 minutes).[8]

  • Always Validate: Extensively validate your saponification method with spike-recovery experiments to prove you are not losing the analyte.

Section 3: Analytical Quantification
Q: My NGT peak in the chromatogram is small and poorly shaped. How can I improve my analytical method?

A: This points to issues with either the chromatographic conditions or the final sample solution. Assuming your extraction was successful, the problem now lies in the analysis itself.

The 'Why': Solubility and Separation Poor peak shape (e.g., tailing or fronting) often indicates a mismatch between the injection solvent and the mobile phase or secondary interactions with the column. A small peak, assuming adequate extraction, points to low detector sensitivity or analyte degradation post-reconstitution.

Troubleshooting Protocol:

  • Injection Solvent: Ensure your dried extract is reconstituted in a solvent that is compatible with your mobile phase. Ideally, use the mobile phase itself. If you need a stronger solvent for solubility (like 100% methanol), inject the smallest possible volume to prevent peak distortion.[9]

  • HPLC Method:

    • Column: A high-quality C18 reversed-phase column is standard.

    • Mobile Phase: An isocratic system using a mixture of methanol or acetonitrile with a small percentage of aqueous buffer is common. For example, Methanol:Water (98:2, v/v) can be a good starting point.

    • Detector: 5-Nitro-γ-tocopherol can be detected by UV, but this lacks sensitivity and specificity.

      • Electrochemical Detection (Coulometric): This method is highly sensitive and specific for electroactive compounds like NGT, with detection limits in the femtomole range.[12] It is an excellent choice if available.

      • Mass Spectrometry (LC-MS/MS): This is the gold standard for specificity and sensitivity, allowing for unambiguous identification and quantification.[13]

Data Summary: Comparison of Analytical Techniques

TechniqueSensitivitySpecificityCommon Issues
HPLC-UV LowLowCo-eluting interferences
HPLC-EC Very HighHighRequires specialized detector, sensitive to mobile phase changes
LC-MS/MS Very HighVery HighMatrix effects (ion suppression), high initial cost
Q: I'm using LC-MS and I'm still getting low recovery. Could it be ion suppression?

A: Yes, this is a very common phenomenon in LC-MS analysis of samples from complex matrices.

The 'Why': Competition in the Source Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte (NGT) in the mass spectrometer's source, reducing its signal without an actual loss of the analyte itself.

Troubleshooting and Mitigation Workflow

IonSuppressionWorkflow start Low Signal in LC-MS check_infusion Post-Column Infusion Test (Infuse NGT standard post-column while injecting a blank extract) start->check_infusion decision Signal Dips at NGT Retention Time? check_infusion->decision improve_cleanup Improve Sample Cleanup (e.g., use SPE instead of LLE) decision->improve_cleanup Yes use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) decision->use_is No (Indicates other issues) improve_chroma Improve Chromatography (Change gradient to separate NGT from interferences) improve_cleanup->improve_chroma dilute Dilute Sample (Reduces matrix components) improve_chroma->dilute dilute->use_is end Accurate Quantification use_is->end

Caption: Workflow for diagnosing and mitigating ion suppression in LC-MS.

Key Steps:

  • Diagnosis: Perform a post-column infusion experiment. T-infuse a constant flow of NGT standard into the mobile phase between the HPLC column and the MS source. Inject a blank matrix extract. A dip in the NGT signal at its retention time confirms ion suppression.

  • Mitigation:

    • Improve Chromatography: Adjust the HPLC gradient to separate NGT from the interfering compounds.

    • Improve Sample Cleanup: Use a more rigorous extraction method, such as Solid-Phase Extraction (SPE), to remove more matrix components.

    • Dilute the Sample: A simple but effective method to reduce the concentration of interfering compounds.

    • Use an Internal Standard: The best solution is to use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled NGT). It will co-elute and experience the same ion suppression as the analyte, allowing for accurate ratio-based quantification.

Overall Troubleshooting Workflow

This diagram provides a high-level overview for systematically troubleshooting low NGT recovery.

TroubleshootingWorkflow cluster_prep Sample Preparation & Stability cluster_analysis Analytical Method start Start: Low NGT Recovery Observed storage 1. Verify Sample Storage (-80°C, min. freeze/thaw) start->storage extraction 2. Optimize Extraction (LLE/SPE, proper solvent, repeat extraction) storage->extraction spike 3. Perform Spike-Recovery (Is recovery >85%?) extraction->spike spike->extraction No, Re-optimize reconstitution 4. Check Reconstitution (Is analyte fully dissolved in compatible solvent?) spike->reconstitution Yes detection 5. Evaluate Detector Sensitivity (Is method sensitive enough? Consider EC or MS/MS) reconstitution->detection ionsupp 6. Check for Ion Suppression (LC-MS) (Use SIL-IS or standard addition) detection->ionsupp success Problem Solved: High, Consistent Recovery ionsupp->success

Caption: Systematic workflow for troubleshooting low 5-Nitro-γ-tocopherol recovery.

References
  • Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Jiang, Q., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Food and Drug Analysis, 25(4), 785-793. Available at: [Link]

  • Leonard, S. W., et al. (2014). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radical Biology and Medicine, 72, 249-257. Available at: [Link]

  • Jiang, Q. (2022). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 179, 375-387. Available at: [Link]

  • Ryynänen, K., et al. (2004). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS Lipid Library. Available at: [Link]

  • Ozsoz, M., et al. (2019). Analysis of Tocopherol Using Chromatographic and Electrochemical Techniques. Vitamins & Minerals, 8(186). Available at: [Link]

  • Gao, F., et al. (2010). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Lipid Research, 51(5), 949-962. Available at: [Link]

  • Selamat, S. N., et al. (2018). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. MOJ Food Processing & Technology, 6(3), 272-278. Available at: [Link]

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985. Available at: [Link]

  • Barbas, C., et al. (2001). Chromatographic analysis of a-tocopherol and related compounds in various matrices. Journal of Chromatography A, 935(1-2), 1-3. Available at: [Link]

  • Knecht, K., et al. (2024). How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries. Food Chemistry, 449, 139121. Available at: [Link]

  • Agricultural Marketing Service. (2024). 2024 Limited Scope Technical Report - Tocopherols - Handling. USDA. Available at: [Link]

  • Knecht, K., et al. (2024). How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries. PubMed. Available at: [Link]

  • Gore, M. P., et al. (2008). Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle. Free Radical Biology and Medicine, 44(1), 133-142. Available at: [Link]

  • Williamson, K. S., et al. (2002). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Nitric Oxide, 7(1), 61-69. Available at: [Link]

  • Shah, U., & Shah, R. (2023). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Molecules, 29(1), 1. Available at: [Link]

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 5-Nitro-γ-tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of 5-Nitro-γ-tocopherol (NGT). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this critical biomarker of nitrative stress. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your analytical methods effectively.

Understanding the Challenge: The Nature of 5-Nitro-γ-tocopherol and Matrix Effects

5-Nitro-γ-tocopherol (NGT) is a nitrated derivative of γ-tocopherol, formed when reactive nitrogen species (RNS) react with the vitamin E isomer.[1] Its presence in biological matrices, such as plasma, is a significant indicator of nitrosative stress, which is implicated in various pathological conditions.[2][3] The analytical challenge in quantifying NGT lies in its typically low endogenous concentrations amidst a highly complex biological matrix.[4]

Matrix effects are a primary obstacle in the LC-MS/MS analysis of NGT. These effects arise from co-eluting endogenous or exogenous components of the sample matrix that interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[5] For NGT, a lipophilic molecule analyzed in plasma, major sources of matrix effects include phospholipids, salts, and other lipids.[6] This guide will provide a structured approach to identifying, quantifying, and mitigating these effects to ensure accurate and reproducible results.

Troubleshooting Workflow for Matrix Effects in NGT Analysis

The following diagram outlines a systematic approach to troubleshooting matrix effects in your NGT LC-MS/MS assays.

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies cluster_3 Method Validation Poor Reproducibility Poor Reproducibility Post-Column Infusion Post-Column Infusion Poor Reproducibility->Post-Column Infusion Identify Ion Suppression Zones Inaccurate Quantification Inaccurate Quantification Post-Extraction Addition Post-Extraction Addition Inaccurate Quantification->Post-Extraction Addition Quantify Matrix Effect Low Sensitivity Low Sensitivity Low Sensitivity->Post-Column Infusion Chromatographic Optimization Chromatographic Optimization Post-Column Infusion->Chromatographic Optimization Shift Retention Time Sample Preparation Sample Preparation Post-Extraction Addition->Sample Preparation Improve Cleanup Internal Standard Selection Internal Standard Selection Post-Extraction Addition->Internal Standard Selection Compensate for Variability Matrix Factor Calculation Matrix Factor Calculation Sample Preparation->Matrix Factor Calculation Chromatographic Optimization->Matrix Factor Calculation Internal Standard Selection->Matrix Factor Calculation Recovery & Process Efficiency Recovery & Process Efficiency Matrix Factor Calculation->Recovery & Process Efficiency Assess Overall Method Performance

Caption: A logical workflow for identifying, investigating, and mitigating matrix effects in NGT analysis.

Frequently Asked Questions (FAQs)

Here are some common questions and in-depth answers to guide you through specific issues you might encounter during your experiments.

Q1: My NGT signal is inconsistent across different plasma samples, even when they are spiked at the same concentration. What is the likely cause?

A1: This is a classic sign of variable matrix effects. The composition of plasma can differ significantly between individuals due to factors like diet, health status, and genetics. These differences can alter the extent of ion suppression or enhancement, leading to poor reproducibility.

  • Expert Insight: Phospholipids are a major culprit for matrix effects in plasma.[6] Due to their amphipathic nature, they can co-extract with NGT and suppress its ionization in the ESI source. The variability in phospholipid profiles among subjects can directly translate to the inconsistent NGT signal you are observing.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction addition experiment (see Protocol 1) using at least six different lots of blank plasma. This will allow you to determine the variability of the matrix effect.

    • Improve Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as Solid Phase Extraction (SPE) with a phospholipid removal plate or a targeted liquid-liquid extraction (LLE).

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated NGT internal standard, if available, is the gold standard for compensating for matrix effects as it will co-elute and experience the same ionization suppression or enhancement as the analyte.[7]

Q2: I am developing a new LC-MS/MS method for NGT and I'm not sure if matrix effects will be an issue. How can I proactively assess this?

A2: A proactive approach is highly recommended. The post-column infusion technique is an excellent tool for identifying regions in your chromatogram that are prone to ion suppression.

  • Expert Insight: By infusing a constant concentration of NGT solution into the LC eluent post-column and injecting a blank, extracted plasma sample, you can visualize any dips in the NGT baseline signal. These dips correspond to elution times where matrix components are causing ion suppression.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This will create a "map" of ion suppression zones in your chromatographic run.

    • Optimize Chromatography: Adjust your gradient, mobile phase composition, or even your column chemistry to shift the retention time of NGT away from these suppression zones.

Q3: I don't have access to a stable isotope-labeled internal standard for NGT. What are my best alternatives?

A3: While a stable isotope-labeled (SIL) internal standard (IS) is ideal, a structural analog can be a viable alternative if it co-elutes and behaves similarly to NGT in the ion source.

  • Expert Insight: For NGT, a potential structural analog could be another nitrated tocopherol, such as 7-nitro-β-tocopherol, which has been used in some studies.[8] However, it is crucial to validate that the chosen analog experiences a similar degree of matrix effect as NGT.

  • Troubleshooting Steps:

    • Evaluate Potential Analogs: Select a compound with similar physicochemical properties to NGT.

    • Validate the Analog IS: Perform a post-extraction addition experiment for both NGT and the analog IS. Calculate the matrix factor for both. If the matrix factors are similar across different plasma lots, the analog can be considered a suitable IS.

    • Consider Matrix-Matched Calibrators: If a suitable analog IS cannot be found, preparing your calibration standards in a representative blank matrix (matrix-matched calibration) is another way to compensate for matrix effects.[5]

Q4: My NGT recovery is low and inconsistent after sample preparation. Could this be related to matrix effects?

A4: Low and variable recovery is more directly related to the efficiency of your sample preparation procedure, but it can be intertwined with matrix effects.

  • Expert Insight: A poor extraction recovery means that you are losing analyte during the sample preparation steps. This can be due to incomplete protein precipitation, inefficient partitioning in LLE, or breakthrough or irreversible binding in SPE. While distinct from matrix effects (which occur during ionization), an inefficient extraction can lead to a higher concentration of interfering matrix components in your final extract, thus exacerbating matrix effects.

  • Troubleshooting Steps:

    • Optimize Your Extraction Protocol: Systematically evaluate each step of your sample preparation. For LLE, experiment with different organic solvents and pH conditions. For SPE, optimize the wash and elution steps.

    • Calculate Recovery and Matrix Effect Separately: Use the post-extraction addition experiment to distinguish between recovery and matrix effect. This will help you pinpoint the source of your problem.

Key Experimental Protocols

Here are detailed, step-by-step methodologies for essential experiments to evaluate and mitigate matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol allows for the calculation of the Matrix Factor (MF), which provides a quantitative measure of ion suppression or enhancement.

Objective: To quantify the degree of ion suppression or enhancement for NGT in the chosen biological matrix.

Materials:

  • Blank plasma from at least six different sources

  • NGT analytical standard

  • Internal Standard (IS) - ideally a stable isotope-labeled NGT

  • All solvents and reagents used in your established sample preparation and LC-MS/MS method

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Spike the analytical standards (NGT and IS) into the post-extraction solvent to achieve a final concentration equivalent to what would be expected after the complete sample preparation of a real sample.

    • Set B (Analyte in Post-Extracted Matrix): Process blank plasma samples (from at least six different lots) through your entire sample preparation procedure. In the final step, spike the resulting blank matrix extract with the same amount of NGT and IS as in Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each plasma lot using the following formula:

    MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect

    • MF < 1: Ion suppression

    • MF > 1: Ion enhancement

Data Presentation:

Plasma LotPeak Area (Set A - Neat)Peak Area (Set B - Post-Spiked)Matrix Factor (MF)
1150,000120,0000.80
2150,000115,5000.77
3150,000127,5000.85
4150,000112,5000.75
5150,000135,0000.90
6150,000118,5000.79
Mean 150,000 121,500 0.81
%RSD 7.3%

In this example, an average ion suppression of 19% is observed, with a relative standard deviation of 7.3% across the different plasma lots.

Protocol 2: Comparative Evaluation of Sample Preparation Techniques

This protocol outlines a workflow to compare different sample preparation methods for their effectiveness in minimizing matrix effects for NGT analysis.

Objective: To select the most effective sample preparation technique for reducing matrix interferences.

Procedure:

  • Select at least three sample preparation methods to compare:

    • Method 1: Protein Precipitation (PPT): A simple but often "dirtier" method.

    • Method 2: Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

    • Method 3: Solid-Phase Extraction (SPE): Provides the most thorough cleanup, especially with cartridges designed for phospholipid removal.

  • For each method, process at least three different lots of blank plasma.

  • Perform the post-extraction addition experiment (as described in Protocol 1) for each method and each plasma lot.

  • Calculate the Matrix Factor for each method and compare the results.

Data Presentation:

Sample Preparation MethodMean Matrix Factor (n=3 lots)%RSD of Matrix Factor
Protein Precipitation (PPT)0.6515.2%
Liquid-Liquid Extraction (LLE)0.888.5%
Solid-Phase Extraction (SPE)0.973.1%

In this example, SPE is the most effective method for mitigating matrix effects, resulting in a Matrix Factor closest to 1 and the lowest variability between plasma lots.

Logical Relationship Diagram for Mitigation Strategies

The following diagram illustrates the interconnectedness of different strategies to combat matrix effects.

MitigationStrategies cluster_0 Core Problem cluster_1 Primary Mitigation Approaches cluster_2 Specific Techniques Matrix Effects Matrix Effects Sample Cleanup Sample Cleanup Matrix Effects->Sample Cleanup Remove Interferences Chromatography Chromatography Matrix Effects->Chromatography Separate Analyte from Interferences Internal Standardization Internal Standardization Matrix Effects->Internal Standardization Compensate for Signal Variability SPE SPE Sample Cleanup->SPE LLE LLE Sample Cleanup->LLE PPT PPT Sample Cleanup->PPT Gradient Optimization Gradient Optimization Chromatography->Gradient Optimization Column Selection Column Selection Chromatography->Column Selection SIL IS SIL IS Internal Standardization->SIL IS Analog IS Analog IS Internal Standardization->Analog IS

Sources

Technical Support Center: Method Validation for 5-Nitro-γ-tocopherol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical validation of 5-Nitro-γ-tocopherol (5-NO₂-γ-T). This guide is designed for researchers, scientists, and drug development professionals who are developing and validating quantitative methods for this critical biomarker of nitrative stress. As a product of the reaction between γ-tocopherol and reactive nitrogen species (RNS), accurate measurement of 5-NO₂-γ-T provides invaluable insights into oxidative stress pathways implicated in numerous disease states.[1][2]

This resource is structured to provide both foundational knowledge and practical, in-the-lab solutions. We will move from essential validation concepts to frequently asked questions and a detailed troubleshooting guide to resolve specific experimental hurdles.

Essential Concepts in Method Validation

The objective of validating an analytical procedure is to rigorously demonstrate that it is suitable for its intended purpose. For the quantification of 5-NO₂-γ-T, this means ensuring the method is reliable, reproducible, and accurate across the range of expected sample concentrations. The core validation characteristics, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are paramount.[3][4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Overall workflow for analytical method validation.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitro-γ-tocopherol and why is its accurate quantification critical?

5-Nitro-γ-tocopherol (5-NO₂-γ-T or NGT) is a nitrated derivative of γ-tocopherol, the most common form of Vitamin E in the North American diet.[1] It is formed when γ-tocopherol, a potent antioxidant, scavenges and detoxifies reactive nitrogen species (RNS) such as peroxynitrite.[1][5] Elevated levels of 5-NO₂-γ-T in biological samples (e.g., plasma) are considered a stable biomarker of RNS-mediated damage, or "nitrative stress."[2][5] Accurate quantification is therefore essential for studying the pathophysiology of inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders where nitrative stress is a key mechanistic component.[1][2]

Q2: What are the recommended analytical platforms for quantifying 5-NO₂-γ-T?

High-Performance Liquid Chromatography (HPLC) is the foundational technique.[6] The choice of detector is critical for achieving the required sensitivity and specificity.

  • HPLC with Coulometric Detection: This has been shown to be a highly sensitive method, capable of detecting 5-NO₂-γ-T in the femtomole range, making it suitable for endogenous levels in plasma.[1]

  • HPLC with UV-Vis or Fluorescence Detection: While cost-effective, these methods may lack the specificity required for complex biological matrices where interferences can be a significant issue.[7] Saponification of samples to remove interfering lipids is often necessary but must be carefully controlled to prevent analyte degradation.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying 5-NO₂-γ-T.[5][10] Its high selectivity, based on specific mass-to-charge (m/z) transitions (e.g., precursor ion at m/z 460 fragmented to a product ion at m/z 194), minimizes matrix interference and provides confident identification and quantification.[10] LC-MS/MS methods have been successfully validated for specificity, precision, and accuracy in biological samples.[11]

Q3: What are the key validation parameters I must assess for my 5-NO₂-γ-T method?

According to ICH Q2(R1) guidelines, a quantitative method for a biological biomarker like 5-NO₂-γ-T must be validated for the following parameters.[3][4][12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the signal is from the analyte, free from interference from matrix components, metabolites, or other related compounds.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) > 0.99.[13][14]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.[12]
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery studies in the matrix.Percent recovery typically within 85-115% (or 80-120% for biologics) of the nominal value.[3][11]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements. Repeatability is short-term (same day, analyst, instrument); Intermediate precision assesses variations (different days, analysts, instruments).Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[11][15]
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria (e.g., within ±20%).[7][13]
Limit of Detection (LOD) The lowest concentration that can be reliably detected (but not necessarily quantified).Signal-to-noise ratio > 3.[7][13]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).System suitability parameters should remain within defined limits.[16]
Analyte Stability To ensure the analyte is stable during sample collection, processing, and storage, as well as in the processed sample (e.g., autosampler stability).Concentration change should be within an acceptable range (e.g., ±15%) of the initial value.[17][18][19]
Q4: How should I select an internal standard (IS) for an LC-MS/MS assay?

The choice of IS is paramount for correcting for variability during sample preparation and instrument analysis.

  • Ideal Choice (Gold Standard): A stable isotope-labeled (SIL) version of 5-NO₂-γ-T (e.g., d₃- or ¹³C-labeled 5-NO₂-γ-T). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it experiences similar extraction recovery and matrix effects (ion suppression/enhancement), providing the most accurate correction.

  • Acceptable Alternative: A structural analog that is not endogenously present. For 5-NO₂-γ-T, a compound like 7-nitro-β-tocopherol has been used.[10] It shares common fragmentation pathways and can be separated chromatographically, but it may not perfectly mimic the analyte's behavior during extraction and ionization.[10]

Troubleshooting Guide

Q5: I'm experiencing low and inconsistent recovery of 5-NO₂-γ-T. What are the likely causes and solutions?

Low and variable recovery is one of the most common challenges, often stemming from sample preparation. The lipophilic nature of 5-NO₂-γ-T and its potential for degradation require careful handling.[6][8]

Causality Chain & Solutions:

  • Inefficient Extraction: Are you effectively disrupting the lipid environment? Tocopherols are fat-soluble and often associated with lipoproteins or membranes.[6]

    • Solution: Ensure your protein precipitation step (e.g., with acetonitrile or methanol) is efficient. Follow this with a robust liquid-liquid extraction (LLE) using a non-polar solvent like hexane or a mixture like hexane:ethyl acetate.[11] Vortex vigorously and ensure complete phase separation.

  • Analyte Degradation: 5-NO₂-γ-T, like other tocopherols, is susceptible to oxidation, especially when exposed to light and heat.[19]

    • Solution: Perform all sample preparation steps under dim light using amber-colored tubes.[19] Keep samples on ice. Fortify your extraction solvent with an antioxidant like butylated hydroxytoluene (BHT) or add ascorbic acid to the sample before extraction to prevent oxidative loss.[9][20]

  • Incomplete Saponification (if used): If your method includes saponification to measure total (free + esterified) tocopherols, incomplete hydrolysis will lead to low recovery. Conversely, harsh conditions can destroy the analyte.[8]

    • Solution: Optimize saponification conditions carefully. Test different concentrations of KOH, temperatures (e.g., 60-70°C), and incubation times (e.g., 30-60 min). Excessive heat or alkali concentration can lead to degradation.[8] For many applications measuring the free form, direct extraction without saponification is preferred to avoid this variable.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for low analyte recovery.

Q6: My LC-MS/MS signal is showing significant suppression. How can I diagnose and mitigate this matrix effect?

Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., phospholipids, salts).[8] It is a major source of inaccuracy in LC-MS/MS assays.

Diagnosis & Mitigation Strategies:

  • Diagnosis: Perform a post-extraction spike experiment. Compare the analyte's peak area in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significantly lower peak area in the matrix sample confirms ion suppression.

  • Mitigation 1: Improve Sample Cleanup: The most effective strategy is to remove the interfering components before they reach the mass spectrometer.

    • Solid-Phase Extraction (SPE): SPE can be more effective than LLE at removing phospholipids and other polar interferences.[7]

    • Phospholipid Removal Plates/Cartridges: Specialized products are designed to specifically trap phospholipids, which are major culprits of ion suppression in ESI-negative mode.[20]

  • Mitigation 2: Optimize Chromatography:

    • Adjust the HPLC gradient to chromatographically separate the 5-NO₂-γ-T from the suppression zone. A slower, shallower gradient around the analyte's elution time can resolve it from interfering peaks.

    • Consider using a different column chemistry (e.g., a pentafluorophenyl (PFP) column) which can offer different selectivity for lipophilic compounds.[21]

  • Mitigation 3: Use a SIL-IS: As mentioned in Q4, a stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be suppressed to the same degree as the analyte.

Q7: I am unable to separate γ-tocopherol from β-tocopherol. Is this a problem for 5-NO₂-γ-T analysis?

While 5-NO₂-γ-T is derived from γ-tocopherol, you must ensure that your method is specific and that γ-tocopherol itself does not interfere. More importantly, the potential formation of 5-nitro-β-tocopherol could be an interference if it is not chromatographically resolved from 5-NO₂-γ-T.

  • The Challenge: β- and γ-tocopherol are structural isomers that often co-elute on standard C18 reversed-phase HPLC columns.[7]

  • The Solution: Normal-Phase HPLC: Normal-phase chromatography (using a silica or diol column with a non-polar mobile phase like hexane/isopropanol) provides excellent separation of tocopherol isomers and is the preferred method when individual isomer resolution is required.[6][13] If you must use reversed-phase, extensive method development with different column chemistries and mobile phase modifiers may be needed. For a highly specific LC-MS/MS method monitoring a unique mass transition for 5-NO₂-γ-T, minor co-elution of the parent tocopherols may not be an issue, but this must be verified during validation by demonstrating a lack of interference.

Detailed Protocols

Protocol 1: Extraction of 5-NO₂-γ-T from Human Plasma for LC-MS/MS

This protocol is a representative workflow and must be optimized and validated for your specific application.

  • Preparation: Thaw frozen plasma samples on ice. Prepare a stock solution of the internal standard (e.g., 7-nitro-β-tocopherol or a SIL-IS) in ethanol. Prepare a protein precipitation/extraction solution of acetonitrile containing 0.1% BHT.

  • Aliquoting: In a 1.5 mL amber microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard stock solution to the plasma. Vortex briefly.

  • Protein Precipitation & Extraction: Add 400 µL of the cold protein precipitation/extraction solution. Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of lipophilic compounds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new amber tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an amber HPLC vial with an insert and inject into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Parameters for 5-NO₂-γ-T Quantification

These parameters are a starting point and require optimization.

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 80% B

    • 1.0 - 5.0 min: Ramp to 100% B

    • 5.0 - 7.0 min: Hold at 100% B

    • 7.1 - 9.0 min: Return to 80% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Negative.

  • MRM Transitions:

    • 5-NO₂-γ-T: Precursor m/z 460.4 → Product m/z 194.1[10]

    • Internal Standard (7-nitro-β-tocopherol): Precursor m/z 460.4 → Product m/z 180.1 (or other unique product ion).

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy, cone voltage) by infusing standard solutions to maximize signal intensity for the specified MRM transitions.

References

  • Investigating the Tocopherol Contents of Walnut Seed Oils Produced in Different European Countries Analyzed by HPLC-UV: A Comparative Study on the Basis of Geographical Origin. (2022). MDPI.
  • Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. (n.d.). NIH.
  • Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. (n.d.). PubMed.
  • α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. (n.d.). NIH.
  • LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... (n.d.).
  • Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food M
  • Chromatographic analysis of a-tocopherol and related compounds in various matrices. (n.d.). CEU Repositorio Institucional.
  • Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. (2017). PMC - NIH.
  • Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. (n.d.). NIH.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • (PDF) Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. (2024).
  • Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. (n.d.). MDPI.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma. (2015). NIH.
  • Development and Validation of a Sensitive LC/MS/MS Method for the Determination of γ-Tocotrienol in Rat Plasma: Application to Pharmacokinetic Studies. (2014). PubMed Central.
  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency (EMA).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). FDA.
  • A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). MDPI.
  • validation of a method to determine vitamin e (alpha tocopherol)
  • Analysis of Tocopherol Using Chromatographic and Electrochemical Techniques. (2019). Hilaris Publisher.
  • Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS. (2016). bevital.
  • Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. (n.d.).
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R1)

Sources

Understanding the Challenge: The Inherent Instability of 5-Nitro-gamma-tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of sensitive compound extraction is paramount to achieving reliable and reproducible results. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into preventing the oxidation of 5-Nitro-gamma-tocopherol during extraction.

5-Nitro-gamma-tocopherol (5-NGT) is a nitrated derivative of gamma-tocopherol, a major form of Vitamin E. It is formed in vivo through the reaction of gamma-tocopherol with reactive nitrogen species (RNS) such as peroxynitrite.[1] While gamma-tocopherol itself is an antioxidant, the entire tocopherol family is susceptible to degradation.[2] The chromanol ring, which is central to its biological activity, is also the site of oxidative vulnerability. The extraction process, which exposes the molecule to oxygen, light, heat, and reactive solvents, creates a high-risk environment for its degradation.

The primary factors that accelerate the oxidation of tocopherols, and by extension 5-NGT, are:

  • Oxygen: Atmospheric oxygen is the principal driver of oxidation, especially at elevated temperatures.[3]

  • Temperature: Higher temperatures significantly increase the rate of degradation. For instance, studies on alpha-tocopherol show that degradation follows first-order kinetics and is dramatically faster at 180°C compared to lower temperatures.[4]

  • Light: Exposure to light, particularly UV radiation, induces photooxidation.[4][5] When dissolved in solvents like hexane or methanol, tocopherols degrade significantly under UV light even when stable in their pure, free form.[3][4]

  • Solvent Choice: The type of solvent can influence the degradation rate. For example, alpha-tocopherol degrades more rapidly in methanol than in hexane when exposed to UV light.[4]

Understanding these vulnerabilities is the first step toward designing a robust extraction protocol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the extraction of 5-Nitro-gamma-tocopherol in a direct question-and-answer format.

Symptom / Question Probable Cause(s) Recommended Solution & Scientific Rationale
Why is my final extract showing low or no 5-NGT recovery? High levels of degradation due to oxidation during the extraction process.Implement a multi-faceted protective strategy: 1. Work under an inert atmosphere (Nitrogen or Argon) to eliminate oxygen, a primary oxidant.[3][6]2. Use low-temperature conditions (e.g., 4°C or on an ice bath) throughout the entire procedure. Thermal degradation increases exponentially with temperature.[4]3. Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.[7] Photooxidation is a significant degradation pathway.[4]
I observe a color change in my solvent during extraction (e.g., turning yellowish/brownish). What does this indicate? Formation of oxidation products. Tocopherols can oxidize into quinones and other colored compounds.Immediately assess and fortify your inert atmosphere technique. This is a clear sign of oxygen ingress. Ensure all solvents are thoroughly de-gassed before use and that a positive pressure of inert gas is maintained. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) or pyrogallol to the extraction solvent to scavenge trace oxygen.[6][7]
My results are inconsistent between batches. What could be the cause? Variability in exposure to oxygen, light, or temperature between experiments. Minor procedural differences can lead to major discrepancies in the recovery of sensitive compounds.Standardize your protocol with an emphasis on protective measures. • Create a detailed, step-by-step Standard Operating Procedure (SOP).• Pre-cool all glassware, solvents, and equipment.Quantify your inert gas flow and ensure a consistent purge time for all samples.Use a consistent light source or work in a designated low-light area. Consistency is key to reproducibility.
Which solvent system is best for extracting 5-NGT while minimizing oxidation? The ideal solvent should provide good solubility for 5-NGT without promoting its degradation.Hexane or a hexane/ethyl acetate mixture is highly recommended.Hexane is a non-polar solvent that shows lower rates of tocopherol degradation compared to more polar solvents like methanol, especially under UV exposure.[3][4]• A common and effective mixture for extracting tocopherols after saponification is n-hexane:ethyl acetate (9:1, v/v) .[7]• Regardless of the solvent, it must be de-gassed prior to use by sparging with nitrogen or argon for at least 15-30 minutes.
Is a saponification step necessary, and how can I prevent oxidation during this process? Saponification is often used to break down lipids and release esterified tocochromanols from complex matrices. However, it is a high-risk step due to the use of heat and alkaline conditions.If saponification is required, take extreme precautions: 1. Add an antioxidant such as pyrogallol, ascorbic acid, or BHT to the sample before adding the potassium hydroxide (KOH) solution.[6][7]2. Continuously purge the reaction vessel with nitrogen or argon. [6]3. Keep the temperature as low as feasible (e.g., 70-80°C is common) and the reaction time as short as possible (typically 25-45 minutes).[7]4. Cool the sample rapidly in an ice bath immediately after the reaction is complete before proceeding to the solvent extraction phase.[7]

Core Principles & Prophylactic Measures

The key to preserving 5-NGT is not a single technique but a systematic approach that integrates multiple layers of protection.

The Imperative of an Inert Atmosphere

Oxygen is the primary antagonist. All procedures must be conducted under an inert atmosphere of high-purity nitrogen or argon. This is non-negotiable for achieving high recovery.

  • Techniques:

    • Glove Box: Provides the most controlled environment.[8]

    • Schlenk Line: A versatile and common setup for handling air-sensitive reagents and reactions. It allows for the evacuation of air from glassware and backfilling with inert gas.[9][10]

    • Balloon Method: A simpler, cost-effective method for maintaining a positive pressure of inert gas in a flask.[11]

Stringent Environmental Control: Light and Temperature
  • Light: Always use amber glass vials or flasks.[7] If unavailable, wrap standard glassware thoroughly with aluminum foil. Conduct all manipulations in a fume hood with the sash lowered and ambient lights dimmed to minimize exposure.

  • Temperature: Cold is your ally. All steps, from sample homogenization to solvent evaporation, should be performed at reduced temperatures (e.g., on ice or in a cold room). Avoid any heating steps unless absolutely necessary (like a carefully controlled saponification).

Chemical Stabilization: Solvents and Additives
  • Solvent De-gassing: Before use, solvents must be rendered anoxic. This is typically achieved by bubbling a steady stream of nitrogen or argon through the solvent for 15-30 minutes.

  • Antioxidant Spiking: The addition of a sacrificial antioxidant to the extraction solvent provides an extra layer of protection.

    • Butylated Hydroxytoluene (BHT): A common synthetic antioxidant often added to solvents.[7]

    • Pyrogallol or Ascorbic Acid: Frequently used during saponification to prevent the destruction of tocochromanols.[6]

The logical relationship between the threats and the protective measures is illustrated below.

cluster_Threats Oxidative Threats cluster_Compound Target Molecule cluster_Defenses Protective Measures O2 Atmospheric Oxygen NGT 5-Nitro-gamma-tocopherol O2->NGT Oxidizes Heat Heat / High Temp Heat->NGT Degrades Light UV / Ambient Light Light->NGT Photo-oxidizes Inert Inert Atmosphere (N₂ / Ar) Inert->O2 Displaces Cold Cryogenic Conditions (Ice Bath / 4°C) Cold->Heat Mitigates Dark Light Protection (Amber Glass) Dark->Light Blocks Antioxidant Antioxidant Spike (e.g., BHT) Antioxidant->O2 Scavenges

Caption: Interplay of threats and defenses in 5-NGT extraction.

Experimental Protocol: Oxidation-Minimized Extraction Workflow

This protocol outlines a direct solvent extraction procedure designed to maximize the recovery of 5-NGT by minimizing oxidative degradation.

prep 1. Preparation - Pre-cool glassware - Degas solvents with N₂ - Prepare N₂ balloon/line sample 2. Sample Homogenization - Weigh sample in amber vial - Add ice-cold, degassed solvent (e.g., Hexane + BHT) - Purge headspace with N₂ prep->sample extract 3. Extraction - Seal vial under N₂ - Vortex/sonicate at 4°C - Protect from light sample->extract separate 4. Phase Separation - Centrifuge at 4°C - Transfer supernatant via cannula to a new N₂-purged vial extract->separate evap 5. Solvent Evaporation - Evaporate solvent under a gentle stream of N₂ - Keep sample on ice separate->evap final 6. Final Product - Reconstitute in appropriate solvent for analysis - Store at -80°C under N₂ evap->final

Sources

challenges in differentiating 5-Nitro-gamma-tocopherol from other nitrated species

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for the analysis of 5-Nitro-γ-tocopherol (5-NO₂-γT). This resource is designed for researchers, scientists, and drug development professionals who are working to accurately identify and quantify this critical biomarker of nitrative stress. We understand the nuances and challenges involved in differentiating 5-NO₂-γT from a complex landscape of structurally similar nitrated species. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter when beginning work with 5-NO₂-γT.

Question: What is 5-Nitro-γ-tocopherol, and why is its accurate measurement critical?

Answer: 5-Nitro-γ-tocopherol (5-NO₂-γT) is a stable, nitrated metabolite of γ-tocopherol, the most common form of vitamin E in the North American diet.[1] It is formed when γ-tocopherol scavenges and detoxifies reactive nitrogen species (RNS), such as peroxynitrite, which are highly damaging molecules implicated in a range of inflammatory diseases.[1][2][3]

The accurate measurement of 5-NO₂-γT is critical because it serves as a specific biomarker for lipid-phase nitrative stress.[4] Elevated levels of 5-NO₂-γT have been identified in patients with coronary heart disease and Alzheimer's disease, making it a valuable target for understanding disease pathogenesis and monitoring therapeutic interventions.[2][5] Unlike other markers of nitrative stress like nitrotyrosine, γ-tocopherol reacts more readily with peroxynitrite, suggesting that 5-NO₂-γT may be a more sensitive and earlier indicator of RNS activity.[2]

Question: What are the primary chemical species that interfere with 5-NO₂-γT analysis?

Answer: The primary analytical challenge arises from species that are structurally or chemically similar to 5-NO₂-γT. These include:

  • Isomers of Nitrated Tocopherols: β-tocopherol is an isomer of γ-tocopherol, differing only in the position of methyl groups on the chromanol ring.[6] If present in the sample, nitrated β-tocopherol could be formed and exhibit very similar chromatographic behavior and mass spectral properties, making it difficult to distinguish from 5-NO₂-γT. The separation of β- and γ-tocopherol isomers is notoriously difficult even in their non-nitrated forms.[7]

  • Other Nitrated Lipids: The biological matrix is rich in lipids that can undergo nitration. These compounds may have similar retention times in reversed-phase chromatography and can cause ion suppression in mass spectrometry.

  • 3-Nitrotyrosine: While structurally different, nitrotyrosine is another major biomarker of nitrative stress.[2] In complex biological samples, it is essential to have a method that can resolve it from 5-NO₂-γT to assess different aspects of nitrative damage.

  • Oxidation Products: Tocopherols are easily oxidized.[7] Products like tocopheryl quinones can be present in the sample and may interfere with some detection methods, particularly those relying on UV or electrochemical detection.

Question: I am new to this analysis. Should I start with HPLC-UV or an LC-MS-based method?

Answer: The choice depends on your specific research needs, sample complexity, and available instrumentation.

  • HPLC-UV: This is a more accessible and less expensive starting point. Tocopherols and their derivatives absorb UV light, typically around 285-295 nm.[8][9] However, UV detection lacks specificity. Many other molecules in a biological extract will also absorb in this range, leading to a high risk of co-eluting interferences. This method is best suited for relatively clean samples or for screening purposes where absolute specificity is not required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for the analysis of 5-NO₂-γT.[2] It provides high sensitivity and, crucially, high specificity based on the mass-to-charge ratio (m/z) of the molecule. Using tandem mass spectrometry (MS/MS) allows for even greater confidence in identification by monitoring specific fragmentation patterns.[5] Given the low endogenous concentrations of 5-NO₂-γT and the complexity of biological matrices, LC-MS is strongly recommended for accurate and reliable quantification.[1]

The following diagram provides a decision-making workflow for selecting the appropriate analytical technique.

Start Start: Need to measure 5-NO₂-γT Question1 Is the sample matrix simple (e.g., purified system)? Start->Question1 Question2 Is high specificity and quantification required? Question1->Question2 No Method_UV HPLC-UV is a viable starting point. Question1->Method_UV Yes Question2->Method_UV No (Screening Only) Method_MS LC-MS or LC-MS/MS is strongly recommended. Question2->Method_MS Yes Question3 Are isomeric interferences a major concern? Method_NP_HPLC Consider Normal-Phase (NP) HPLC for isomer separation. Question3->Method_NP_HPLC Yes Method_MS->Question3

Caption: Decision tree for selecting an analytical method.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question: My chromatogram shows poor resolution. The peak for 5-NO₂-γT is broad and not well separated from neighboring peaks. What should I do?

Answer: Poor resolution is a common issue that can compromise quantification. Here are the likely causes and solutions:

Probable Cause Recommended Solution & Explanation
1. Suboptimal HPLC Column/Mobile Phase Solution: Optimize your chromatography. For reversed-phase (RP) HPLC, a C18 column is common, but for challenging separations, consider a C30 phase, which offers enhanced shape selectivity for tocopherol isomers.[10][11] Systematically vary the mobile phase composition (e.g., the ratio of methanol/acetonitrile to water) and the gradient slope. A shallower gradient around the elution time of your analyte can significantly improve resolution.
2. Co-elution of Isomers Solution: If you suspect co-elution with a nitrated isomer (e.g., nitro-β-tocopherol), an RP-HPLC method may be insufficient. Switch to a Normal-Phase (NP) HPLC setup. NP-HPLC with a silica column and a non-polar mobile phase (e.g., hexane with a polar modifier like isopropanol or dioxane) is superior for separating tocopherol isomers.[7][12]
3. Sample Overload Solution: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks. Reduce the injection volume or dilute your sample. Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.[13]
4. Matrix Effects Solution: Complex biological matrices can contain compounds that interfere with the separation. Enhance your sample preparation. Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove more interfering substances.

Question: I have a very low signal for 5-NO₂-γT in my LC-MS analysis, close to the limit of detection. How can I improve sensitivity?

Answer: Low sensitivity can prevent the reliable measurement of endogenous 5-NO₂-γT. Here’s how to boost your signal:

Probable Cause Recommended Solution & Explanation
1. Inefficient Ionization in MS Source Solution: Optimize your mass spectrometer's source parameters. 5-NO₂-γT is typically analyzed in negative ion mode.[2] Systematically adjust the capillary voltage, gas temperatures, and gas flow rates to maximize the signal for a 5-NO₂-γT standard. The choice of mobile phase additive (e.g., a small amount of ammonium acetate) can also significantly impact ionization efficiency.
2. Analyte Loss During Sample Prep Solution: Tocopherols are lipophilic and can adhere to plasticware. Use silanized glass vials and minimize sample transfer steps. Since tocopherols are prone to oxidation, perform all steps under dim light and consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.[14] Always work quickly and keep samples cold.
3. Ion Suppression from Matrix Solution: Co-eluting matrix components can compete with your analyte for ionization, suppressing its signal. Improve chromatographic separation to move the 5-NO₂-γT peak away from highly suppressive regions. If that fails, a more rigorous sample cleanup (e.g., two-step SPE) may be necessary.
4. Suboptimal Detection Method Solution: For ultimate sensitivity, consider using HPLC with electrochemical detection (HPLC-ED). Coulometric detectors are extremely sensitive for electroactive compounds like tocopherols and their nitrated derivatives, with detection limits reported in the femtomole range.[1]

Question: I suspect a different nitrated compound is co-eluting with my 5-NO₂-γT peak in LC-MS. How can I confirm this?

Answer: Co-elution is a significant risk that can lead to overestimation of your analyte.

  • Step 1: Use High-Resolution Mass Spectrometry (HRMS): If you are using a single or triple quadrupole mass spectrometer, you are relying on nominal mass. An HRMS instrument (like a Q-TOF or Orbitrap) can provide a highly accurate mass measurement. A co-eluting interference will likely have a different elemental composition and thus a slightly different exact mass, which can be resolved by HRMS.

  • Step 2: Scrutinize the MS/MS Fragmentation: If you are using tandem MS, ensure that the ratio of your quantifier and qualifier fragment ions remains constant across the chromatographic peak. A change in this ratio from the leading edge to the trailing edge of the peak is a strong indication of a co-eluting compound with a different fragmentation pattern.

  • Step 3: Employ an Orthogonal Separation Method: Analyze the same sample using a different chromatographic mechanism. As mentioned previously, if you are using RP-HPLC, re-analyze the sample using an NP-HPLC method.[7] A true 5-NO₂-γT peak will have a consistent concentration measurement across both methods, whereas an artifact from a co-eluting compound will not.

Section 3: Key Experimental Protocols

This section provides validated, step-by-step methodologies for the analysis of 5-NO₂-γT.

Protocol 1: Extraction of 5-NO₂-γT from Human Plasma

This protocol is designed to efficiently extract lipophilic compounds while minimizing degradation.

Materials:

  • Human plasma (collected with EDTA)

  • Internal Standard (IS): d9-5-Nitro-γ-tocopherol (if available)

  • Butylated hydroxytoluene (BHT)

  • Ethanol (100%, HPLC grade)

  • Hexane (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Nitrogen gas source

Procedure:

  • Sample Spiking: To a 200 µL aliquot of plasma in a glass tube, add the internal standard to its final target concentration. This IS is crucial for correcting variability in extraction and analysis.

  • Protein Precipitation: Add 400 µL of cold 100% ethanol containing 0.1% BHT. Vortex vigorously for 30 seconds to precipitate proteins. The BHT is added to prevent oxidation of tocopherols during the process.[14]

  • Liquid-Liquid Extraction: Add 1.0 mL of hexane, vortex for 1 minute, and then centrifuge at 2,000 x g for 5 minutes at 4°C. The hexane layer will contain the lipids, including 5-NO₂-γT.

  • Isolate Supernatant: Carefully transfer the upper hexane layer to a new clean glass tube, being careful not to disturb the protein pellet.

  • Re-extraction: Repeat the extraction (steps 3-4) on the remaining aqueous layer and protein pellet with another 1.0 mL of hexane. Combine the hexane fractions. This second extraction step ensures high recovery of the analyte.

  • Drying: Evaporate the pooled hexane fractions to dryness under a gentle stream of nitrogen gas. Avoid overheating the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS analysis (e.g., methanol/isopropanol). Vortex briefly and transfer to an autosampler vial for injection.

The following diagram illustrates this sample preparation workflow.

Start Start: 200 µL Plasma Step1 1. Add Internal Standard (IS) and Ethanol + BHT Start->Step1 Step2 2. Vortex to Precipitate Protein Step1->Step2 Step3 3. Add Hexane & Centrifuge Step2->Step3 Step4 4. Collect Hexane Layer Step3->Step4 Step5 5. Re-extract with Hexane Step4->Step5 Step6 6. Pool Hexane & Evaporate (under Nitrogen) Step5->Step6 Step7 7. Reconstitute in Mobile Phase Step6->Step7 End Ready for LC-MS Injection Step7->End

Caption: Workflow for plasma sample preparation.

Protocol 2: RP-HPLC-MS/MS Method for 5-NO₂-γT

This method provides a robust starting point for sensitive and specific quantification.

Parameter Setting Rationale
HPLC System UPLC/UHPLC SystemProvides better resolution and faster run times than traditional HPLC.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)A standard column that provides good retention for lipophilic molecules.[10]
Mobile Phase A Water + 0.1% Formic AcidAcidification aids in positive ion mode, but for negative mode, ammonium acetate may be better.
Mobile Phase B Methanol:Isopropanol (90:10) + 0.1% Formic AcidThe organic mobile phase effectively elutes tocopherols.
Gradient 80% B to 100% B over 5 min, hold for 2 min, re-equilibrateA typical gradient for separating lipids. This should be optimized for your specific system and interferences.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature reduces viscosity and can improve peak shape.
MS System Triple Quadrupole Mass SpectrometerRequired for selective reaction monitoring (SRM) for high specificity and sensitivity.
Ionization Mode Electrospray Ionization (ESI), Negative Mode5-NO₂-γT ionizes well in negative mode.[2]
SRM Transition m/z 460.3 → 194.1 (example)The precursor ion (M-H)⁻ is m/z 460.3. The fragment ion corresponds to a characteristic part of the molecule. This transition must be optimized empirically.[15]
Source Params Capillary: 3.0 kV, Gas Temp: 350°C, Gas Flow: 10 L/minThese are typical starting parameters and must be optimized for your specific instrument to maximize signal.
References
  • Williamson, J. D., et al. (2015). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. NIH Public Access. Available at: [Link]

  • Maliar, T., et al. (2022). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI. Available at: [Link]

  • Ryynänen, K., et al. (2012). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society. Available at: [Link]

  • Ozsoz, M., Ibrahim, A. U., & Coston, P. P. (2019). Analysis of Tocopherol Using Chromatographic and Electrochemical Techniques. Hilaris Publisher. Available at: [Link]

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. PubMed. Available at: [Link]

  • Cohn, W., et al. (2007). LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... ResearchGate. Available at: [Link]

  • Rupérez, F. J., et al. (2001). Chromatographic analysis of a-tocopherol and related compounds in various matrices. CEU Repositorio Institucional. Available at: [Link]

  • Scientific Instrument Services. (n.d.). Determination of Tocopherols in Human Serum Using Gas Chromatography. SCISPEC. Available at: [Link]

  • Yi, D., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. PMC - NIH. Available at: [Link]

  • Jiang, Q. (2022). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. NIH. Available at: [Link]

  • O'Donnell, V. B., et al. (2000). Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle. PubMed. Available at: [Link]

  • Beckman, J. S., et al. (2000). Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. PubMed. Available at: [Link]

  • Waters Corporation. (2022). Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. Waters. Available at: [Link]

  • Kamal-Eldin, A., & Appelqvist, L. Å. (1996). The chemistry and antioxidant properties of tocopherols and tocotrienols. Journal of Lipid Research.
  • Waters Corporation. (2022). Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. Waters Website. Available at: [Link]

  • Dahot, M. U., et al. (n.d.). UV-SPECTROPHOTOMETRIC DETERMINATION OF α-TOCOPHEROL ACETATE IN PHARMACEUTICAL PREPARATIONS. Jamshoro, Pakistan: University of Sindh.
  • Dahot, M. U., et al.
  • Abidi, S. L., & Mounts, T. L. (1997). Separations of tocopherols and tocotrienols on a C30 reversed-phase column.
  • Chin, S. F., et al. (2021). Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. MDPI. Available at: [Link]

  • Özyürek, M., et al. (2014). Quantitative Determination of α-Tocopherol in Pharmaceutical Soft Capsule by Spectrophotometry. DergiPark. Available at: [Link]

  • Brown, K. S., et al. (2004). 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. PubMed. Available at: [Link]

  • Schleicher, R. L., et al. (2000). Shape Selectivity of C30 Phases for RP-HPLC Separation of Tocopherol Isomers and Correlation with MAS NMR Data from Suspended Stationary Phases. ACS Publications. Available at: [Link]

Sources

Technical Support Center: The Impact of α-Tocopherol Supplementation on 5-Nitro-γ-Tocopherol Levels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the critical interaction between alpha-tocopherol (α-T) supplementation and the levels of 5-Nitro-gamma-tocopherol (5-NO2-γ-T). Our goal is to equip you with the foundational knowledge and practical tools to design robust experiments and accurately interpret your findings in this nuanced area of vitamin E metabolism and nitrative stress.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common questions that form the basis of understanding the interplay between different vitamin E isomers and their nitrated metabolites.

Q1: What are α-tocopherol, γ-tocopherol, and 5-Nitro-γ-tocopherol?

  • Alpha-tocopherol (α-T): The most abundant and biologically active form of vitamin E in human plasma and tissues.[1] It is a potent fat-soluble antioxidant that protects cell membranes from reactive oxygen species (ROS).[2]

  • Gamma-tocopherol (γ-T): The most common form of vitamin E in the U.S. diet (e.g., from soybean and corn oils). While α-T is a superior scavenger of ROS, γ-T is uniquely effective at trapping reactive nitrogen species (RNS) like peroxynitrite and nitrogen dioxide.[3][4][5]

  • 5-Nitro-gamma-tocopherol (5-NO2-γ-T): A nitrated metabolite formed when γ-tocopherol scavenges RNS.[3] Unlike α-T, γ-T has an unsubstituted 5-position on its chromanol ring, making it susceptible to nitration.[3][5] This makes 5-NO2-γ-T a specific and sensitive biomarker of RNS-induced damage, or "nitrative stress".[5][6]

Q2: What is the primary research question regarding α-T supplementation and 5-NO2-γ-T levels?

The central issue is that high-dose supplementation with α-tocopherol, while increasing plasma α-T levels, paradoxically leads to a significant decrease in the body's concentrations of γ-tocopherol.[3][7] This reduction in available γ-T substrate can impair the body's ability to neutralize harmful RNS, which in turn leads to lower-than-expected levels of the biomarker 5-NO2-γ-T, even in situations of high nitrative stress.[3][8]

Q3: Why does α-tocopherol supplementation decrease γ-tocopherol levels in the body?

This occurs primarily through two well-documented hepatic mechanisms:

  • Preferential Binding by α-Tocopherol Transfer Protein (α-TTP): The liver expresses α-TTP, a protein critical for maintaining vitamin E levels in the blood.[1][9][10] α-TTP has a much higher affinity for α-tocopherol than for other vitamin E forms.[9] It selectively binds to α-T and incorporates it into nascent very-low-density lipoproteins (VLDLs) for secretion into the bloodstream.[11] Other forms, like γ-T, are less efficiently bound and are targeted for metabolism and excretion.[12]

  • Increased Catabolism via Cytochrome P450 4F2 (CYP4F2): Tocopherols not selected by α-TTP are primarily metabolized by the enzyme CYP4F2, which initiates their breakdown for excretion.[13][14][15] High intracellular levels of α-T can competitively increase the metabolic clearance of γ-T, further reducing its plasma concentration.[3]

Part 2: The Core Scientific Issue - A Deeper Dive

Q4: What is the direct experimental evidence that α-T supplementation reduces 5-NO2-γ-T levels?

A key study involving young adult smokers, a group with inherently high nitrative stress, provides clear evidence.[3] Researchers found that smokers had higher baseline levels of plasma 5-NO2-γ-T compared to non-smokers.[3][16] However, after short-term supplementation with α-tocopherol, the plasma levels of 5-NO2-γ-T in smokers decreased significantly.[3][8] This was strongly correlated with a sharp drop in their plasma γ-T levels.[3] This finding demonstrates that the availability of the γ-T substrate is a rate-limiting factor for the formation of 5-NO2-γ-T.

Q5: What are the broader implications of this interaction for researchers?

These findings have significant consequences for experimental design and data interpretation:

  • Biomarker Interpretation: When using 5-NO2-γ-T as a biomarker for nitrative stress, it is crucial to simultaneously measure both α-T and γ-T levels. A low 5-NO2-γ-T level could be misinterpreted as low nitrative stress, when in fact it may be the result of a depleted γ-T pool caused by high α-T intake.[3]

  • Supplementation Studies: Research on the health effects of vitamin E must consider the impact of the specific isomer used. Studies using only high-dose α-T may inadvertently diminish the anti-inflammatory and RNS-scavenging benefits provided by γ-T.[7][17]

  • Disease Models: In diseases associated with high nitrative stress, such as cardiovascular disease, Alzheimer's disease, and rheumatoid arthritis, understanding the α-T/γ-T balance is critical.[3][7][18] Elevated 5-NO2-γ-T has been observed in the brains of Alzheimer's patients, highlighting the importance of lipid-phase nitration in neurodegeneration.[18][19]

Quantitative Impact of α-T Supplementation

The following table summarizes representative data from a study on smokers and non-smokers to illustrate the quantitative effects of α-T supplementation.

ParameterGroupPre-Supplementation (Baseline)Post-Supplementation (Day 6)Key Finding
Plasma γ-Tocopherol (µmol/L) Smokers3.5 ± 0.41.9 ± 0.2~46% Decrease
Non-Smokers3.1 ± 0.31.8 ± 0.2~42% Decrease
Plasma 5-NO2-γ-T (nmol/L) Smokers1.8 ± 0.30.9 ± 0.2~50% Decrease
Non-Smokers0.9 ± 0.10.8 ± 0.1No Significant Change
Data adapted from Pei, R., et al. (2015). Free Radic Biol Med.[3][8]

Part 3: Visualizing the Mechanisms & Workflows

Understanding the biochemical pathways and experimental procedures is essential for troubleshooting and robust methodology.

Diagram 1: Hepatic Sorting and Metabolism of Tocopherols

This diagram illustrates how the liver preferentially retains α-tocopherol via the α-TTP, leading to the metabolic elimination of γ-tocopherol.

cluster_0 Hepatocyte (Liver Cell) Chylomicrons Dietary Tocopherols (α-T, γ-T) in Chylomicron Remnants TTP α-TTP (Alpha-Tocopherol Transfer Protein) Chylomicrons->TTP Uptake VLDL Nascent VLDL TTP->VLDL α-T selected (High Affinity) CYP4F2 CYP4F2 Enzyme (Metabolism) TTP->CYP4F2 γ-T rejected (Low Affinity) Bloodstream_Out To Body Tissues (High α-T / Low γ-T) VLDL->Bloodstream_Out Excretion Biliary Excretion CYP4F2->Excretion Metabolites Bloodstream_In To Liver Bloodstream_In->Chylomicrons

Caption: Hepatic sorting of tocopherols by α-TTP and CYP4F2.

Diagram 2: Formation of 5-Nitro-γ-Tocopherol

This diagram shows how γ-tocopherol, but not α-tocopherol, can be nitrated by reactive nitrogen species (RNS).

cluster_gT γ-Tocopherol Pathway cluster_aT α-Tocopherol Pathway RNS Reactive Nitrogen Species (e.g., Peroxynitrite ONOO-) gT γ-Tocopherol (unsubstituted C5 position) RNS->gT aT α-Tocopherol (methylated C5 position) RNS->aT NGT 5-Nitro-γ-Tocopherol (5-NO2-γ-T) Biomarker Formed gT->NGT Nitration NoReaction No Nitration at C5 aT->NoReaction

Caption: Chemical basis for the specific nitration of γ-tocopherol.

Part 4: Troubleshooting Guide & Experimental Protocols

This section is designed to address specific technical challenges you may encounter during your experiments.

Q6: We supplemented our animal model with α-tocopherol and exposed it to an inflammatory agent, but the 5-NO2-γ-T levels in plasma are unexpectedly low or undetectable. What went wrong?

This is a classic scenario. Here is a troubleshooting checklist:

  • Check γ-Tocopherol Levels First: Before concluding that nitrative stress is low, quantify the plasma γ-T concentration. It is highly probable that the α-T supplementation has depleted the γ-T substrate pool to a level where 5-NO2-γ-T formation is minimal, regardless of the RNS produced.

  • Verify Analyte Stability: Both γ-T and 5-NO2-γ-T are susceptible to oxidation and light degradation. Ensure samples were collected with an antioxidant (e.g., butylated hydroxytoluene, BHT), protected from light, and stored immediately at -80°C.

  • Assess Extraction Efficiency: The liquid-liquid extraction step is critical. Use a deuterated internal standard for both γ-T (e.g., d4-γ-T) and 5-NO2-γ-T to correct for extraction losses and matrix effects during LC-MS/MS analysis. Inconsistent recovery will lead to high variance.

  • Confirm Instrument Sensitivity: 5-NO2-γ-T is often a low-abundance analyte. Confirm that your LC-MS/MS system has the required sensitivity (limit of detection in the low fmol range).[16] Develop a robust calibration curve using a certified 5-NO2-γ-T standard.

Q7: We are seeing high variability in 5-NO2-γ-T measurements between replicates from the same subject. What are the likely causes?

High variability typically points to issues in the pre-analytical or analytical phases:

  • Inconsistent Sample Handling: Even brief exposure to room temperature or light can cause differential degradation between aliquots. Standardize all handling steps from blood draw to freezer.

  • Extraction In-precision: Ensure precise and consistent pipetting of solvents during the extraction. Vortex each sample for the exact same duration and speed to normalize extraction efficiency.

  • Autosampler Issues: If samples sit on an uncooled autosampler for an extended period, degradation can occur. Ensure the autosampler is temperature-controlled (typically 4°C).

  • Matrix Effects: Plasma lipids can cause ion suppression or enhancement in the mass spectrometer source. Ensure your chromatographic method provides adequate separation of the analyte from the bulk of the phospholipids. If not, a more rigorous sample cleanup (e.g., solid-phase extraction) may be needed.

Validated Protocol: Quantification of Tocopherols and 5-NO2-γ-T in Human Plasma via LC-MS/MS

This protocol provides a robust method for the simultaneous analysis of α-T, γ-T, and 5-NO2-γ-T.

1. Sample Preparation & Spiking:

  • Thaw plasma samples on ice, protected from light.

  • In a light-protected microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of an internal standard (IS) solution containing d6-α-tocopherol and d4-γ-tocopherol in ethanol.

  • Add 10 µL of BHT (1 mg/mL in ethanol) to prevent auto-oxidation.

  • Vortex briefly.

2. Protein Precipitation & Liquid-Liquid Extraction:

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Add 500 µL of hexane.

  • Vortex vigorously for 2 minutes to extract the lipids and tocopherols into the hexane layer.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper hexane layer to a new tube.

  • Dry the hexane extract under a gentle stream of nitrogen gas.

3. Reconstitution & Analysis:

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Methanol:Water).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Isocratic elution with Methanol/Water (98:2) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole operated in negative ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for each analyte and internal standard.

Diagram 3: Experimental Workflow for Tocopherol Analysis

Sample 1. Plasma Sample Collection (Protect from light, add BHT) Spike 2. Spike with Internal Standards (e.g., d6-α-T, d4-γ-T) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Extract 4. Liquid-Liquid Extraction (Hexane) Precipitate->Extract Dry 5. Evaporate to Dryness (Nitrogen Stream) Extract->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute Inject 7. LC-MS/MS Analysis (C18 Column, MRM Mode) Reconstitute->Inject Data 8. Data Processing (Quantify against calibration curve) Inject->Data

Caption: Standard workflow for plasma tocopherol analysis by LC-MS/MS.

References

  • Pei, R., Mah, E., & Bruno, R. S. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. Free Radical Biology and Medicine, 86, 181–190. [Link]

  • Life Extension. (n.d.). Gamma Tocopherol and Alpha Tocopherol. [Link]

  • Pei, R., Mah, E., & Bruno, R. S. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. PubMed. [Link]

  • Ames, B. N., Shigenaga, M. K., & Hagen, T. M. (1993). Oxidants, antioxidants, and the degenerative diseases of aging. Proceedings of the National Academy of Sciences, 90(17), 7915–7922. [Link]

  • Sontag, T. J., & Parker, R. S. (2002). Cytochrome P450 omega-hydroxylase pathway of tocopherol catabolism. Novel mechanism of regulation of vitamin E status. Journal of Biological Chemistry, 277(29), 25290–25296. [Link]

  • Devaraj, S., Leonard, S., Traber, M. G., & Jialal, I. (2006). How an increased intake of alpha-tocopherol can suppress the bioavailability of gamma-tocopherol. Redox Report, 11(3), 99-104. [Link]

  • Morinobu, T., Yoshimura, K., & Tamai, H. (2012). Alpha-Tocopherol Transfer Protein (α-TTP). Subcellular Biochemistry, 56, 231–256. [Link]

  • Meier, R., Tomizaki, T., Schulze-Briese, C., Baumann, U., & Stocker, A. (2003). The molecular basis of vitamin E retention: structure of human alpha-tocopherol transfer protein. Journal of Molecular Biology, 331(3), 725–734. [Link]

  • Arita, M., Sato, Y., Miyata, A., Tanabe, T., Takahashi, E., Kayden, H. J., Arai, H., & Inoue, K. (1995). Human alpha-tocopherol transfer protein: cDNA cloning, expression and chromosomal localization. Biochemical Journal, 306(Pt 2), 437–443. [Link]

  • Hernandez, M. L., Wagner, J. G., Kala, A., et al. (2019). High-dose γ-tocopherol supplementation may facilitate control of eosinophilic asthma. DoctorsData. [Link]

  • Arai, H. (2019). α-Tocopherol Transfer Protein. In Vitamin E (pp. 81-95). Royal Society of Chemistry. [Link]

  • Birringer, M. (2011). So many options but one choice: the human body prefers α- tocopherol. A matter of stereochemistry. Annals of the Romanian Society for Cell Biology, 16(1), 19-24. [Link]

  • Williamson, K. S., Cooney, R. V., & Floyd, R. A. (2002). The Nitration Product 5-Nitro-γ-tocopherol Is Increased in the Alzheimer Brain. Nitric Oxide, 6(2), 221-227. [Link]

  • Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). γ-Tocopherol traps mutagenic electrophiles such as NOx and complements α-tocopherol: Physiological implications. Proceedings of the National Academy of Sciences, 90(5), 1771–1775. [Link]

  • Bardag-Gorce, F., Fio,d, J., Anan, A., et al. (2017). CYP4F2 repression and a modified alpha-tocopherol (vitamin E) metabolism are two independent consequences of ethanol toxicity in human hepatocytes. Food and Chemical Toxicology, 105, 239-248. [Link]

  • Bruno, R. S., Frescas, S., & Traber, M. G. (2003). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. FEBS Letters, 555(3), 514-518. [Link]

  • Johnson, C. H., De-Mar, J. C., Gudi, T., & Podda, M. (2010). Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity. Journal of Nutrition, 140(5), 903-907. [Link]

  • Wikipedia. (n.d.). CYP4F2. [Link]

  • Wikipedia. (n.d.). Vitamin E. [Link]

  • PharmGKB. (n.d.). PharmGKB summary: very important pharmacogene information for CYP4F2. Pharmacogenetics and Genomics. [Link]

  • Finno, C. J., Estell, K. E., Katzman, S., et al. (2021). Increased α-tocopherol metabolism in horses with neuroaxonal dystrophy. Journal of Veterinary Internal Medicine, 35(5), 2445-2454. [Link]

  • Niki, E., & Abe, K. (2021). Antioxidant action of vitamin E in vivo as assessed from its reaction products with multiple biological oxidants. Free Radical Research, 55(1), 1-13. [Link]

  • Cooney, R. V. (n.d.). Research Profile. University of Hawaii System. [Link]

Sources

Technical Support Center: Quality Control for 5-Nitro-γ-tocopherol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitro-γ-tocopherol (5-N-γ-T) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the quantification of this critical biomarker of nitrative stress. As 5-N-γ-T is not commercially available, this resource focuses on the preparation, validation, and implementation of in-house quality control materials to ensure the accuracy and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of 5-N-γ-T and the foundational aspects of its analysis.

Q1: What is 5-Nitro-γ-tocopherol and why is it an important biomarker?

A1: 5-Nitro-γ-tocopherol (5-N-γ-T) is a nitrated derivative of γ-tocopherol, the most common form of Vitamin E in the North American diet.[1] It is formed when γ-tocopherol reacts with reactive nitrogen species (RNS), such as peroxynitrite.[1] This reaction makes 5-N-γ-T a stable and specific marker of nitrative stress, which is implicated in the pathogenesis of various inflammatory diseases.[1] Unlike some other biomarkers of nitrative stress, 5-N-γ-T is formed in the lipid phase, providing valuable insights into nitrative damage in cellular membranes and lipoproteins.[1]

Q2: Why are commercial quality control materials for 5-N-γ-T not available?

A2: 5-Nitro-γ-tocopherol is not commercially available primarily due to its nature as a reaction product rather than a synthesized compound for widespread commercial use.[2] Its instability under certain conditions and the specialized nature of its application as a biomarker in research settings have limited its commercial production. Consequently, researchers must synthesize and purify 5-N-γ-T in-house to use as a standard and for the preparation of quality control (QC) materials.[2]

Q3: What are the primary analytical methods for quantifying 5-N-γ-T?

A3: The most common and reliable method for the quantification of 5-N-γ-T is High-Performance Liquid Chromatography (HPLC).[1] Due to the complexity of biological matrices and the low endogenous concentrations of 5-N-γ-T, HPLC is often coupled with sensitive detection methods such as:

  • Coulometric Detection: This method offers high sensitivity and is well-suited for detecting electroactive compounds like 5-N-γ-T.[1]

  • Mass Spectrometry (MS and MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity, allowing for accurate identification and quantification of 5-N-γ-T, even in complex samples.[3]

Q4: What are the critical first steps before starting a 5-N-γ-T assay?

A4: Before embarking on 5-N-γ-T quantification, it is crucial to:

  • Synthesize and Purify 5-N-γ-T: As it is not commercially available, you will need to prepare your own standard.[2]

  • Prepare and Validate In-House Quality Control Materials: This is essential for monitoring the performance of your assay over time.

  • Develop and Validate Your Analytical Method: This includes establishing parameters such as linearity, accuracy, precision, and the limit of quantification.[4]

Section 2: Preparation and Handling of In-House Quality Control Materials

Given the absence of commercial standards, the preparation of reliable in-house materials is paramount.

Q5: How do I synthesize 5-Nitro-γ-tocopherol?

A5: The synthesis of 5-N-γ-T involves the nitration of γ-tocopherol. A commonly used method is as follows:[2]

Protocol for Synthesis of 5-Nitro-γ-tocopherol

  • Dissolve γ-tocopherol in an ethanolic solution.

  • Acidify the solution with glacial acetic acid.

  • Induce nitration by adding sodium nitrite.

  • Terminate the reaction with potassium hydroxide (KOH).

  • Wash the mixture with water.

  • Extract the crude product using hexane.

  • Dry the hexane extract under a stream of nitrogen gas.

  • Reconstitute the purified 5-N-γ-T in ethanol.

dot

cluster_synthesis 5-N-γ-T Synthesis Workflow Start Start Dissolve Dissolve γ-tocopherol in ethanol Start->Dissolve Acidify Acidify with - glacial acetic acid Dissolve->Acidify Nitrate Induce nitration with sodium nitrite Acidify->Nitrate Terminate Terminate reaction with KOH Nitrate->Terminate Wash Wash with water Terminate->Wash Extract Extract with hexane Wash->Extract Dry Dry under nitrogen Extract->Dry Reconstitute Reconstitute in ethanol Dry->Reconstitute End End Reconstitute->End

Caption: Workflow for the synthesis of 5-Nitro-γ-tocopherol.

Q6: How can I purify the synthesized 5-N-γ-T?

A6: Purification of the synthesized 5-N-γ-T is crucial to remove unreacted γ-tocopherol and other byproducts. While the synthesis protocol includes extraction and washing steps, further purification can be achieved using preparative HPLC. The purity of the final product should be confirmed by LC-MS, and its concentration determined spectrophotometrically.[2]

Q7: How should I prepare and store my in-house quality control (QC) materials?

A7: In-house QC materials should ideally be prepared from a pooled matrix that is representative of your study samples (e.g., plasma, tissue homogenate).

Protocol for Preparation of Pooled Matrix QC Samples

  • Collect and pool a sufficient volume of the biological matrix from a source that is not part of the study.

  • Spike the pooled matrix with your purified 5-N-γ-T to achieve low, medium, and high concentrations that span the expected range of your samples.

  • Aliquot the spiked pools into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the QC aliquots at -80°C.[5][6]

Table 1: Recommended Storage Conditions for Tocopherols and Derivatives

CompoundMatrixStorage TemperatureDurationReference
α- and γ-tocopherolsPlasma-80°CUp to 6 months[7]
α- and γ-tocopherolsBroccoli (fresh)-20°CDecreased levels over 28 days[5][6]
Tocopherol isomersFrozen-20°C and -80°CStable for 180 days[8]

Based on the stability of related tocopherols, it is recommended to store 5-N-γ-T standards and QC samples at -80°C and to minimize exposure to light and oxygen.[5]

Q8: How do I validate my in-house QC materials?

A8: Validation of your in-house QC materials involves demonstrating their homogeneity and stability.

  • Homogeneity: Analyze multiple aliquots from the same batch to ensure that the concentration of 5-N-γ-T is consistent.

  • Stability: Analyze QC samples at regular intervals to determine the stability of 5-N-γ-T under your storage conditions.

Section 3: Troubleshooting Guide for 5-N-γ-T Assays

This section provides solutions to common problems encountered during the analysis of 5-N-γ-T.

Q9: I am seeing high variability in my QC sample measurements. What could be the cause?

A9: High variability can stem from several sources:

  • Inconsistent Sample Preparation: Ensure that your extraction procedure is consistent for all samples. Lipids are susceptible to degradation, so it is important to minimize exposure to light and oxygen and to work efficiently.[9]

  • Instrument Instability: Check for fluctuations in your HPLC system's pressure and detector baseline. A drifting baseline can indicate an unequilibrated column or contaminated mobile phase.

  • Improper Storage and Handling: Repeated freeze-thaw cycles of your QC samples can lead to degradation. Always use fresh aliquots for each run.

dot

cluster_troubleshooting Troubleshooting High Variability Variability High Variability in QC SamplePrep Inconsistent Sample Preparation Variability->SamplePrep Instrument Instrument Instability Variability->Instrument Storage Improper Storage/ Handling Variability->Storage Extraction Inconsistent Extraction SamplePrep->Extraction Degradation Analyte Degradation SamplePrep->Degradation Pressure Pressure Fluctuations Instrument->Pressure Baseline Baseline Drift Instrument->Baseline FreezeThaw Repeated Freeze-Thaw Storage->FreezeThaw

Caption: Common causes of high variability in QC measurements.

Q10: My 5-N-γ-T peak is showing poor shape (e.g., tailing or fronting). How can I improve it?

A10: Poor peak shape is often related to the chromatographic conditions or interactions with the analytical column.

  • Column Contamination: The column can become contaminated with strongly retained matrix components. Try flushing the column with a strong solvent.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is compatible with the mobile phase.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column packing material. Consider using a different column or adding a mobile phase modifier.

Q11: I am observing unexpected peaks in my chromatogram. What are they?

A11: Unexpected peaks, or "ghost peaks," can be due to several factors:

  • Contamination: Contamination can come from the sample, the mobile phase, or the HPLC system itself. Running a blank injection (mobile phase only) can help identify the source.

  • Sample Decomposition: 5-N-γ-T, like other tocopherols, can degrade if not handled properly. Ensure samples are protected from light and heat.

  • In-source Fragmentation (for LC-MS): In mass spectrometry, some molecules can fragment in the ion source, leading to the appearance of unexpected ions that may be misinterpreted as other compounds.[10] Careful optimization of MS parameters is necessary to minimize this.

Q12: My sensitivity for 5-N-γ-T seems low. How can I improve it?

A12: Low sensitivity can be a significant challenge, especially for endogenous levels of 5-N-γ-T.

  • Optimize Sample Preparation: Ensure your extraction method provides good recovery of 5-N-γ-T from the sample matrix. Solid-phase extraction (SPE) can be used to concentrate the analyte.

  • Detector Settings: For coulometric detection, ensure the electrode potentials are optimized for 5-N-γ-T. For MS detection, optimize ionization and fragmentation parameters.

  • Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the ionization efficiency of the analyte in LC-MS, thereby affecting sensitivity.

Section 4: Validation of the Analytical Method

A properly validated analytical method is crucial for obtaining reliable and reproducible data.

Q13: What are the key parameters to consider when validating my 5-N-γ-T assay?

A13: According to regulatory guidelines, the following parameters should be evaluated:[4]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (Coefficient of determination, r²)≥ 0.99
Accuracy (% Recovery)80-120% of the true value
Precision (Relative Standard Deviation, %RSD)≤ 15% (≤ 20% at LOQ)

Note: These are general guidelines and may vary depending on the specific application and regulatory requirements.

References

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonised guidelines for the in-house validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]

  • Frank, J., & Engel, K. H. (2018). How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries. Food Chemistry, 266, 396-401. Retrieved from [Link]

  • Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985. Retrieved from [Link]

  • Bruno, R. S., et al. (2018). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. The Journal of Nutritional Biochemistry, 57, 189-195. Retrieved from [Link]

  • Domingues, M. R., & Reis, A. (2017). Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches. Free Radical Biology and Medicine, 111, 134-148. Retrieved from [Link]

  • Klawitter, J., et al. (2021). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 413(25), 6291-6307. Retrieved from [Link]

  • Giera, M., & Vineis, P. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 10(9), 359. Retrieved from [Link]

  • Frank, J., & Engel, K. H. (2018). How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries. PubMed. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lee, J., et al. (2018). The stability of four tocopherol isomers in human milk during frozen storage. Nutrients, 10(3), 335. Retrieved from [Link]

  • Wang, M., Wang, C., & Han, X. (2017). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Metabolites, 7(3), 39. Retrieved from [Link]

  • Eurachem. (2016). Guidance for the in-house preparation of quality control materials (QCMs). Retrieved from [Link]

  • Shigenaga, M. K., et al. (2001). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Proceedings of the National Academy of Sciences, 98(22), 12566-12571. Retrieved from [Link]

  • Dolan, J. W. (2002). Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. LCGC North America, 20(10), 944-949. Retrieved from [Link]

  • Shabir, G. A. (2003). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Technology, 27(11), 60-74. Retrieved from [Link]

  • Liebisch, G., et al. (2020). Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research, 61(5), 643-657. Retrieved from [Link]

  • Kyle, J. E., et al. (2016). ONLINE METHODS Sample Preparation for Lipid Standards. RSC. Retrieved from [Link]

  • Singh, J. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. Retrieved from [Link]

  • Tan, C. P., & Man, Y. B. C. (2002). Stability of α-tocopherol stored at different temperature up to 42 days. Food Chemistry, 78(4), 483-488. Retrieved from [Link]

  • Hartman, W. W., & Smith, L. A. (1933). 5-nitroindazole. Organic Syntheses, 13, 76. Retrieved from [Link]

  • Traber, M. G., et al. (2015). Stability of antioxidant vitamins in whole human blood during overnight storage at 4 °C and frozen storage up to 6 months. Journal of nutritional biochemistry, 26(10), 1059-1065. Retrieved from [Link]

  • Sundl, I., et al. (2007). Formation of 5-nitro-gamma-tocopherol in smokers and non-smokers after mixed tocopherol supplementation. Aktuelle Ernahrungsmedizin, 32(3), 125-130. Retrieved from [Link]

Sources

Technical Support Center: 5-Nitro-γ-Tocopherol (5-NGT) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Measurement Variability

Welcome to the technical support center for 5-Nitro-γ-tocopherol (5-NGT) analysis. This guide is designed for researchers, scientists, and drug development professionals who are quantifying this critical biomarker of nitrative stress. As your application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot issues, minimize variability, and generate highly reproducible data. We will move from foundational questions to deep, process-specific troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level inquiries regarding 5-NGT and its analysis.

Q1: What is 5-Nitro-γ-tocopherol (5-NGT) and why is its measurement important?

A1: 5-Nitro-γ-tocopherol (5-NGT) is a stable molecule formed when γ-tocopherol (γ-T), a major dietary form of Vitamin E, scavenges and detoxifies reactive nitrogen species (RNS), such as peroxynitrite and nitrogen dioxide.[1][2][3] Unlike α-tocopherol (the most common form of Vitamin E in supplements), γ-T has an unsubstituted position on its chromanol ring, allowing it to trap these harmful RNS molecules.[4]

The measurement of 5-NGT is critically important as it serves as a specific biomarker for nitrative stress, a pathological state implicated in numerous chronic and inflammatory diseases, including cardiovascular disease, neurodegenerative conditions, and asthma.[2][5][6][7] Elevated levels of 5-NGT have been observed in the plasma of patients with coronary heart disease, indicating its clinical relevance.[1][6]

Q2: What are the primary sources of variability in 5-NGT measurements?

A2: Variability in 5-NGT measurements can be traced back to three main areas: pre-analytical factors (the patient or subject), analytical factors (sample processing and measurement), and post-analytical factors (data interpretation).

  • Pre-Analytical (Biological): The most significant biological variable is the availability of the precursor, γ-T. Dietary intake of α-tocopherol supplements can decrease circulating levels of γ-T, thereby reducing the substrate available for nitration.[1][8] This can lead to lower 5-NGT levels that do not reflect a true decrease in nitrative stress.

  • Analytical (Procedural): As a lipophilic molecule, 5-NGT is susceptible to degradation if not handled properly. Key procedural sources of variability include sample collection methods, storage temperature and duration, exposure to light and oxygen, extraction efficiency, and the precision of the analytical instrument.[9][10]

  • Post-Analytical (Interpretive): Accurate interpretation requires accounting for the precursor pool. As such, failing to normalize 5-NGT concentrations to the corresponding γ-T levels is a major source of interpretive error.[1][2]

Q3: I cannot find a commercial source for a 5-NGT analytical standard. How do I obtain one?

A3: You are correct; 5-NGT is typically not commercially available. Research laboratories must synthesize the standard in-house. The established method involves the nitration of a pure γ-T standard using sodium nitrite in an acidified ethanol solution.[1][11][12] The purity of the synthesized standard should be confirmed via LC-MS before use in generating calibration curves.

Troubleshooting Guide: From Sample to Signal

This guide provides solutions to specific problems you may encounter during the analytical workflow.

Section 1: Sample Collection and Handling

Q: My baseline 5-NGT levels are inconsistent across different collection dates, even from the same subjects. What could be the cause?

A: This points to pre-analytical variability during sample collection and initial handling. Consistency is key.

Causality: γ-Tocopherol and its derivatives are lipids and are prone to oxidation if not handled correctly.[9] Inconsistent procedures from collection to storage can introduce significant artifacts.

Solutions:

  • Standardize Collection: Use the same anticoagulant (e.g., EDTA plasma) for all samples. Process blood samples (i.e., centrifugation to separate plasma) within a fixed, short timeframe (e.g., < 1 hour) after collection.

  • Minimize Exposure: Protect samples from direct light and keep them on ice during processing. Oxygen is a threat, so minimize headspace in storage tubes and avoid leaving samples open to the air.

  • Control Storage: Aliquot samples immediately after processing to avoid repeated freeze-thaw cycles, which can degrade tocopherols. For long-term storage, -80°C is mandatory.[10] Storage at -20°C is only acceptable for very short periods (less than one week) and may still lead to some degradation.[10]

Section 2: Sample Preparation and Extraction

Q: My analyte recovery is low and variable after performing a liquid-liquid extraction. How can I improve this?

A: Low recovery of a lipophilic compound like 5-NGT from a complex aqueous matrix like plasma is often due to inefficient phase partitioning or degradation during the process.

Causality: The goal of the extraction is to efficiently move the nonpolar 5-NGT from the aqueous plasma into an organic solvent, leaving behind interfering polar molecules. Incomplete extraction or analyte degradation during this process will directly impact your results.

Solutions & Protocol:

  • Incorporate an Antioxidant: Add an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your extraction solvent to prevent oxidative degradation of 5-NGT during preparation.[1]

  • Use an Appropriate Internal Standard: An internal standard (IS) is essential to correct for variability in extraction and instrument response. A suitable IS for 5-NGT is 7-nitro-β-tocopherol, as it is not naturally occurring and has similar chemical properties and mass spectrometric fragmentation patterns.[11] The IS should be added to the sample before extraction begins.

  • Optimize the Extraction Protocol: A robust protocol is your best defense against variability.

Recommended Liquid-Liquid Extraction Protocol for Plasma:

  • To 200 µL of plasma in a glass tube, add the internal standard (e.g., 7-nitro-β-tocopherol in ethanol).

  • Add 50 µL of an antioxidant solution (e.g., BHT in ethanol).

  • Precipitate proteins by adding 500 µL of cold ethanol. Vortex vigorously for 30 seconds.

  • Add 1 mL of hexane (or another nonpolar solvent) and vortex for 2 minutes to extract the lipids.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic (hexane) layer to a new tube.

  • Dry the extract completely under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Section 3: LC-MS/MS Analysis

Q: I am having trouble achieving the necessary sensitivity (limit of quantitation) for my 5-NGT measurements. What should I optimize?

A: Sensitivity issues in LC-MS/MS are typically related to either suboptimal chromatographic separation or inefficient ionization and fragmentation in the mass spectrometer.

Causality: The instrument must be able to distinguish the analyte's signal from the background noise. This requires a sharp, well-defined chromatographic peak and highly specific mass transitions (parent ion -> product ion) that are tuned for maximum intensity.

Solutions:

  • Chromatography Check: Use a high-quality C18 reversed-phase column.[2][11] Ensure your mobile phases are fresh and properly degassed. A gradient elution moving from a more aqueous mobile phase to a more organic one is typical for separating tocopherols.

  • Mass Spectrometer Tuning: Do not rely on default parameters. Directly infuse your synthesized 5-NGT standard and internal standard into the mass spectrometer to find the exact precursor and product ions and to optimize collision energy and other source parameters (e.g., gas temperatures, voltages).[13][14]

  • Confirm Mass Transitions: For 5-NGT, the deprotonated molecule [M-H]⁻ at m/z 460 is typically used as the precursor ion, which fragments to a major product ion around m/z 194.[11] Verify these transitions on your specific instrument.

ParameterTypical Value / SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides excellent retention and separation for lipophilic molecules like tocopherols.[2][11]
Mobile Phase A Water with 0.1% Acetic or Formic AcidProvides protons for ionization and aids in chromatographic separation.
Mobile Phase B Methanol or Acetonitrile with 0.1% AcidElutes the nonpolar analytes from the C18 column.
Ionization Mode Electrospray Ionization (ESI), Negative Mode5-NGT readily forms a deprotonated molecule [M-H]⁻.[11][13]
Analysis Mode Multiple Reaction Monitoring (MRM)Ensures high specificity and sensitivity by monitoring a specific parent→product ion transition.[13]
Precursor Ion (Q1) m/z 460Corresponds to the [M-H]⁻ of 5-NGT.[11]
Product Ion (Q3) m/z 194 (or other stable fragment)A characteristic fragment used for quantification.[11]
Section 4: Data Analysis and Interpretation

Q: My intervention group shows a significant decrease in 5-NGT, but their γ-T levels also dropped. Did nitrative stress actually decrease?

A: This is a critical interpretation challenge and highlights why 5-NGT cannot be assessed in a vacuum.

Causality: The concentration of 5-NGT is dependent on two factors: the rate of RNS production (nitrative stress) and the concentration of the γ-T substrate.[1] A drop in γ-T availability, perhaps due to a dietary change or supplementation with α-tocopherol, will necessarily lead to a drop in 5-NGT production, even if RNS levels remain constant or increase.[1][8]

Solution:

  • Normalize to the Precursor: Always measure γ-T in the same sample and express your results as a ratio of the product to the precursor (e.g., 5-NGT / γ-T).[1][2] This ratio provides a more accurate index of nitrative stress that accounts for fluctuations in the available γ-T pool. A decrease in this ratio is a much stronger indicator of reduced nitrative stress than a decrease in the absolute 5-NGT concentration alone.

Visualized Workflows and Relationships

To provide a clearer picture of the entire process and the factors at play, the following diagrams have been generated.

G cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical Sample Sample Collection (Plasma, Tissue) Process Initial Processing (Centrifugation) Sample->Process Store Aliquoting & Storage (-80°C) Process->Store Spike Spike Internal Standard (IS) Store->Spike Extract Solvent Extraction & Evaporation Spike->Extract Recon Reconstitution Extract->Recon Inject LC-MS/MS Analysis Recon->Inject Quant Quantification (Peak Integration) Inject->Quant Norm Normalization (5-NGT / γ-T) Quant->Norm Report Final Report Norm->Report

Caption: High-level workflow for 5-NGT analysis.

G NGT Measured 5-NGT Concentration RNS Reactive Nitrogen Species (RNS) RNS->NGT Increases gT γ-Tocopherol Availability gT->NGT Increases (Substrate) aT α-Tocopherol Intake aT->gT Decreases Deg Sample Degradation (Handling/Storage) Deg->NGT Decreases (Artifact) Diet Dietary γ-T Diet->gT Increases

Caption: Key factors influencing final 5-NGT measurements.

References

  • Pei, R., Mah, E., Leonard, S. W., Traber, M. G., & Bruno, R. S. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. Free Radical Research, 49(9), 1114-1121. [Link]

  • Jiang, Q., Yin, X., Christman, J. W., Morrow, J. D., & Wu, T. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 178, 8-23. [Link]

  • Abdel-Rahman, A., & Anyanji, V. U. (2024). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Molecules, 29(10), 2294. [Link]

  • The Good Scents Company. (n.d.). gamma-tocopherol. thegoodscentscompany.com. [Link]

  • Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985. [Link]

  • Pei, R., Mah, E., Leonard, S. W., Traber, M. G., & Bruno, R. S. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. PubMed. [Link]

  • Morton, L. W., Abu-Amsha Caccetta, R., Puddey, I. B., & Croft, K. D. (2002). LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... ResearchGate. [Link]

  • Nguyen, H. P. T., Koutsidis, G., & Owusu-Apenten, R. (2020). Quantification of Carotenoids, α-Tocopherol, and Ascorbic Acid in Amber, Mulligan, and Laird's Large Cultivars of New Zealand Tamarillos (Solanum betaceum Cav.). Molecules, 25(12), 2748. [Link]

  • Knecht, K., Sandfuchs, S., Kulling, S. E., & Bunzel, M. (2023). How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries. Food Chemistry, 404(Pt A), 134594. [Link]

  • Yang, C. S., & Suh, N. (2011). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Chromatography B, 879(29), 3241-3248. [Link]

  • Jiang, Q., Yin, X., Christman, J. W., Morrow, J. D., & Wu, T. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. PubMed. [Link]

  • Morton, L. W., Abu-Amsha Caccetta, R., Puddey, I. B., & Croft, K. D. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 2), 625-628. [Link]

  • Wiser, J., Alexis, N. E., Jiang, Q., Wu, W., Robinette, C., & Peden, D. B. (2008). In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects. Journal of Allergy and Clinical Immunology, 121(5), 1128-1134. [Link]

  • Fagan, M. M., Harris, P. A., & Fielding, C. L. (2018). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. Journal of Veterinary Diagnostic Investigation, 30(6), 885-891. [Link]

  • Ooi, C. W., & Basri, M. (2018). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. MedCrave online. [Link]

Sources

Validation & Comparative

Choosing the Right Compass: A Comparative Guide to 5-Nitro-gamma-tocopherol and 3-Nitrotyrosine as Biomarkers of Nitrative Stress

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: Navigating the Landscape of Nitrative Stress

In the complex cellular environment, a delicate balance exists between the production and detoxification of reactive species. When this equilibrium is disrupted by an overproduction of reactive nitrogen species (RNS), a state of nitrative stress ensues. This phenomenon is a critical contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and chronic inflammation[1][2]. Consequently, the ability to accurately measure nitrative stress is paramount for researchers and drug development professionals seeking to understand disease mechanisms and evaluate therapeutic interventions.

This guide provides an in-depth, objective comparison of two prominent biomarkers of nitrative stress: 5-nitro-gamma-tocopherol (5-NGT) and 3-nitrotyrosine (3-NT). We will move beyond a superficial listing of pros and cons to explore the fundamental biochemistry, analytical intricacies, and interpretive nuances of each marker. Our goal is to equip you with the expert-level understanding required to select the most appropriate biomarker for your specific research questions, ensuring the generation of robust and meaningful data.

Part 1: Biochemical Origins and Significance

The choice of a biomarker is fundamentally dictated by what it measures. 5-NGT and 3-NT, while both products of RNS activity, tell distinctly different stories about the cellular environment.

5-Nitro-gamma-tocopherol (5-NGT): A Marker of RNS Detoxification

Gamma-tocopherol (γ-T) is a major dietary form of Vitamin E that possesses a unique and crucial function not shared by its more famous sibling, alpha-tocopherol (α-T)[3][4]. Due to an unsubstituted C-5 position on its chromanol ring, γ-T can effectively trap RNS like peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂)[3][4]. This reaction results in the formation of 5-nitro-gamma-tocopherol, a stable end-product[5].

Therefore, the presence of 5-NGT is not a direct marker of cellular damage. Instead, it serves as an integrated measure of RNS detoxification by a key lipophilic antioxidant. Elevated 5-NGT levels indicate that the body is actively combating a significant RNS burden. This makes 5-NGT an invaluable tool for assessing the extent of nitrative challenge and the capacity of this specific protective pathway.

cluster_0 Cellular Environment (Lipid Phase) RNS Reactive Nitrogen Species (e.g., Peroxynitrite, •NO₂) gamma_T γ-Tocopherol (from diet) RNS->gamma_T 5_NGT 5-Nitro-γ-tocopherol (Stable Product) gamma_T->5_NGT Nitration at C-5 position caption Formation Pathway of 5-Nitro-gamma-tocopherol (5-NGT)

Figure 1. Formation Pathway of 5-Nitro-gamma-tocopherol (5-NGT)
3-Nitrotyrosine (3-NT): A Direct Indicator of Protein Damage

In contrast to 5-NGT, 3-nitrotyrosine (3-NT) is a hallmark of molecular damage. It is formed when RNS, particularly peroxynitrite, nitrate the phenolic ring of tyrosine residues, both in free amino acids and within proteins[6][7]. This post-translational modification is not a benign event; it can lead to profound changes in protein structure and function, potentially inactivating enzymes, disrupting signaling pathways, and triggering cellular dysfunction and death[8][9].

The formation of 3-NT signifies that the local antioxidant defenses have been overwhelmed, allowing RNS to directly damage critical protein infrastructure. While peroxynitrite is a primary agent, other pathways, such as those involving myeloperoxidase, can also contribute to 3-NT formation, especially in inflammatory contexts[10]. Therefore, measuring 3-NT provides a direct assessment of the pathological consequences of nitrative stress.

cluster_1 Cellular Environment RNS_2 Reactive Nitrogen Species (e.g., Peroxynitrite) Tyrosine Tyrosine Residues (in Proteins) RNS_2->Tyrosine 3_NT 3-Nitrotyrosine (Protein Damage Marker) Tyrosine->3_NT Nitration Function Altered Protein Structure & Function 3_NT->Function caption Formation Pathway of 3-Nitrotyrosine (3-NT)

Figure 2. Formation Pathway of 3-Nitrotyrosine (3-NT)

Part 2: A Deep Dive into Analytical Methodologies

The reliability of any biomarker data is inextricably linked to the robustness of the analytical method used for its quantification. Here, the paths for 5-NGT and 3-NT diverge significantly.

Quantifying 5-Nitro-gamma-tocopherol: The LC-MS Advantage

The analysis of 5-NGT is characterized by high specificity and sensitivity, primarily achieved through Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS)[11][12]. These methods are considered the gold standard.

Key Strengths of LC-MS for 5-NGT Analysis:

  • High Specificity: MS detection allows for the unambiguous identification and quantification of 5-NGT based on its unique mass-to-charge ratio and fragmentation pattern, minimizing the risk of confounding signals.

  • High Sensitivity: Modern LC-MS systems can achieve detection limits in the femtomole range (as low as 20 fmol), enabling the measurement of 5-NGT in various biological matrices like plasma and tissues[11][13].

  • Reduced Artifact Risk: The formation of 5-NGT is a specific biochemical reaction. The risk of its artificial generation during sample preparation is minimal compared to 3-NT.

Experimental Protocol: Quantification of 5-NGT in Human Plasma by LC-MS

This protocol is a representative workflow. Causality: Each step is designed to efficiently extract the lipophilic tocopherols, protect them from degradation, and present them cleanly for MS analysis.

  • Sample Preparation & Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., 7-nitro-β-tocopherol) to account for extraction variability.

    • Add 1 mL of hexane and 1 mL of ethanol containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex-vivo oxidation.

    • Vortex vigorously for 2 minutes to precipitate proteins and extract lipids into the hexane layer.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper hexane layer to a new tube.

    • Dry the extract under a gentle stream of nitrogen gas.

  • Reconstitution & Analysis:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Employ a gradient elution profile (e.g., methanol/water) to separate 5-NGT from other tocopherols and lipids.

  • Mass Spectrometry Detection:

    • Utilize an MS detector, often with tandem MS (MS/MS) capability for enhanced specificity.

    • Monitor for the specific parent-to-daughter ion transition for 5-NGT.

    • Quantify by comparing the peak area of 5-NGT to that of the internal standard against a standard curve.

start Plasma Sample step1 Add Internal Standard & Extraction Solvent (Hexane) start->step1 step2 Vortex & Centrifuge step1->step2 step3 Collect Supernatant (Hexane Layer) step2->step3 step4 Dry Under Nitrogen step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 HPLC Separation (C18 Column) step5->step6 step7 MS/MS Detection step6->step7 end Quantification of 5-NGT step7->end caption Analytical Workflow for 5-NGT by LC-MS/MS

Figure 3. Analytical Workflow for 5-NGT by LC-MS/MS
Quantifying 3-Nitrotyrosine: A Methodological Minefield

The quantification of 3-NT is notoriously challenging, with a history of analytical pitfalls that demand rigorous control and careful interpretation[5][14].

  • Immunological Methods (ELISA, Western Blot): These methods are convenient and widely used but suffer from significant limitations. Antibodies can exhibit cross-reactivity with other modified amino acids, leading to false positives. Their use is best suited for qualitative or semi-quantitative assessments, and results should be confirmed with a more specific method[5].

  • Chromatographic Methods (HPLC, GC-MS): HPLC with electrochemical detection and Gas Chromatography-Mass Spectrometry (GC-MS) offer better specificity than immunoassays[15][16]. However, the most significant challenge with 3-NT analysis is the risk of artifactual formation during sample preparation, particularly during acid hydrolysis of proteins which can cause nitration of tyrosine if residual nitrites are present[5][17].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive gold standard for 3-NT quantification. It provides the necessary sensitivity and specificity to distinguish true 3-NT from isomers and artifacts. The use of stable isotope-labeled internal standards is mandatory for accurate quantification.

Experimental Protocol: Quantification of 3-NT in Tissue by LC-MS/MS

Causality: This protocol emphasizes steps to eliminate nitrating agents and uses enzymatic hydrolysis to avoid the harsh conditions that promote artifactual 3-NT formation.

  • Sample Preparation & Delipidation:

    • Homogenize tissue samples in a buffer containing protease inhibitors and metal chelators (e.g., DTPA) to prevent enzymatic degradation and metal-catalyzed oxidation.

    • Perform delipidation by washing the protein pellet with organic solvents (e.g., methanol/ether) to remove interfering lipids.

  • Nitrite Removal (Critical Step):

    • Thoroughly dialyze or use size-exclusion chromatography to remove all traces of nitrite and nitrate from the protein sample. This is the single most important step to prevent artifactual nitration.

  • Protein Hydrolysis:

    • Perform enzymatic hydrolysis using a combination of proteases (e.g., pronase, aminopeptidase) under neutral pH conditions. This mild approach avoids the artifact-promoting conditions of acid hydrolysis.

  • Solid-Phase Extraction (SPE):

    • Use an SPE cartridge to clean up the hydrolysate and concentrate the amino acids, including 3-NT.

  • LC-MS/MS Analysis:

    • Separate the amino acids using HPLC, often with a specialized column.

    • Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-product ion transition for 3-NT and its stable isotope-labeled internal standard.

    • Quantify based on the ratio of native 3-NT to the internal standard.

start Tissue Homogenate step1 Protein Precipitation & Delipidation start->step1 step2 Nitrite/Nitrate Removal (Dialysis/Size Exclusion) step1->step2 step3 Enzymatic Hydrolysis (e.g., Pronase) step2->step3 step4 Solid-Phase Extraction (SPE) step3->step4 step5 LC-MS/MS Analysis (MRM Mode) step4->step5 end Quantification of 3-NT step5->end caption Analytical Workflow for 3-NT by LC-MS/MS

Figure 4. Analytical Workflow for 3-NT by LC-MS/MS

Part 3: Head-to-Head Comparison

To facilitate a direct comparison, the key attributes of each biomarker are summarized below.

Feature5-Nitro-gamma-tocopherol (5-NGT)3-Nitrotyrosine (3-NT)
Precursor Molecule γ-Tocopherol (a dietary vitamin)Tyrosine (free or protein-bound amino acid)
Formation Mechanism Trapping of RNS at the C-5 position of the chromanol ring[3][5].Nitration of the phenolic ring of tyrosine by RNS or enzyme catalysis[6][10].
Biological Significance Marker of RNS detoxification. Indicates active scavenging of reactive species[3][18].Marker of molecular damage. Indicates protein modification and potential loss of function[8][19].
In Vivo Stability Highly stable end-product.Stable post-translational modification.
Primary Analytical Method Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[11][12].LC-MS/MS (gold standard); Immunoassays (screening); GC-MS[5][14].
Key Advantages • High analytical specificity and sensitivity.• Low risk of artifactual formation.• Reflects a protective mechanism.• Directly indicates pathological protein damage.• Widely studied in numerous diseases.• Can be localized in tissues via immunohistochemistry.
Key Limitations • Levels are dependent on dietary γ-T status.• α-T supplementation can lower γ-T levels, complicating interpretation[5][20].High risk of artifactual formation during sample prep[5][17].• Immunoassays lack specificity.• Complex and demanding analytical protocols are required for accuracy.
Interpretive Insights: What the Data Really Means
  • Choosing Your Narrative: If your research aims to quantify the magnitude of a nitrative challenge and the body's attempt to neutralize it, 5-NGT is a superior choice. For example, studies have successfully used 5-NGT to demonstrate increased nitrative stress in smokers and patients with coronary heart disease[5][11][12]. However, it is crucial to concurrently measure γ-tocopherol levels, as 5-NGT formation is dependent on substrate availability[5].

  • If your goal is to demonstrate the pathological consequences of nitrative stress and link it to functional outcomes, 3-NT is the more direct marker. Its presence in specific proteins, identified through proteomics, can provide powerful mechanistic insights into how nitrative stress drives disease. It has been extensively used as a biomarker in neurodegenerative diseases like Alzheimer's and Parkinson's disease[6][9][19].

Conclusion: A Complementary Approach to a Complete Picture

Neither 5-nitro-gamma-tocopherol nor 3-nitrotyrosine is universally "better"; they are different tools for different questions.

  • 5-Nitro-gamma-tocopherol is an analytically robust, specific, and sensitive marker that quantifies the detoxification of RNS by a crucial lipid-soluble antioxidant. Its measurement provides a clear window into the level of nitrative challenge the system is facing.

  • 3-Nitrotyrosine , while fraught with analytical challenges that demand meticulous protocols, offers a direct readout of nitrative damage to proteins, a key step in the progression of many diseases.

For the most comprehensive assessment of nitrative stress, a dual-biomarker approach is recommended. Measuring both 5-NGT and 3-NT can reveal both the extent of the nitrative insult (via 5-NGT) and the degree of resulting molecular damage (via 3-NT). This strategy provides a more nuanced and powerful understanding of the role of RNS in health and disease, ultimately enabling more effective development of targeted diagnostics and therapeutics.

References

  • Bruno, R. S., et al. (2015). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. National Institutes of Health. [Link]

  • Tiwari, S., et al. (2021). 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases. Elsevier. [Link]

  • Jiang, Q. (2022). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. National Institutes of Health. [Link]

  • Ahsan, H. (2013). 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions. PubMed. [Link]

  • Christen, S., et al. (2002). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. PubMed. [Link]

  • Ferrer-Sueta, G., et al. (2011). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. National Institutes of Health. [Link]

  • Sultana, R., et al. (2006). Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer's Disease. National Institutes of Health. [Link]

  • Hensley, K., et al. (2000). Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. PubMed. [Link]

  • Tiwari, S., et al. (2021). 3-nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. PubMed. [Link]

  • Williamson, K. S., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. National Institutes of Health. [Link]

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. PubMed. [Link]

  • Griendling, K. K., et al. (2016). Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches. National Institutes of Health. [Link]

  • Zrzavy, T., et al. (2024). Do Nitrosative Stress Molecules Hold Promise as Biomarkers for Multiple Sclerosis? MDPI. [Link]

  • Christen, S., et al. (2002). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. ResearchGate. [Link]

  • S, S., et al. (2024). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. MDPI. [Link]

  • Frost, M. T., et al. (2000). Quantification of 3-nitrotyrosine in biological tissues and fluids: Generating valid results by eliminating artifactual formation. Journal of the American Society for Mass Spectrometry. [Link]

  • Roces, A., et al. (2024). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI. [Link]

  • Eiserich, J. P., et al. (1998). Whence nitrotyrosine? Journal of Clinical Investigation. [Link]

  • Bruno, R. S., et al. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. PubMed. [Link]

  • Roberts, R. A., et al. (2009). REVIEW Nitrative and Oxidative Stress in Toxicology and Disease. Semantic Scholar. [Link]

  • Wagner, K. H., et al. (2004). Gamma-and ·-tocopherol and their reaction with nitrogen oxygen species. ResearchGate. [Link]

  • Ferreira, R., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. ReCiPPorto. [Link]

  • Fernagut, P. O., et al. (2007). Free 3-nitrotyrosine causes striatal neurodegeneration in vivo. PubMed. [Link]

  • Cooney, R. V., et al. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol. National Institutes of Health. [Link]

  • Sepidarkish, M., et al. (2021). Effects of tocotrienols supplementation on markers of inflammation and oxidative stress: A systematic review and meta-analysis of randomized controlled trials. PLOS One. [Link]

  • Ferreira, R., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. ResearchGate. [Link]

  • Rupérez, F. J., et al. (2001). Chromatographic analysis of a-tocopherol and related compounds in various matrices. CEU Repositorio Institucional. [Link]

  • Wang, Y., et al. (2023). Exposure Markers of Nitrated Aromatic Compounds and the Association with Nitrative Stress. ACS Publications. [Link]

  • Caring Sunshine. (n.d.). Relationship: Cardiovascular Disease and gamma tocopherol. Caring Sunshine. [Link]

  • Singh, A., et al. (2024). Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants. Oxford Academic. [Link]

  • Wikipedia. (n.d.). Nitrotyrosine. Wikipedia. [Link]

  • Singh, I., et al. (2008). Tocopherols in the Prevention and Treatment of Atherosclerosis and Related Cardiovascular Disease. National Institutes of Health. [Link]

  • Cikota, B., et al. (2016). Identification and relative quantification of 3-nitrotyrosine - residues in fibrinogen nitrated in vitro and fibrinogen from. Aston Publications Explorer. [Link]

  • Williamson, K.S., et al. (2002). LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... ResearchGate. [Link]

  • Gao, X., et al. (2022). Analysis of 19 urinary biomarkers of oxidative stress, nitrative stress, metabolic disorders, and inflammation using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Poveda, E., et al. (2021). Oxidative Stress Biomarkers, Nut-Related Antioxidants, and Cardiovascular Disease. MDPI. [Link]

  • Fontana, M., et al. (2011). Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite. PubMed. [Link]

  • Shigenaga, M. K., et al. (1997). Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. PNAS. [Link]

  • Amaral, A., et al. (2016). Relevance of peroxynitrite formation and 3-nitrotyrosine on spermatozoa physiology. National Institutes of Health. [Link]

Sources

A Comparative Guide to 5-Nitro-gamma-tocopherol and 8-isoprostane as In Vivo Biomarkers of Cellular Stress

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular stress, the selection of appropriate biomarkers is paramount. This guide provides an in-depth, objective comparison of two prominent biomarkers: 5-Nitro-gamma-tocopherol (NGT), an indicator of nitrative stress, and 8-isoprostane, a well-established marker of oxidative stress. This document moves beyond a simple cataloging of facts to offer field-proven insights into the experimental choices and the self-validating systems necessary for robust and reliable in vivo measurements.

Introduction: Decoding the Nuances of Cellular Stress

Oxidative and nitrative stress are implicated in the pathogenesis of a wide array of human diseases, from cardiovascular and neurodegenerative disorders to cancer. While often intertwined, they represent distinct biochemical insults. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. Nitrative stress, on the other hand, involves the excessive production of reactive nitrogen species (RNS), such as peroxynitrite, which can lead to the damaging modification of lipids, proteins, and DNA. The ability to distinguish between these two forms of cellular damage is crucial for understanding disease mechanisms and for the development of targeted therapeutic interventions. This guide will delve into the comparative utility of NGT and 8-isoprostane in providing specific insights into these pathological processes.

Biochemical Origins: Two Distinct Pathways of Damage

The formation of 5-Nitro-gamma-tocopherol and 8-isoprostane originates from different precursors and is catalyzed by distinct reactive species, making them specific indicators of nitrative and oxidative stress, respectively.

5-Nitro-gamma-tocopherol (NGT): A Footprint of Nitrative Stress

NGT is a stable product formed from the reaction of gamma-tocopherol (γ-T), a major form of vitamin E in the diet, with reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂)[1][2]. The unsubstituted 5-position on the chromanol ring of γ-tocopherol makes it particularly susceptible to nitration, a reaction that does not occur with the more abundant alpha-tocopherol isoform[1]. This specificity makes NGT a highly valuable biomarker for nitrative stress. The formation of NGT signifies that the cellular environment is overwhelmed by RNS, leading to the nitration of available γ-tocopherol molecules.

cluster_RNS Reactive Nitrogen Species (RNS) Production cluster_Tocopherol Gamma-Tocopherol cluster_NGT Nitrative Stress Product NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2_superoxide Superoxide (O2⁻) O2_superoxide->ONOO NGT 5-Nitro-γ-tocopherol (NGT) ONOO->NGT Nitration gammaT γ-Tocopherol gammaT->NGT

Figure 1: Formation pathway of 5-Nitro-γ-tocopherol (NGT).

8-Isoprostane: The Gold Standard for Oxidative Stress

8-isoprostane, specifically 8-iso-prostaglandin F2α, is a prostaglandin-like compound produced by the free radical-catalyzed peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes[3]. Unlike prostaglandins, which are synthesized via enzymatic pathways involving cyclooxygenase (COX) enzymes, the formation of 8-isoprostane is a non-enzymatic process initiated by ROS. This makes its presence a direct and reliable indicator of lipid peroxidation and, by extension, oxidative stress.

cluster_ROS Reactive Oxygen Species (ROS) cluster_Arachidonic Membrane Phospholipid cluster_Isoprostane Oxidative Stress Product ROS Free Radicals (e.g., OH•) Isoprostane 8-isoprostane ROS->Isoprostane Peroxidation AA Arachidonic Acid AA->Isoprostane

Figure 2: Formation pathway of 8-isoprostane.

Comparative Analysis of In Vivo Levels: A Look at the Data

While direct, head-to-head comparative studies measuring both 5-Nitro-gamma-tocopherol and 8-isoprostane in the same cohort are scarce, we can draw valuable insights from studies that have independently quantified these biomarkers in similar populations, particularly in the context of smoking, a well-established model of in vivo oxidative and nitrative stress.

BiomarkerBiological MatrixPopulationMean Concentration (± SD/SEM)Fold Increase (Smokers vs. Non-smokers)Reference
5-Nitro-γ-tocopherol (NGT) PlasmaNon-smokers (n=10)30.6 ± 3.28 nmol/L~2x[1]
Smokers (n=11)61.2 ± 13.73 nmol/L[1]
PlasmaNon-smokers (n=19)Not specified, but smokers' levels were double~2x[4][5]
Smokers (n=15)[4][5]
8-isoprostane UrineNon-smokersNot specified, but smokers' levels were 65% greater~1.65x[6]
Smokers[6]
SputumNon-smokers (n=11)Not specified, but lower than smokersNot specified[7]
Healthy Smokers (n=13)Elevated compared to non-smokers[7]
COPD Smokers (Stage I-III, n=23)202.2 pg/mL (median)[7]

Key Insights from the Data:

  • Both NGT and 8-isoprostane levels are elevated in smokers, confirming their utility as biomarkers for smoking-induced cellular stress.

  • The fold-increase in plasma NGT in smokers compared to non-smokers appears to be around 2-fold[1][4][5].

  • Urinary 8-isoprostane levels are reported to be approximately 65% higher in smokers[6].

  • It is important to note that the biological matrices and analytical methods used in these studies differ, which makes a direct quantitative comparison challenging. However, the data collectively suggest that both biomarkers are responsive to the in vivo stress induced by smoking.

Methodologies for In Vivo Quantification: A Practical Guide

The choice of analytical method is critical for obtaining accurate and reproducible data. Here, we detail the gold-standard methodologies for the quantification of NGT and 8-isoprostane.

cluster_Workflow Comparative Analysis Workflow Start Biological Sample (e.g., Plasma, Urine) NGT_Prep Sample Prep for NGT (Extraction) Start->NGT_Prep Isoprostane_Prep Sample Prep for 8-isoprostane (Purification/Dilution) Start->Isoprostane_Prep LCMS_NGT LC-MS/MS Analysis (NGT) NGT_Prep->LCMS_NGT ELISA_Iso ELISA Analysis (8-isoprostane) Isoprostane_Prep->ELISA_Iso Data_Analysis Data Comparison & Interpretation LCMS_NGT->Data_Analysis ELISA_Iso->Data_Analysis

Figure 3: A generalized workflow for the comparative analysis of NGT and 8-isoprostane.

Quantification of 5-Nitro-gamma-tocopherol by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the accurate and sensitive quantification of NGT in biological matrices.

Experimental Protocol: LC-MS/MS for Plasma 5-Nitro-gamma-tocopherol

  • Sample Collection and Storage: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma[8]. Store plasma samples at -80°C until analysis.

  • Sample Preparation (Extraction):

    • To 500 µL of plasma, add an internal standard (e.g., d6-α-tocopherol).

    • Add 1 mL of ethanol to precipitate proteins. Vortex for 30 seconds.

    • Add 2 mL of hexane and vortex for 1 minute to extract the lipids.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and combine the hexane layers.

    • Evaporate the hexane to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A linear gradient from 70% to 100% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 100% B.

      • Flow Rate: 0.2 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative electrospray ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for NGT (e.g., m/z 460.4 -> 194.0)[9]. The specific transition for the internal standard should also be monitored.

  • Quantification: Generate a standard curve using known concentrations of NGT. The concentration of NGT in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantification of 8-isoprostane by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a widely used, high-throughput method for the quantification of 8-isoprostane, particularly in urine.

Experimental Protocol: ELISA for Urinary 8-isoprostane

  • Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. For immediate analysis, samples can be stored at 4°C for up to 24 hours. For long-term storage, samples should be frozen at -80°C.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge samples at 10,000 x g for 5 minutes to remove any particulate matter.

    • Urine samples may require dilution (e.g., 1:4 to 1:8) with the assay's dilution buffer to fall within the dynamic range of the standard curve[10]. The optimal dilution factor should be determined empirically. For some sample types like plasma or tissue homogenates, a purification step using solid-phase extraction (SPE) may be necessary prior to ELISA[11].

  • ELISA Procedure (Competitive Assay):

    • Add standards and diluted samples to the wells of a microplate pre-coated with an antibody specific for 8-isoprostane.

    • Add a fixed amount of HRP-conjugated 8-isoprostane to each well. This will compete with the 8-isoprostane in the sample for binding to the antibody.

    • Incubate the plate for the time specified in the kit protocol (e.g., 2 hours at room temperature)[10].

    • Wash the plate several times to remove unbound reagents.

    • Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of 8-isoprostane in the sample.

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The concentration of 8-isoprostane in the samples is determined by interpolating their absorbance values from the standard curve.

Conclusion: Choosing the Right Biomarker for Your Research

The choice between 5-Nitro-gamma-tocopherol and 8-isoprostane as in vivo biomarkers depends on the specific scientific question being addressed.

  • For specific assessment of nitrative stress: 5-Nitro-gamma-tocopherol is the more specific and appropriate biomarker. Its formation is directly linked to the presence of reactive nitrogen species.

  • For a well-established measure of general oxidative stress and lipid peroxidation: 8-isoprostane is the gold standard, with a vast body of literature supporting its use across a wide range of diseases and conditions.

  • For a comprehensive understanding of cellular stress: The simultaneous measurement of both NGT and 8-isoprostane, although technically demanding, can provide a more complete picture of the interplay between nitrative and oxidative stress pathways in vivo.

This guide has provided a detailed comparison of these two important biomarkers, from their biochemical origins to practical methodologies for their quantification. By understanding the nuances of each marker and employing robust, validated analytical techniques, researchers can gain deeper insights into the complex roles of nitrative and oxidative stress in health and disease.

References

  • Abcam. (2022, February 7). ab175819 8 isoprostane ELISA Kit.
  • Pei, R., Mah, E., Leonard, S. W., Traber, M. G., & Bruno, R. S. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. Free Radical Research, 49(9), 1114-1121. [Link]

  • Cayman Chemical. (n.d.). 8-Isoprostane ELISA Kit.
  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Urinary 8-Isoprostane ELISA Assay Kit.
  • Morton, L. W., Ward, N. C., Croft, K. D., & Puddey, I. B. (2002). Evidence for the nitration of γ-tocopherol in vivo: 5-nitro-γ-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 2), 625–628. [Link]

  • Pein, H., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(1), 23. [Link]

  • Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985. [Link]

  • Cayman Chemical. (n.d.). 8-Isoprostane EIA Kit.
  • Thermo Fisher Scientific. (n.d.). Determination of Tocopherols in Human Serum Using Gas Chromatography.
  • Boster Biological Technology. (n.d.). 8-Isoprostane ELISA kit.
  • AFG Scientific. (n.d.). Human 8-isoprostane Elisa Kit.
  • Seifried, H. E., et al. (2003). Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle. Free Radical Biology and Medicine, 34(9), 1203-1211. [Link]

  • Cooney, R. V., et al. (2001). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 31(11), 1458-1464. [Link]

  • Helmersson, J., et al. (2004). Quantile-specific heritability of 8-isoprostane and the modulating effects of smoking, alcohol, cardiovascular disease and diabetes on 8-isoprostane-gene interactions. Journal of Internal Medicine, 256(1), 45-52. [Link]

  • van 't Erve, T. J., et al. (2015). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Journal of Lipid Research, 56(8), 1577-1587. [Link]

  • Dekhuijzen, P. N., et al. (2005). 8-Isoprostane as a marker of oxidative stress in nonsymptomatic cigarette smokers and COPD. European Respiratory Journal, 25(2), 269-273. [Link]

  • Rupérez, F. J., et al. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices. Journal of Chromatography A, 935(1-2), 45-69. [Link]

  • Cooney, R. V., et al. (2001). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 31(11), 1458-1464. [Link]

  • Roberts, L. J., 2nd, & Morrow, J. D. (2000). The generation and actions of isoprostanes. Biochimica et Biophysica Acta, 1483(3), 229-242. [Link]

  • Sundl, I., et al. (2007). Formation of 5-nitro-gamma-tocopherol in smokers and non-smokers after mixed tocopherol supplementation. Free Radical Research, 41(6), 707-714. [Link]

  • Montuschi, P., et al. (2000). Exhaled 8-Isoprostane as an In Vivo Biomarker of Lung Oxidative Stress in Patients with COPD and Healthy Smokers. American Journal of Respiratory and Critical Care Medicine, 162(3), 1175-1177. [Link]

  • Harizi, H., et al. (2008). Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders. Current Neuropharmacology, 6(4), 315-323. [Link]

  • Al-tameemi, S. A., et al. (2022). Cigarette smoking increases plasma levels of IL-6 and TNF-α. Journal of Inflammation Research, 15, 2175-2183. [Link]

  • van 't Erve, T. J., et al. (2016). Elevated plasma 8-iso-prostaglandin F2α levels in human smokers originate primarily from enzymatic instead of non-enzymatic lipid peroxidation. Free Radical Biology and Medicine, 98, 137-143. [Link]

  • Hoglen, N. C., et al. (1997). Reactions of peroxynitrite with gamma-tocopherol. Chemical Research in Toxicology, 10(4), 401-407. [Link]

  • Fessel, J. P., et al. (2002). Discovery of lipid peroxidation products formed in vivo with a substituted tetrahydrofuran ring (isofurans) that are favored by increased oxygen tension. Proceedings of the National Academy of Sciences of the United States of America, 99(26), 16713-16718. [Link]

  • Montuschi, P., et al. (2000). Exhaled 8-Isoprostane as an In Vivo Biomarker of Lung Oxidative Stress in Patients with COPD and Healthy Smokers. American Journal of Respiratory and Critical Care Medicine, 162(3), 1175-1177. [Link]

  • Waters Corporation. (n.d.). Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research.
  • Abe, C., et al. (2018). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. Nutrients, 10(10), 1461. [Link]

  • Yoshida, Y., et al. (2013). Oxidation of arachidonates and formation of 8isooPGF2α. Journal of Clinical Biochemistry and Nutrition, 52(1), 1-10. [Link]

  • Pei, R., et al. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. Free Radical Research, 49(9), 1114-1121. [Link]

Sources

5-Nitro-γ-Tocopherol: A Critical Evaluation as a Cardiovascular Risk Marker

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular disease (CVD) diagnostics, the quest for specific and sensitive biomarkers is paramount. Among the emerging candidates, 5-nitro-γ-tocopherol (5-NγT), a nitrated derivative of the vitamin E isomer γ-tocopherol, has garnered significant attention. This guide provides a comprehensive validation framework for 5-NγT and critically compares its potential as a cardiovascular risk marker against established alternatives, namely oxidized low-density lipoprotein (ox-LDL) and high-sensitivity C-reactive protein (hs-CRP).

The Scientific Rationale: Why 5-Nitro-γ-Tocopherol Matters

Cardiovascular disease is intrinsically linked to oxidative and nitrative stress. Under conditions of inflammation and endothelial dysfunction, there is an overproduction of reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻)[1]. γ-tocopherol, unlike its more prevalent counterpart α-tocopherol, possesses a unique molecular structure that allows it to effectively trap these reactive nitrogen species[2]. This reaction results in the formation of 5-NγT[3].

Elevated levels of 5-NγT have been observed in the plasma and atherosclerotic plaques of individuals with coronary heart disease, suggesting its potential as a direct marker of in vivo nitrative stress and vascular inflammation[4][5]. This direct link to the pathophysiology of atherosclerosis provides a strong rationale for its investigation as a specific biomarker for cardiovascular risk.

Validation of 5-Nitro-γ-Tocopherol as a Cardiovascular Risk Marker

The validation of 5-NγT as a robust clinical biomarker necessitates a multi-faceted approach, encompassing analytical validation, clinical correlation, and performance characteristic assessment.

Analytical Validation: Precise and Reliable Quantification

The primary method for the quantification of 5-NγT in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or electrochemical detection[6][7].

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., ¹³C₆-5-NγT).

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • HPLC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific transitions for 5-NγT and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of 5-NγT standards.

    • Calculate the concentration of 5-NγT in the plasma samples based on the peak area ratios of the analyte to the internal standard.

Clinical Validation Workflow

cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Correlation cluster_2 Phase 3: Performance Assessment Accuracy Accuracy Case-Control Studies Case-Control Studies Accuracy->Case-Control Studies Precision Precision Precision->Case-Control Studies Sensitivity Sensitivity Correlation with Disease Severity Correlation with Disease Severity Sensitivity->Correlation with Disease Severity Specificity Specificity Specificity->Correlation with Disease Severity ROC Curve Analysis ROC Curve Analysis Case-Control Studies->ROC Curve Analysis Predictive Value Predictive Value Correlation with Disease Severity->Predictive Value Method Development Method Development Method Development->Accuracy Method Development->Precision Method Development->Sensitivity Method Development->Specificity

Caption: Clinical validation workflow for a novel biomarker.

Comparative Analysis: 5-NγT vs. Established Cardiovascular Risk Markers

A direct quantitative comparison of the performance characteristics of 5-NγT with established markers like ox-LDL and hs-CRP is currently limited in published literature. However, a qualitative comparison based on their biological roles and measurement methodologies provides valuable insights.

Feature5-Nitro-γ-Tocopherol (5-NγT)Oxidized Low-Density Lipoprotein (ox-LDL)High-Sensitivity C-Reactive Protein (hs-CRP)
Biological Role Direct product of in vivo nitrative stress, reflecting the detoxification of reactive nitrogen species by γ-tocopherol.[2]A key initiator of atherosclerosis, promoting foam cell formation and inflammation.[8]A systemic marker of inflammation, produced by the liver in response to tissue injury or infection.[9]
Specificity for CVD Potentially high, as it is formed at sites of vascular inflammation.[4]High, directly involved in the atherosclerotic process.Low, elevated in various inflammatory conditions, not specific to CVD.[10]
Measurement Method LC-MS/MS, HPLC with electrochemical detection.[6][7]Enzyme-Linked Immunosorbent Assay (ELISA).High-sensitivity immunoassays.
Advantages Reflects a specific pathophysiological process (nitrative stress).Well-established role in atherosclerosis.Widely available, standardized, and cost-effective.
Limitations Technically demanding measurement, limited clinical data on predictive value.Can be influenced by various factors affecting LDL oxidation.Lack of specificity for cardiovascular inflammation.

The Alternatives: A Closer Look at ox-LDL and hs-CRP

Oxidized Low-Density Lipoprotein (ox-LDL)

Oxidized LDL is a well-recognized player in the development of atherosclerosis. Its measurement provides a snapshot of the oxidative modification of LDL, a critical step in the formation of atherosclerotic plaques.

This protocol is a generalized procedure based on commercially available ELISA kits[11][12][13][14][15].

  • Sample Preparation:

    • Collect blood via venipuncture and separate serum by centrifugation.

    • If required by the kit, precipitate LDL from the serum using a precipitation solution.

    • Dilute the prepared sample in the provided assay diluent.

  • ELISA Procedure:

    • Add 100 µL of standards and samples to the wells of a microplate pre-coated with an antibody specific for oxidized phospholipids or other oxidized LDL epitopes.

    • Incubate for 2 hours at room temperature.

    • Wash the wells with the provided wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated detection antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the wells again.

    • Add 100 µL of the TMB substrate solution and incubate for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of ox-LDL in the samples by interpolating their absorbance values on the standard curve.

High-Sensitivity C-Reactive Protein (hs-CRP)

hs-CRP is a widely used marker of systemic inflammation. While not specific to cardiovascular disease, numerous large-scale studies have demonstrated its predictive value for future cardiovascular events[9].

The clinical validation of hs-CRP is well-established and guided by recommendations from organizations like the Centers for Disease Control and Prevention (CDC) and the American Heart Association (AHA)[16]. The validation focuses on:

  • Analytical Performance: High-sensitivity assays must have a low limit of quantification (LOQ) to accurately measure CRP levels in the low concentrations relevant to cardiovascular risk stratification[16].

  • Clinical Cut-offs: Risk stratification is based on established cut-off points:

    • Low risk: <1.0 mg/L

    • Average risk: 1.0 to 3.0 mg/L

    • High risk: >3.0 mg/L[10]

  • Exclusion of Acute Inflammation: Levels >10 mg/L typically indicate acute inflammation and should be re-measured after the acute event has resolved[9].

Mechanistic Insight: The Formation of 5-Nitro-γ-Tocopherol

The formation of 5-NγT is a direct consequence of the interaction between γ-tocopherol and peroxynitrite, a potent reactive nitrogen species.

cluster_0 Inflammatory Milieu Endothelial Dysfunction Endothelial Dysfunction Nitric Oxide (NO) Nitric Oxide (NO) Endothelial Dysfunction->Nitric Oxide (NO) decreased bioavailability Oxidative Stress Oxidative Stress Superoxide (O2-) Superoxide (O2-) Oxidative Stress->Superoxide (O2-) increased production Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Superoxide (O2-)->Peroxynitrite (ONOO-) fast reaction γ-Tocopherol γ-Tocopherol Peroxynitrite (ONOO-)->γ-Tocopherol attacks 5-Nitro-γ-Tocopherol 5-Nitro-γ-Tocopherol γ-Tocopherol->5-Nitro-γ-Tocopherol nitration Biomarker of Nitrative Stress Biomarker of Nitrative Stress 5-Nitro-γ-Tocopherol->Biomarker of Nitrative Stress

Caption: Peroxynitrite-mediated nitration of γ-tocopherol.

Conclusion and Future Directions

5-Nitro-γ-tocopherol holds considerable promise as a specific biomarker of nitrative stress in cardiovascular disease. Its direct link to the underlying pathophysiology of atherosclerosis is a significant advantage over non-specific inflammatory markers like hs-CRP. The analytical methods for its quantification, though technically demanding, are robust and sensitive.

However, the clinical utility of 5-NγT as a cardiovascular risk marker is yet to be fully established. There is a critical need for large-scale, prospective clinical studies that directly compare the predictive value of 5-NγT with that of ox-LDL and hs-CRP. Such studies should aim to establish clear clinical cut-off points and assess the incremental prognostic value of 5-NγT over existing risk stratification models.

For researchers and drug development professionals, 5-NγT represents a valuable tool to investigate the role of nitrative stress in cardiovascular disease and to assess the efficacy of novel therapeutic interventions targeting this pathway. Further validation and comparative studies will be instrumental in defining its ultimate place in the clinical armamentarium for cardiovascular risk assessment.

References

  • Morton, L. W., Abu-Amsha Caccetta, R., Puddey, I. B., & Croft, K. D. (2002). Evidence for the nitration of γ-tocopherol in vivo: 5-nitro-γ-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 3), 625–628. [Link]

  • Gao, S., & Liu, J. (2017). Association of circulating oxidized LDL with carotid intima-media thickness in a cohort of middle-aged and elderly adults.
  • Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American journal of clinical nutrition, 74(6), 714–722. [Link]

  • Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (1997). γ-tocopherol traps mutagenic electrophiles such as NO(X) and complements α-tocopherol: physiological implications. Proceedings of the National Academy of Sciences of the United States of America, 94(7), 3217–3222. [Link]

  • [Reference not found in search results]
  • Morton, L. W., Ward, N. C., Caccetta, R. A., Puddey, I. B., & Croft, K. D. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(3), 625-628. [Link]

  • Hogg, N., & Kalyanaraman, B. (1999). The effect of alpha-tocopherol on the nitration of gamma-tocopherol by peroxynitrite. Archives of biochemistry and biophysics, 363(2), 323–328. [Link]

  • [Reference not found in search results]
  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of lipid research, 43(12), 2188-2195. [Link]

  • [Reference not found in search results]
  • Cloudz, C. (n.d.). ELISA Kit for Oxidized Low Density Lipoprotein (OxLDL). Cloud-Clone Corp. Retrieved from [Link]

  • [Reference not found in search results]
  • Ridker, P. M. (2003). Clinical application of C-reactive protein for cardiovascular disease detection and prevention. Circulation, 107(3), 363–369. [Link]

  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • Mercodia. (n.d.). Mercodia Oxidized LDL ELISA. Retrieved from [Link]

  • [Reference not found in search results]
  • U.S. Food and Drug Administration. (2005). Guidance for Industry and FDA Staff: Review Criteria for Assessment of C-Reactive Protein (CRP), High Sensitivity C-Reactive Protein (hsCRP), and Cardiac C-Reactive Protein (cCRP) Assays. [Link]

  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • Rubbo, H., & Radi, R. (2009). Peroxynitrite-mediated lipid oxidation and nitration: mechanisms and consequences. Free radical research, 43(4), 373–383. [Link]

  • [Reference not found in search results]
  • [Reference not found in search results]
  • Johns Hopkins Medicine. (n.d.). Assessing Cardiovascular Risk with C-Reactive Protein. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Human Oxidized LDL ELISA Kit (OxPL-LDL Quantitation). Retrieved from [Link]

  • DRG International, Inc. (2007). Oxidized LDL (EIA-3430). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Human Oxidized LDL ELISA Kit (CML-LDL Quantitation). Retrieved from [Link]

Sources

A Comparative Guide to Understanding the Relationship Between Plasma and Tissue Levels of 5-Nitro-gamma-tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals actively investigating nitrative stress and its implications in disease, understanding the systemic distribution of biomarkers is paramount. 5-Nitro-gamma-tocopherol (NGT), a nitrated product of gamma-tocopherol (γ-T), has emerged as a promising biomarker for assessing damage induced by reactive nitrogen species (RNS). This guide provides a comprehensive overview of the current understanding of the correlation between plasma and tissue concentrations of NGT, details the methodologies for its quantification, and explores the physiological context of its formation and distribution.

The Significance of 5-Nitro-gamma-tocopherol as a Biomarker of Nitrative Stress

Gamma-tocopherol, a major form of vitamin E in the U.S. diet, possesses a unique ability to trap RNS, such as peroxynitrite, due to an unsubstituted C-5 position on its chromanol ring.[1] This reaction leads to the formation of the stable adduct, 5-nitro-gamma-tocopherol.[1] Elevated levels of NGT have been documented in various conditions associated with increased nitrative stress, including:

  • Cardiovascular Disease: NGT concentrations are elevated in the plasma and atherosclerotic plaques of individuals with coronary heart disease.[2][3]

  • Neurodegenerative Disorders: A significant two- to three-fold increase in NGT has been observed in affected regions of the brain in Alzheimer's disease patients.[4]

  • Lifestyle Factors: Smokers exhibit plasma NGT concentrations that are double those of non-smokers, highlighting its utility as a biomarker for exposure to the high levels of RNS in cigarette smoke.[5][6]

Unlike some other markers of nitrative stress, such as 3-nitrotyrosine, NGT is specific to the lipid phase and its measurement via liquid chromatography-mass spectrometry (LC-MS) is both rapid and sensitive.[2] This makes NGT a valuable tool for assessing lipid-phase nitrative damage.

Comparative Analysis of 5-Nitro-gamma-tocopherol in Plasma and Tissues

While plasma levels of NGT are indicative of systemic nitrative stress, a critical question for researchers is how well these levels reflect the nitrative environment within specific tissues. The available scientific literature provides insights into NGT concentrations in both plasma and select tissues, although direct correlational studies across a wide range of tissues are currently limited.

Distribution of the Precursor: Gamma-Tocopherol

The concentration of NGT in a given tissue is dependent on the local concentration of its precursor, γ-T, and the intensity of RNS generation. While α-tocopherol is the predominant form of vitamin E in the body, γ-T is the second most abundant and is found in significant concentrations in various tissues.[7][8] Notably, the ratio of γ-T to α-T can be considerably higher in certain tissues compared to plasma. For instance, in humans, γ-T concentrations in skin, muscle, and adipose tissue are substantially higher than in plasma.[8][9] This suggests that these tissues could be significant sites of NGT formation under conditions of localized nitrative stress.

Experimentally Determined Levels of 5-Nitro-gamma-tocopherol

The following table summarizes key findings from studies that have quantified NGT in plasma and specific tissues. It is important to note that these values are from different studies and may not be directly comparable due to variations in study populations, methodologies, and disease states.

Biological MatrixCondition/PopulationReported 5-Nitro-gamma-tocopherol Levels/ChangesReference
Plasma Smokers vs. Non-smokersSmokers had double the NGT concentrations of non-smokers.[5][6][5],[6]
Coronary Heart DiseaseElevated NGT concentrations compared to healthy controls.[3][3]
Alzheimer's DiseaseNitrosative stress ratio (5-nitro-γ-tocopherol/γ-tocopherol) was found to be increased.[10][10]
Inflammation (Rat Model)Plasma NGT levels were two-fold higher after zymosan injection.[11][11]
Brain Tissue Alzheimer's DiseaseTwo- to three-fold increase in affected cortical regions compared to controls.[4][4]
Atherosclerotic Plaque Coronary Heart DiseaseLevels were similar to those in the plasma of subjects with coronary heart disease.[3][3]

The data indicates that NGT is present and can be elevated in both the circulation and in specific tissues affected by disease. The finding that NGT levels in atherosclerotic plaque mirror those in the plasma of the same patient population suggests that for certain localized pathologies, plasma NGT may be a good surrogate for tissue-level nitrative stress.[3] However, for diseases affecting the central nervous system, local production of NGT within the brain is a significant factor.[4]

Experimental Protocols for the Quantification of 5-Nitro-gamma-tocopherol

Accurate and reproducible quantification of NGT is crucial for its validation as a biomarker. The most common and reliable methods employed are High-Performance Liquid Chromatography (HPLC) with electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Workflow

The following diagram illustrates a general workflow for the extraction and analysis of NGT from both plasma and tissue samples. The key principle is the efficient extraction of the lipophilic NGT from the aqueous biological matrix.

G cluster_plasma Plasma Sample Preparation cluster_tissue Tissue Sample Preparation p_start Plasma Sample p_protein Protein Precipitation (e.g., with ethanol) p_start->p_protein p_extract Liquid-Liquid Extraction (e.g., with hexane) p_protein->p_extract p_dry Evaporation to Dryness p_extract->p_dry p_recon Reconstitution in Mobile Phase p_dry->p_recon analysis LC-MS/MS Analysis p_recon->analysis Plasma Extract t_start Tissue Sample t_homog Homogenization t_start->t_homog t_extract Lipid Extraction (e.g., Folch method) t_homog->t_extract t_dry Evaporation to Dryness t_extract->t_dry t_recon Reconstitution in Mobile Phase t_dry->t_recon t_recon->analysis Tissue Extract

General workflow for NGT extraction and analysis.
Step-by-Step Methodology for NGT Quantification by LC-MS/MS
  • Internal Standard Addition: To a known volume of plasma or tissue homogenate, add a known amount of an appropriate internal standard (e.g., deuterated NGT or a structurally similar nitro-tocopherol analog) to correct for extraction losses and matrix effects.

  • Protein Precipitation (for plasma): Add a solvent such as ethanol or acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate.

  • Lipid Extraction:

    • For Plasma: Extract the supernatant with a non-polar solvent like hexane.

    • For Tissue: Homogenize the tissue in a suitable buffer. Perform a lipid extraction using a method such as the Folch procedure (chloroform:methanol).

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC separation.

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column) to separate NGT from other tocopherols and interfering substances.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative ion mode. Monitor for the specific mass transition of NGT (e.g., m/z 460.4 -> 194) for sensitive and specific detection.[9]

  • Quantification: Calculate the concentration of NGT in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of NGT.

The Causality Behind Plasma-Tissue NGT Correlation: A Mechanistic Perspective

The relationship between plasma and tissue NGT levels is governed by the pharmacokinetics of γ-T and the localized production of RNS. The following diagram illustrates the key factors influencing this relationship.

G Diet Dietary Gamma-Tocopherol Plasma Plasma Gamma-Tocopherol Diet->Plasma Absorption Tissue Tissue Gamma-Tocopherol Plasma->Tissue Uptake RNS_Plasma Systemic RNS Plasma->RNS_Plasma Tissue->Plasma Efflux RNS_Tissue Local RNS Tissue->RNS_Tissue Plasma_NGT Plasma 5-Nitro-gamma-tocopherol Plasma_NGT->Plasma Circulation Tissue_NGT Tissue 5-Nitro-gamma-tocopherol Tissue_NGT->Tissue Accumulation RNS_Plasma->Plasma_NGT Nitration RNS_Tissue->Tissue_NGT Nitration

Factors influencing plasma and tissue NGT levels.

A direct correlation between plasma and tissue NGT would be expected if systemic nitrative stress is the primary driver of NGT formation in both compartments, or if NGT readily equilibrates between tissues and the circulation. However, many diseases are characterized by localized inflammation and RNS production (e.g., in the brain or in an atherosclerotic plaque). In such cases, tissue NGT levels may rise independently of plasma concentrations, making plasma NGT a less reliable indicator of organ-specific damage.

Future Directions and Recommendations

The current body of evidence establishes 5-nitro-gamma-tocopherol as a valuable biomarker of nitrative stress, with established methods for its detection in both plasma and tissues. However, there is a clear knowledge gap regarding the direct correlation of NGT levels between the circulation and a comprehensive range of tissues in various physiological and pathological states.

For drug development professionals and researchers, this presents an opportunity. Future studies should aim to:

  • Simultaneously quantify NGT in plasma and multiple tissues (e.g., liver, lung, brain, adipose, muscle) in relevant animal models of disease.

  • Investigate the time course of NGT formation in different compartments following a nitrative challenge.

  • Correlate plasma and tissue NGT levels with other markers of oxidative stress and disease-specific endpoints.

Such studies will be instrumental in validating the use of plasma NGT as a surrogate biomarker for tissue-specific nitrative damage, which would have significant implications for clinical trial design and patient monitoring.

References

  • Jiang, Q., et al. (2022). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 179, 395-413. Available at: [Link]

  • Christen, S., et al. (2003). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 35(10), 1334-1342. Available at: [Link]

  • Bruno, R. S., et al. (2006). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Journal of Nutritional Biochemistry, 17(2), 118-125. Available at: [Link]

  • Christen, S., et al. (2003). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. PubMed, 14643443. Available at: [Link]

  • Jiang, Q., et al. (2001). Concentrations of -and -tocopherol in the plasma and tissues of humans and rodents. The American Journal of Clinical Nutrition, 74(6), 714-722. Available at: [Link]

  • Linus Pauling Institute. (n.d.). Vitamin E. Oregon State University. Available at: [Link]

  • Burton, G. W., et al. (1998). Human Plasma and Tissue ??-Tocopherol Concentrations in Response to Supplementation with Deuterated Natural and Synthetic Vitamin E. The American Journal of Clinical Nutrition, 67(4), 669-684. Available at: [Link]

  • Morton, L. W., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 3), 625-628. Available at: [Link]

  • Ju, J., et al. (2009). A γ-tocopherol-rich mixture of tocopherols inhibits chemically induced lung tumorigenesis in A/J mice and xenograft tumor growth. Carcinogenesis, 30(11), 1901-1908. Available at: [Link]

  • Twarog, E., et al. (2017). Markers of oxidative/nitrative damage of plasma proteins correlated with EDSS and BDI scores in patients with secondary progressive multiple sclerosis. Journal of Neuroimmunology, 310, 1-7. Available at: [Link]

  • Williamson, K. S., et al. (2002). The nitration product 5-nitro-gamma-tocopherol is increased in the Alzheimer brain. Nitric Oxide, 6(2), 221-227. Available at: [Link]

  • Wagner, J. G., et al. (2013). Two Faces of Vitamin E in the Lung. American Journal of Respiratory and Critical Care Medicine, 187(6), 567-573. Available at: [Link]

  • Abde-Wahab, W. M., et al. (2020). Oxidative/nitrative stress biomarkers in plasma (a) and brain cortex... ResearchGate. Available at: [Link]

  • Al-Shaer, A. E., et al. (2023). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Molecules, 28(19), 6893. Available at: [Link]

  • Williamson, K. S., et al. (2002). The Nitration Product 5-Nitro- -tocopherol Is Increased in the Alzheimer Brain. ScholarSpace. Available at: [Link]

  • Twarog, E., et al. (2017). Markers of oxidative/nitrative damage of plasma proteins correlated with EDSS and BDI scores in patients with secondary progressive multiple sclerosis. PubMed, 28521618. Available at: [Link]

  • Tan, B. L., et al. (2022). Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. Nutrients, 14(21), 4521. Available at: [Link]

  • Jiang, Q., et al. (2000). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 97(21), 11494-11499. Available at: [Link]

  • Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(12), 2138-2144. Available at: [Link]

  • Ballard, P. L., et al. (2008). Plasma Biomarkers of Oxidative Stress: Relationship to Lung Disease and Inhaled Nitric Oxide Therapy in Premature Infants. Pediatrics, 121(3), 555-562. Available at: [Link]

  • Ikeda, S., et al. (2003). Tissue distribution of α- and γ-tocotrienol and γ-tocopherol in rats and interference with their accumulation by α-tocopherol. Journal of Nutritional Science and Vitaminology, 49(4), 256-261. Available at: [Link]

  • Schöttker, B., et al. (2021). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 11(11), 729. Available at: [Link]

  • Morris, M. C., et al. (2012). Brain Tocopherols Related to Alzheimer Disease Neuropathology in Humans. Alzheimer Disease & Associated Disorders, 26(4), 310-316. Available at: [Link]

  • Robertson, C. S., et al. (2019). Imaging of White Matter Injury Correlates with Plasma and Tissue Biomarkers in Pediatric Porcine Model of Traumatic Brain Injury. Journal of Neurotrauma, 36(18), 2673-2684. Available at: [Link]

Sources

A Comparative Analysis of Antioxidant Activity: 5-Nitro-γ-tocopherol versus α-tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of antioxidant research, the vitamin E family, particularly α-tocopherol, has long been a focal point for its role in mitigating oxidative stress. However, emerging evidence highlights the unique and potent antioxidant properties of other tocopherol isoforms and their metabolites. This guide provides an in-depth, objective comparison of the antioxidant activities of 5-nitro-γ-tocopherol and the well-studied α-tocopherol. While α-tocopherol is recognized for its efficacy against reactive oxygen species (ROS), the nitrated derivative of γ-tocopherol, 5-nitro-γ-tocopherol, demonstrates a specialized and superior capacity for neutralizing reactive nitrogen species (RNS), a class of molecules increasingly implicated in the pathophysiology of numerous inflammatory and degenerative diseases. This document will delve into the mechanistic distinctions, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds, offering a critical resource for scientists engaged in antioxidant research and the development of novel therapeutic agents.

The Chemical Distinction: A Tale of Two Tocopherols

The fundamental difference in the antioxidant capabilities of α-tocopherol and the precursor to 5-nitro-γ-tocopherol, γ-tocopherol, lies in their chemical structures. Both are lipid-soluble antioxidants characterized by a chromanol ring and a phytyl tail. The chromanol ring, with its hydroxyl group, is the active site for scavenging free radicals. However, the methylation pattern on this ring is the critical determinant of their differential reactivity.

  • α-Tocopherol: The chromanol ring of α-tocopherol is fully methylated at the 5, 7, and 8 positions. This structural feature makes it a highly effective scavenger of lipid peroxyl radicals, a key player in lipid peroxidation.[1]

  • γ-Tocopherol: In contrast, γ-tocopherol has an unsubstituted 5-position on its chromanol ring.[2] This seemingly minor difference has profound implications for its antioxidant function, particularly its ability to interact with and detoxify RNS.

The formation of 5-nitro-γ-tocopherol is a direct consequence of this structural feature. γ-Tocopherol can trap electrophilic RNS, such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂), at its nucleophilic C-5 position, resulting in the formation of the stable product, 5-nitro-γ-tocopherol.[3][4] α-Tocopherol, with its methylated C-5 position, is incapable of this nitration reaction.[2]

Mechanistic Insights into Antioxidant Action

α-Tocopherol: The Classic Chain-Breaking Antioxidant

The primary antioxidant mechanism of α-tocopherol is as a chain-breaking antioxidant in lipid environments. It readily donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals (LOO•), thereby terminating the lipid peroxidation chain reaction.[1] This process is illustrated in the following diagram:

alpha_tocopherol_mechanism Lipid_Radical Lipid Peroxyl Radical (LOO•) Alpha_Tocopherol α-Tocopherol (α-TOH) Lipid_Radical->Alpha_Tocopherol abstracts H• Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Alpha_Tocopherol->Lipid_Hydroperoxide donates H• to neutralize Tocopheroxyl_Radical α-Tocopheroxyl Radical (α-TO•) Alpha_Tocopherol->Tocopheroxyl_Radical becomes gamma_tocopherol_nitration RNS Reactive Nitrogen Species (e.g., ONOO⁻) Gamma_Tocopherol γ-Tocopherol RNS->Gamma_Tocopherol reacts with 5_Nitro_Gamma_Tocopherol 5-Nitro-γ-tocopherol Gamma_Tocopherol->5_Nitro_Gamma_Tocopherol forms

Figure 2: Formation of 5-nitro-γ-tocopherol via RNS scavenging by γ-tocopherol.

Comparative Experimental Data

While direct quantitative comparisons of the antioxidant activity of isolated 5-nitro-γ-tocopherol versus α-tocopherol using standardized assays are limited in the literature, a significant body of evidence points to the superior RNS-scavenging ability of γ-tocopherol, the precursor to 5-nitro-γ-tocopherol.

A study on human plasma exposed to cigarette smoke, a source of high concentrations of RNS, demonstrated a significant depletion of both α- and γ-tocopherol. [5]However, only the depletion of γ-tocopherol was accompanied by a corresponding increase in 5-nitro-γ-tocopherol, confirming its role in trapping RNS. [5]

Parameter α-Tocopherol Depletion γ-Tocopherol Depletion 5-Nitro-γ-tocopherol Formation

| Human Plasma Exposed to Cigarette Smoke (6h) | ~75% | ~60% | Increased from 3 to 134 nmol/L |

Table 1: Changes in tocopherol and 5-nitro-γ-tocopherol concentrations in human plasma after exposure to gas-phase cigarette smoke. Data from Leonard et al. (2003). [5] Furthermore, studies have shown that 5-nitro-γ-tocopherol is elevated in the plasma of individuals with conditions associated with increased nitrosative stress, such as coronary heart disease, highlighting its in vivo relevance as a marker of RNS detoxification by γ-tocopherol. [6]

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research in this area, detailed protocols for common antioxidant assays, adapted for lipophilic compounds like tocopherols, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • α-tocopherol (as a standard)

  • 5-nitro-γ-tocopherol (test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of standards and samples: Prepare a stock solution of α-tocopherol and 5-nitro-γ-tocopherol in methanol. From the stock solutions, prepare a series of dilutions to generate a concentration-response curve.

  • Assay: a. To each well of a 96-well plate, add 50 µL of the standard or sample solution at different concentrations. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from the concentration-response curve.

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare DPPH Solution (0.1 mM in Methanol) Start->Prepare_Reagents Prepare_Samples Prepare Serial Dilutions of α-Tocopherol and 5-Nitro-γ-tocopherol Prepare_Reagents->Prepare_Samples Plate_Setup Add 50 µL of Sample/Standard to 96-well Plate Prepare_Samples->Plate_Setup Add_DPPH Add 150 µL of DPPH Solution to each well Plate_Setup->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_Absorbance Read Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging and IC50 Measure_Absorbance->Calculate End End Calculate->End

Figure 3: Workflow for the DPPH radical scavenging assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay for Lipophilic Compounds

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • α-tocopherol and 5-nitro-γ-tocopherol

  • 75 mM Phosphate buffer (pH 7.4)

  • Acetone

  • 96-well black microplate

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

Procedure:

  • Preparation of reagents: a. Prepare a stock solution of fluorescein in 75 mM phosphate buffer. b. Prepare a fresh solution of AAPH in 75 mM phosphate buffer on the day of the assay. c. Prepare a stock solution of Trolox, α-tocopherol, and 5-nitro-γ-tocopherol in acetone.

  • Assay: a. In a 96-well black microplate, add 25 µL of the standard (Trolox) or sample (tocopherols) diluted in a 50:50 acetone:phosphate buffer mixture. b. Add 150 µL of the fluorescein working solution to each well. c. Incubate the plate at 37°C for 15-30 minutes in the plate reader. d. Inject 25 µL of the AAPH solution into each well to start the reaction. e. Measure the fluorescence every 1-2 minutes for at least 60 minutes, or until the fluorescence has decayed by at least 90%.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is expressed as Trolox equivalents (TE).

ORAC_Assay_Workflow Start Start Prepare_Reagents Prepare Fluorescein, AAPH, and Trolox/Sample Solutions Start->Prepare_Reagents Plate_Setup Add 25 µL of Sample/Standard to 96-well Black Plate Prepare_Reagents->Plate_Setup Add_Fluorescein Add 150 µL of Fluorescein Solution Plate_Setup->Add_Fluorescein Pre_Incubate Pre-incubate at 37°C Add_Fluorescein->Pre_Incubate Initiate_Reaction Inject 25 µL of AAPH Solution Pre_Incubate->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) Initiate_Reaction->Measure_Fluorescence Calculate Calculate Area Under the Curve (AUC) and Express as Trolox Equivalents Measure_Fluorescence->Calculate End End Calculate->End

Figure 4: Workflow for the lipophilic ORAC assay.

Conclusion and Future Directions

The available evidence strongly indicates a functional divergence between α-tocopherol and the γ-tocopherol/5-nitro-γ-tocopherol system. While α-tocopherol remains a benchmark for its ability to inhibit lipid peroxidation by scavenging ROS, γ-tocopherol exhibits a unique and superior capacity to detoxify RNS through its nitration to 5-nitro-γ-tocopherol. This distinction is of paramount importance for researchers investigating diseases where nitrosative stress plays a significant pathogenic role.

The formation of 5-nitro-γ-tocopherol should be viewed not just as a biomarker of RNS exposure, but as the endpoint of a crucial antioxidant defense mechanism. Future research should focus on the direct quantification of the antioxidant properties of synthesized 5-nitro-γ-tocopherol using standardized assays to fully elucidate its role in the antioxidant network. Such studies will provide a more complete understanding of the comparative antioxidant efficacy of different vitamin E metabolites and inform the development of targeted therapeutic strategies for diseases characterized by distinct profiles of oxidative and nitrosative stress.

References

  • Bruno, R. S., Leonard, S. W., Atkinson, J., Montine, T. J., Ramakrishnan, R., Bray, T. M., & Traber, M. G. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. The Journal of nutritional biochemistry, 26(5), 515–522.
  • Decker, E. A., Warner, K., Richards, M. P., & Shahidi, F. (2005). Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle. Journal of agricultural and food chemistry, 53(11), 4465–4470.
  • Morton, L. W., Ward, N. C., Croft, K. D., & Puddey, I. B. (2002). Evidence for the nitration of γ-tocopherol in vivo: 5-nitro-γ-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 3), 625–628.
  • Leonard, S. W., Bruno, R. S., Paterson, E., Schock, B. C., Atkinson, J., Bray, T. M., & Traber, M. G. (2003). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free radical biology & medicine, 35(12), 1560–1567.
  • Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American journal of clinical nutrition, 74(6), 714–722.
  • Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol.
  • Rao, G., & Balachandran, B. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of herbs, spices & medicinal plants, 28(2), 162-174.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290–4302.
  • Jiang, Q. (2014). Natural forms of vitamin E: metabolism, antioxidant, and anti-inflammatory activities and their role in disease prevention and therapy. Free Radical Biology and Medicine, 72, 76-90.
  • Yoshida, Y., Niki, E., & Noguchi, N. (2003). Comparative study on the action of tocopherols and tocotrienols as antioxidant: chemical and physical effects. Chemistry and physics of lipids, 123(1), 63–75.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-Nitro-γ-tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of 5-Nitro-γ-tocopherol (5-NGT) is of paramount importance. As a specific biomarker of nitrative stress, 5-NGT provides a window into the complex interplay between reactive nitrogen species (RNS) and vitamin E, with implications in cardiovascular disease, neurodegenerative disorders, and other inflammatory conditions. The choice of analytical methodology for 5-NGT is therefore a critical decision, directly impacting the reliability and interpretability of experimental and clinical data.

This guide provides an in-depth comparison of the primary analytical techniques for 5-NGT analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple enumeration of pros and cons, this document delves into the causality behind experimental choices and provides a framework for a rigorous cross-validation study to ensure data integrity and inter-method comparability.

The Significance of 5-Nitro-γ-tocopherol: A Biomarker of Nitrative Stress

Gamma-tocopherol (γ-tocopherol), a major dietary form of Vitamin E, possesses a unique ability to trap reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻). This reaction, which is not shared by the more prevalent alpha-tocopherol, results in the formation of the stable metabolite 5-NGT. Elevated levels of 5-NGT in biological matrices, such as plasma, are indicative of increased nitrative stress, a key pathological mechanism in a host of diseases.[1] Therefore, the precise and accurate measurement of 5-NGT is crucial for understanding disease pathogenesis, identifying potential therapeutic targets, and monitoring treatment efficacy.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical method for 5-NGT is a balance of sensitivity, selectivity, throughput, and available resources. Here, we compare the three most prominent techniques.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a powerful technique for the analysis of electroactive compounds like 5-NGT. The separation of 5-NGT from other tocopherols and matrix components is achieved via reverse-phase HPLC, followed by detection using an electrochemical cell.

  • Principle of Operation: The analyte is oxidized or reduced at an electrode surface at a specific potential, generating a measurable current that is proportional to the analyte's concentration.

  • Strengths:

    • High Sensitivity: HPLC-ECD can achieve very low limits of detection, often in the femtomole range, making it suitable for quantifying endogenous levels of 5-NGT.[2]

    • Cost-Effective: Compared to mass spectrometry, HPLC-ECD systems are generally less expensive to purchase and maintain.

  • Limitations:

    • Susceptibility to Interference: Co-eluting electroactive compounds can interfere with the detection of 5-NGT, potentially leading to inaccurate quantification.

    • Less Structural Information: ECD provides no structural information about the analyte, relying solely on retention time for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of a wide range of small molecules in complex biological matrices, including 5-NGT.[1]

  • Principle of Operation: Following chromatographic separation, the analyte is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z). Specific precursor ions are then fragmented, and the resulting product ions are detected, providing a high degree of selectivity.

  • Strengths:

    • High Specificity: The use of multiple reaction monitoring (MRM) provides exceptional specificity, minimizing the risk of interference from other compounds.

    • Structural Confirmation: Mass spectral data provides structural information, confirming the identity of the analyte.

    • High Throughput: Modern LC-MS/MS systems can achieve rapid analysis times, making them suitable for large-scale studies.

  • Limitations:

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of quantification.

    • Higher Cost: LC-MS/MS instruments are a significant capital investment and have higher operational costs.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for the direct analysis of 5-NGT due to its low volatility, GC-MS can be employed following a derivatization step.

  • Principle of Operation: The analyte is first derivatized to increase its volatility and thermal stability. It is then separated by gas chromatography and detected by a mass spectrometer.

  • Strengths:

    • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency.

  • Limitations:

    • Derivatization Required: The need for derivatization adds an extra step to the sample preparation workflow, which can introduce variability and potential for analyte loss.[3]

    • Thermal Stability: The high temperatures used in GC can potentially lead to the degradation of thermally labile compounds like 5-NGT, even after derivatization.

Performance Characteristics: A Comparative Overview

The following table summarizes the typical performance characteristics of the discussed analytical methods for tocopherols and related compounds. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance ParameterHPLC-ECDLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) Low (fmol range)[2]Very Low (fmol to amol range)Low (pg range)
Limit of Quantification (LOQ) Low (fmol to pmol range)Very Low (fmol to pmol range)Low (pg to ng range)
Linearity (r²) >0.99>0.99[4]>0.99
Precision (%RSD) <15%<15%[4][5]<15%
Accuracy (%Recovery) 85-115%85-115%[5]80-120%
Specificity Moderate to HighVery HighHigh
Throughput ModerateHighModerate

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the analysis of 5-NGT in human plasma. These should be optimized and validated for specific laboratory conditions.

Sample Preparation from Human Plasma

A robust sample preparation protocol is critical for accurate and precise results.

  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.[5] Store plasma at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled 5-NGT for LC-MS/MS) to each plasma sample.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 2 volumes of ice-cold ethanol to the plasma sample to precipitate proteins.

    • Vortex for 30 seconds.

    • Add 4 volumes of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and combine the extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC/LC-MS or a derivatization solvent for GC-MS).

HPLC-ECD Protocol

HPLC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ECD Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precip Protein Precipitation (Ethanol) IS->Precip LLE Liquid-Liquid Extraction (Hexane) Precip->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC ECD Electrochemical Detection HPLC->ECD Data Data Acquisition & Analysis ECD->Data LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Labeled Internal Standard Plasma->IS Precip Protein Precipitation IS->Precip LLE Liquid-Liquid Extraction Precip->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC UPLC/HPLC Separation Inject->LC MS Mass Spectrometry (ESI-) LC->MS MSMS Tandem MS (MRM) MS->MSMS Data Data Acquisition & Analysis MSMS->Data GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extract Extraction IS->Extract Deriv Derivatization (e.g., Silylation) Extract->Deriv Inject Injection Deriv->Inject GC GC Separation Inject->GC MS Mass Spectrometry (EI) GC->MS Data Data Acquisition & Analysis MS->Data Cross_Validation_Workflow cluster_study_design Study Design cluster_analysis Analysis by Each Method cluster_data_eval Data Evaluation SampleSel Select 20-30 Samples (Low, Med, High) Aliquoting Aliquot Samples for Each Method SampleSel->Aliquoting Random Randomize Analysis Order Aliquoting->Random MethodA Method A (e.g., HPLC-ECD) Random->MethodA MethodB Method B (e.g., LC-MS/MS) Random->MethodB MethodC Method C (e.g., GC-MS) Random->MethodC Corr Correlation Analysis (r²) MethodA->Corr MethodB->Corr MethodC->Corr Bland Bland-Altman Plot Corr->Bland Diff Percent Difference Calculation Bland->Diff

Sources

A Technical Guide to Assessing the Specificity of 5-Nitro-gamma-tocopherol as a Marker for Nitrative Stress

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular medicine and drug development, the precise measurement of physiological and pathological processes is paramount. Nitrative stress, a condition characterized by the excessive production of reactive nitrogen species (RNS), is implicated in a host of diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer. Consequently, the demand for specific and reliable biomarkers to quantify this stress is critical. This guide provides an in-depth, comparative analysis of 5-Nitro-gamma-tocopherol (NGT), a nitrated product of vitamin E, and evaluates its specificity as a biomarker for nitrative stress against other established markers.

The Genesis of a Marker: Understanding 5-Nitro-gamma-tocopherol Formation

5-Nitro-gamma-tocopherol is the product of the interaction between gamma-tocopherol (γ-T), a primary dietary form of vitamin E, and potent RNS like peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂). Unlike its counterpart, alpha-tocopherol (α-T), which is the most abundant form of vitamin E in tissues, γ-T possesses a unique structural feature: an unsubstituted C-5 position on its chromanol ring. This site is susceptible to electrophilic attack by nitrating agents, leading to the formation of the stable adduct, NGT.

This chemical predisposition is the cornerstone of NGT's potential as a specific biomarker. While α-T is a potent antioxidant, it lacks this site for nitration and reacts with NO₂ to form potentially mutagenic agents. The formation of NGT, therefore, represents a detoxification pathway for harmful RNS, directly reflecting the body's burden of nitrative stress.

cluster_0 Cellular Environment Nitric Oxide Nitric Oxide Peroxynitrite Peroxynitrite Nitric Oxide->Peroxynitrite Reacts with Superoxide Superoxide Superoxide->Peroxynitrite 5-Nitro-gamma-tocopherol 5-Nitro-gamma-tocopherol Peroxynitrite->5-Nitro-gamma-tocopherol Nitrates Nitrogen Dioxide Nitrogen Dioxide Nitrogen Dioxide->5-Nitro-gamma-tocopherol Nitrates gamma-Tocopherol gamma-Tocopherol gamma-Tocopherol->5-Nitro-gamma-tocopherol is nitrated to

Caption: Formation pathway of 5-Nitro-gamma-tocopherol.

A Comparative Analysis: NGT Versus Other Nitrative Stress Markers

The utility of any biomarker is defined by its specificity, sensitivity, and the reliability of its measurement. Here, we compare NGT with other commonly used markers of nitrative stress.

BiomarkerAdvantagesDisadvantages
5-Nitro-gamma-tocopherol (NGT) - High specificity due to the unique reaction of γ-T with RNS. - Reflects lipid-phase nitrative stress. - Stable molecule, facilitating easier detection.- Levels can be influenced by dietary intake and metabolism of γ-T. - α-T supplementation can lower γ-T levels, potentially affecting NGT formation.
3-Nitrotyrosine - Widely studied and established marker. - Reflects protein nitration.- Can originate from dietary sources, confounding endogenous measurements. - Prone to artificial nitration during sample handling and analysis. - Less specific for certain disease states.
8-Nitroguanine - A marker of nitrative damage to DNA and RNA.- Technically challenging to measure accurately. - Levels can be influenced by DNA repair mechanisms.
Nitrate/Nitrite (NOx) - Relatively simple to measure.- Lacks specificity as it is influenced by diet and reflects nitric oxide metabolism, not necessarily nitrative stress.

Experimental Workflows for Assessing NGT Specificity

To rigorously assess the specificity of NGT as a biomarker, a multi-pronged experimental approach is necessary. This involves precise quantification of NGT in biological matrices and correlation with disease states or exposure to nitrative stressors.

Workflow for NGT Quantification in Biological Samples

The gold-standard for NGT quantification is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or electrochemical detection. This method offers high sensitivity and specificity.

Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction e.g., Plasma, Tissue Sample Derivatization (Optional) Sample Derivatization (Optional) Lipid Extraction->Sample Derivatization (Optional) HPLC Separation HPLC Separation Sample Derivatization (Optional)->HPLC Separation MS/MS or Electrochemical Detection MS/MS or Electrochemical Detection HPLC Separation->MS/MS or Electrochemical Detection Data Analysis Data Analysis MS/MS or Electrochemical Detection->Data Analysis Quantification

Caption: Experimental workflow for NGT analysis.

Detailed Protocol for NGT Quantification by HPLC-MS/MS
  • Sample Preparation and Lipid Extraction:

    • Collect biological samples (e.g., plasma, tissue homogenates) and store at -80°C.

    • Thaw samples on ice. For plasma, use 100-500 µL. For tissues, use a known weight of homogenized tissue.

    • Add an internal standard (e.g., 7-nitro-β-tocopherol) to correct for extraction efficiency.

    • Perform a liquid-liquid extraction using a mixture of hexane and isopropanol to isolate the lipid-soluble components, including NGT and other tocopherols.

    • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

    • Carefully collect the upper organic layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small volume of the mobile phase for HPLC injection.

  • HPLC Separation:

    • Utilize a C18 reverse-phase column for optimal separation of tocopherol isomers and their nitrated products.

    • Employ a gradient mobile phase, typically a mixture of methanol, acetonitrile, and water with a small amount of a modifying agent like ammonium acetate to improve ionization.

    • Set a flow rate of approximately 0.2-0.5 mL/min.

    • Inject the reconstituted sample onto the column.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of NGT and the internal standard.

    • Employ multiple reaction monitoring (MRM) for high specificity, monitoring the transition of the parent ion to a specific daughter ion.

  • Data Analysis and Quantification:

    • Generate a standard curve using known concentrations of pure NGT.

    • Calculate the peak area ratio of NGT to the internal standard in both the samples and the standards.

    • Determine the concentration of NGT in the samples by interpolating from the standard curve.

    • Normalize NGT levels to the concentration of the parent compound, γ-T, or total lipids to account for variations in vitamin E status and lipid content.

Interpreting the Data: What NGT Levels Signify

Elevated levels of NGT are indicative of increased nitrative stress. Studies have shown higher NGT concentrations in individuals with conditions associated with inflammation and RNS production, such as:

  • Cardiovascular disease

  • Alzheimer's disease

  • Inflammatory conditions

  • Cigarette smokers

A key consideration in interpreting NGT data is the individual's γ-T status. Since γ-T is the precursor to NGT, its availability can influence NGT levels. For instance, high-dose α-T supplementation can decrease circulating γ-T, potentially lowering NGT formation even in the presence of nitrative stress. Therefore, it is crucial to measure both γ-T and NGT simultaneously for an accurate assessment.

Conclusion and Future Perspectives

5-Nitro-gamma-tocopherol presents a compelling case as a highly specific biomarker for nitrative stress, particularly within the lipid compartment. Its formation via a unique and well-defined chemical reaction with RNS, coupled with advanced analytical techniques for its detection, provides a reliable window into a critical pathological process.

However, the influence of dietary vitamin E intake and metabolism on NGT levels necessitates careful consideration in data interpretation. Future research should focus on establishing standardized reference ranges for NGT in various populations and disease states. Furthermore, longitudinal studies are needed to fully elucidate the predictive value of NGT for disease progression and its utility in monitoring the efficacy of therapeutic interventions targeting nitrative stress. The continued refinement of analytical methods will further enhance the sensitivity and accessibility of NGT measurement, solidifying its role in both basic research and clinical diagnostics.

References

  • Most of the early studies regarding nitrative stress used free 3‐nitrotyrosine as a biomarker (Ohshima et al., 1990; Ceriello, 2002). However, the major part of free circulating nitrotyrosine originates from dietary proteins nitrated in the gastrointestinal tract (Lundberg et al., 2004; Rocha et al. ... In eukaryotes, nitration mainly affects tyrosine residues yielding 3‐nitrotyrosine (Bottari, 2015), but it can apparently also modify tryptophan residues, giving rise essentially to 6‐nitrotryptophan residues under pathophysiological conditions (Nuriel et al., 2011). Interestingly, although tyrosine nitration is not a direct, enzymically driven, post‐translational modification, the tyrosine residues affected are not random, at least under pathophysiological ... Therefore, the only reliable biomarkers for exploring systemic nitrative stress are circulating proteins which are nitrated in vivo but outside the gastrointestinal tract. A variety of nitroproteins have been identified in plasma (Piroddi et al., 2011) but so far the only quantitative assay which has been developed and clinically validated, is an elisa for nitrated albumin (Wayenberg et al., 2009, 2011). ... Another serious disadvantage of this method is the possibility of artificial nitration during the assay (Ryberg and Caidahl, 2007; Tsikas and Duncan, 2014). The same is obviously true for the 3‐nitrotyrosine metabolite 3‐nitro‐4‐hydroxyphenylacetic acid, which does not only arise from 3‐nitrotyrosine but is also a nitration product of p‐hydroxyphenylacetic acid, a metabolite of tyrosine (Mani et al., 2003; Hoehn et al., 2008). ... In contrast to S‐nitrosation, nitration is a stable covalent modification, which can therefore be investigated much more easily. ... Biomarkers of tyrosine nitration In contrast to S‐nitrosation, nitration is a stable covalent modification, which can therefore be investigated much more easily. In eukaryotes, nitration mainly affects tyrosine residues yielding 3‐nitrotyrosine (Bottari, 2015), but it can apparently also modify tryptophan residues, giving rise essentially to 6‐nitrotryptophan residues under pathophysiological conditions (Nuriel et al., 2011). Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC. PubMed Central. [Link]

  • γ-Tocopherol (γ-T) scavenges reactive nitrogen species (RNS) to form 5-NO2-γ-tocopherol (NGT). However, α-T supplementation decreases circulating γ-T, which could limit its RNS scavenging activities. We hypothesized that α-T supplementation would mitigate NGT accumulation by impairing γ-T status. ... Unlike α-tocopherol (α-T), γ-T traps RNS including nitrogen dioxide and peroxynitrite to form a stable product, 5-NO2-γ-tocopherol (NGT) [7-9]. ... The limited specificity of NOx as a biomarker of RNS is a major limitation of using it to assess nitrative stress. ... Collectively, these findings suggest that NGT accumulation is dependent on γ-T availability, particularly in smokers with high levels of RNS, and the use of NGT as a nitrative stress biomarker may be limited to physiologic models in which γ-T status is unaffected by the intervention, especially under conditions of chronic nitrative stress. α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. National Institutes of Health. [Link]

  • γCEHC, as well as γT, exerted a cytoprotective effect on oxidative stress-induced cytotoxicity by inducing HO-1 expression. ... γ-Tocopherol (γT) is the major form of vitamin E contained in plants and seed oils. ... CEHC is produced by an initial hydroxylation of the phytyl side chain catalyzed by CYP4F2, followed by consecutive β-oxidation steps. ... In the present study, the cytoprotective mechanism of γCEHC and γT is suggested to involve the induction of HO-1 via the Nrf2/ARE-dependent pathway (Figure 3, Figure 4 and Figure 5). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. MDPI. [Link]

  • Reactive nitrogen oxide species (RNOS) have been implicated as effector molecules in inflammatory diseases. There is emerging evidence that gamma-tocopherol (gammaT), the major form of vitamin E in the North American diet, may play an important role in these diseases. GammaT scavenges RNOS such as peroxynitrite by forming a stable adduct, 5-nitro-gammaT (NGT). Here we describe a convenient HPLC method for the simultaneous determination of NGT, alphaT, and gammaT in blood plasma and other tissues. Coulometric detection of NGT separated on a deactivated reversed-phase column was linear over a wide range of concentrations and highly sensitive (approximately 10 fmol detection limit). NGT extracted from blood plasma of 15-week-old Fischer 344 rats was in the low nM range, representing approximately 4% of gammaT. Twenty-four h after intraperitoneal injection of zymosan, plasma NGT levels were 2-fold higher compared to fasted control animals when adjusted to gammaT or corrected for total neutral lipids, while alpha- and gammaT levels remained unchanged. These results demonstrate that nitration of gammaT is increased under inflammatory conditions and highlight the importance of RNOS reactions in the lipid phase. Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. PubMed. [Link]

  • During periods of inflammation, phagocytic cells generate copious quantities of NO and other reactive oxygen species. The combination of NO with other reactive oxygen species promotes nitration of ambient biomolecules, including protein tyrosine residues and membrane-localized gamma-tocopherol. The oxidative chemistry of NO and derived redox congeners is reviewed. Techniques are described for the determination of 3-nitro-tyrosine and 5-nitro-gamma-tocopherol in biological samples using high-performance liquid chromatography with electrochemical detection. Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. PubMed. [Link]

  • γ‐Tocopherol has a unique unsubstituted C‐5 position to trap electrophiles, including RNS. α‐Tocopherol has a methyl group at this position and as such does not possess this property (Figure 2). As a result, γ‐tocopherol is superior to α‐tocopherol in detoxifying nitroso compounds and peroxynitrite via formation of 5‐nitro‐γ‐tocopherol.31, 32. ... From the above discussion, it is apparent that γ‐tocopherol is better than α‐tocopherol in preventing formation of lipid peroxides, counteracting the effect of RNS and oxidative stress in the pathophysiology of atherosclerosis. Tocopherols in the Prevention and Treatment of Atherosclerosis and Related Cardiovascular Disease - PMC. PubMed Central. [Link]

  • Patients suffering from inflammatory diseases often present with decreased levels of antioxidants, due to either insufficient dietary intake or increased demand for antioxidants. Vitamin E is a very potent antioxidant substance, and shows high anti-inflammatory properties. Therefore, vitamin E, particularly the α-tocopherol (α-TOH) form, has been suggested as a promising candidate in the prevention of CVD. Cardiovascular and Metabolic Protection by Vitamin E: A Matter of Treatment Strategy? MDPI. [Link]

  • In the patients of AD with lower tocopherol and tocotrienol levels, oxidative (α-tocopherylquinone/α-tocopherol) and nitrosative (5-nitro-γ-tocopherol/γ-tocopherol) stress ratios were found to be increased. Furthermore, multiple studies included in this review also reported that vitamin E supplementation can reduce lipid peroxidation (malondialdehyde, nitrotyrosine) and enhance antioxidant capacity, catalase, glutathione, and SOD levels in humans. Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. MDPI. [Link]

  • The significance of lipid-phase nitration has not been investigated in AD. This study documents a significant two- to threefold increase in the lipid nitration product 5-nitro-gamma-tocopherol in affected regions of the AD brain as determined by high-performance liquid chromatography with electrochemical detection. The nitration product 5-nitro-gamma-tocopherol is increased in the Alzheimer brain. PubMed. [Link]

  • γ-Tocopherol (γT) is a major form of vitamin E in the US diet and the second most abundant vitamin E in the blood and tissues, while α-tocopherol (αT) is the predominant vitamin E in tissues. During the last >25 years, research has revealed that γT has unique antioxidant and anti-inflammatory activities relevant to disease prevention compared to αT. While both compounds are potent lipophilic antioxidants, γT but not αT can trap reactive nitrogen species by forming 5-nitro-γT, and appears to show superior protection of mitochondrial function. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. National Institutes of Health. [Link]

  • (1) malondialdehyde (MDA), an indicator of lipid peroxidation; (2) protein carbonyls, an indicator of conversion reactions of amino acid side-chains (e.g., deamination or imine formation); (3) 3-nitrotyrosine, an indicator of tyrosine nitration often associated with inflammation, (4) 8-hydroxy-2 -deoxyguanosine (8-OHdG), an indicator of DNA nu- cleobase modifications by hydroxyl radicals that showed associations with cancer and cardiovascular disease; and (5)

A Comparative Guide to the Formation and Function of 5-Nitro-γ-Tocopherol from Dietary γ-Tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Alpha-Tocopherol—The Unique Role of γ-Tocopherol in Nitrative Stress

For decades, vitamin E research has been overwhelmingly dominated by α-tocopherol, the most abundant form in tissues and supplements. However, this focus has overshadowed the distinct and critical functions of γ-tocopherol, the principal form of vitamin E found in the typical U.S. diet through sources like plant and seed oils.[1][2] While both are potent lipid-soluble antioxidants, their reactivity with a specific class of damaging molecules—Reactive Nitrogen Species (RNS)—diverges significantly. This guide elucidates the pivotal relationship between dietary γ-tocopherol and its nitrated metabolite, 5-nitro-γ-tocopherol (5-NγT), a molecule emerging as a key biomarker and potential modulator of inflammatory diseases.

Under conditions of inflammation and metabolic stress, cells produce RNS such as peroxynitrite and nitrogen dioxide.[3] Unlike α-tocopherol, γ-tocopherol possesses a unique ability to trap and detoxify these electrophilic mutagens, a process that results in the formation of the stable metabolite 5-NγT.[4][5] This guide provides a comprehensive comparison of the parent compound and its nitrated product, offering field-proven experimental protocols and data to underscore the importance of this pathway in human health and disease.

The Biochemical Pathway: From Dietary Intake to Nitrative Detoxification

The fundamental difference between α-tocopherol and γ-tocopherol lies in the substitution on their chromanol ring. The C-5 position of γ-tocopherol is unsubstituted, leaving it nucleophilic and reactive. In contrast, this position is blocked by a methyl group in α-tocopherol. This structural distinction is the primary determinant for γ-tocopherol's unique ability to scavenge RNS.

The process begins with the dietary intake of γ-tocopherol. In environments of high nitrative stress (e.g., inflammation, smoking), elevated levels of RNS are produced.[3][6] Peroxynitrite (ONOO⁻), formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂⁻), readily reacts with γ-tocopherol at the C-5 position.[4][7] This reaction effectively neutralizes the damaging nitrating species, forming the stable, non-radical product 5-NγT.[2][7] This detoxification is crucial, as it prevents RNS from nitrating other critical biomolecules like tyrosine residues in proteins, a modification linked to protein dysfunction and disease pathogenesis.[7]

Tocopherol_Nitration_Pathway cluster_intake Dietary Intake & Circulation cluster_stress Inflammatory / Nitrative Stress cluster_reaction Detoxification Reaction Diet Dietary γ-Tocopherol (e.g., Seed Oils) Plasma_gT Plasma γ-Tocopherol Diet->Plasma_gT Absorption Reaction Nitration at C-5 Position Plasma_gT->Reaction RNS Reactive Nitrogen Species (RNS) Peroxynitrite (ONOO⁻) Nitrogen Dioxide (NO₂) RNS->Reaction NGT 5-Nitro-γ-Tocopherol (5-NγT) (Stable Metabolite) Reaction->NGT Formation

Caption: Biochemical pathway from dietary γ-tocopherol to 5-NγT formation under nitrative stress.

Comparative Analysis: γ-Tocopherol vs. 5-Nitro-γ-Tocopherol

The conversion of γ-tocopherol to 5-NγT represents a functional shift from a general antioxidant to a specific marker of RNS activity. Their properties and biological implications differ significantly.

Featureγ-Tocopherol (Parent Compound)5-Nitro-γ-Tocopherol (Metabolite)Supporting Rationale & Data
Primary Function Broad-spectrum lipophilic antioxidant; Anti-inflammatory agent.Stable end-product of RNS detoxification; Biomarker of nitrative stress.γ-Tocopherol neutralizes a wide range of reactive oxygen and nitrogen species.[8] 5-NγT is a stable adduct formed from this reaction, and its plasma levels correlate with conditions of nitrative stress.[7][9]
Reactivity with RNS High. Directly scavenges species like peroxynitrite and nitrogen dioxide.Low. It is the stable product of the scavenging reaction.The unsubstituted C-5 position of γ-tocopherol is the site of reaction.[4][5] Once nitrated to form 5-NγT, this position is blocked, rendering the molecule inert to further nitration.
Anti-inflammatory Action Inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activity, reducing pro-inflammatory prostaglandins and leukotrienes.[5]While not directly anti-inflammatory, its formation prevents RNS from perpetuating inflammatory damage (e.g., protein nitration).Studies show γ-tocopherol, but not α-tocopherol, inhibits key inflammatory enzymes.[5] The formation of 5-NγT is a detoxification mechanism.[10]
Clinical Significance Essential dietary nutrient. Higher intake associated with reduced risk for certain inflammatory diseases.Elevated levels are observed in smokers and patients with coronary heart disease and Alzheimer's disease.[6][7][9]Epidemiological studies suggest γ-tocopherol may lower the risk of chronic diseases associated with inflammation.[7] 5-NγT serves as an integrated measure of in vivo RNS exposure.
Impact of α-Tocopherol High-dose α-tocopherol supplementation decreases plasma and tissue concentrations of γ-tocopherol, partly by increasing its metabolism.[7]Formation is dependent on the availability of γ-tocopherol. Therefore, α-tocopherol supplementation can indirectly reduce 5-NγT levels by depleting its precursor.[7]Studies in smokers showed that α-tocopherol supplementation lowered plasma γ-tocopherol and, consequently, plasma 5-NγT concentrations.[7]

Experimental Protocols: Synthesis and Quantification

A significant challenge for researchers is that 5-NγT is not commercially available.[7] Therefore, a reliable in-house synthesis protocol is required to generate an analytical standard for quantification in biological samples.

Protocol 1: In Vitro Synthesis of 5-Nitro-γ-Tocopherol Standard

This protocol is adapted from established methods for the nitration of γ-tocopherol.[7] The causality behind this procedure rests on creating an acidic environment where sodium nitrite generates nitrous acid, which subsequently forms the nitrating agents required to react with the C-5 position of γ-tocopherol.

Materials:

  • γ-Tocopherol

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Potassium Hydroxide (KOH)

  • Hexane

  • Deionized Water

  • Nitrogen Gas Source

Methodology:

  • Preparation: Dissolve a known quantity of γ-tocopherol in absolute ethanol in a glass reaction vessel.

  • Acidification: Acidify the solution by adding a small volume of glacial acetic acid. This step is critical to protonate the nitrite and initiate the formation of the nitrating species.

  • Nitration: Slowly add an aqueous solution of sodium nitrite to the stirring ethanolic γ-tocopherol solution. The reaction will proceed at room temperature. Monitor the reaction progress by TLC or a rapid LC-UV check if available.

  • Termination: Once the reaction is complete (typically 30-60 minutes), terminate it by adding a KOH solution to neutralize the acid and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the mixture several times with deionized water to remove salts and water-soluble components. Extract the crude 5-NγT product into hexane. Collect the organic (hexane) phase.

  • Drying and Reconstitution: Dry the hexane extract by passing it over anhydrous sodium sulfate or by evaporating the solvent under a stream of nitrogen gas.

  • Purification & Storage: The crude product can be further purified using silica gel chromatography if necessary. Reconstitute the purified 5-NγT in ethanol or a suitable solvent for storage. Confirm identity and purity via LC-MS analysis. Store at -80°C under an inert atmosphere.

Protocol 2: Comparative Workflow for Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of γ-tocopherol and 5-NγT in complex biological matrices like plasma.[6][9]

Analytical_Workflow Sample 1. Sample Collection (e.g., Plasma, Tissue Homogenate) Spike 2. Internal Standard Spiking (e.g., d6-γ-Tocopherol) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., with Hexane/Ethyl Acetate) Spike->Extract Dry 4. Evaporation & Reconstitution (Dry under N₂, reconstitute in mobile phase) Extract->Dry HPLC 5. Chromatographic Separation (Reversed-Phase C18 Column) Dry->HPLC MSMS 6. Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quant 7. Quantification (Against synthesized 5-NγT standard curve) MSMS->Quant

Caption: LC-MS/MS workflow for quantifying γ-Tocopherol and 5-NγT in biological samples.

Workflow Causality:

  • Step 2 (Internal Standard): A deuterated internal standard is added at the beginning to account for any sample loss during extraction and variability in ionization efficiency, ensuring a self-validating and accurate quantification.

  • Step 3 (Extraction): A non-polar organic solvent like hexane is used to selectively extract the lipophilic tocopherols from the aqueous biological matrix.

  • Step 5 (Separation): Reversed-phase HPLC separates γ-tocopherol and 5-NγT based on their differing polarities prior to detection, preventing ion suppression and ensuring specificity.

  • Step 6 (Detection): Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, allowing for detection at low nanomolar concentrations.[6][11]

Conclusion for Drug Development Professionals

The dynamic relationship between dietary γ-tocopherol and 5-NγT formation has profound implications for researchers and drug developers.

  • Biomarker Development: 5-NγT is a robust, stable biomarker of nitrative stress.[7] Its quantification in clinical trials can provide an objective measure of a drug's efficacy in mitigating inflammation and RNS-mediated damage, particularly in diseases like atherosclerosis, neurodegeneration, and metabolic syndrome.[7][9]

  • Re-evaluating Vitamin E Supplementation: The finding that high-dose α-tocopherol supplementation depletes γ-tocopherol challenges the conventional wisdom of using α-tocopherol alone.[4][7] For therapies aimed at reducing nitrative stress, co-supplementation with γ-tocopherol or the use of a mixed-tocopherol formulation may be a superior strategy.

  • Therapeutic Target: The unique anti-inflammatory properties of γ-tocopherol, distinct from its RNS-scavenging role, suggest its potential as a therapeutic agent.[5] Its ability to inhibit COX and LOX pathways provides a rationale for its investigation in inflammatory disease models.

Understanding this pathway is not merely an academic exercise; it provides a more nuanced view of vitamin E metabolism and offers tangible tools and targets for the development of next-generation diagnostics and therapeutics.

References

  • α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. National Institutes of Health. [Link]

  • Gamma-and ·-tocopherol and their reaction with nitrogen oxygen species. ResearchGate. [Link]

  • The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. MDPI. [Link]

  • 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. PubMed. [Link]

  • Nitration of Flavonoids and Tocopherols as Potential Modulators of Nitrosative Stress—A Study Based on Their Conformational Structures and Energy Content. MDPI. [Link]

  • 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. ResearchGate. [Link]

  • Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. PubMed. [Link]

  • Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. MDPI. [Link]

  • gamma-tocopherol traps mutagenic electrophiles such as NO(X) and complements alpha-tocopherol: physiological implications. PubMed. [Link]

  • Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. National Institutes of Health. [Link]

  • Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol. National Institutes of Health. [Link]

  • Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. National Institutes of Health. [Link]

  • Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. PubMed. [Link]

Sources

A Comparative Analysis of the Biological Effects of 5-Nitro-gamma-tocopherol and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gamma-tocopherol (γT), a principal dietary form of Vitamin E, undergoes extensive metabolism in vivo, leading to a series of derivatives with distinct and, in some cases, more potent biological activities than the parent compound.[1][2] This guide provides a detailed comparative analysis of the biological effects of a key nitrated derivative, 5-nitro-gamma-tocopherol (5-NO₂-γT), and the primary oxidative metabolites, 13'-carboxychromanol (γT-13'-COOH) and 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (γ-CEHC). Understanding the divergent functionalities of these molecules is critical for researchers in nutrition, pharmacology, and drug development seeking to harness the therapeutic potential of Vitamin E derivatives.

The Metabolic Fate of Gamma-Tocopherol: Two Divergent Pathways

The biological milieu dictates the transformation of γT into structurally and functionally distinct molecules through two primary pathways: nitration and oxidative degradation.

1. Nitration Pathway: Trapping Reactive Nitrogen Species

In environments characterized by high nitrosative stress, such as during inflammation or in response to environmental toxins like cigarette smoke, γT serves as a potent scavenger of reactive nitrogen species (RNS), including peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂).[2][3] The unsubstituted 5-position on the chromanol ring of γT is susceptible to electrophilic attack by these RNS, leading to the formation of the stable metabolite, 5-nitro-gamma-tocopherol (5-NO₂-γT).[2][3] This reaction is a critical detoxification mechanism, as it prevents the nitration of other biological molecules like tyrosine, which can lead to loss of protein function and cellular damage.[1] Consequently, elevated levels of 5-NO₂-γT in plasma and tissues are considered a reliable biomarker of in vivo nitrosative stress.[4]

2. Oxidative Degradation Pathway: Formation of Carboxychromanols

The primary catabolic pathway for γT involves the enzymatic degradation of its phytyl tail. This process is initiated by cytochrome P450-mediated ω-hydroxylation, followed by oxidation to form a series of carboxychromanol metabolites with progressively shorter side chains.[2][5] The key long-chain metabolite is 13'-carboxychromanol (γT-13'-COOH), which is further metabolized via β-oxidation to the short-chain, water-soluble metabolite, γ-carboxyethyl-hydroxychroman (γ-CEHC).[2][5] These carboxychromanols are not merely excretory products but possess significant, and often enhanced, biological activities compared to the parent γT.

G cluster_0 Nitrosative Stress Environment cluster_1 Metabolic Catabolism RNS Reactive Nitrogen Species (RNS) (e.g., ONOO⁻, NO₂) nitro_gammaT 5-Nitro-gamma-tocopherol (5-NO₂-γT) (Biomarker of Nitrosative Stress) RNS->nitro_gammaT Nitration CYP4F2 Cytochrome P450 (CYP4F2) ω-hydroxylation & oxidation COOH_13 13'-carboxychromanol (γT-13'-COOH) CYP4F2->COOH_13 BetaOx β-oxidation CEHC gamma-Carboxyethyl-hydroxychroman (γ-CEHC) BetaOx->CEHC gammaT Gamma-Tocopherol (γT) gammaT->RNS traps gammaT->CYP4F2 COOH_13->BetaOx G cluster_0 Pro-inflammatory Stimuli cluster_1 Inflammatory Mediators Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins Leukotrienes Leukotrienes COX->Prostaglandins LOX->Leukotrienes COOH_13 γT-13'-COOH COOH_13->COX Inhibits COOH_13->LOX Inhibits CEHC γ-CEHC CEHC->COX Inhibits Nitro 5-NO₂-γT Nitro->COX Nitro->LOX

Inhibition of inflammatory pathways.

Anti-cancer Effects: Targeting Cell Proliferation

While γT itself has been shown to inhibit the growth of certain cancer cell lines, its metabolites, particularly γT-13'-COOH, are emerging as potentially more potent anti-proliferative agents. [2]The mechanisms underlying these effects are thought to involve the modulation of signaling pathways that control cell growth and apoptosis. Again, there is currently a lack of evidence to suggest a direct anti-cancer role for 5-NO₂-γT.

Experimental Protocols

The following are representative protocols for assessing the key biological activities discussed in this guide.

Protocol 1: Synthesis of 5-Nitro-gamma-tocopherol

This protocol is adapted from a method described for the synthesis of 5-NO₂-γT for use as an analytical standard. [1] Materials:

  • gamma-tocopherol (γT)

  • Ethanol

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Potassium hydroxide (KOH)

  • Hexane

  • Water (deionized)

Procedure:

  • Dissolve γT in ethanol.

  • Acidify the solution with glacial acetic acid.

  • Induce nitration by the dropwise addition of a sodium nitrite solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, terminate the reaction by adding a KOH solution to neutralize the acid.

  • Wash the mixture with water to remove salts.

  • Extract the crude 5-NO₂-γT product using hexane.

  • Dry the hexane extract under a stream of nitrogen gas.

  • Reconstitute the purified 5-NO₂-γT in a suitable solvent (e.g., ethanol) for experimental use.

  • Confirm purity and concentration using LC-MS and spectrophotometry.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (5-NO₂-γT, γT-13'-COOH, γ-CEHC)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Pre-incubate the purified COX-1 or COX-2 enzyme with various concentrations of the test compounds or vehicle control in the assay buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time at 37°C.

  • Terminate the reaction.

  • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., prostate, lung cancer cells)

  • Complete cell culture medium

  • Test compounds (5-NO₂-γT, γT-13'-COOH, γ-CEHC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The metabolic transformation of gamma-tocopherol gives rise to a fascinating divergence in biological activity. 5-Nitro-gamma-tocopherol stands as a testament to γT's crucial role in mitigating nitrosative stress, serving as a stable biomarker of this process. In contrast, the carboxychromanol metabolites, particularly γT-13'-COOH, emerge as potent bioactive molecules with significant anti-inflammatory and anti-cancer properties that, in some cases, surpass those of the parent vitamin.

For researchers and drug development professionals, this comparative analysis underscores the importance of looking beyond the parent forms of vitamins to their metabolites. Future research should focus on elucidating the direct biological effects, if any, of 5-NO₂-γT to fully understand its physiological role beyond that of a biomarker. Furthermore, the potent and specific activities of the long-chain carboxychromanols warrant further investigation and preclinical development as potential therapeutic agents for inflammatory diseases and cancer. A deeper understanding of the structure-activity relationships among these γT derivatives will undoubtedly pave the way for novel therapeutic strategies.

References

  • Bruno, R. S., & Traber, M. G. (2015). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radical Biology and Medicine, 86, 145-153. [Link]

  • Jiang, Q., et al. (2021). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 177, 86-99. [Link]

  • Jiang, Q. (2022). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. Molecular Aspects of Medicine, 83, 100991. [Link]

  • Jiang, Q., et al. (2000). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 97(21), 11494-11499. [Link]

  • Galli, F., et al. (2017). Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease. Nutrients, 9(12), 1285. [Link]

  • Christen, S., et al. (1997). γ-Tocopherol traps mutagenic electrophiles such as NO(X) and complements α-tocopherol: physiological implications. Proceedings of the National Academy of Sciences, 94(7), 3217-3222. [Link]

  • Jiang, Q., et al. (2008). Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases. Proceedings of the National Academy of Sciences, 105(51), 20464-20469. [Link]

  • Helzlsouer, K. J., et al. (2000). Association between alpha-tocopherol, gamma-tocopherol, selenium, and subsequent prostate cancer. Journal of the National Cancer Institute, 92(24), 2018-2023. [Link]

  • Shintani, T., et al. (2003). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. FEBS Letters, 535(1-3), 153-156. [Link]

  • Mah, E., et al. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. Free Radical Research, 49(9), 1114-1121. [Link]

  • Bruno, R. S., et al. (2003). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 35(11), 1344-1353. [Link]

  • Jiang, Q., et al. (2017). Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy. Free Radical Biology and Medicine, 110, 96-108. [Link]

Sources

A Senior Application Scientist's Guide to the Clinical Utility of 5-Nitro-γ-Tocopherol Versus Other Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison for researchers, scientists, and drug development professionals.

Introduction: Beyond Oxidative Stress - The Rise of Nitrative Stress Biomarkers

In the landscape of cellular damage and disease pathology, "oxidative stress" has long been a central theme. It describes an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.[1][2] This imbalance leads to damage of critical biomolecules—lipids, proteins, and DNA—implicated in a host of chronic diseases, from cardiovascular conditions to cancer.[3][4] Consequently, a variety of biomarkers have been established to quantify this damage.

However, a nuanced understanding of cellular stress reveals a parallel and equally critical pathway: nitrative stress . This process, driven by reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻), also disrupts physiological processes and contributes to disease.[5] While many markers reflect the general fallout of oxidative damage, few offer a specific window into the RNS pathway. This guide focuses on the clinical utility of 5-Nitro-γ-tocopherol (5-NγT) , a unique metabolite that serves as a specific marker of RNS activity, and compares it objectively with established markers of general oxidative stress.

The Unique Chemistry of 5-Nitro-γ-Tocopherol: A Specific Footprint of RNS Detoxification

Vitamin E is not a single molecule but a family of eight isoforms, with α-tocopherol and γ-tocopherol being the most common. While α-tocopherol is the most abundant form in tissues, γ-tocopherol, prevalent in the typical American diet, possesses a unique structural feature: an unsubstituted 5-position on its chromanol ring.[6][7] This seemingly minor difference is mechanistically profound. It allows γ-tocopherol—but not α-tocopherol—to directly trap and detoxify electrophilic RNS, such as peroxynitrite and nitrogen dioxide, forming the stable, non-reactive product 5-NγT.[5][6][7]

This reaction is not merely incidental; it is a protective mechanism. Studies have shown that γ-tocopherol can inhibit peroxynitrite-mediated lipid peroxidation and protein nitration, with 5-NγT formation serving as direct evidence of this scavenging activity.[5] In fact, peroxynitrite reacts more readily with γ-tocopherol than with tyrosine, suggesting that γ-tocopherol acts as a crucial first line of defense against nitrative damage.[5] Therefore, measuring 5-NγT does not just indicate damage; it quantifies the engagement of a specific detoxification pathway, offering a more precise insight than markers that simply measure downstream damage.

Formation of 5-Nitro-γ-tocopherol (5-NγT).

Comparative Analysis: 5-NγT vs. Established Oxidative Stress Markers

The true clinical utility of a biomarker is defined by its specificity, stability, and the reliability of its measurement. Here, we compare 5-NγT against three widely recognized markers: F2-Isoprostanes, 8-oxoguanine, and Malondialdehyde (MDA).

Feature5-Nitro-γ-tocopherol (5-NγT) F2-Isoprostanes (F2-IsoPs) 8-oxoguanine (8-oxoG) Malondialdehyde (MDA)
Biomolecule Target γ-Tocopherol (Vitamin E isoform)Arachidonic Acid (Lipid)Guanine (DNA/RNA)Polyunsaturated Fatty Acids (Lipids)
Stress Pathway Nitrative Stress (RNS) . Directly measures detoxification of RNS.Oxidative Stress (ROS) . A product of free-radical mediated lipid peroxidation.Oxidative Stress (ROS) . A primary product of oxidative DNA damage.Oxidative Stress (ROS) . A secondary product of lipid peroxidation.
Specificity High . Specific to the reaction between γ-tocopherol and RNS.[6][7]High . Considered a "gold standard" for in vivo lipid peroxidation.[8][9]High . Specific for oxidative damage to nucleic acids.[2][10]Low . Can be generated through non-oxidative pathways and is highly reactive.
Stability High . 5-NγT is a stable, end-product metabolite.[5]High . Chemically stable and can be measured in plasma, urine, and tissues.[9]Relatively Stable . Measured after DNA extraction and hydrolysis.Low . Highly reactive with other biomolecules, leading to underestimation.
Primary Analytical Method LC-MS/MSGC-MS or LC-MS/MSLC-MS/MS or HPLC-ECDHPLC with fluorescence detection; TBARS assay (less specific).
Key Clinical Associations Coronary heart disease, Alzheimer's disease, smokers.[5][11][12]Cardiovascular disease, neurodegeneration, diabetes, cancer.[3][13]Various cancers, neurodegenerative diseases, aging.[10][14][15][16]Broadly associated with oxidative stress, but lacks disease specificity.[2][17]
Primary Advantage Direct measure of nitrative stress and a specific detoxification pathway.Excellent reliability and sensitivity for assessing systemic lipid peroxidation.Direct evidence of genotoxicity and DNA damage.Inexpensive and simple to measure (TBARS assay).
Primary Limitation Dependent on dietary γ-tocopherol status, which should be co-measured.[5]Measurement can be complex and expensive (MS-based).[8]DNA extraction can be prone to artifactual oxidation if not handled carefully.Lack of specificity and high reactivity limit its clinical utility.
Expert Insights on Marker Selection
  • For Nitrative Stress & Endothelial Dysfunction: 5-NγT is the superior choice. Its formation directly competes with the nitration of tyrosine residues in proteins, a key event in endothelial dysfunction.[5] Studies in patients with coronary heart disease and in smokers show elevated 5-NγT levels, solidifying its relevance in conditions with a strong RNS component.[11][18]

  • For Systemic Lipid Peroxidation: F2-Isoprostanes are the most reliable and well-validated markers.[8] Unlike MDA, they are specific products of free-radical-induced oxidation and are chemically stable, providing a robust quantitative measure of systemic oxidative damage.[9]

  • For Genotoxicity and Carcinogenesis: 8-oxoguanine is the marker of choice. Its presence in DNA is a direct measure of mutagenic potential and has been correlated with various cancers.[15][16][19]

  • For General, Cost-Effective Screening: MDA, typically measured via the Thiobarbituric Acid Reactive Substances (TBARS) assay, can be used for preliminary screening. However, its low specificity and reactivity issues mean that any significant findings should be validated with a more robust marker like F2-isoprostanes.

Relationship between stressor, target molecule, and biomarker.

Methodological Deep Dive: A Validated Protocol for 5-NγT Quantification

Accurate quantification is paramount for any biomarker's clinical utility. Mass spectrometry-based methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are the gold standard for measuring 5-NγT and other markers due to their high sensitivity and specificity.[11][18]

Experimental Workflow: From Plasma to Data

The general workflow for biomarker analysis is a multi-step process designed to isolate and accurately measure the target analyte while minimizing interference and artifactual formation.

Analytical_Workflow Sample 1. Sample Collection (e.g., Plasma with Anticoagulant) Spike 2. Internal Standard Spiking (e.g., d2-5-NγT) Ensures quantitative accuracy Sample->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Isolates lipids, removes proteins Spike->Extract Purify 4. (Optional) Purification (e.g., TLC or SPE) Removes interfering compounds Extract->Purify Analyze 5. LC-MS/MS Analysis Separates and detects analyte Purify->Analyze Quantify 6. Data Quantification Ratio of analyte to internal standard Analyze->Quantify

Sources

A Guide to Inter-Laboratory Comparison of 5-Nitro-γ-Tocopherol Measurements

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting inter-laboratory comparisons of 5-Nitro-γ-tocopherol (NGT), a critical biomarker of nitrative stress. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, outlines self-validating systems, and is grounded in authoritative scientific principles to ensure the generation of robust and comparable data across different laboratory settings.

Introduction: The Significance of 5-Nitro-γ-Tocopherol

Reactive nitrogen species (RNS) are implicated in a range of inflammatory diseases.[1] γ-Tocopherol, a primary form of Vitamin E in the diet, plays a crucial role in mitigating the damaging effects of RNS by scavenging species like peroxynitrite to form the stable adduct, 5-Nitro-γ-tocopherol (NGT).[1] Consequently, elevated levels of NGT in biological matrices, such as plasma, are considered a reliable indicator of nitrative stress and have been observed in conditions like coronary heart disease.[2][3]

Accurate and precise quantification of NGT is paramount for its validation and use as a biomarker in clinical and research settings. However, the inherent variability in analytical methodologies, sample handling, and data processing across different laboratories can lead to discordant results. This guide, therefore, proposes a structured approach to an inter-laboratory comparison to harmonize NGT measurements and establish a benchmark for future studies.

Foundational Chemistry and Analytical Principles

The chemical properties of NGT dictate the optimal analytical approaches. As a derivative of γ-tocopherol, it is a lipophilic molecule, necessitating extraction from aqueous biological matrices. The presence of the nitro group influences its chromatographic behavior and provides a unique signature for detection, particularly by mass spectrometry.

The Pathway of NGT Formation

The formation of NGT is a direct consequence of the interaction between γ-tocopherol and RNS. This process underscores the importance of proper sample handling to prevent ex vivo nitration.

NGT Formation Pathway γ-Tocopherol γ-Tocopherol 5-Nitro-γ-tocopherol (NGT) 5-Nitro-γ-tocopherol (NGT) γ-Tocopherol->5-Nitro-γ-tocopherol (NGT) Nitration RNS (e.g., Peroxynitrite) RNS (e.g., Peroxynitrite) RNS (e.g., Peroxynitrite)->5-Nitro-γ-tocopherol (NGT)

Caption: Formation of 5-Nitro-γ-tocopherol from γ-tocopherol and RNS.

Proposed Inter-Laboratory Comparison Workflow

A successful inter-laboratory comparison hinges on a meticulously planned and executed workflow. The following diagram illustrates the key stages, each of which will be detailed in the subsequent sections.

Inter-Lab Comparison Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Protocol_Harmonization Protocol Harmonization & Training Sample_Distribution Centralized Sample Preparation & Distribution Protocol_Harmonization->Sample_Distribution Sample_Analysis Sample Analysis at Participating Labs Sample_Distribution->Sample_Analysis Data_Submission Centralized Data Submission Sample_Analysis->Data_Submission Statistical_Analysis Statistical Analysis Data_Submission->Statistical_Analysis Report_Generation Final Report & Recommendations Statistical_Analysis->Report_Generation

Caption: Proposed workflow for an inter-laboratory comparison of NGT.

Detailed Experimental Protocols

Standardization of the analytical protocol is the cornerstone of a successful inter-laboratory comparison. The following sections provide a recommended protocol based on established methods for tocopherol and NGT analysis.

Materials and Reagents

A comprehensive list of required standards, reagents, and solvents should be agreed upon by all participating laboratories.

Reagent Supplier Purity/Grade Notes
γ-TocopherolSigma-AldrichAnalytical StandardFor preparation of NGT standard.
5-Nitro-γ-tocopherolIn-house synthesis or custom>98%Centralized synthesis and distribution recommended.
Internal Standard (IS)e.g., 7-nitro-β-tocopherol>98%A suitable, non-endogenous analogue.
MethanolVWRHPLC Grade
AcetonitrileVWRHPLC Grade
HexaneVWRHPLC Grade
Ethyl AcetateVWRHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
In-House Synthesis and Purification of 5-Nitro-γ-Tocopherol Standard

Given the limited commercial availability of an NGT analytical standard, in-house synthesis is often necessary. A centralized synthesis and purification of the standard for distribution to all participating labs is strongly recommended to eliminate a significant source of variability.

Protocol for NGT Synthesis (for the coordinating laboratory):

  • Dissolve a known amount of γ-tocopherol in a suitable organic solvent (e.g., hexane).

  • Introduce a nitrating agent, such as a source of peroxynitrite or sodium nitrite in an acidic medium.

  • Allow the reaction to proceed under controlled temperature and time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid LC-MS analysis.

  • Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the crude product.

  • Purify the crude NGT using flash chromatography.

  • Characterize the purified NGT by NMR and high-resolution mass spectrometry to confirm its identity and assess purity.

  • Prepare a stock solution of the purified NGT in a suitable solvent (e.g., ethanol) and determine its concentration spectrophotometrically.

Sample Preparation and Extraction

The extraction of NGT from biological matrices is a critical step where significant analyte loss can occur. A standardized protocol is essential.

Protocol for Plasma Sample Extraction:

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add an antioxidant solution (e.g., ascorbic acid) to prevent ex vivo nitration.

  • Spike the sample with a known amount of the internal standard (e.g., 7-nitro-β-tocopherol).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing for 1 minute, and centrifuging at 3,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a new tube.

  • Repeat the hexane extraction and combine the hexane layers.

  • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and specificity.

Parameter Recommended Setting Rationale
LC System UPLC or HPLCCapable of high-resolution separation.
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µmProvides good retention and separation for lipophilic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidification aids in positive ionization.
Mobile Phase B Acetonitrile/Methanol (1:1) with 0.1% Formic AcidStrong organic solvent for elution.
Gradient Optimized for separation of NGT and IS from matrix components.A typical gradient would start at a lower percentage of B and ramp up.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass SpectrometerEnables sensitive and specific MRM transitions.
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveNegative mode often provides better sensitivity for nitrated compounds.
MRM Transitions NGT: e.g., m/z 460 -> 194To be optimized for each instrument.
IS: e.g., m/z 460 -> 194 (for 7-nitro-β-tocopherol)

Data Analysis and Interpretation

A standardized approach to data analysis is crucial for meaningful comparison.

  • Calibration Curve: Each laboratory should prepare a calibration curve using the centrally provided NGT standard, covering the expected concentration range in the samples.

  • Quantification: The concentration of NGT in the unknown samples should be calculated from the calibration curve using the peak area ratio of the analyte to the internal standard.

  • Data Reporting: A standardized reporting template should be used, including raw data, calibration curve parameters, and final calculated concentrations.

Potential Sources of Variability and Mitigation Strategies

Anticipating and addressing sources of variability is key to a successful inter-laboratory comparison.

Source of Variability Mitigation Strategy
Sample Collection and Handling Standardized protocols for sample collection, processing, and storage. Use of antioxidants.
Standard Purity and Concentration Centralized synthesis, purification, and distribution of the NGT standard.
Extraction Efficiency A harmonized and well-documented extraction protocol. Use of an appropriate internal standard.
Instrument Performance System suitability tests before each analytical run.
Data Processing Standardized integration parameters and quantification methods.

Conclusion and Future Directions

This guide provides a robust framework for conducting an inter-laboratory comparison of 5-Nitro-γ-tocopherol measurements. By adhering to the principles of protocol harmonization, centralized standard and sample distribution, and standardized data analysis, participating laboratories can generate comparable and reliable data. The outcomes of such a study will be invaluable for establishing NGT as a validated biomarker of nitrative stress in various research and clinical applications. Future efforts should focus on the development of certified reference materials for NGT to further enhance the accuracy and comparability of measurements worldwide.

References

  • Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (1997). γ-tocopherol traps mutagenic electrophiles such as NO(X) and complements α-tocopherol: physiological implications. Proceedings of the National Academy of Sciences, 94(7), 3217–3222. ([Link])

  • Williamson, K. S., Gabbita, S. P., Mou, S., West, M., Pye, Q. N., Floyd, R. A., & Hensley, K. (2002). The nitration product 5-nitro-gamma-tocopherol is increased in the Alzheimer's brain. Nitric Oxide, 6(2), 221–227. ([Link])

  • Morton, L. W., Abu-Amsha Caccetta, R., Puddey, I. B., & Croft, K. D. (2002). Evidence for the nitration of γ-tocopherol in vivo: 5-nitro-γ-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 3), 625–628. ([Link])

  • Rupérez, F. J., Martín, D., Herrera, E., & Barbas, C. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices. Journal of Chromatography A, 935(1-2), 45–69. ([Link])

  • Leonard, S. W., Bruno, R. S., Ramakrishnan, R., Bray, T., & Traber, M. G. (2005). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 38(7), 866–873. ([Link])

Sources

Safety Operating Guide

Navigating the Disposal of 5-Nitro-gamma-tocopherol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper handling and disposal of specialized chemical reagents like 5-Nitro-gamma-tocopherol are a critical component of our collective responsibility. This guide provides a procedural framework for the safe disposal of 5-Nitro-gamma-tocopherol, grounded in established safety protocols and an understanding of its chemical nature.

The nitro functional group and the tocopherol backbone create a molecule that requires careful consideration. While tocopherols themselves are relatively benign, the addition of a nitro group can impart reactivity and toxicity characteristics that necessitate a structured disposal pathway. Some nitro-compounds, for instance, can be toxic or even have explosive potential, especially when dried.[1][2] Therefore, treating 5-Nitro-gamma-tocopherol with the appropriate level of caution is a non-negotiable aspect of laboratory safety.

Hazard Assessment and Pre-Disposal Safety

Before handling any chemical waste, a thorough understanding of the associated hazards is essential. This begins with a review of the Safety Data Sheet (SDS) and adherence to universal laboratory safety practices.

1.1. Identifying the Hazards

5-Nitro-gamma-tocopherol is a derivative of Vitamin E and is used in research contexts. While specific hazard data for this compound is not widely available, the precautionary principle dictates that we handle it based on the known risks of similar nitroaromatic compounds. Key concerns include:

  • Potential for Irritation: Similar compounds can cause skin and eye irritation.[3][4][5][6]

  • Inhalation and Ingestion Risks: Avoid creating dusts or aerosols. Inhalation may cause respiratory irritation, and ingestion can be harmful.[4][6]

  • Reactivity: Nitro compounds should be considered potentially reactive. They can be incompatible with strong oxidizing agents, acids, and bases.[7][8][9] Some polynitro compounds are known to be explosive and shock-sensitive.[1][2]

1.2. Essential Personal Protective Equipment (PPE)

Appropriate PPE is your primary defense against chemical exposure. The following table outlines the minimum requirements when handling 5-Nitro-gamma-tocopherol waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10]Protects against accidental splashes of the chemical or solvents used during the disposal process.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after.[10]Prevents direct skin contact. Proper removal technique is crucial to avoid contaminating your hands.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.[7][8][10]Minimizes the risk of inhaling any vapors or fine particles, especially when handling the pure compound or creating solutions.

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Designate a Waste Container Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, for collecting 5-Nitro-gamma-tocopherol waste.[11] The container must have a secure, leak-proof screw cap.

Step 2: Label the Container Immediately label the container with a "Hazardous Waste" label. The label must include:

  • The full chemical name: "5-Nitro-gamma-tocopherol"

  • The primary hazards (e.g., "Irritant," "Handle with Caution")

  • The date accumulation started.

  • The name of the principal investigator or lab group.

Step 3: Collect the Waste

  • Solid Waste: Collect pure 5-Nitro-gamma-tocopherol and any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels) in the designated solid waste container.

  • Liquid Waste: If dissolved in a solvent, collect in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

Causality: The reason for meticulous segregation and labeling is twofold. First, it prevents accidental mixing with incompatible chemicals like strong oxidizing agents, which could lead to a fire or other hazardous reactions.[7][9] Second, it provides essential information for the environmental health and safety (EHS) professionals and the ultimate disposal facility, ensuring they can handle the waste safely and in accordance with regulations.[12][13]

Step-by-Step Disposal Procedure

The disposal of 5-Nitro-gamma-tocopherol from a laboratory setting culminates in its transfer to a licensed hazardous waste disposal facility. Your role is to prepare the waste safely and correctly for this handover.

3.1. Decontaminating Empty Containers

Empty containers that held 5-Nitro-gamma-tocopherol must be managed as hazardous waste unless properly decontaminated.[1]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Deface the Label: Completely remove or deface the original product label on the now-decontaminated container.

  • Final Disposal: The clean, triple-rinsed container can typically be disposed of with regular laboratory glass or plastic waste, but confirm this with your institution's EHS guidelines.[14]

3.2. Managing Contaminated Labware

Disposable labware (pipette tips, tubes, etc.) that has come into contact with 5-Nitro-gamma-tocopherol should be collected as solid chemical waste.[15] Do not overfill waste containers.

3.3. Preparing for Pickup

  • Secure Closure: Ensure the waste container lid is tightly sealed.

  • Clean Exterior: Wipe the outside of the container to remove any external contamination.

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials.[7]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. Do not pour this chemical waste down the drain.[11][14]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a prepared response is critical to mitigating harm.

4.1. Spill Response

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition.[7]

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill.[7][9]

  • Collect and Dispose: Carefully scoop the absorbent material into your designated 5-Nitro-gamma-tocopherol solid waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

4.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[4]

  • Eye Contact: Flush eyes for at least 15 minutes at an eyewash station, holding the eyelids open.[4][8]

  • Inhalation: Move to fresh air immediately.[4][11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[11][14]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Nitro-gamma-tocopherol waste.

G Disposal Workflow for 5-Nitro-gamma-tocopherol start Waste Generation (5-Nitro-gamma-tocopherol) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., pure compound, contaminated gloves) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) is_solid->liquid_waste Liquid collect_solid Collect in labeled SOLID hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled LIQUID hazardous waste container liquid_waste->collect_liquid storage Store container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Contact EHS for waste pickup storage->ehs_pickup end Final Disposal by Licensed Facility ehs_pickup->end

Caption: Decision workflow for segregating and disposing of waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Chemos GmbH & Co.KG. (2024, May 31). Safety Data Sheet: α-tocopherol. Retrieved from [Link]

  • Croner-i. (Date not available). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (Date not available). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Redox. (2020, December 13). Safety Data Sheet Mixed Tocopherols. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. (Date not available). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. (Date not available). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Pennsylvania EHRS. (Date not available). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (Date not available). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 5-Nitro-γ-tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling novel or specialized compounds like 5-Nitro-γ-tocopherol, a metabolite formed from the interaction of γ-tocopherol with reactive nitrogen species, a robust safety protocol is not just a recommendation—it's a necessity.[1][2] This guide provides essential, immediate safety and logistical information for handling 5-Nitro-γ-tocopherol, focusing on the rationale behind each procedural step to build a self-validating system of safety.

Hazard Assessment: Understanding the Risks

A thorough understanding of potential hazards is the foundation of a reliable safety plan. The risk profile for 5-Nitro-γ-tocopherol is inferred from its chemical structure.

  • Parent Compound (γ-Tocopherol): Safety Data Sheets (SDS) for the parent compound, γ-tocopherol, indicate potential for skin irritation.[4] While generally considered safe for consumption as a form of Vitamin E, direct, concentrated laboratory exposure is a different scenario.[5][6]

  • The Nitro Functional Group (-NO2): The introduction of a nitro group to an aromatic ring can significantly alter a compound's chemical properties. Nitroaromatic compounds as a class are associated with a range of potential hazards, including skin irritation, and in some cases, toxicity.[7] Nitric acid, a nitrating agent, is highly corrosive and its handling requires stringent safety measures.[8][9]

  • Unknown Toxicity Profile: In the absence of specific toxicological data, we must assume the compound could present unforeseen health risks. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide workers with information and training on hazardous chemicals in their work area.[10] When dealing with a substance with an incomplete hazard profile, this principle is of utmost importance.[11]

Core PPE Directive: A Head-to-Toe Protocol

Based on the hazard assessment, a comprehensive PPE strategy is mandatory. The following table summarizes the minimum required PPE for handling 5-Nitro-γ-tocopherol in a laboratory setting.

Body Area Required PPE Rationale and Key Considerations
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes from all directions. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential (e.g., sonicating, vortexing).
Hands Nitrile Gloves (Double-Gloved)Nitrile provides good resistance to a broad range of chemicals. Given the potential for skin irritation and unknown dermal absorption risks, double-gloving is a prudent measure. Always check gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected.
Body Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat should be worn and kept fully buttoned.[7] For procedures involving significant quantities of liquids, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.
Respiratory Certified Chemical Fume Hood (Primary) / Respirator (Secondary)All handling of 5-Nitro-γ-tocopherol, especially the solid form which can become airborne, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available for a specific, brief task, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be considered after a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is critical for minimizing exposure and preventing contamination.

Donning PPE: The Sequencing of Safety

The order in which you put on your PPE is crucial to ensure a proper seal and minimize cross-contamination.

Donning_PPE cluster_prep Preparation cluster_sequence Donning Sequence Inspect Inspect all PPE for damage LabCoat 1. Lab Coat Inspect->LabCoat Proceed if intact Gloves1 2. First Pair of Gloves LabCoat->Gloves1 Goggles 3. Goggles & Face Shield Gloves1->Goggles Gloves2 4. Second Pair of Gloves (over cuffs of lab coat) Goggles->Gloves2

Caption: Workflow for the correct sequence of donning PPE.

Laboratory Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[7] Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) within the fume hood to minimize reaching in and out.

  • Weighing: Carefully weigh the solid 5-Nitro-γ-tocopherol within the fume hood. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Cap and seal containers before removing them from the fume hood.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment that came into contact with the chemical.

Doffing PPE: Preventing Contamination Spread

Removing PPE in the correct order is as important as putting it on. The goal is to touch contaminated surfaces as little as possible.

  • Outer Gloves: Remove the outer pair of gloves first. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Apron: Untie and remove the chemical-resistant apron without touching the front surface.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Inner Gloves: Finally, remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Solid Waste: All disposable items contaminated with 5-Nitro-γ-tocopherol, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[12] Do not dispose of these items in the regular trash.

  • Liquid Waste: Unused solutions or reaction mixtures containing 5-Nitro-γ-tocopherol should be collected in a designated, sealed, and clearly labeled hazardous waste container.[12] Do not pour chemical waste down the drain.

  • PPE Disposal: All used PPE should be considered contaminated and disposed of as solid hazardous waste.

Below is a logical workflow for ensuring safe handling and disposal.

Safe_Handling_Workflow Start Start: Prepare to Handle 5-Nitro-γ-tocopherol Assess Assess Hazards (Nitro Compound, Unknown Toxicity) Start->Assess SelectPPE Select Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) Assess->SelectPPE DonPPE Don PPE in Correct Sequence SelectPPE->DonPPE WorkInHood Perform Work in Certified Chemical Fume Hood DonPPE->WorkInHood DoffPPE Doff PPE in Correct Sequence WorkInHood->DoffPPE Dispose Dispose of Contaminated Waste (PPE, materials) in Hazardous Waste DoffPPE->Dispose Wash Wash Hands Thoroughly Dispose->Wash End End: Procedure Complete Wash->End

Caption: Decision and action workflow for safe handling and disposal.

By adhering to these rigorous standards of personal protection, operational procedure, and waste management, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. (n.d.). National Institutes of Health (NIH).
  • gamma-tocopherol, 7616-22-0. (n.d.). The Good Scents Company.
  • Waste Disposal Procedure. (n.d.). Weill Cornell Medicine.
  • Safety Data Sheet - (+)-gamma-Tocopherol. (2010, February 11). Fisher Scientific.
  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. (n.d.). Benchchem.
  • 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. (2003). ResearchGate.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet - (±)-γ-Tocopherol. (2023, November 4). Cayman Chemical.
  • Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. (2001). National Institutes of Health (NIH).
  • Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. (n.d.). National Institutes of Health (NIH).
  • 3 Common Chemicals That Require Protective Clothing. (2019, April 8). International Enviroguard.
  • Nitration reaction safety. (2024, June 7). YouTube.
  • Vitamin E Toxicity: Risks, Symptoms, and Prevention. (2024, November 9). Clinikally.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.